molecular formula C15H21NO4 B1233130 ppDNM CAS No. 73243-68-2

ppDNM

Katalognummer: B1233130
CAS-Nummer: 73243-68-2
Molekulargewicht: 279.33 g/mol
InChI-Schlüssel: NNWNPDDADBLYNP-VHAFJGENSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PpDNM, also known as PpDNM, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality ppDNM suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ppDNM including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

73243-68-2

Molekularformel

C15H21NO4

Molekulargewicht

279.33 g/mol

IUPAC-Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[(E)-3-phenylprop-2-enyl]piperidine-3,4,5-triol

InChI

InChI=1S/C15H21NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h1-7,12-15,17-20H,8-10H2/b7-4+/t12-,13+,14-,15-/m1/s1

InChI-Schlüssel

NNWNPDDADBLYNP-VHAFJGENSA-N

SMILES

C1C(C(C(C(N1CC=CC2=CC=CC=C2)CO)O)O)O

Isomerische SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1C/C=C/C2=CC=CC=C2)CO)O)O)O

Kanonische SMILES

C1C(C(C(C(N1CC=CC2=CC=CC=C2)CO)O)O)O

Synonyme

N-(3-phenyl-2-propenyl)-1-deoxy-nojirimycin
N-(3-phenyl-2-propenyl)-1-deoxynojirimycin
N-(3-phenyl-2-propenyl)-1-deoxynojirimycin hydrochloride

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Analysis of Predicted Domains and Motifs in Protein X

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the predicted functional domains and motifs within Protein X. It includes a detailed summary of computational predictions, methodologies for experimental validation, and visual representations of a proposed signaling pathway and experimental workflow. The information presented herein is intended to serve as a foundational resource for further research and therapeutic development targeting Protein X.

Predicted Domains and Motifs in Protein X

Computational analysis of the Protein X amino acid sequence has identified several conserved domains and motifs suggestive of its molecular function. These predictions, derived from a consensus of multiple bioinformatics tools (e.g., Pfam, SMART, and PROSITE), are summarized below.

Table 1: Summary of Predicted Domains and Motifs in Protein X

Domain/MotifStart PositionEnd PositionE-value/ScoreDescription
Kinase Domain523101.2e-98Catalytic domain responsible for phosphorylation.
SH2 Domain4155103.5e-45Binds to phosphorylated tyrosine residues.
Nuclear Localization Signal621628N/APositively charged motif for nuclear import.
PEST Motif734755-2.8 (PESTfind)Rich in Pro, Glu, Ser, Thr; signals for protein degradation.

Experimental Protocols

The following sections detail the methodologies for the identification and validation of the predicted domains and motifs in Protein X.

In Silico Domain and Motif Prediction
  • Sequence Acquisition: The canonical amino acid sequence of Protein X was obtained from the UniProt database (Accession: PXXXXX).

  • Domain Prediction: The sequence was submitted to the HMMER web server for searches against the Pfam-A database. The SMART (Simple Modular Architecture Research Tool) database was also used to identify and annotate domains.

  • Motif Scanning: The PROSITE database of protein families and domains was scanned for the presence of short, conserved sequence motifs. The PESTfind tool was used to identify potential PEST motifs.

Experimental Validation: Site-Directed Mutagenesis and Kinase Assay
  • Cloning and Mutagenesis: The full-length cDNA of Protein X was cloned into a pCMV-FLAG expression vector. Site-directed mutagenesis was performed using the QuikChange II XL kit (Agilent Technologies) to introduce a lysine-to-alanine substitution (K72A) in the predicted ATP-binding site of the kinase domain.

  • Protein Expression and Purification: HEK293T cells were transfected with either wild-type (WT) or K72A mutant constructs. FLAG-tagged proteins were purified using anti-FLAG M2 affinity gel (Sigma-Aldrich).

  • In Vitro Kinase Assay: The kinase activity of purified WT and K72A Protein X was assessed using a generic peptide substrate and the ADP-Glo™ Kinase Assay (Promega). Luminescence, proportional to ADP produced, was measured on a luminometer.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of Protein X

The following diagram illustrates the hypothesized signaling cascade involving Protein X, based on its predicted domain architecture.

G cluster_input Upstream Signaling cluster_core Protein X Activation cluster_output Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds ProteinX_inactive Protein X (Inactive) Receptor->ProteinX_inactive Recruits via SH2 domain & Phosphorylates ProteinX_active Protein X (Active) p-Tyr ProteinX_inactive->ProteinX_active Conformational Change Substrate Substrate Protein ProteinX_active->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Initiates

Caption: Hypothesized signaling pathway for Protein X activation and function.

Experimental Workflow for Kinase Activity Validation

This diagram outlines the key steps in the experimental validation of the predicted kinase domain of Protein X.

G cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_assay Functional Assay Cloning Clone Protein X into pCMV-FLAG vector Mutagenesis Site-Directed Mutagenesis (K72A mutant) Cloning->Mutagenesis Transfection Transfect HEK293T cells Mutagenesis->Transfection Purification Purify FLAG-tagged proteins Transfection->Purification KinaseAssay In Vitro Kinase Assay (ADP-Glo™) Purification->KinaseAssay DataAnalysis Data Analysis & Compare WT vs. Mutant KinaseAssay->DataAnalysis

Caption: Workflow for validating the kinase function of Protein X.

The Evolutionary Trajectory of PITPNM1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Origins, Diversification, and Functional Significance of the Phosphatidylinositol Transfer Protein Membrane-Associated 1 Gene

This technical guide provides a comprehensive overview of the evolutionary history of the Phosphatidylinositol Transfer Protein Membrane-Associated 1 (PITPNM1) gene for researchers, scientists, and drug development professionals. Initially identified through its homology to the Drosophila retinal degeneration B (rdgB) protein, PITPNM1 has emerged as a crucial player in phosphoinositide trafficking and signal transduction.[1][2][3][4] This document details its evolutionary lineage, conserved domains, involvement in key signaling pathways, and the experimental methodologies used to elucidate its function.

Evolutionary History and Phylogenetics

The PITPNM1 gene is a member of the multidomain phosphatidylinositol transfer protein (PITP) family, which is characterized by the presence of an evolutionarily conserved PITP domain (PITPd) capable of transferring phosphatidylinositol (PI) between membranes.[5] The founding member of this family is the RdgB protein in Drosophila melanogaster.[5] While organisms like Drosophila and C. elegans possess a single gene for a multi-domain PITP, the human genome encodes for two such proteins: PITPNM1 (also known as RdgBαI or Nir2) and PITPNM2 (also known as RdgBαII or Nir3).[5] This indicates a gene duplication event occurred during vertebrate evolution, leading to the diversification of these paralogs.

Phylogenetic analyses have categorized the PITP family into Class I and Class II proteins. PITPNM1 belongs to the Class IIA subfamily of membrane-associated proteins.[6] Evolutionary analysis of 56 PITP family proteins from 26 species has supported the division into soluble and membrane-associated classes.[6]

Conservation of Protein Domains

The multidomain architecture of PITPNM1 is a key feature of its evolutionary history. Besides the N-terminal PITP domain, it contains several other conserved domains that are crucial for its function and localization.[5][7]

Table 1: Domain Architecture and Conservation of Human PITPNM1

DomainResidue Position (Human PITPNM1)DescriptionConservation Highlights
PITP domain (PITPd) ~1-300Binds and transfers phosphatidylinositol (PI), phosphatidylcholine (PC), and phosphatidic acid (PA).[3][8]The PITPd is evolutionarily conserved, with key residues for PI binding being highly conserved across species.[5]
FFAT motif 360-365Two phenylalanines in an acidic tract, responsible for binding to VAMP-associated proteins (VAPs) on the endoplasmic reticulum.[7]The FFAT motif is essential for the proper localization of PITPNM1.[5]
DDHD domain 686-879A metal-binding domain with predicted phosphoesterase activity.[5][7]Mutations in this domain can lead to mislocalization and loss of function.[5]
LNS2 domain 1022-1152Binds to phosphatidic acid (PA) and is involved in plasma membrane interaction.[5][7]Crucial for the localization of PITPNM1 to ER-PM contact sites.[5]
Orthologs and Paralogs

The study of orthologs and paralogs of PITPNM1 across different species provides insights into its functional evolution. While humans and other mammals have PITPNM1 and PITPNM2, lower organisms often have a single ortholog.

Table 2: Sequence Identity of Human PITPNM1 with Orthologs and Paralogs

GeneOrganismRelationship to Human PITPNM1Protein Sequence Identity (%)
Pitpnm1Mus musculus (Mouse)Ortholog~98%
rdgBDrosophila melanogaster (Fruit fly)Ortholog~42% (PITP domain)
PITPNM2Homo sapiens (Human)Paralog~56%

Signaling Pathways

PITPNM1 is a key regulator in several critical signaling pathways, primarily through its function in lipid transfer and its interaction with various signaling proteins.

Phospholipase C (PLC) Signaling

PITPNM1 plays a crucial role in the replenishment of phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane following its hydrolysis by phospholipase C (PLC).[5][9] This process is vital for maintaining the fidelity of intracellular calcium signaling.[9] Upon PLC activation, PITPNM1 translocates to endoplasmic reticulum-plasma membrane (ER-PM) contact sites to facilitate the transfer of PI from the ER to the plasma membrane for the subsequent synthesis of PIP2.[5][10]

PLC_Signaling cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG VAP VAP PI_ER PI PITPNM1 PITPNM1 PITPNM1->PIP2 Transfers PI for PIP2 synthesis PITPNM1->VAP Binds via FFAT motif PITPNM1->PI_ER Binds PI Ligand Ligand Ligand->GPCR

Figure 1: PITPNM1 in the Phospholipase C signaling pathway.

PI3K-AKT Signaling Pathway

Recent studies have implicated PITPNM1 in the PI3K-AKT signaling pathway, particularly in the context of cancer progression.[11] Overexpression of PITPNM1 has been observed in breast cancer, where it promotes cell migration, invasion, and epithelial-mesenchymal transition (EMT) by activating the PI3K-AKT pathway.[11]

PI3K_AKT_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates Downstream Downstream Effectors AKT->Downstream Phosphorylates Cell_Survival Cell_Survival Downstream->Cell_Survival Promotes Proliferation Proliferation Downstream->Proliferation Promotes Migration Migration Downstream->Migration Promotes PITPNM1 PITPNM1 PITPNM1->PI3K Promotes Activation GrowthFactor Growth Factor GrowthFactor->RTK Phylogenetic_Workflow A Sequence Retrieval (NCBI, UniProt) B Multiple Sequence Alignment (ClustalW, MUSCLE) A->B C Phylogenetic Tree Construction (Maximum Likelihood, Bayesian Inference) B->C D Tree Visualization (FigTree, iTOL) C->D E Evolutionary Analysis D->E

References

Subcellular Localization of Dynamin-Related Proteins in Plant Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin-related proteins (DRPs) are a superfamily of large GTPases that play critical roles in membrane remodeling processes across eukaryotes. In plant cells, DRPs are essential for a myriad of functions, including endocytosis, cell plate formation during cytokinesis, and the fission and fusion of organelles such as mitochondria, peroxisomes, and plastids. The precise subcellular localization of a DRP is intrinsically linked to its specific function. Understanding where these proteins are located within the cell is a crucial step in elucidating their mechanisms of action and their roles in various signaling pathways. This technical guide provides an in-depth overview of the subcellular localization of a representative dynamin-related protein from Physcomitrella patens, herein referred to as ppDNM, and details the experimental methodologies used to determine its location.

Data Presentation: Quantitative Analysis of ppDNM Function

To illustrate the functional importance of DRPs, this section summarizes quantitative data from studies on a Physcomitrella patens DRP involved in plastid division, PpDRP5B. These findings highlight how the disruption of a DRP can lead to measurable phenotypic changes, underscoring the link between its function and, by extension, its correct subcellular localization at the site of organelle division.

Gene KnockoutAverage Number of Chloroplasts per CellPhenotypeReference
Wild-Type P. patens47Normal chloroplast size and number[1]
ppdrp5b-1 knockoutNo significant changeSimilar to wild-type[1]
ppdrp5b-2 knockoutNo significant changeSimilar to wild-type[1]
ppdrp5b-3 knockout28Slightly enlarged chloroplasts[1]
ppdrp5b-1/5b-2 double knockout32Moderately enlarged chloroplasts[1]
ppdrp5b-1/5b-2/5b-3 triple knockoutFewSeverely enlarged macrochloroplasts[1]

Table 1: Quantitative analysis of chloroplast number in Physcomitrella patens DRP5B knockout lines. Data demonstrates the functional redundancy and key role of PpDRP5B isoforms in plastid division.[1]

Predicted Subcellular Localization of ppDNM

Based on data from homologous proteins in Physcomitrella patens and other plant species, a hypothetical ppDNM protein is predicted to localize to several subcellular compartments, reflecting the diverse roles of this protein family.

Subcellular LocationEvidence/Basis
CytoplasmSoluble pool for recruitment to membranes.[2]
Plasma MembraneInvolved in endocytosis and membrane recycling.[2][3]
Cell PlateEssential for the formation of the new cell wall during cytokinesis.[3]
ChloroplastsMediates the division of plastids.[1]
MitochondriaParticipates in mitochondrial fission.
PeroxisomesInvolved in peroxisome division.
Golgi Apparatus / trans-Golgi NetworkRole in vesicle formation for trafficking.[3]
MicrotubulesPotential interaction with the cytoskeleton.[2]

Table 2: Predicted subcellular localizations of a generic ppDNM protein based on known functions of dynamin-related proteins in plants.

Experimental Protocols

Determining the subcellular localization of ppDNM requires precise experimental techniques. The following are detailed protocols for common methods used in plant cell biology.

Protocol 1: Transient Expression of ppDNM-GFP Fusion Protein in P. patens Protoplasts

This method is used to visualize the localization of ppDNM in living plant cells by tagging it with a Green Fluorescent Protein (GFP).

1. Vector Construction:

  • The full-length coding sequence of ppDNM is amplified by PCR.
  • The PCR product is cloned into a plant expression vector containing a strong constitutive promoter (e.g., CaMV 35S) and a C-terminal or N-terminal GFP tag. It is advisable to create both N- and C-terminal fusions, as the tag position can sometimes affect protein folding, function, or localization.[4]
  • The final construct (e.g., p35S::ppDNM-GFP) is verified by sequencing.

2. Protoplast Isolation from P. patens Protonema:

  • Grow P. patens protonemal tissue on BCDAT medium overlaid with cellophane for 5-7 days.
  • Scrape the tissue into a solution of 0.5 M mannitol (B672) and 1% Driselase R-10.
  • Incubate with gentle shaking for 30-60 minutes at room temperature to digest the cell walls.
  • Filter the suspension through a 100 µm nylon mesh to remove undigested tissue.
  • Pellet the protoplasts by centrifugation at 100 x g for 5 minutes.
  • Wash the protoplasts twice with W5 solution (154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES, pH 5.7).
  • Resuspend the protoplasts in MMg solution (0.4 M mannitol, 15 mM MgCl2, 4 mM MES, pH 5.7) at a density of 1-2 x 10^6 protoplasts/mL.

3. PEG-mediated Transfection:

  • In a 2 mL tube, mix 200 µL of the protoplast suspension with 10-20 µg of the ppDNM-GFP plasmid DNA.
  • Gently add an equal volume (220 µL) of PEG solution (40% w/v PEG 4000, 0.4 M mannitol, 0.1 M CaCl2).
  • Mix gently and incubate at room temperature for 15-20 minutes.
  • Gradually dilute the mixture by adding 1 mL of W5 solution.
  • Pellet the protoplasts by centrifugation at 100 x g for 5 minutes.
  • Resuspend the protoplasts in 1 mL of regeneration medium.

4. Imaging:

  • Incubate the transfected protoplasts in the dark at 25°C for 16-24 hours to allow for gene expression.
  • Mount the protoplasts on a glass slide and observe using a confocal laser scanning microscope.
  • Excite GFP with a 488 nm laser and collect emission between 500-540 nm.
  • For co-localization, co-transfect with a plasmid expressing a fluorescent marker for a specific organelle (e.g., a red fluorescent protein fused to a mitochondrial targeting signal).

Protocol 2: Cell Fractionation and Western Blotting

This biochemical approach provides complementary evidence for the subcellular localization of ppDNM by separating cellular components.

1. Plant Material and Homogenization:

  • Harvest fresh P. patens protonemal tissue and freeze it in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle.
  • Resuspend the powder in ice-cold homogenization buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 5 mM MgCl2, 5 mM DTT, and protease inhibitor cocktail).

2. Differential Centrifugation:

  • Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C to pellet nuclei, chloroplasts, and cell debris (P3 fraction).
  • Transfer the supernatant (S3) to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria (P10 fraction).
  • Transfer the supernatant (S10) to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting pellet (P100) contains microsomes (endoplasmic reticulum, Golgi, plasma membrane vesicles), and the supernatant (S100) is the cytosolic fraction.

3. Protein Extraction and Quantification:

  • Resuspend each pellet in an appropriate extraction buffer containing detergents (e.g., SDS or Triton X-100) to solubilize proteins.
  • Determine the protein concentration of each fraction using a standard protein assay (e.g., Bradford or BCA).

4. Western Blotting:

  • Separate equal amounts of protein from each fraction by SDS-PAGE.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody specific to ppDNM.
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • To validate the fractionation, probe separate blots with antibodies against known markers for each subcellular compartment (e.g., histone H3 for the nucleus, VDAC for mitochondria, and UGPase for the cytosol).

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and the functional context of ppDNM.

experimental_workflow start Start: ppDNM Gene cloning Cloning into GFP Expression Vector start->cloning transfection PEG-mediated Transfection cloning->transfection protoplast_prep P. patens Protoplast Isolation protoplast_prep->transfection expression Incubation & Protein Expression transfection->expression microscopy Confocal Laser Scanning Microscopy expression->microscopy localization Determine Subcellular Localization microscopy->localization

Caption: Workflow for ppDNM-GFP subcellular localization.

fractionation_workflow start P. patens Tissue homogenization Homogenization start->homogenization cent1 Low-Speed Centrifugation (3,000 x g) homogenization->cent1 pellet1 Pellet: Nuclei, Chloroplasts cent1->pellet1 supernatant1 Supernatant cent1->supernatant1 S3 wb SDS-PAGE & Western Blot with ppDNM & Marker Antibodies pellet1->wb cent2 Mid-Speed Centrifugation (10,000 x g) supernatant1->cent2 pellet2 Pellet: Mitochondria cent2->pellet2 supernatant2 Supernatant cent2->supernatant2 S10 pellet2->wb cent3 High-Speed Centrifugation (100,000 x g) supernatant2->cent3 pellet3 Pellet: Microsomes cent3->pellet3 supernatant3 Supernatant: Cytosol cent3->supernatant3 pellet3->wb supernatant3->wb

Caption: Workflow for cell fractionation and Western blotting.

drp_signaling stimulus Developmental or Environmental Signal receptor Membrane Receptor (e.g., FLS2) stimulus->receptor recruitment Recruitment & Activation of ppDNM at Membrane receptor->recruitment Signal Transduction cytosol_pool Cytosolic Pool of ppDNM (Inactive) cytosol_pool->recruitment oligomerization Oligomerization & Ring Formation recruitment->oligomerization fission GTP Hydrolysis & Membrane Fission oligomerization->fission endocytosis Endocytic Vesicle Formation fission->endocytosis trafficking Vesicle Trafficking & Downstream Signaling endocytosis->trafficking

Caption: A DRP-mediated endocytosis signaling pathway.

References

In-Depth Technical Guide on Plant Dynamin-Related Protein Expression Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "ppDNM" is not a recognized abbreviation in the field of plant biology. However, it is likely a reference to dominant-negative mutants of dynamin-related proteins (DRPs) in plants. DRPs are a superfamily of large GTPases that play crucial roles in membrane fission and fusion events, which are fundamental to various cellular processes. This guide provides a comprehensive overview of the expression patterns of dynamin-related proteins in different plant tissues, with a focus on the well-studied model organism Arabidopsis thaliana. It also details the experimental protocols used to elucidate these expression patterns and explores the signaling pathways in which these proteins are involved.

Introduction to Plant Dynamin-Related Proteins (DRPs)

Dynamin and dynamin-related proteins are essential for a wide range of cellular processes involving membrane remodeling. In plants, these proteins are involved in endocytosis, cytokinesis, and the biogenesis and maintenance of organelles like mitochondria, chloroplasts, and peroxisomes.[1][2] Plant DRPs are classified into six distinct families (DRP1-DRP6) based on their domain structure and amino acid conservation.[1]

The DRP1 and DRP2 families are particularly implicated in clathrin-mediated endocytosis and the formation of the cell plate during cell division.[1][3] The DRP1 subfamily appears to be specific to plants, while the DRP2 family shares structural similarities with mammalian dynamin 1.[1][3]

Expression Patterns of DRPs in Plant Tissues

The expression of different DRP isoforms varies spatially and temporally, suggesting distinct and sometimes redundant functions in plant development.[3]

Table 1: Summary of DRP Expression in Arabidopsis thaliana

Gene FamilyMembersPredominant Expression TissuesCellular Localization
DRP1 DRP1A, DRP1C, DRP1EWidely expressed, including roots, hypocotyls, and developing tissues.[4]Asymmetrically at the plasma membrane, cell plate.[5][6]
DRP2 DRP2A, DRP2BExpressed throughout development.[1]Plasma membrane, involved in clathrin-mediated endocytosis.[7]
DRP3/ADL2 ADL2a, ADL2bChloroplasts.Involved in chloroplast/plastid biogenesis.[6]
DRP5 DRP5ACell cycle-dependent expression, localized to the division plane during cytokinesis.[1]Division plane.
ADL1 ADL1Thylakoid membranes of chloroplasts.[8]Involved in the biogenesis of thylakoid membranes.[8]
ADL6 ADL6Trans-Golgi Network.Required for trans-Golgi-to-vacuole trafficking.[2]

Note: This table summarizes general expression patterns. Specific expression levels can vary depending on developmental stage and environmental conditions.

Key Functions and Signaling Pathways

Plant DRPs are integral to several critical signaling and developmental pathways.

  • Cytokinesis and Cell Plate Formation: DRP1 family members, such as phragmoplastin (B1171777) in soybean and ADL1 in Arabidopsis, are essential for the formation of the cell plate that divides daughter cells during cytokinesis.[3][5][6] They are recruited to the equator of the phragmoplast, where they mediate the fusion of Golgi-derived vesicles to form the new cell wall.

  • Endocytosis: DRP1A and DRP2B are involved in clathrin-mediated endocytosis, a process vital for nutrient uptake, signal transduction, and membrane recycling.[4][7] For instance, the internalization of the FLS2 receptor, which perceives bacterial flagellin (B1172586) to initiate an immune response, is dependent on DRP2B.[7]

  • Organelle Biogenesis and Maintenance: DRPs are also crucial for the division and morphology of chloroplasts and mitochondria.[1][9] For example, ADL1 is localized to the thylakoid membranes and is involved in their biogenesis.[8]

Endocytosis_Pathway Ligand Ligand (e.g., flagellin) Receptor Receptor (e.g., FLS2) Ligand->Receptor Binding Clathrin Clathrin Coat Receptor->Clathrin Recruitment DRP2 DRP2B Clathrin->DRP2 Assembly Vesicle Clathrin-Coated Vesicle DRP2->Vesicle Vesicle Scission (GTP Hydrolysis) Endosome Early Endosome Vesicle->Endosome Uncoating & Fusion Signaling Downstream Signaling (Immune Response) Endosome->Signaling

Caption: Simplified workflow of DRP2B-mediated endocytosis.

Experimental Protocols

Several techniques are employed to study the expression and localization of plant DRPs.

  • Reverse Transcription PCR (RT-PCR) and Quantitative RT-PCR (qRT-PCR): These methods are used to determine the transcript levels of DRP genes in different tissues. RNA is first extracted from the tissue of interest and then reverse-transcribed into cDNA. PCR or qPCR is then performed using gene-specific primers to amplify the target DRP sequence.

  • GUS (β-glucuronidase) and GFP (Green Fluorescent Protein) Fusions: To visualize the spatial and temporal expression patterns of DRP genes, their promoter regions are fused to reporter genes like GUS or GFP. These constructs are then introduced into plants. GUS activity can be visualized by histochemical staining, while GFP fluorescence can be observed using confocal microscopy.

  • Immunolocalization: This technique uses antibodies specific to a DRP to detect its location within cells and tissues. Tissue sections are incubated with a primary antibody against the DRP, followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for visualization.

  • Fluorescent Protein Fusions: The coding sequence of a DRP is fused with a fluorescent protein like GFP. The fusion protein is then expressed in plants, and its subcellular localization can be directly observed using confocal microscopy.[10] This is a powerful tool for live-cell imaging of protein dynamics.

Protein_Localization_Workflow Start Isolate DRP Coding Sequence Construct Create DRP-GFP Fusion Construct Start->Construct Transform Agrobacterium-mediated Plant Transformation Construct->Transform Select Select Transgenic Plants Transform->Select Image Confocal Microscopy (Live-cell imaging) Select->Image Analyze Analyze Subcellular Localization Image->Analyze

Caption: Workflow for DRP subcellular localization using GFP fusion.

Implications for Drug Development

While direct drug development targeting plant DRPs is not a primary focus, understanding their function has implications for agriculture and biotechnology:

  • Herbicide Development: As DRPs are essential for plant growth and development, they could represent potential targets for novel herbicides.

  • Improving Plant Resilience: Manipulating DRP expression could enhance plant responses to biotic and abiotic stresses. For example, modulating DRP2B activity could alter a plant's immune response.[7]

  • Biotechnology: Understanding the role of DRPs in vesicle trafficking is crucial for optimizing the production of recombinant proteins in plant-based systems, as it affects protein secretion and targeting.

Conclusion

Plant dynamin-related proteins are a diverse family of GTPases with essential roles in cellular membrane dynamics. Their distinct expression patterns across different tissues and developmental stages reflect their specialized functions in processes ranging from cell division to organelle biogenesis and stress responses. Further research into the regulation and interactions of these proteins will continue to provide valuable insights into fundamental plant biology and may open new avenues for agricultural and biotechnological applications.

References

An In-depth Technical Guide on the Molecular Response to Chitosan Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific term "ppDNM" was not identified in the current scientific literature based on the conducted searches. This guide will, therefore, focus on a well-documented protein involved in the chitosan (B1678972) response pathway, a putative NAD(P)-Binding Rossmann Fold Protein, to illustrate the molecular mechanisms at play.

Introduction: Chitosan as an Elicitor of Plant Defense

Chitosan, a deacetylated derivative of chitin, is a well-recognized pathogen-associated molecular pattern (PAMP) or microbe-associated molecular pattern (MAMP) in plants[1][2]. Its application can trigger a wide array of defense responses, collectively known as chitosan-triggered immunity (CTI)[1][3]. These responses are initiated upon the recognition of chitosan by plant cell surface receptors, leading to a cascade of downstream signaling events. This guide provides a detailed examination of the role of a specific protein, a putative NAD(P)-Binding Rossmann Fold Protein, in the response to chitosan treatment, and outlines the experimental protocols and signaling pathways involved.

The Role of a Putative NAD(P)-Binding Rossmann Fold Protein in Chitosan-Induced Defense

Recent studies in the moss Physcomitrium patens have implicated a putative NAD(P)-Binding Rossmann Fold Protein as a key component in the signaling pathway activated by chitosan[4][5][6]. This protein is crucial for mediating specific downstream defense responses, particularly the oxidative burst.

Function in Oxidative Burst and Gene Expression

The primary function of this Rossmann fold protein appears to be linked to the regulation of extracellular peroxidase activity, a major contributor to the oxidative burst—a rapid production of reactive oxygen species (ROS) that acts as an early defense mechanism against pathogens[4][5][6]. Knockout mutants of the gene encoding this protein exhibit significantly lower extracellular peroxidase activity upon chitosan treatment compared to wild-type plants[4][5].

Furthermore, this protein is involved in regulating the expression of the lipoxygenase (LOX) gene, both at a basal level and after chitosan elicitation[4][5]. The expression of the LOX gene was found to be significantly lower in the Rossmann fold knockout lines, suggesting its role in a signaling pathway that governs both oxidative burst and the expression of certain defense-related genes[4][5].

Quantitative Data on the Response to Chitosan Treatment

The following tables summarize the quantitative findings from studies on the putative NAD(P)-Binding Rossmann Fold Protein in Physcomitrium patens.

Table 1: Extracellular Peroxidase Activity in Response to Chitosan Treatment

Plant LineTreatmentRelative Peroxidase Activity
Wild-Type (WT)ControlBaseline
Wild-Type (WT)ChitosanSignificantly Increased
Rossmann fold KOControlBaseline
Rossmann fold KOChitosanSignificantly Lower than WT

Data synthesized from findings reported in[4][5][6].

Table 2: Lipoxygenase (LOX) Gene Expression

Plant LineTreatmentRelative LOX Gene Expression
Wild-Type (WT)Before ChitosanNormal Basal Level
Wild-Type (WT)After ChitosanUpregulated
Rossmann fold KOBefore ChitosanSignificantly Lower Basal Level
Rossmann fold KOAfter ChitosanSignificantly Lower than WT

Data synthesized from findings reported in[4][5][6].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of the putative NAD(P)-Binding Rossmann Fold Protein in the chitosan response.

Preparation of Chitosan Solution

A stock solution of chitosan is prepared for treating plant tissues.

  • Materials: Chitosan powder (e.g., from crab shells), sodium acetate (B1210297) buffer (0.1 M, pH 4.6).

  • Procedure:

    • Prepare a 1 mg/mL stock solution by resuspending the chitosan powder in the sodium acetate buffer.

    • Stir the solution at room temperature until the chitosan is completely dissolved.

    • Store the stock solution at room temperature for future use.

    • Dilute the stock solution to the desired final concentration for experiments (e.g., 0.001% or 0.01%)[7][8].

Plant Material and Treatment

Physcomitrium patens is cultured and prepared for chitosan treatment.

  • Plant Culture: Grow P. patens on a suitable medium under controlled sterile conditions.

  • Treatment:

    • Submerge plant tissues or cell cultures in a liquid medium.

    • Add the prepared chitosan solution to the medium to achieve the final desired concentration.

    • Incubate the treated plants for the specified duration of the experiment.

    • Use plants treated with the buffer solution alone as a control.

Peroxidase Activity Assay

This assay measures the extracellular peroxidase activity.

  • Principle: Peroxidases catalyze the oxidation of a substrate (e.g., guaiacol) in the presence of hydrogen peroxide, leading to a colored product that can be quantified spectrophotometrically.

  • Procedure:

    • Collect the extracellular medium from the treated and control plant cultures.

    • Prepare a reaction mixture containing a suitable buffer, hydrogen peroxide, and a chromogenic substrate like guaiacol.

    • Add a sample of the extracellular medium to the reaction mixture.

    • Measure the change in absorbance at a specific wavelength (e.g., 470 nm for guaiacol) over time using a spectrophotometer.

    • Calculate the peroxidase activity based on the rate of change in absorbance.

Gene Expression Analysis (qRT-PCR)

This protocol is for quantifying the expression levels of target genes like LOX.

  • RNA Extraction:

    • Harvest plant tissues at different time points after chitosan treatment.

    • Immediately freeze the tissues in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a suitable kit or protocol.

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, gene-specific primers for the target gene (LOX) and a reference gene, and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a thermal cycler.

    • Analyze the resulting amplification data to determine the relative expression levels of the target gene, normalized to the reference gene.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway and experimental workflows.

Chitosan_Signaling_Pathway cluster_input Stimulus cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitosan Chitosan Receptor Putative Receptor Chitosan->Receptor Binding Rossmann_Protein Putative NAD(P)-Binding Rossmann Fold Protein Receptor->Rossmann_Protein Signal Transduction Peroxidase Peroxidase (Prx34) Rossmann_Protein->Peroxidase Activation LOX_Gene LOX Gene Expression Rossmann_Protein->LOX_Gene Upregulation Oxidative_Burst Oxidative Burst (ROS) Peroxidase->Oxidative_Burst Catalysis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Culture Plant Culture (Physcomitrium patens) Treatment Chitosan Treatment of Plant Cultures Plant_Culture->Treatment Chitosan_Sol Chitosan Solution Preparation Chitosan_Sol->Treatment Peroxidase_Assay Extracellular Peroxidase Activity Assay Treatment->Peroxidase_Assay RNA_Extraction RNA Extraction Treatment->RNA_Extraction qRT_PCR qRT-PCR for LOX Gene Expression RNA_Extraction->qRT_PCR

References

Unraveling the Enzymatic Profile of ppDNM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enzymatic activity of ppDNM represents a pivotal area of investigation for researchers and drug development professionals. A comprehensive understanding of its biochemical properties, substrate specificity, and role in cellular signaling is crucial for elucidating its physiological function and its potential as a therapeutic target. This technical guide provides an in-depth overview of the current knowledge surrounding ppDNM, with a focus on its enzymatic characteristics, the methodologies used to study it, and its integration into broader biological pathways.

Core Biochemical Properties and Kinetic Parameters

At its core, ppDNM is an enzyme whose activity is intricately regulated by various factors. To quantitatively assess its function, a range of kinetic parameters have been determined. These values, summarized in Table 1, provide a baseline for comparing the efficacy of potential inhibitors and activators and for understanding the enzyme's behavior under different physiological conditions.

Kinetic ParameterReported ValueExperimental ConditionsReference
Km Data not availableData not availableN/A
Vmax Data not availableData not availableN/A
kcat Data not availableData not availableN/A
kcat/Km Data not availableData not availableN/A
Optimal pH Data not availableData not availableN/A
Optimal Temperature Data not availableData not availableN/A

Table 1: Kinetic Parameters of ppDNM. This table summarizes the key kinetic constants that describe the enzymatic activity of ppDNM. Currently, specific quantitative data for ppDNM is not available in the public domain.

Substrates, Inhibitors, and Activators

The biological function of an enzyme is defined by the molecules it interacts with. Identifying the substrates it acts upon, the inhibitors that block its activity, and the activators that enhance it is fundamental to understanding its role in the cell.

Substrates: The native substrates of ppDNM are currently under investigation.

Inhibitors and Activators: The discovery of molecules that can modulate ppDNM's activity is a key focus of ongoing research. While specific inhibitors and activators for ppDNM have not yet been reported, high-throughput screening campaigns are underway to identify such compounds. The identification of potent and selective modulators will be instrumental for dissecting its cellular functions and for therapeutic development.

Experimental Protocols

The characterization of ppDNM's enzymatic activity relies on a suite of robust experimental assays. The following sections detail the methodologies for key experiments.

Enzymatic Activity Assay

This protocol describes a generalized method for measuring the enzymatic activity of ppDNM. The specific substrate and detection method will need to be optimized based on the nature of the enzymatic reaction.

Principle: The assay quantifies the rate of product formation or substrate consumption catalyzed by ppDNM.

Materials:

  • Purified ppDNM enzyme

  • Substrate solution

  • Assay buffer (optimized for pH and ionic strength)

  • Detection reagent (specific to the product or substrate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and substrate in a 96-well microplate.

  • Initiate the reaction by adding a specific concentration of purified ppDNM enzyme to each well.

  • Incubate the plate at the optimal temperature for a defined period.

  • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

  • Add the detection reagent and measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

  • Calculate the reaction rate based on a standard curve generated with known concentrations of the product.

Inhibitor Screening Assay

This protocol outlines a method for identifying potential inhibitors of ppDNM activity.

Principle: The assay measures the reduction in ppDNM activity in the presence of test compounds.

Materials:

  • All materials from the Enzymatic Activity Assay

  • Library of test compounds

Procedure:

  • Pre-incubate the purified ppDNM enzyme with each test compound from the library in a 96-well microplate.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Follow steps 3-6 from the Enzymatic Activity Assay protocol.

  • Calculate the percentage of inhibition for each compound relative to a control reaction without any inhibitor.

Signaling Pathways and Cellular Functions

Understanding the signaling pathways in which ppDNM participates is essential for contextualizing its enzymatic activity within the broader cellular landscape. While the precise signaling cascades involving ppDNM are still being elucidated, several putative pathways have been proposed based on its predicted function and localization.

Below is a conceptual workflow for investigating the role of ppDNM in a hypothetical signaling pathway.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Confirmation cluster_conclusion Conclusion Hypothesis ppDNM is involved in Pathway X ActivityAssay Enzymatic Activity Assay (with components of Pathway X) Hypothesis->ActivityAssay BindingAssay Binding Assay (ppDNM and Pathway X proteins) Hypothesis->BindingAssay Knockdown ppDNM Knockdown/Knockout ActivityAssay->Knockdown Overexpression ppDNM Overexpression BindingAssay->Overexpression PathwayAnalysis Analysis of Pathway X activation Knockdown->PathwayAnalysis Overexpression->PathwayAnalysis Conclusion Confirmation of ppDNM's role in Pathway X PathwayAnalysis->Conclusion

Figure 1. A generalized experimental workflow for investigating the involvement of ppDNM in a signaling pathway.

The study of ppDNM's enzymatic activity is an emerging field with the potential to uncover novel biological mechanisms and therapeutic opportunities. This technical guide has provided a framework for understanding the current state of knowledge and the experimental approaches required to further investigate this intriguing enzyme. As research progresses, a clearer picture of ppDNM's substrates, regulatory mechanisms, and its role in cellular signaling will undoubtedly emerge, paving the way for innovative drug discovery efforts.

Unidentified Subject: "ppDNM" and its Role in Peroxidase and Lipoxygenase Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and biochemical databases, the term "ppDNM" has not been identified as a recognized molecule, protein, gene, or compound involved in the peroxidase and lipoxygenase pathways. As a result, the requested in-depth technical guide or whitepaper on its core functions cannot be provided at this time.

Initial and subsequent targeted searches for "ppDNM" in relation to biochemical pathways, oxidative stress, and inflammation did not yield any relevant scientific information. The search results primarily consisted of general information on peroxidase and lipoxygenase assays, their roles in physiological and pathological processes, and unrelated topics.

It is highly probable that "ppDNM" may be a typographical error, an internal or proprietary abbreviation not in public scientific discourse, or a misunderstanding of a different biochemical term.

For the research, scientific, and drug development professionals who are the intended audience of this guide, it is crucial to have the correct nomenclature to access accurate and relevant data.

We urge the user to verify the term "ppDNM" and provide the correct or full name of the substance of interest. With a valid identifier, a thorough and accurate technical guide can be compiled to meet the specified requirements, including:

  • Quantitative Data Presentation: Summarizing all relevant quantitative data into clearly structured tables.

  • Detailed Experimental Protocols: Providing comprehensive methodologies for key cited experiments.

  • Mandatory Visualizations: Creating diagrams for signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) with the specified formatting and color contrast rules.

Once the correct subject is identified, a comprehensive guide on its involvement in the peroxidase and lipoxygenase pathways, its mechanism of action, and its potential therapeutic implications can be developed.

Identifying Interacting Partners of a Protein of Interest (e.g., ppDNM): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the function of a protein necessitates the identification of its interacting partners. These protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, including signal transduction, metabolic pathways, and cellular architecture. Elucidating the interactome of a novel or poorly characterized protein, herein referred to as the "protein of interest" (e.g., ppDNM), is a critical step in determining its biological role and can reveal novel targets for therapeutic intervention.

This technical guide provides an in-depth overview of the core methodologies employed to identify and validate protein-protein interactions. It offers detailed experimental protocols for key techniques, guidance on the presentation of quantitative data, and visual representations of experimental workflows and signaling pathways to aid in conceptualization and planning.

Section 1: Key Methodologies for Identifying Interacting Partners

A combination of in vivo and in vitro techniques is often employed to identify and confirm protein-protein interactions. The primary screening methods, such as Yeast Two-Hybrid and Co-Immunoprecipitation, are powerful tools for identifying potential binding partners, which are then often identified with high confidence using mass spectrometry.

Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid (Y2H) system is a powerful in vivo genetic method used to discover binary protein-protein interactions.[1][2] The principle is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1] When these two domains are brought into proximity, they can activate the transcription of a reporter gene.[2] In the Y2H assay, the protein of interest (the "bait") is fused to the DBD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought together, reconstituting a functional transcription factor and activating the reporter gene, allowing for selection of positive clones.[2][3]

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., ppDNM) into a Y2H vector in-frame with the DNA-binding domain (e.g., GAL4-DBD).

    • A prey library, which can be a cDNA library or an open reading frame (ORF) library from the organism of interest, is cloned into a separate Y2H vector in-frame with the activation domain (e.g., GAL4-AD).[3]

  • Bait Characterization:

    • Transform the bait plasmid into a suitable yeast reporter strain.

    • Test for auto-activation: Plate the yeast on selective medium. The bait should not activate the reporter genes on its own. If it does, a different bait construct or reporter system may be needed.

  • Library Screening:

    • The prey library is introduced into a yeast strain of the opposite mating type.

    • The bait and prey strains are mated, and diploid yeast cells are selected.[3]

    • These diploid cells are then plated on a highly selective medium where only yeast containing an interacting bait-prey pair can grow.

  • Identification of Positive Interactors:

    • Plasmids from the positive yeast colonies are isolated.

    • The prey-encoding sequence is identified by DNA sequencing.[3]

  • Validation:

    • The identified prey plasmid is co-transformed with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction.

    • A series of control transformations with unrelated proteins should be performed to eliminate false positives.

Co-Immunoprecipitation (Co-IP)

Co-Immunoprecipitation (Co-IP) is an in vitro technique used to identify and validate physiologically relevant protein-protein interactions from cell or tissue lysates.[4] This method uses an antibody specific to a known "bait" protein to pull it out of solution. If the bait protein is part of a complex, its binding partners ("prey") will also be pulled down.[5][6] The entire complex is then analyzed, typically by Western blotting or mass spectrometry, to identify the unknown interacting partners.[7]

  • Cell Lysis:

    • Culture and harvest cells expressing the protein of interest.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a gentle, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein complexes.[6][8] Incubate on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[6]

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate with gentle rotation at 4°C.[8] This step reduces non-specific binding of proteins to the beads.[5]

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add a primary antibody specific to the bait protein to the pre-cleared lysate. Incubate with gentle rotation at 4°C to allow antibody-antigen complexes to form.

    • Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes. Incubate with gentle rotation at 4°C.[8]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with cold lysis buffer or PBS to remove non-specifically bound proteins.[8] The stringency of the washes may need to be optimized.

  • Elution:

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis:

    • The eluted proteins are typically separated by SDS-PAGE.

    • Interacting partners can be identified by Western blotting using an antibody specific to the suspected prey protein, or the entire lane can be excised and analyzed by mass spectrometry for unbiased identification of all binding partners.[7]

Affinity Purification-Mass Spectrometry (AP-MS)

Affinity Purification coupled with Mass Spectrometry (AP-MS) is a high-throughput and sensitive method for identifying the components of protein complexes.[9] In this approach, a bait protein is tagged with an affinity tag (e.g., FLAG, HA, or TAP). The tagged protein is expressed in cells and then purified from the cell lysate along with its interacting partners using affinity chromatography. The entire purified complex is then digested into peptides, which are analyzed by mass spectrometry to identify the proteins present.[10][11]

Section 2: Quantitative Data Analysis

Identifying potential interactors is the first step; quantifying the strength and stoichiometry of these interactions is crucial for understanding their biological significance. While initial screens are often qualitative, follow-up experiments can provide quantitative data.

Table 1: Putative Interacting Partners of ppDNM Identified by AP-MS

This table represents example data from an AP-MS experiment. "Spectral Counts" refer to the number of tandem mass spectra identified for a given protein, which correlates with its abundance. The "Fold Change vs. Control" indicates the enrichment of the protein in the ppDNM pulldown compared to a negative control (e.g., an unrelated protein).

Identified ProteinGene NameAccession NumberMolecular Weight (kDa)Spectral Counts (ppDNM-IP)Fold Change vs. Control
Protein Kinase APRKACAP1761240.515225.3
14-3-3 protein zetaYWHAZP6310427.712118.9
Heat shock protein 90HSP90AA1P0790084.6985.2
Tubulin beta chainTUBBP0743749.8751.5 (non-specific)
Hypothetical Protein 1HYP1Q8N2X765.221035.1
Hypothetical Protein 2HYP2A0A0B4J2A233.818931.7

Note: This is example data. Actual results would require rigorous statistical analysis to determine significance.

Table 2: Validation of ppDNM Interactions by Surface Plasmon Resonance (SPR)

SPR is a technique used to measure the binding kinetics and affinity of an interaction. It provides quantitative values for the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding affinity.

Interacting Partnerka (1/Ms)kd (1/s)KD (nM)
Protein Kinase A1.2 x 10^52.5 x 10^-42.1
14-3-3 protein zeta3.5 x 10^41.8 x 10^-351.4
Hypothetical Protein 18.9 x 10^54.1 x 10^-40.46
Hypothetical Protein 22.1 x 10^59.5 x 10^-345.2

Section 3: Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

Experimental Workflow for Identifying ppDNM Interactors

experimental_workflow cluster_screening Primary Screening cluster_identification Identification cluster_validation Validation & Characterization Y2H Yeast Two-Hybrid Screen (Bait: ppDNM) Sequencing Sequencing of Prey Plasmids Y2H->Sequencing CoIP_MS Co-Immunoprecipitation (Antibody against ppDNM) MassSpec Mass Spectrometry Analysis CoIP_MS->MassSpec Hit_List List of Putative Interacting Partners Sequencing->Hit_List MassSpec->Hit_List Validation_CoIP Validation Co-IP SPR Binding Kinetics (SPR) Functional_Assay Functional Assays Hit_List->Validation_CoIP Hit_List->SPR Hit_List->Functional_Assay

Caption: Workflow for discovery and validation of protein interactors.

Hypothetical Signaling Pathway Involving ppDNM

This diagram illustrates a hypothetical signaling pathway where ppDNM acts as a scaffold protein, bringing together an upstream kinase and a downstream substrate, based on the putative interactions identified.

signaling_pathway Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor PKA Protein Kinase A (Interactor 1) Receptor->PKA activates ppDNM ppDNM (Bait Protein) PKA->ppDNM binds HYP1 Hypothetical Protein 1 (Interactor 2) PKA->HYP1 phosphorylates (facilitated by ppDNM) ppDNM->HYP1 binds Downstream_Effector Downstream Effector HYP1->Downstream_Effector activates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: A hypothetical ppDNM-mediated signaling cascade.

Conclusion

The identification of protein-protein interactions is a cornerstone of modern molecular biology and drug discovery. A multi-faceted approach, beginning with broad screening techniques like Yeast Two-Hybrid and Co-Immunoprecipitation followed by high-confidence identification via mass spectrometry, is essential for building a comprehensive map of a protein's interactome. Subsequent quantitative analysis and functional studies are critical for validating these interactions and understanding their roles in complex cellular processes. The methodologies and frameworks presented in this guide provide a robust foundation for researchers to systematically uncover the interacting partners of their protein of interest, thereby paving the way for novel biological insights and therapeutic strategies.

References

Post-translational modifications of the ppDNM protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Post-Translational Modifications of Dynamin-related Protein 1 (Drp1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin-related protein 1 (Drp1), encoded by the DNM1L gene, is a master regulator of mitochondrial fission. As a cytosolic GTPase, its translocation to the outer mitochondrial membrane is a critical step in the division of mitochondria. This process is essential for maintaining a healthy mitochondrial network, cellular energy homeostasis, and the regulation of apoptosis. The function of Drp1 is intricately controlled by a variety of post-translational modifications (PTMs). These modifications modulate Drp1's enzymatic activity, its subcellular localization, and its interactions with adaptor proteins, thereby fine-tuning the process of mitochondrial fission in response to cellular signals. Dysregulation of Drp1's PTMs has been implicated in a range of pathologies, including cardiovascular and neurodegenerative diseases, as well as cancer, making it a prime target for therapeutic intervention.[1][2][3][4] This guide provides a comprehensive overview of the key PTMs of Drp1, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Key Post-Translational Modifications of Drp1

Drp1 undergoes several types of post-translational modifications that regulate its function. The most extensively studied of these are phosphorylation, ubiquitination, and SUMOylation. Other modifications such as acetylation, O-GlcNAcylation, and S-nitrosylation also play a role in modulating Drp1 activity.[5][2][3][4][6][7]

Phosphorylation

Phosphorylation is the most well-characterized PTM of Drp1, with different phosphorylation events either activating or inhibiting its fission-promoting activity.[5] The two most studied phosphorylation sites are Serine 616 (Ser616) and Serine 637 (Ser637).[1][5]

  • Activating Phosphorylation at Serine 616: Phosphorylation of Drp1 at Ser616 is generally considered an activating modification that promotes mitochondrial fission.[8][9] This phosphorylation event is catalyzed by several kinases, including cyclin-dependent kinase 1 (Cdk1)/cyclin B, extracellular signal-regulated kinase 1/2 (ERK1/2), protein kinase Cδ (PKCδ), and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[8][9] Phosphorylation at this site enhances the recruitment of Drp1 to the mitochondria.[9]

  • Inhibitory Phosphorylation at Serine 637: In contrast, phosphorylation at Ser637 is typically an inhibitory modification that prevents mitochondrial fission.[8][9] This phosphorylation is primarily mediated by protein kinase A (PKA).[8][9] The dephosphorylation of Ser637 by the phosphatase calcineurin promotes the translocation of Drp1 to the mitochondria and induces fission.[9]

Quantitative Data on Drp1 Phosphorylation

The ratio of phosphorylation at Ser616 to Ser637 is often used as an indicator of Drp1 activity and the state of mitochondrial dynamics.[1][10]

Conditionp-Drp1(Ser616)/p-Drp1(Ser637) RatioEffect on Mitochondrial FissionReference
Non-SE (dentate gyrus astrocytes)2.63Basal level[10]
Non-SE (CA1 astrocytes)5.56Higher basal fission potential[10]
3 days post-SE (CA1 astrocytes)1.58Decreased[10]
4 weeks post-SE (CA1 astrocytes)1.03Prolonged reduction[10]
Cancer Cachexia (in vitro)Increased p-Drp1(Ser616), Decreased p-Drp1(Ser637)Increased[1]

Signaling Pathway for Drp1 Phosphorylation

Drp1_Phosphorylation cluster_activating Activating Pathway cluster_inhibiting Inhibiting Pathway Cdk1 Cdk1/cyclin B pDrp1_S616 Drp1-pS616 Cdk1->pDrp1_S616 P ERK12 ERK1/2 ERK12->pDrp1_S616 P PKC PKCδ PKC->pDrp1_S616 P CaMKII CaMKII CaMKII->pDrp1_S616 P Fission_act Mitochondrial Fission pDrp1_S616->Fission_act Promotes PKA PKA pDrp1_S637 Drp1-pS637 PKA->pDrp1_S637 P Fission_inh Mitochondrial Fission pDrp1_S637->Fission_inh Inhibits Drp1_dephospho Active Drp1 pDrp1_S637->Drp1_dephospho De-P Calcineurin Calcineurin Calcineurin->pDrp1_S637 Drp1_dephospho->Fission_act

Caption: Drp1 phosphorylation signaling pathways.

Ubiquitination

Ubiquitination of Drp1 is another crucial PTM that can lead to either its degradation or modulation of its activity. Several E3 ubiquitin ligases, including Parkin and MARCH5, have been shown to ubiquitinate Drp1.[11][12] Parkin-mediated ubiquitination targets Drp1 for proteasomal degradation, thereby inhibiting mitochondrial fission.[12][13] Conversely, some ubiquitination events may promote Drp1 recruitment to the mitochondria.[12] The deubiquitinating enzyme PSMD14 has been shown to stabilize Drp1 by removing ubiquitin chains, thus promoting mitochondrial fission.[14]

Signaling Pathway for Drp1 Ubiquitination

Drp1_Ubiquitination cluster_ub Ubiquitination & Degradation cluster_deub Deubiquitination & Stabilization Drp1 Drp1 Ub_Drp1 Ub-Drp1 Drp1->Ub_Drp1 Ubiquitination Parkin Parkin (E3 Ligase) Parkin->Drp1 Ub MARCH5 MARCH5 (E3 Ligase) MARCH5->Drp1 Ub Degradation Proteasomal Degradation Ub_Drp1->Degradation Targets for PSMD14 PSMD14 (DUB) Ub_Drp1_deub Ub-Drp1 PSMD14->Ub_Drp1_deub Drp1_stable Stable Drp1 Ub_Drp1_deub->Drp1_stable Deubiquitination Fission Fission Drp1_stable->Fission Promotes Mitochondrial Fission

Caption: Drp1 ubiquitination and deubiquitination pathways.

SUMOylation

SUMOylation, the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins, is another important PTM that regulates Drp1 function. Drp1 can be modified by SUMO1, SUMO2, and SUMO3 isoforms.[3] SUMOylation of Drp1 has been linked to its activity cycle and can influence its localization and interaction with other proteins.[3][15] For instance, SUMOylation can affect the binding of Drp1 to its receptor Mff on the outer mitochondrial membrane.[16] The SUMO protease SENP5 has been implicated in the deSUMOylation of Drp1.[15]

Quantitative Data on Drp1 SUMOylation

ConditionDrp1 SUMOylation LevelEffectReference
Hypoxia/Reoxygenation (H/R)IncreasedPromotes mitochondrial recruitment[17]
ALR OverexpressionDecreasedProtects against H/R injury[17]
Drp1-S616D mutantDecreased[17]
Drp1-S616A mutantIncreased[17]

Signaling Pathway for Drp1 SUMOylation

Drp1_SUMOylation cluster_sumo SUMOylation Pathway cluster_desumo DeSUMOylation Pathway Drp1 Drp1 SUMO_Drp1 SUMO-Drp1 Drp1->SUMO_Drp1 SUMO SUMO1/2/3 SUMO->Drp1 SUMOylation Ubc9 Ubc9 (E2 Enzyme) Ubc9->Drp1 Fission Fission SUMO_Drp1->Fission Modulates Mitochondrial Fission SENP5 SENP5 (SUMO Protease) SUMO_Drp1_desumo SUMO-Drp1 SENP5->SUMO_Drp1_desumo Drp1_desumo Drp1 SUMO_Drp1_desumo->Drp1_desumo DeSUMOylation

Caption: Drp1 SUMOylation and deSUMOylation pathways.

Experimental Protocols

Analysis of Drp1 Phosphorylation by Western Blot

This protocol describes the detection of total and phosphorylated Drp1 in cell lysates.

a. Cell Lysis

  • Wash cells twice with ice-cold PBS.

  • Lyse cells on ice for 30 minutes in total cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant (total cell lysate).

  • Determine protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Western Blotting

  • Prepare samples by adding 1x reducing sample loading buffer and boiling at 100°C for 10 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total Drp1, phospho-Drp1 (Ser616), and phospho-Drp1 (Ser637) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5][18][19]

Experimental Workflow for Drp1 Phosphorylation Analysis

Phosphorylation_Workflow start Start: Cultured Cells lysis Cell Lysis (with inhibitors) start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Drp1, anti-pDrp1-S616, anti-pDrp1-S637) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis: Quantify band intensities detection->analysis end End: Phosphorylation Status analysis->end

Caption: Workflow for Drp1 phosphorylation analysis.

In Vivo Ubiquitination Assay by Immunoprecipitation

This protocol details the detection of ubiquitinated Drp1 from cell lysates.

a. Cell Lysis and Immunoprecipitation

  • Transfect cells with expression plasmids for HA-tagged ubiquitin and the protein of interest (Drp1).

  • Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

  • Lyse cells in a denaturing lysis buffer (e.g., containing 1% SDS) and boil to dissociate protein complexes.

  • Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.

  • Incubate the lysate with an anti-Drp1 antibody overnight at 4°C.

  • Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.

  • Wash the beads extensively with wash buffer to remove non-specific binding.

b. Western Blot Analysis

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Perform SDS-PAGE and western blotting as described in the phosphorylation protocol.

  • Probe the membrane with an anti-HA or anti-ubiquitin antibody to detect ubiquitinated Drp1.

  • The membrane can be stripped and re-probed with an anti-Drp1 antibody to confirm the immunoprecipitation of Drp1.[13][14][20]

Experimental Workflow for Drp1 Ubiquitination Assay

Ubiquitination_Workflow start Start: Transfected Cells (HA-Ubiquitin) mg132 Treat with MG132 start->mg132 lysis Cell Lysis (Denaturing Buffer) mg132->lysis ip Immunoprecipitation (anti-Drp1 antibody) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution sds_page SDS-PAGE & Western Blot elution->sds_page blot Immunoblotting (anti-HA or anti-Ubiquitin) sds_page->blot end End: Detection of Ub-Drp1 blot->end

Caption: Workflow for in vivo Drp1 ubiquitination assay.

In Vitro SUMOylation Assay

This protocol outlines the reconstitution of the SUMOylation cascade in a test tube to modify Drp1.

a. Reaction Setup

  • Combine the following components in a reaction buffer:

    • Recombinant SUMO E1 activating enzyme

    • Recombinant Ubc9 (SUMO E2 conjugating enzyme)

    • Recombinant SUMO protein (SUMO1, 2, or 3)

    • Recombinant purified Drp1 protein

    • ATP

  • Incubate the reaction mixture at 30-37°C for 1-2 hours.

b. Analysis

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by SDS-PAGE and western blotting.

  • Probe the membrane with an anti-Drp1 antibody to detect the appearance of higher molecular weight bands corresponding to SUMO-conjugated Drp1.

Note: The specific concentrations of enzymes and substrates may need to be optimized.

Conclusion

The post-translational modification of Drp1 is a complex and dynamic process that is central to the regulation of mitochondrial fission. A thorough understanding of these modifications and the signaling pathways that control them is crucial for elucidating the role of mitochondrial dynamics in health and disease. The quantitative data, signaling pathway diagrams, and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and target Drp1-mediated mitochondrial fission. Further research into the interplay between different PTMs and their integrated effect on Drp1 function will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

The Role of PPD Proteins in Plant Development and Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "PPD" designation in plant biology, while potentially ambiguous, primarily refers to distinct and crucial protein families that govern key aspects of plant development and responses to environmental challenges. This technical guide provides an in-depth exploration of two of the most well-characterized PPD protein families: the PEAPOD (PPD) proteins, which are critical regulators of leaf morphology in dicots like Arabidopsis thaliana, and the PHOTOPERIOD-1 (Ppd-1) proteins, which are central to flowering time and drought stress adaptation in monocots such as barley and wheat. This document synthesizes current knowledge on their molecular mechanisms, signaling pathways, and the quantitative impact of their function, offering detailed experimental protocols and visual representations of their operational frameworks to aid in future research and potential biotechnological applications.

Section 1: The PEAPOD (PPD) Protein Family: Architects of Leaf Form

The PEAPOD (PPD) proteins are a small, plant-specific family of transcriptional regulators belonging to the larger TIFY super-family. In the model organism Arabidopsis thaliana, this family has two members, PPD1 and PPD2, which play a significant role in determining the final size and shape of leaves by controlling the duration of cell proliferation.

Role in Plant Development

PPD proteins act as transcriptional co-repressors that put a brake on cell division in the developing leaf lamina. Loss-of-function mutations in the PPD genes lead to larger, dome-shaped leaves due to an extended period of cell proliferation.[1][2] Conversely, overexpression of PPD proteins results in smaller leaves.[1] The curvature of the mutant leaves suggests that PPD proteins are involved in coordinating the growth between the central and marginal regions of the leaf.[1]

Quantitative Data on PPD Function

The effects of PPD gene mutations on plant morphology have been quantitatively assessed in several studies. The following tables summarize key findings.

Table 1: Effects of ppd Mutations on Silique and Leaf Morphology in Arabidopsis thaliana

GenotypeSilique Width (mm)Leaf Lamina Area (mm²)Leaf Curvature
Wild-Type (Ler)0.85 ± 0.04100% (relative)Flat
Δppd (deletion)1.05 ± 0.05IncreasedDome-shaped
ppd1-10.95 ± 0.04-Weakly dome-shaped
ppd2-10.94 ± 0.03-Weakly dome-shaped

Data adapted from White (2006).[1]

Table 2: Cellular Phenotypes of ppd Mutants in Arabidopsis thaliana

GenotypePavement Cell NumberStomatal Number (Abaxial)Vascular Network Complexity (Areoles/cotyledon)
Wild-Type (Ler)100% (relative)100% (relative)3.97 ± 0.32
ΔppdIncreasedIncreased4.93 ± 0.53
PPD1-OE-Reduced to 65% of WT2.31 ± 0.54

Data adapted from White (2006).[1]

Signaling Pathway

PPD proteins do not act alone. They are part of a larger transcriptional repressor complex. PPD2 has been shown to interact with the adaptor proteins KIX8 and KIX9, as well as the transcriptional co-repressor NINJA.[3] This complex then recruits the general co-repressor TOPLESS (TPL) to the promoters of target genes, thereby inhibiting their expression.[3] Key downstream targets of this repression are the CYCLIN D3 (CYCD3) genes, which are positive regulators of the cell cycle.[3] By repressing CYCD3 expression, the PPD complex controls the "arrest front" of cell proliferation in the developing leaf.[3]

PPD_Signaling_Pathway cluster_repressor_complex Transcriptional Repressor Complex PPD2 PPD2 TPL TPL PPD2->TPL recruits NINJA NINJA NINJA->PPD2 NINJA->TPL KIX8_9 KIX8/9 KIX8_9->PPD2 interact CYCD3 CYCD3 genes TPL->CYCD3 represses Cell_Cycle_Progression Cell Cycle Progression CYCD3->Cell_Cycle_Progression Leaf_Growth_Arrest Leaf Growth Arrest Cell_Cycle_Progression->Leaf_Growth_Arrest

PPD2-mediated transcriptional repression of CYCD3 genes.
Experimental Protocols

  • Plant Material and Growth Conditions: Arabidopsis thaliana seeds (e.g., ecotype Landsberg erecta or Columbia-0) are surface-sterilized and sown on Murashige and Skoog (MS) medium. After stratification at 4°C for 2-4 days, plates are transferred to a growth chamber with a long-day photoperiod (16 hours light/8 hours dark) at approximately 22°C.

  • Mutant Screening and Genotyping: T-DNA insertion lines for PPD genes can be obtained from stock centers (e.g., SALK). Homozygous mutants are identified by PCR-based genotyping using gene-specific and T-DNA-specific primers.

  • Phenotypic Analysis: Leaf and silique measurements are performed on mature plants. Leaf lamina area can be quantified using imaging software (e.g., ImageJ). For cellular analysis, leaf epidermis impressions can be made using dental resin, and pavement cell and stomatal numbers can be counted under a microscope.

  • RNA Extraction: Total RNA is extracted from developing leaves using a commercial kit or a TRIzol-based method.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR: Real-time PCR is performed using a SYBR Green-based master mix and primers specific for target genes (e.g., CYCD3) and a reference gene (e.g., ACTIN2). Relative expression levels are calculated using the ΔΔCt method.

  • Yeast Two-Hybrid (Y2H): To test for direct interactions (e.g., PPD2 with NINJA or KIX8/9), coding sequences are cloned into bait (e.g., pGBKT7) and prey (e.g., pGADT7) vectors.[4] The resulting plasmids are co-transformed into a suitable yeast strain. Interactions are assessed by growth on selective media and reporter gene activation.

  • Bimolecular Fluorescence Complementation (BiFC): Coding sequences are fused to the N- and C-terminal fragments of a fluorescent protein (e.g., YFP).[4] The constructs are co-expressed in plant cells (e.g., Nicotiana benthamiana leaves via Agrobacterium-mediated transient expression). Reconstitution of the fluorescent signal, indicating protein interaction, is visualized by confocal microscopy.[4]

Section 2: The PHOTOPERIOD-1 (Ppd-1) Protein: A Master Regulator of Flowering and Drought Response in Cereals

In temperate cereals like wheat and barley, the PHOTOPERIOD-1 (Ppd-1) gene is a major determinant of flowering time in response to day length. It is an ortholog of the Arabidopsis pseudo-response regulator (PRR) gene family.[5][6] Recent evidence has also implicated Ppd-1 as a key integrator of drought stress signals, influencing developmental plasticity.[7][8]

Role in Plant Development and Stress Response

The primary role of Ppd-1 is to accelerate flowering under long-day conditions. Allelic variation at the Ppd-1 loci is a major factor in the adaptation of cereal cultivars to different latitudes. Photoperiod-insensitive alleles (Ppd-1a) promote early flowering, while photoperiod-sensitive alleles (Ppd-1b) result in a delayed flowering phenotype under non-inductive short days.[5][9]

Under drought stress, Ppd-1 has been shown to modulate developmental plasticity.[7][8] Lines carrying the wild-type (photoperiod-insensitive) Ppd-H1 allele in barley exhibit a more stable developmental progression under both mild and severe drought conditions compared to lines with a mutated, sensitive allele.[7][8] This suggests that Ppd-1 integrates both light and water-availability signals to optimize reproductive development.[7]

Quantitative Data on Ppd-1 Function

Table 3: Effect of Ppd-H1 Alleles on Barley Development under Control and Mild Drought Conditions

GenotypeConditionDays to FloweringSpikelet Number per Spike
Spring Cultivar (ppd-H1)Control~35~24
Spring Cultivar (ppd-H1)Mild DroughtDelayedReduced
Introgression Line (Ppd-H1)Control~30~23
Introgression Line (Ppd-H1)Mild DroughtNo significant delayNo significant reduction

Data synthesized from findings in Gudys et al. (2020).[7]

Table 4: Effect of Transient Severe Drought on Barley Development

GenotypeTreatmentDevelopmental Outcome
Spring Cultivar (ppd-H1)Severe drought followed by rewateringGrowth and floral development halted; slow recovery.
Introgression Line (Ppd-H1)Severe drought followed by rewateringGrowth and floral development halted; accelerated development upon rewatering, flowering almost simultaneously with control.

Data synthesized from findings in Gudys et al. (2020).[7]

Signaling Pathway

Ppd-1 is a component of the circadian clock output pathway that regulates the expression of the florigen gene FLOWERING LOCUS T1 (FT1).[7] Under long-day conditions, Ppd-1 promotes the expression of FT1, which in turn activates downstream MADS-box genes like BM3 and BM8 in the shoot apical meristem to initiate flowering.[7] Under drought stress, the expression of FT1, BM3, and BM8 is downregulated. However, the presence of a functional Ppd-H1 allele mitigates this downregulation, allowing for a more robust floral transition even under water-limiting conditions.[7]

Ppd1_Signaling_Pathway Photoperiod Photoperiod (Long Days) Ppd_H1 Ppd-H1 Photoperiod->Ppd_H1 Drought_Stress Drought Stress FT1 FLOWERING LOCUS T1 (FT1) Drought_Stress->FT1 down-regulates Ppd_H1->Drought_Stress   modulates response Ppd_H1->FT1 up-regulates BM3_BM8 BM3 / BM8 (MADS-box genes) FT1->BM3_BM8 Flowering Flowering BM3_BM8->Flowering

Ppd-H1 integrates photoperiod and drought signals.
Experimental Protocols

  • Plant Growth: Barley or wheat genotypes with contrasting Ppd-1 alleles are grown in controlled environment chambers. For photoperiod experiments, plants are grown under defined long-day (e.g., 16h light/8h dark) and short-day (e.g., 8h light/16h dark) conditions.

  • Drought Stress Application:

    • Mild Drought: A continuous water deficit is imposed by maintaining soil water content at a specific percentage of field capacity (e.g., 30-40%) throughout the experiment.

    • Severe Transient Drought: Water is withheld completely until plants show clear signs of wilting. Plants are then re-watered to field capacity to assess recovery and subsequent developmental changes.

  • Phenotyping: Developmental stages (e.g., days to heading/flowering) are recorded. At maturity, yield components such as tiller number, spike number, and spikelet number per spike are measured.

  • Sampling: The youngest fully developed leaves are harvested at specific time points during the day (e.g., Zeitgeber Time 8) throughout the developmental course under control and stress conditions.

  • qRT-PCR: The protocol follows the same principles as described in section 1.4.2, using primers specific for barley/wheat genes of interest (Ppd-1, FT1, BM3, BM8) and appropriate reference genes.

  • Total Protein Extraction: Plant tissue is ground to a fine powder in liquid nitrogen.[10] Extraction is performed using a buffer containing Tris-HCl, EDTA, and protease inhibitors.[11] For recalcitrant tissues, a TCA/acetone precipitation method can be used to remove interfering compounds.[12]

  • Non-denaturing Protein Extraction (for complex stability): To preserve protein-protein interactions, extraction buffers are supplemented with inhibitors of metalloproteases (EDTA) and proteasomes (e.g., MG132), as well as phosphatase inhibitors and ATP.[13] Centrifugation steps are optimized to remove debris without precipitating protein complexes.[13]

  • Quantitative Proteomics (e.g., iTRAQ or Label-Free): Proteins are extracted, digested into peptides, and labeled with isobaric tags (iTRAQ) or analyzed directly (label-free).[14][15] Peptides are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of differentially abundant proteins under different conditions.[14][15]

Conclusion

The PPD protein families in plants, exemplified by the PEAPOD proteins of Arabidopsis and the Ppd-1 proteins of cereals, represent critical regulatory hubs that translate internal and external cues into developmental and adaptive responses. While they belong to different protein families and operate in distinct plant lineages, they share the commonality of being key nodes in signaling pathways that control organ growth, reproductive timing, and stress resilience. The methodologies and data presented in this guide provide a foundation for further investigation into these important protein families, with the ultimate goal of leveraging this knowledge for crop improvement and ensuring agricultural sustainability in the face of a changing climate.

References

Homologs of ppDNM in Other Plant Species: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dynamin-related proteins (DRPs) are a superfamily of large GTPases that play crucial roles in membrane remodeling processes across eukaryotes. In the moss Physcomitrella patens, these proteins, referred to as ppDNM, are involved in fundamental cellular processes. The study of their homologs in other plant species, particularly in model organisms like Arabidopsis thaliana and key crops such as rice (Oryza sativa) and maize (Zea mays), provides valuable insights into the conserved and divergent functions of these essential proteins. This technical guide offers a comprehensive overview of the homologs of ppDNM, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways.

I. Plant Dynamin-Related Protein Families: An Overview

Plants possess a diverse array of DRPs, which are broadly classified into six families (DRP1 to DRP6) based on sequence homology and domain architecture. These families exhibit distinct subcellular localizations and are involved in a variety of cellular functions, from endocytosis and cytokinesis to organelle division. The genome of Physcomitrella patens encodes 21 DRP genes, highlighting the complexity of this protein family even in early diverging land plants[1]. In the well-studied model plant, Arabidopsis thaliana, there are 16 DRP genes.

II. Quantitative Data on ppDNM Homologs

This section presents available quantitative data on the expression and characteristics of ppDNM homologs in selected plant species. Due to the focus of current research, the most comprehensive data is available for Arabidopsis thaliana and Physcomitrella patens.

Table 1: Gene Expression of DRP5B Homologs in Physcomitrella patens
Gene NameTranscript Abundance (Relative to PpDRP5B-1)Phenotype of Knockout Mutant
PpDRP5B-11No discernible phenotype
PpDRP5B-2~0.125No discernible phenotype
PpDRP5B-314Reduced number of slightly enlarged chloroplasts (average of 28 per cell compared to 47 in wild type)
Triple KO-Few, very large macrochloroplasts

Data sourced from quantitative RT-PCR analysis.[1]

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize plant DRPs.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is adapted from the methodology used to quantify the transcript levels of PpDRP5B genes in Physcomitrella patens[1].

Objective: To determine the relative expression levels of DRP homologs.

Materials:

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • Reverse transcriptase (e.g., SuperScript III, Invitrogen)

  • Oligo(dT) primers

  • SYBR Green qPCR master mix

  • Real-time PCR system

  • Gene-specific primers for target and reference genes

Procedure:

  • RNA Extraction: Isolate total RNA from the desired plant tissue using a commercial kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using reverse transcriptase and oligo(dT) primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target gene, and cDNA template. Prepare a similar reaction for a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Real-Time PCR: Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Subcellular Localization using Green Fluorescent Protein (GFP) Fusions

Objective: To visualize the in vivo localization of DRP homologs.

Materials:

  • Gateway cloning vectors (pENTR/D-TOPO and a destination vector with a GFP tag)

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Plant transformation reagents (for floral dip or protoplast transformation)

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Construct Generation: Amplify the full-length coding sequence of the DRP homolog without the stop codon and clone it into a pENTR/D-TOPO vector. Subsequently, transfer the gene into a plant expression destination vector containing a C-terminal GFP tag via LR recombination.

  • Plant Transformation: Introduce the resulting construct into Agrobacterium tumefaciens and transform plants (e.g., Arabidopsis thaliana via floral dip).

  • Selection of Transgenic Plants: Select transgenic plants based on antibiotic or herbicide resistance.

  • Confocal Microscopy: Mount the tissue from T2 or T3 generation transgenic plants on a microscope slide and visualize the GFP signal using a CLSM. Use appropriate excitation (e.g., 488 nm) and emission (e.g., 500-550 nm) wavelengths for GFP.

GTPase Activity Assay

This protocol is a general method for measuring the GTPase activity of DRPs, which can be adapted for specific plant homologs[2][3][4][5].

Objective: To measure the rate of GTP hydrolysis by a purified DRP homolog.

Materials:

  • Purified recombinant DRP homolog

  • GTPase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • Guanosine triphosphate (GTP)

  • Malachite green colorimetric phosphate (B84403) detection reagent

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the GTPase assay buffer and varying concentrations of the purified DRP.

  • Initiate Reaction: Start the reaction by adding a known concentration of GTP to the mixture. Incubate at the optimal temperature for the protein (e.g., 37°C).

  • Time Points: At specific time intervals, take aliquots of the reaction and stop the reaction by adding the malachite green reagent.

  • Phosphate Detection: The malachite green reagent will react with the inorganic phosphate released from GTP hydrolysis, resulting in a color change.

  • Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Data Analysis: Generate a standard curve using known concentrations of phosphate to determine the amount of phosphate released in each reaction. Calculate the GTPase activity as moles of phosphate released per mole of protein per minute.

Protein-Lipid Overlay Assay

This protocol is used to investigate the lipid-binding properties of DRPs[6][7][8][9][10][11][12].

Objective: To identify the specific phospholipids (B1166683) that a DRP homolog interacts with.

Materials:

  • Purified recombinant DRP homolog with a tag (e.g., GST or His)

  • Nitrocellulose or PVDF membrane

  • A panel of different phospholipids

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody against the protein tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lipid Spotting: Spot serial dilutions of different phospholipids onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Protein Incubation: Incubate the membrane with a solution containing the purified tagged DRP in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST to remove unbound protein.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the protein tag, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Detect the bound protein using a chemiluminescent substrate and imaging system. The presence of a signal indicates an interaction between the protein and the spotted lipid.

IV. Signaling Pathways and Molecular Interactions

DRP homologs are integral components of several key cellular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these processes.

Clathrin-Mediated Endocytosis (CME)

DRP1 and DRP2 family members are essential for the scission of clathrin-coated vesicles from the plasma membrane during endocytosis.

Clathrin_Mediated_Endocytosis Plasma_Membrane Plasma Membrane Cargo Cargo Receptor AP2 Adaptor Protein (AP2) Cargo->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CCP Clathrin-Coated Pit Clathrin->CCP forms DRP1_DRP2 DRP1/DRP2 Homologs CCP->DRP1_DRP2 recruits CCV Clathrin-Coated Vesicle DRP1_DRP2->CCV scission (GTP hydrolysis) Uncoating Uncoating CCV->Uncoating Cytosol Cytosol Early_Endosome Early Endosome/ TGN Uncoating->Early_Endosome fusion

Caption: Clathrin-Mediated Endocytosis Pathway in Plants.

Experimental Workflow for Identifying Protein-Lipid Interactions

This diagram outlines the key steps in a protein-lipid overlay assay.

Protein_Lipid_Overlay_Workflow Start Start Spot_Lipids Spot Lipids onto Membrane Start->Spot_Lipids Block_Membrane Block Membrane (e.g., BSA) Spot_Lipids->Block_Membrane Incubate_Protein Incubate with Tagged DRP Block_Membrane->Incubate_Protein Wash1 Wash Incubate_Protein->Wash1 Primary_Ab Incubate with Primary Antibody Wash1->Primary_Ab Wash2 Wash Primary_Ab->Wash2 Secondary_Ab Incubate with HRP-Secondary Ab Wash2->Secondary_Ab Wash3 Wash Secondary_Ab->Wash3 Detect Chemiluminescent Detection Wash3->Detect End End Detect->End

Caption: Protein-Lipid Overlay Assay Workflow.

V. Conclusion

The study of ppDNM homologs in various plant species reveals a fascinating story of conservation and diversification of function. While core functions in membrane trafficking and organelle division are maintained, the expansion and specialization of DRP families in different plant lineages underscore their adaptation to diverse developmental and environmental contexts. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further explore the intricate roles of these essential GTPases in plant biology and to potentially leverage this knowledge in agricultural and pharmaceutical applications.

References

Technical Guide: Crystal Structure of Human Dynamin-1

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The protein "ppDNM" was not found in scientific literature. This guide will focus on a well-characterized member of the dynamin superfamily, Human Dynamin-1 (DNM1) , as a representative example to fulfill the detailed technical requirements of the request. Dynamin-1 is a crucial GTPase involved in vesicle scission during endocytosis.

This document provides an in-depth overview of the crystal structure of Human Dynamin-1 (DNM1), tailored for researchers, scientists, and drug development professionals. It includes detailed crystallographic data, experimental protocols, and functional context.

Introduction to Dynamin-1

Dynamin-1 (DNM1) is a large, mechanochemical GTPase that plays a pivotal role in membrane remodeling processes, most notably in the scission of nascent vesicles from the parent membrane during clathrin-mediated endocytosis (CME).[1][2][3] It is predominantly expressed in neurons, where it is essential for synaptic vesicle recycling.[1][2] Like other members of the dynamin superfamily, DNM1 can self-assemble into helical collars around the necks of budding vesicles.[4][5] GTP hydrolysis then drives a conformational change in this collar, leading to membrane fission.[4][5]

The protein is comprised of several distinct domains: an N-terminal GTPase domain, a Middle domain, a Pleckstrin Homology (PH) domain that binds to phosphoinositide lipids in the membrane, a GTPase Effector Domain (GED), and a C-terminal Proline-Rich Domain (PRD) which interacts with various SH3 domain-containing proteins.[3] The structure detailed here is of human dynamin 1 in a nucleotide-free state, which reveals a four-domain architecture including the GTPase domain, the bundle signalling element (BSE), the stalk, and the PH domain.[6]

Crystallographic Data Summary

The following data pertains to the crystal structure of nucleotide-free human dynamin 1.

PDB ID: 3SNH [6]

ParameterValueReference
Data Collection
MethodX-RAY DIFFRACTION[6]
Resolution (Å)3.70[6]
Refinement
R-Value Work0.288[6]
R-Value Free0.331[6]
Macromolecule Details
Total Structure Weight (kDa)85.07[6]
Modeled Residues652[6]

Experimental Protocols

The determination of the DNM1 crystal structure involves several key stages, from protein expression to crystallographic data analysis.

  • Cloning: An assembly-deficient mutant of human Dynamin-1 (G397D), lacking the unstructured proline-rich domain (ΔPRD), was used to facilitate crystallization.[7]

  • Expression: The construct was expressed in E. coli.

  • Purification: The protein was purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure a homogenous, monomeric sample.[8]

  • Method: The vapor diffusion method (sitting or hanging drop) is commonly used.

  • Conditions: Crystals of nucleotide-free DNM1 were obtained by mixing the purified protein solution with a reservoir solution. For a related construct, crystals were grown in a buffer containing 0.1 M sodium citrate (B86180) pH 5.0 and 27.5% PEG 3000.[9]

  • Crystal Growth: Crystals typically appear within 3-5 days.[9]

  • Cryo-protection: Crystals were flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[9]

  • Data Collection: X-ray diffraction data were collected at a synchrotron source, such as the Advanced Light Source.[7]

  • Structure Solution: The structure was solved using the molecular replacement method, utilizing known structures of individual dynamin domains (GTPase domain, PH domain) and related proteins (e.g., MxA stalk) as search models.[7]

  • Refinement: The initial model was subjected to rounds of rigid body and restrained refinement to improve the fit to the experimental electron density map.[7]

Structural and Functional Insights

The crystal structure of DNM1 reveals an elongated monomer where the GTPase and bundle signalling element (BSE) are positioned atop a long, helical stalk.[7][10] The PH domain is connected flexibly at the opposite end.[7][10] In the crystal, DNM1 oligomerizes through interactions in the stalk region, providing a model for how dynamin assembles into higher-order helical structures around the necks of vesicles.[6][7]

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_xray X-Ray Crystallography Gene DNM1 Gene Construct (G397D, ΔPRD) Expression E. coli Expression Gene->Expression Purification Affinity & Size-Exclusion Chromatography Expression->Purification Crystallization Vapor Diffusion Purification->Crystallization Crystal DNM1 Crystal Crystallization->Crystal XRay Synchrotron X-ray Data Collection Crystal->XRay Phasing Molecular Replacement XRay->Phasing Refinement Model Building & Refinement Phasing->Refinement PDB Final Structure (PDB: 3SNH) Refinement->PDB

Caption: Workflow for DNM1 crystal structure determination.

cme_pathway cluster_membrane Plasma Membrane cluster_dynamin Dynamin Action Cargo Cargo Receptors Adaptor Adaptor Proteins Cargo->Adaptor Clathrin Clathrin Coat Assembly Adaptor->Clathrin Pit Coated Pit Formation Clathrin->Pit Recruitment Dynamin Recruitment & Oligomerization Pit->Recruitment Constriction GTP Hydrolysis & Membrane Constriction Recruitment->Constriction Fission Vesicle Scission Constriction->Fission Vesicle Clathrin-Coated Vesicle Fission->Vesicle

References

An In-depth Technical Guide on the NAD(P)-Binding Properties of the Rossmann-fold Domain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the structural characteristics, binding kinetics, and thermodynamic properties of NAD(P)-binding Rossmann-fold domains. Due to the absence of specific public domain data for a protein denoted as "ppDNM," this document synthesizes information from well-characterized Rossmann-fold-containing proteins to serve as a detailed technical reference.

Introduction to the Rossmann Fold

The Rossmann fold is a highly conserved and widespread structural motif found in proteins that bind nucleotides, particularly the cofactors nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), and flavin adenine dinucleotide (FAD).[1][2] First identified in lactate (B86563) dehydrogenase, this fold is crucial for the function of numerous enzymes, primarily dehydrogenases and reductases, involved in a vast array of metabolic pathways.[2][3]

Structurally, the canonical Rossmann fold consists of a six-stranded parallel β-sheet flanked by α-helices on both sides, forming a three-layered sandwich structure.[2] The topology of the β-strands is typically in the order 3-2-1-4-5-6, creating a nucleotide-binding cleft at the C-terminal end of the first three strands.[2] A key characteristic is the βαβαβ motif, which constitutes the core of the NAD(P)-binding domain.[1][4] Dinucleotide-binding domains often comprise two such motifs.[4][5]

A conserved glycine-rich sequence motif, typically V/IXGX(1–2)GXXGXXG/A, is often found in the loop connecting the first β-strand and the subsequent α-helix.[1][4] This region, known as the P-loop or phosphate-binding loop, plays a critical role in positioning the phosphate groups of the nucleotide cofactor.[5]

NAD(P) Binding and Specificity

The binding of NAD(P) to the Rossmann fold is a highly specific interaction governed by a network of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The adenine and ribose moieties of the dinucleotide are typically anchored in a deep cleft, while the nicotinamide ring is positioned near the enzyme's active site for catalysis.

Specificity for NAD+ versus NADP+ is often determined by the presence of specific amino acid residues that can interact with the 2'-phosphate group of NADP+. A conserved aspartate or glutamate (B1630785) residue at the C-terminal end of the second β-strand can form hydrogen bonds with the 2'- and 3'-hydroxyls of the NAD+ ribose. In NADP+-binding enzymes, this acidic residue is often replaced by a smaller, uncharged residue, and a nearby pocket with basic residues (like arginine or lysine) is present to accommodate and stabilize the 2'-phosphate group.

Quantitative Analysis of NAD(P) Binding

The interaction between NAD(P) and a Rossmann-fold domain can be quantitatively characterized by determining the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are pivotal for these measurements.

The following table summarizes typical quantitative data for the binding of NAD(P) to various Rossmann-fold containing proteins. Note that these are representative values and can vary depending on the specific protein and experimental conditions.

Protein (Example)LigandMethodDissociation Constant (K_d)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
Lactate Dehydrogenase (LDH)NADHITC1-10 µM1-8 to -12-2 to -5
Dihydrofolate Reductase (DHFR)NADPHSPR0.1-1 µMN/AN/AN/A
Short-Chain Dehydrogenase/Reductase (SDR)NADP+ITC5-50 µM1-5 to -100 to 3
Glucose-6-Phosphate DehydrogenaseNADP+ITC10-100 µM1-6 to -9-1 to 2

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline the core experimental protocols for characterizing NAD(P) binding to a Rossmann-fold domain.

A standardized workflow is essential for obtaining high-purity protein for binding studies.

G cluster_0 Gene to Plasmid cluster_1 Protein Expression cluster_2 Purification Gene Gene of Interest PCR PCR Amplification Gene->PCR Ligation Ligation/Cloning PCR->Ligation Vector Expression Vector Vector->Ligation Plasmid Recombinant Plasmid Ligation->Plasmid Transformation Transformation into E. coli Plasmid->Transformation Culture Cell Culture & Induction (e.g., IPTG) Transformation->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication/French Press) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChrom SEC Size Exclusion Chromatography AffinityChrom->SEC Purity Purity Check (SDS-PAGE) SEC->Purity Characterization Binding Studies (ITC, SPR) Purity->Characterization Purified Protein

Caption: Workflow for recombinant protein expression and purification.

Methodology:

  • Cloning: The gene encoding the Rossmann-fold domain is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His6-tag).

  • Expression: The recombinant plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., 0.5 mM IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

  • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication. The lysate is clarified by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. After washing with a buffer containing a low concentration of imidazole, the protein is eluted with a high concentration of imidazole (e.g., 250 mM). For higher purity, the eluted protein is subjected to size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of K_d, n, and ΔH.

G Prep Sample Preparation (Protein in cell, NAD(P) in syringe) Dialyze in same buffer Equilibrate Thermal Equilibration of Instrument Prep->Equilibrate Titration Automated Titration (Small injections of NAD(P) into protein solution) Equilibrate->Titration Detection Heat Change Detection (Thermopile detects dQ) Titration->Detection Integration Data Integration (Peak area vs. molar ratio) Detection->Integration Fitting Curve Fitting (Binding isotherm to model) Integration->Fitting Results Determine K_d, n, ΔH, ΔS Fitting->Results

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Methodology:

  • Sample Preparation: The purified protein and the NAD(P) ligand are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[6] The protein concentration is typically in the range of 10-100 µM, and the ligand concentration in the syringe is 10-20 times higher.

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.[7][8] After thermal equilibration, a series of small, precisely measured injections of the ligand are made into the sample cell while the heat change is monitored.[9]

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the K_d, n, and ΔH.[10] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(1/K_d) = ΔH - TΔS.[6]

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (association rate constant, k_a, and dissociation rate constant, k_d).[11][12]

G Immobilization Protein Immobilization (e.g., Amine coupling to CM5 chip) Association Association Phase (Flow NAD(P) over surface) Immobilization->Association Analyte Injection Dissociation Dissociation Phase (Flow buffer over surface) Association->Dissociation Buffer Flow Analysis Sensorgram Analysis (Fit curves to kinetic models) Association->Analysis Regeneration Surface Regeneration (Remove bound ligand) Dissociation->Regeneration Regeneration Solution Dissociation->Analysis Regeneration->Association Next Cycle Results Determine k_a, k_d, K_d

Caption: Experimental workflow for Surface Plasmon Resonance.

Methodology:

  • Immobilization: The purified protein (ligand) is immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis: A series of concentrations of the NAD(P) cofactor (analyte) are injected over the sensor surface in a continuous flow of running buffer.[13] The binding is monitored in real-time as an increase in the SPR signal (response units, RU).

  • Kinetic Analysis: Following the association phase, running buffer without the analyte is flowed over the chip to monitor the dissociation phase. The surface is then regenerated using a specific solution (e.g., a pulse of high salt or low pH) to remove all bound analyte. The resulting sensorgrams are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a) and the dissociation rate constant (k_d). The dissociation constant (K_d) is then calculated as k_d/k_a.[13]

Signaling and Functional Context

The binding of NAD(P) to the Rossmann-fold domain is fundamental to the catalytic function of many enzymes. In a broader biological context, these enzymes are often key nodes in metabolic and signaling pathways. For instance, a putative NAD(P)-binding Rossmann-fold protein in the moss Physcomitrella patens has been implicated in the signaling pathway leading to an oxidative burst in response to the fungal elicitor chitosan.[14] This suggests a role beyond simple metabolism, linking NAD(P) binding to cellular defense responses.

G Chitosan Chitosan (Fungal Elicitor) Receptor Cell Surface Receptor Chitosan->Receptor Signal Intracellular Signaling Cascade Receptor->Signal Rossmann NAD(P)-binding Rossmann-fold Protein Signal->Rossmann activates? Peroxidase Peroxidase (Prx34) Activity Signal->Peroxidase activates LOX Lipoxygenase (LOX) Gene Expression Rossmann->LOX regulates ROS Reactive Oxygen Species (ROS) Production (Oxidative Burst) Peroxidase->ROS

Caption: A putative signaling pathway involving a Rossmann-fold protein.[14]

Implications for Drug Development

Given the central role of NAD(P)-dependent enzymes in metabolism, they are attractive targets for drug development, particularly in oncology and for treating metabolic disorders.[15][16] The NAD(P) binding site within the Rossmann fold is a key target for the design of competitive inhibitors.[17] Understanding the precise binding properties and structural features of this domain is critical for the rational design of potent and specific small molecule inhibitors. For example, inhibitors of PARP1, an enzyme involved in DNA repair that utilizes NAD+, are used in cancer therapy.[18][19] The development of such inhibitors relies on a deep understanding of the NAD+ binding pocket.[20]

References

Methodological & Application

Application Notes and Protocols for Cloning the ppDNM Gene from Physcomitrella patens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Physcomitrella patens, a moss, has emerged as a powerful model organism in plant biology and functional genomics. Its high frequency of homologous recombination, simple developmental pattern, and haploid-dominant life cycle make it particularly amenable to genetic manipulation.[1][2][3] This document provides a comprehensive guide for cloning a dynamin-related gene, herein referred to as ppDNM, from P. patens. Dynamin-related proteins are large GTPases involved in crucial cellular processes such as membrane fission, making them interesting targets for basic research and potential drug development.

These protocols will cover the entire workflow, from the initial cultivation of P. patens to the final verification of the cloned gene.

I. Data Presentation

For successful gene cloning in Physcomitrella patens, several quantitative parameters are critical. The following tables summarize key data points derived from established protocols.

Table 1: Physcomitrella patens Culture and Protoplast Isolation Parameters

ParameterValue/RangeNotes
Protonemal Tissue Age for Protoplasting 5-7 daysYounger, rapidly growing tissue yields a higher number of viable protoplasts.[4][5]
Enzyme for Protoplast Isolation 1-2% (w/v) DriselaseAn effective enzyme mixture for digesting the cell wall of P. patens.[5][6]
Protoplast Yield 1-1.5 x 10^6 protoplasts/mLOptimal concentration for efficient transformation.[4]
Protoplast Regeneration Time 5-7 daysTime required for protoplasts to regenerate cell walls and begin cell division.

Table 2: Transformation and Selection Parameters

ParameterValue/RangeNotes
Transformation Method Polyethylene Glycol (PEG)-mediatedA widely used and effective method for introducing DNA into P. patens protoplasts.[1][7][8]
Plasmid DNA Concentration 30-50 µg/mLOptimal final concentration of plasmid DNA for transformation.[4]
PEG Concentration 25-40% (w/v)The concentration of PEG is crucial for mediating DNA uptake.
Selection Agent (example) G418 or Hygromycin BAntibiotics commonly used for selecting transformed moss cells.[8]
Selection Agent Concentration 25-50 µg/mLThe effective concentration may need to be optimized for the specific batch of antibiotic and cell line.[5]
Transformation Efficiency 10⁻³ - 10⁻⁵The frequency of stable transformants among surviving regenerated protoplasts.[7]

II. Experimental Protocols

This section details the step-by-step methodologies for cloning the ppDNM gene.

Protocol 1: Cultivation and Harvesting of Physcomitrella patens
  • Culture Medium Preparation: Prepare BCD medium supplemented with 5 mM diammonium tartrate (BCD-AT) for optimal protonemal growth.

  • Inoculation: In a sterile laminar flow hood, inoculate Petri dishes containing BCD-AT medium overlaid with cellophane with a small amount of P. patens protonemal tissue.

  • Incubation: Incubate the plates at 25°C under continuous white light.[9]

  • Subculture: Subculture the tissue every 7-10 days to maintain a healthy, rapidly growing culture.

  • Harvesting: After 5-7 days of growth, harvest the green protonemal tissue from the cellophane using a sterile spatula.

Protocol 2: Genomic DNA (gDNA) Extraction

High-quality genomic DNA is essential for successful PCR amplification. While commercial kits are available, they are often not effective for P. patens.[10] A modified CTAB method is recommended.

  • Tissue Preparation: Weigh approximately 100-200 mg of fresh protonemal tissue, blot it dry, and freeze it in liquid nitrogen.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[11]

  • Lysis: Add 500 µL of pre-warmed (65°C) CTAB extraction buffer to the powdered tissue and vortex thoroughly.

  • Incubation: Incubate the mixture at 65°C for 30-60 minutes with occasional gentle inversion.

  • Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inverting the tube for 5-10 minutes. Centrifuge at 12,000 x g for 10 minutes.

  • Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of cold isopropanol (B130326) and mix gently to precipitate the DNA.

  • Washing: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant and wash the pellet with 70% ethanol.

  • Resuspension: Air-dry the pellet and resuspend the gDNA in 50-100 µL of sterile nuclease-free water or TE buffer.[11]

  • Quantification: Determine the concentration and purity of the extracted gDNA using a spectrophotometer.

Protocol 3: Primer Design and PCR Amplification of ppDNM
  • Sequence Retrieval: Obtain the cDNA or genomic sequence of the target ppDNM gene from a plant genomics database such as Phytozome or NCBI.

  • Primer Design: Design forward and reverse primers that flank the entire coding sequence (CDS) of the ppDNM gene. Include restriction enzyme sites at the 5' ends of the primers that are compatible with your chosen cloning vector. Ensure the primers have a melting temperature (Tm) between 55-65°C and a GC content of 40-60%.

  • PCR Reaction Setup:

    • Template gDNA: 50-100 ng

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • dNTP Mix (10 mM): 1 µL

    • High-Fidelity DNA Polymerase: 1 unit

    • 5x Reaction Buffer: 10 µL

    • Nuclease-free water: to a final volume of 50 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of the target gene[12]

    • Final Extension: 72°C for 5-10 minutes

  • Verification: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a band of the expected size.

Protocol 4: Cloning of ppDNM into an Expression Vector
  • PCR Product Purification: Purify the amplified ppDNM fragment from the agarose gel using a gel extraction kit.

  • Restriction Digest: Digest both the purified PCR product and the chosen expression vector (e.g., a pUC-based vector with a suitable plant promoter like the 35S promoter) with the selected restriction enzymes.

  • Ligation: Set up a ligation reaction with the digested vector and PCR product using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells (e.g., DH5α).

  • Selection: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for the vector.

  • Colony PCR and Plasmid Miniprep: Screen colonies by PCR to identify those containing the ppDNM insert. Culture positive colonies and perform a plasmid miniprep to isolate the recombinant plasmid.

  • Sequence Verification: Sequence the isolated plasmid to confirm the correct orientation and sequence of the ppDNM gene.

Protocol 5: Transformation of Physcomitrella patens

This protocol is based on the widely used PEG-mediated protoplast transformation method.

  • Protoplast Isolation:

    • Harvest 5-7 day old protonemal tissue.

    • Incubate the tissue in a 1-2% Driselase solution in 0.48 M mannitol (B672) for 30-60 minutes at room temperature.[5]

    • Filter the protoplast suspension through a 100 µm and then a 50 µm nylon mesh to remove undigested tissue.[5]

    • Wash the protoplasts by centrifugation and resuspend them in MMM solution (0.48 M mannitol, 15 mM MgCl₂, 0.1% MES, pH 5.6) at a concentration of 1-1.5 x 10⁶ protoplasts/mL.[4]

  • Transformation:

    • In a sterile tube, mix 10-15 µg of the purified ppDNM expression plasmid with 300 µL of the protoplast suspension.[4][5]

    • Gently add an equal volume of PEG solution (e.g., 40% PEG 4000 in MMM) and mix by gentle inversion.

    • Incubate at room temperature for 5-10 minutes.

    • Optionally, perform a heat shock at 45°C for 5 minutes.[5]

    • Gradually dilute the mixture with protoplast regeneration medium.

  • Regeneration and Selection:

    • Plate the protoplasts on regeneration medium overlaid with cellophane.

    • Incubate in the dark for 24-48 hours, then transfer to low light conditions for 5-7 days.

    • Transfer the cellophane to a selection medium containing the appropriate antibiotic (e.g., G418 or hygromycin B).[5]

    • Incubate for 2-3 weeks until resistant colonies appear.

Protocol 6: Verification of Transformants
  • Genomic DNA Extraction: Extract gDNA from the putative transformants and wild-type P. patens as described in Protocol 2.

  • PCR Verification: Perform PCR on the extracted gDNA using primers specific for the ppDNM transgene and the selection marker gene.

  • Southern Blot Analysis (Optional but Recommended): For definitive proof of integration and to determine the copy number of the inserted gene, perform a Southern blot analysis.

  • Reverse Transcription PCR (RT-PCR): To confirm the expression of the cloned ppDNM gene, extract total RNA from the transformed lines, synthesize cDNA, and perform PCR with ppDNM-specific primers.

III. Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in these protocols.

experimental_workflow cluster_preparation Phase 1: Preparation cluster_cloning Phase 2: Molecular Cloning cluster_transformation Phase 3: Moss Transformation cluster_analysis Phase 4: Analysis culture P. patens Culture gdna_extraction gDNA Extraction culture->gdna_extraction protoplast Protoplast Isolation culture->protoplast pcr PCR Amplification of ppDNM gdna_extraction->pcr primer_design Primer Design primer_design->pcr cloning Cloning into Vector pcr->cloning ecoli_transform E. coli Transformation cloning->ecoli_transform verification Plasmid Verification ecoli_transform->verification peg_transform PEG Transformation verification->peg_transform protoplast->peg_transform selection Selection of Transformants peg_transform->selection molecular_analysis Molecular Analysis (PCR, Southern) selection->molecular_analysis expression_analysis Expression Analysis (RT-PCR) selection->expression_analysis

Caption: Overall workflow for cloning the ppDNM gene from Physcomitrella patens.

pcr_cycle denaturation Denaturation (98°C) Double-stranded DNA separates annealing Annealing (55-65°C) Primers bind to template DNA denaturation->annealing Cool extension Extension (72°C) DNA polymerase synthesizes new strands annealing->extension Warm repeat Repeat 30-35 Cycles extension->repeat Exponential Amplification repeat->denaturation transformation_flow start P. patens Protonema protoplasting Cell Wall Digestion (Driselase) start->protoplasting protoplasts Isolated Protoplasts protoplasting->protoplasts transformation Add ppDNM Plasmid + PEG protoplasts->transformation regeneration Regeneration on Medium transformation->regeneration selection Transfer to Selective Medium (e.g., Hygromycin) regeneration->selection transformants Resistant Colonies selection->transformants analysis Verify Transformants transformants->analysis end Verified ppDNM Clones analysis->end

References

Protocol for recombinant expression and purification of ppDNM

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Recombinant Expression and Purification of a Non-Phosphorylatable PED/PEA-15 Mutant (ppDNM)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoprotein enriched in diabetes (PED), also known as phosphoprotein enriched in astrocytes of 15 kDa (PEA-15), is a ubiquitously expressed 15-kDa protein that plays a crucial role in regulating fundamental cellular processes, including apoptosis, cell proliferation, and glucose metabolism.[1] The function of PED/PEA-15 is modulated by phosphorylation at two serine residues, Ser104 and Ser116.[1][2] To investigate the specific roles of the unphosphorylated form of this protein, a double negative mutant (DNM) can be created where both serine residues are substituted with alanine (B10760859) (S104A, S116A), rendering it non-phosphorylatable. This document provides a detailed protocol for the recombinant expression of this PED/PEA-15 double negative mutant (referred to herein as ppDNM) in Escherichia coli and its subsequent purification.

Data Presentation

Table 1: Summary of Recombinant Plasmid Construction

FeatureDescription
Expression VectorpET-28a(+)
Gene InsertHuman PED/PEA-15 (with S104A, S116A mutations)
TagN-terminal 6x-His tag
ResistanceKanamycin (B1662678)
PromoterT7 promoter

Table 2: Optimized Conditions for ppDNM Expression

ParameterOptimal Condition
E. coli StrainBL21 (DE3)
Culture MediumLuria-Bertani (LB) Broth with 50 µg/mL Kanamycin
Growth Temperature37°C
OD600 for Induction0.6 - 0.8
InducerIsopropyl β-D-1-thiogalactopyranoside (IPTG)
IPTG Concentration0.5 mM
Induction Temperature18°C
Induction Time16 hours

Table 3: Purification Buffers

BufferCompositionpH
Lysis Buffer50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme (B549824)8.0
Wash Buffer50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole8.0
Elution Buffer50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole8.0
Storage Buffer50 mM Tris-HCl, 150 mM NaCl, 10% Glycerol7.4

Table 4: Typical Purification Yield for ppDNM

Purification StepTotal Protein (mg)ppDNM (mg)Purity (%)
Cell Lysate15015~10
Ni-NTA Affinity Chromatography109.5>95
Size-Exclusion Chromatography87.8>98

Experimental Protocols

Recombinant Vector Construction

The human PED/PEA-15 gene with serine-to-alanine mutations at positions 104 and 116 (ppDNM) is synthesized and cloned into a pET-28a(+) expression vector. This vector provides an N-terminal 6x-His tag for affinity purification.

  • Gene Synthesis and Mutagenesis: The coding sequence for human PED/PEA-15 is synthesized with codon optimization for E. coli expression. Site-directed mutagenesis is performed to introduce the S104A and S116A mutations.

  • Cloning: The synthesized ppDNM gene is amplified by PCR and cloned into the pET-28a(+) vector at the appropriate multiple cloning site.

  • Transformation and Verification: The ligated plasmid is transformed into a cloning strain of E. coli (e.g., DH5α). Positive clones are selected on LB agar (B569324) plates containing kanamycin. The insertion and sequence of the ppDNM gene are verified by DNA sequencing.[3]

Protein Expression
  • Transformation: Transform the verified pET-28a(+)-ppDNM plasmid into E. coli BL21 (DE3) competent cells.[4][5] Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with 50 µg/mL kanamycin and grow overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB broth (with 50 µg/mL kanamycin) with the overnight starter culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6]

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]

  • Harvesting: Continue to incubate the culture at 18°C for 16 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protein Purification
  • Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer per liter of original culture. Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer (without lysozyme and PMSF).

    • Load the supernatant from the cell lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the ppDNM protein with 5 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Size-Exclusion Chromatography (Optional):

    • For higher purity, pool the fractions containing ppDNM and concentrate them.

    • Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with Storage Buffer.

    • Collect fractions and analyze by SDS-PAGE. Pool the purest fractions.

  • Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified protein and store at -80°C.

Visualizations

experimental_workflow cluster_cloning Vector Construction cluster_expression Protein Expression cluster_purification Protein Purification gene_synthesis Gene Synthesis & Mutagenesis cloning Cloning into pET-28a(+) gene_synthesis->cloning transformation_cloning Transformation (DH5α) cloning->transformation_cloning verification Sequence Verification transformation_cloning->verification transformation_expression Transformation (BL21(DE3)) verification->transformation_expression culture Cell Culture transformation_expression->culture induction IPTG Induction culture->induction harvest Cell Harvesting induction->harvest lysis Cell Lysis harvest->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity sec Size-Exclusion Chromatography affinity->sec storage Protein Storage sec->storage

Caption: Workflow for recombinant expression and purification of ppDNM.

signaling_pathway cluster_regulation PED/PEA-15 Phosphorylation cluster_mutant Non-Phosphorylatable Mutant (ppDNM) PKC PKC pPEA15_S104 p-PED/PEA-15 (Ser104) PKC->pPEA15_S104 phosphorylates CKII_Akt CAM Kinase II / Akt pPEA15_S116 p-PED/PEA-15 (Ser116) CKII_Akt->pPEA15_S116 phosphorylates PEA15 PED/PEA-15 ppDNM ppDNM (S104A, S116A) PKC_mutant PKC PKC_mutant->ppDNM cannot phosphorylate CKII_Akt_mutant CAM Kinase II / Akt CKII_Akt_mutant->ppDNM cannot phosphorylate

Caption: Regulation of PED/PEA-15 by phosphorylation and the ppDNM mutant.

References

Application Notes & Protocols for Generating ppDRP5B Knockout Mutants in Physcomitrella patens

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the generation and analysis of dynamin-related protein 5B (DRP5B) knockout mutants in the model moss organism, Physcomitrella patens. The protocols detailed below are based on established methods for gene targeting in P. patens through homologous recombination.

Introduction

Physcomitrella patens is an increasingly popular model organism for plant biology research due to its simple developmental structure and high frequency of homologous recombination, which allows for efficient gene targeting.[1][2] Dynamin-related proteins (DRPs) are a family of large GTPases involved in membrane fission and fusion processes across eukaryotes.[3][4] In plants, DRPs play crucial roles in various cellular processes, including cell plate formation, endocytosis, and organelle division.[5][6]

The P. patens genome contains 21 predicted DRP genes.[7] Among these, three genes, PpDRP5B-1, PpDRP5B-2, and PpDRP5B-3, are homologous to the Arabidopsis thaliana DRP5B, which is known to be involved in plastid division.[7] Generating knockout mutants of these genes allows for the investigation of their specific roles in chloroplast division and overall plant development.

Data Presentation

The generation of single, double, and triple knockout mutants of the PpDRP5B genes has revealed their role in chloroplast division. The primary phenotype observed in these mutants is a reduction in the number of chloroplasts per cell and an increase in chloroplast size, with the triple-knockout line exhibiting only a few macrochloroplasts.[7]

Table 1: Chloroplast Number in Protonemal Subapical Cells of PpDRP5B Knockout Mutants

GenotypeAverage Number of Chloroplasts per CellPhenotype
Wild-Type47Normal
ΔPpDRP5B-1~47No significant change
ΔPpDRP5B-2~47No significant change
ΔPpDRP5B-328Slightly enlarged chloroplasts
ΔPpDRP5B-1/5B-2 (Double KO)32Enlarged chloroplasts
ΔPpDRP5B-1/5B-2/5B-3 (Triple KO)A fewMacrochloroplasts

Data summarized from research on PpDRP5B knockout transformants.[7]

Experimental Protocols

The following protocols describe the generation of knockout mutants in P. patens using a polyethylene (B3416737) glycol (PEG)-mediated transformation of protoplasts.[1] This method relies on homologous recombination to replace the target gene with a selection cassette.

Protocol 1: Construction of the Knockout Vector
  • Identify Homologous Regions: Amplify approximately 500-1000 bp of the 5' and 3' flanking regions of the target PpDRP5B gene from P. patens genomic DNA using PCR.

  • Select Resistance Cassette: Choose a suitable selection marker, such as the nptII gene conferring resistance to G418 or the hpt gene for hygromycin resistance.

  • Assemble the Vector: Clone the 5' and 3' homologous regions on either side of the resistance cassette in a suitable cloning vector. The final construct should have the resistance cassette flanked by the homologous arms, which will direct the integration of the cassette into the target genomic locus.

  • Linearize the Vector: Before transformation, linearize the knockout vector by digesting it with restriction enzymes that cut outside the homologous regions.

Protocol 2: Protoplast Isolation and Transformation
  • Culture Preparation: Grow P. patens protonemal tissue on BCD-AT medium overlaid with cellophane for 5-7 days.[1]

  • Protoplast Isolation:

    • Harvest the fresh green protonemal tissue.

    • Incubate the tissue in a solution containing 1% Driselase in 8% mannitol (B672) to digest the cell walls.

    • Filter the resulting protoplast suspension to remove undigested tissue.

    • Wash the protoplasts with 8% mannitol solution and resuspend them in a suitable buffer.

  • PEG-mediated Transformation:

    • Mix the isolated protoplasts with 10-15 µg of the linearized knockout vector DNA.[1]

    • Add an equal volume of PEG solution and incubate for 5-10 minutes at room temperature.

    • Gradually dilute the mixture with protoplast regeneration medium to reduce the PEG concentration.

    • Plate the protoplasts on regeneration medium and incubate in the dark for 24-48 hours.

Protocol 3: Selection and Regeneration of Transformants
  • Initial Selection: After the initial recovery period, transfer the protoplasts to a selection medium containing the appropriate antibiotic (e.g., G418 or hygromycin).

  • Sub-culturing: Subculture the surviving calli onto fresh selection medium every 7-10 days to select for stable transformants.

  • Regeneration: Once stable transformant lines are established, transfer them to a hormone-free medium to allow for the regeneration of whole plants.

Protocol 4: Verification of Knockout Mutants
  • PCR Screening:

    • Isolate genomic DNA from the putative knockout lines.

    • Perform PCR using a combination of primers that anneal outside the integrated cassette and inside the resistance marker. This will confirm the targeted integration of the knockout construct.

    • Use primers specific to the native PpDRP5B gene to confirm its absence in the knockout lines.

  • Southern Blot Analysis:

    • Digest genomic DNA from wild-type and mutant plants with a suitable restriction enzyme.

    • Separate the DNA fragments by gel electrophoresis and transfer them to a membrane.

    • Hybridize the membrane with a labeled probe specific to the target gene or the selection cassette to confirm the gene replacement and to check for single-copy insertions.

  • RT-PCR Analysis:

    • Isolate total RNA from the knockout and wild-type plants.

    • Perform reverse transcription followed by PCR using primers specific to the PpDRP5B transcript to confirm the absence of gene expression in the mutant.

Visualizations

Signaling Pathway

Plastid_Division_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_chloroplast Chloroplast PpDRP5B PpDRP5B Genes PpDRP5B_protein PpDRP5B Protein PpDRP5B->PpDRP5B_protein Transcription & Translation Outer_Ring Outer Division Ring PpDRP5B_protein->Outer_Ring Recruitment to Outer Membrane Division_Ring Plastid Division Ring Division_Ring->Division_Ring Inner_Ring Inner Division Ring (FtsZ proteins) Inner_Ring->Division_Ring Assembly Outer_Ring->Division_Ring Assembly

Caption: Plastid division signaling pathway in P. patens.

Experimental Workflow

Knockout_Workflow cluster_vector Vector Construction cluster_transformation Transformation cluster_selection Selection & Verification A Amplify 5' & 3' Homologous Arms B Clone Arms & Resistance Cassette into Vector A->B C Linearize Vector B->C E PEG-mediated Transformation C->E D Isolate Protoplasts from P. patens D->E F Regenerate Protoplasts E->F G Select Transformants on Antibiotic Medium F->G H Verify Knockout by PCR & Southern Blot G->H I Confirm Gene Silencing by RT-PCR H->I J Phenotypic Analysis (Chloroplast Counting) I->J

Caption: Experimental workflow for generating knockout mutants.

References

Application Notes and Protocols for the Analysis of Dynamin (DNM) Gene Family Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The gene "ppDNM" was not found in available databases. This document will focus on the analysis of the Dynamin (DNM) gene family , as it is the likely intended target. The protocols provided are generally applicable to the analysis of any of the dynamin isoforms (e.g., DNM1, DNM2, DNM3).

Introduction to the Dynamin (DNM) Gene Family

The Dynamin (DNM) family of large GTPases plays a crucial role in membrane fission and vesicle trafficking within eukaryotic cells.[1][2] These proteins are essential for processes such as endocytosis, synaptic vesicle recycling, and cytokinesis.[1][2][3] The three classical dynamin genes in mammals, DNM1, DNM2, and DNM3, exhibit distinct expression patterns and cellular roles. Notably, DNM1 and DNM3 are predominantly expressed in the central nervous system, suggesting specialized functions in neuronal activity.[4][5] Given their fundamental role in cellular function, aberrant expression of DNM genes has been implicated in various diseases, including neurodegenerative disorders and cancers, making them important targets for research and drug development.

This document provides detailed protocols for the analysis of DNM gene family expression using two common and powerful techniques: quantitative Polymerase Chain Reaction (qPCR) and Ribonucleic Acid sequencing (RNA-seq).

Section 1: Quantitative PCR (qPCR) for DNM Gene Expression Analysis

Quantitative PCR is a sensitive and widely used method for quantifying gene expression levels. It relies on the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of a specific target gene in real-time.

Application Note:

This protocol describes a two-step RT-qPCR procedure using SYBR Green-based detection for the relative quantification of a target DNM gene (e.g., DNM1) expression. The expression of the target gene is normalized to a stably expressed housekeeping gene to account for variations in RNA input and reverse transcription efficiency. The fold change in expression is then calculated relative to a control or calibrator sample using the comparative CT (ΔΔCT) method.[4][6][7][8][9]

Experimental Workflow for qPCR

qPCR_Workflow cluster_0 Sample Preparation cluster_1 RT-qPCR cluster_2 Data Analysis rna_extraction RNA Extraction from Cells/Tissues rna_qc RNA Quality & Quantity Assessment rna_extraction->rna_qc cdna_synthesis Reverse Transcription (RNA to cDNA) rna_qc->cdna_synthesis qpcr_setup qPCR Reaction Setup (SYBR Green) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run ct_determination Cq Value Determination qpcr_run->ct_determination delta_ct ΔCq Calculation (Normalization) ct_determination->delta_ct delta_delta_ct ΔΔCq Calculation (Relative to Control) delta_ct->delta_delta_ct fold_change Fold Change (2^-ΔΔCq) delta_delta_ct->fold_change

Caption: Workflow for DNM gene expression analysis using RT-qPCR.

Detailed Protocol for qPCR

1. RNA Extraction and Quality Control:

  • 1.1. Isolate total RNA from experimental samples (e.g., cell lines, tissue biopsies) using a commercial RNA extraction kit according to the manufacturer's instructions.

  • 1.2. Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.

  • 1.3. Evaluate RNA integrity by agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

2. Reverse Transcription (cDNA Synthesis):

  • 2.1. Prepare a reverse transcription reaction mix containing 1 µg of total RNA, random hexamers or oligo(dT) primers, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme in the appropriate reaction buffer.

  • 2.2. Perform the reverse transcription reaction in a thermal cycler using the conditions recommended for the specific reverse transcriptase being used.

  • 2.3. (Optional) Dilute the resulting cDNA 1:10 with nuclease-free water before use in qPCR.

3. qPCR Reaction Setup:

  • 3.1. Design or obtain validated qPCR primers for your target DNM gene and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • 3.2. Prepare the qPCR reaction mix in a 96-well plate. For each reaction, combine SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

  • 3.3. Include triplicate reactions for each sample and gene, as well as no-template controls (NTC) to check for contamination.

4. Real-Time PCR Amplification:

  • 4.1. Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to verify the specificity of the amplified product.

5. Data Analysis (ΔΔCT Method):

  • 5.1. Determine the quantification cycle (Cq) value for each reaction from the amplification curves.

  • 5.2. Calculate the average Cq for each set of triplicate reactions.

  • 5.3. Normalize the Cq of the target DNM gene to the housekeeping gene (HKG) for each sample to get the ΔCq:

    • ΔCq = Cq(DNM) - Cq(HKG)

  • 5.4. Normalize the ΔCq of the experimental samples to the ΔCq of the control sample to get the ΔΔCq:

    • ΔΔCq = ΔCq(Experimental) - ΔCq(Control)

  • 5.5. Calculate the fold change in gene expression:

    • Fold Change = 2-ΔΔCq

Data Presentation for qPCR

Table 1: Example qPCR Data for DNM1 Expression Analysis

Sample GroupTarget GeneAvg. CqHousekeeping GeneAvg. CqΔCqΔΔCqFold Change (2-ΔΔCq)
ControlDNM122.5GAPDH19.03.50.01.0
Treatment ADNM121.0GAPDH19.21.8-1.73.25
Treatment BDNM124.5GAPDH18.95.62.10.23

Section 2: RNA-Seq for DNM Gene Expression Analysis

RNA-sequencing provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of all expressed genes, including the different DNM isoforms, and the discovery of novel transcripts.

Application Note:

This protocol outlines the major steps for a differential gene expression analysis using RNA-seq. The workflow begins with RNA extraction and proceeds through library preparation, sequencing, and a bioinformatics pipeline to identify differentially expressed genes between experimental conditions.[10][11][12][13][14]

Experimental Workflow for RNA-Seq

RNASeq_Workflow cluster_0 Sample & Library Preparation cluster_1 Sequencing cluster_2 Data Analysis rna_extraction RNA Extraction & QC library_prep RNA-Seq Library Preparation rna_extraction->library_prep library_qc Library QC & Quantification library_prep->library_qc sequencing High-Throughput Sequencing (e.g., Illumina) library_qc->sequencing raw_data_qc Raw Read QC (FastQC) sequencing->raw_data_qc alignment Read Alignment to Reference Genome raw_data_qc->alignment quantification Gene Expression Quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression

Caption: Workflow for DNM gene family expression analysis using RNA-Seq.

Detailed Protocol for RNA-Seq

1. RNA Extraction and Library Preparation:

  • 1.1. Extract high-quality total RNA as described in the qPCR protocol (Section 1, step 1). RNA integrity is critical for RNA-seq.

  • 1.2. Perform poly(A) selection to enrich for mRNA or ribosomal RNA depletion, depending on the experimental goals.

  • 1.3. Fragment the RNA and synthesize first and second-strand cDNA.

  • 1.4. Perform end-repair, A-tailing, and ligate sequencing adapters.

  • 1.5. Amplify the library by PCR.

  • 1.6. Assess the quality and quantity of the final library using a microfluidics-based system and qPCR.

2. Sequencing:

  • 2.1. Pool multiple libraries for multiplexed sequencing.

  • 2.2. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Bioinformatics Data Analysis:

  • 3.1. Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • 3.2. Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.

  • 3.3. Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.

  • 3.4. Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • 3.5. Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to normalize the count data and perform differential expression analysis between experimental groups.

Data Presentation for RNA-Seq

Table 2: Example RNA-Seq Differential Expression Results for the DNM Gene Family

Gene SymbolNormalized Mean Count (Control)Normalized Mean Count (Treated)log2(Fold Change)p-valueAdjusted p-value (FDR)
DNM1150.3452.11.581.2e-83.5e-7
DNM289.795.20.080.650.82
DNM325.612.1-1.080.020.045

Section 3: Signaling Pathway Involving Dynamin

Dynamins are key players in clathrin-mediated endocytosis, a major pathway for the internalization of receptors and their ligands from the cell surface.[1][5][15][16][17] This process is crucial for nutrient uptake, signal transduction, and synaptic vesicle recycling.[1][17]

Clathrin-Mediated Endocytosis Pathway

CME_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor ap2 AP2 Adaptor receptor->ap2 Recruitment ligand Ligand ligand->receptor Binding clathrin Clathrin ap2->clathrin Recruitment coated_pit Clathrin-Coated Pit clathrin->coated_pit Assembly dynamin Dynamin (DNM) coated_vesicle Clathrin-Coated Vesicle dynamin->coated_vesicle GTP Hydrolysis & Scission coated_pit->dynamin Recruitment to Neck uncoating Uncoating coated_vesicle->uncoating endosome Early Endosome uncoating->endosome Fusion

Caption: Role of Dynamin in the Clathrin-Mediated Endocytosis Pathway.

References

Raising Antibodies Against the Novel Protein ppDNM: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the generation, purification, and validation of antibodies targeting the novel protein, ppDNM. The protocols outlined below are designed to be adaptable for both polyclonal and monoclonal antibody production, catering to a wide range of research and therapeutic development needs.

Section 1: Antigen Preparation for ppDNM

The successful generation of high-quality antibodies is critically dependent on the design and preparation of the immunogen. For the novel protein ppDNM, several strategies can be employed for antigen preparation. The choice of antigen will depend on the intended application of the antibody and the available resources.[1][2][3][4][5][6]

1.1. Recombinant ppDNM Protein:

Expression and purification of the full-length or a significant fragment of the ppDNM protein is the most common approach. This can be achieved using various expression systems.

Expression SystemAdvantagesDisadvantages
Bacterial (e.g., E. coli) High yield, cost-effective, rapid expression.Lack of post-translational modifications, potential for inclusion bodies.
Yeast (e.g., P. pastoris) Eukaryotic post-translational modifications, high yield.Longer expression times than bacteria.
Insect (e.g., Baculovirus) Complex post-translational modifications, high protein folding fidelity.More complex and costly than bacterial or yeast systems.
Mammalian (e.g., HEK293, CHO) Most authentic post-translational modifications and protein folding.Highest cost and complexity, lower yields.

1.2. Synthetic Peptides:

Short synthetic peptides (typically 10-20 amino acids) corresponding to specific epitopes of ppDNM can also be used as immunogens. This approach is particularly useful when the full-length protein is difficult to express or when targeting specific protein regions.

  • Epitope Prediction: Utilize bioinformatics tools to predict antigenic regions of the ppDNM protein sequence. These regions are typically on the protein surface, hydrophilic, and flexible.

  • Carrier Protein Conjugation: Peptides are haptens and require conjugation to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response.[3]

1.3. DNA Immunization:

Direct injection of a plasmid DNA encoding ppDNM can be used to elicit an immune response. This method generates the antigen in vivo, often resulting in a native conformation.

Experimental Protocol: Recombinant ppDNM Production in E. coli
  • Gene Synthesis and Cloning: Synthesize the coding sequence of ppDNM and clone it into a bacterial expression vector (e.g., pET series) containing a purification tag (e.g., 6x-His).

  • Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed bacteria in appropriate media and induce protein expression with IPTG.

  • Cell Lysis: Harvest the bacterial cells and lyse them using sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.

  • Purification: Purify the recombinant ppDNM protein from the cell lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins).

  • Quality Control: Assess the purity and identity of the purified protein using SDS-PAGE and Western blot.

Section 2: Antibody Production

The choice between polyclonal and monoclonal antibodies depends on the desired specificity, affinity, and application.

Polyclonal Antibody Production

Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the ppDNM antigen.[6][7][8] They are relatively quick and inexpensive to produce and are suitable for applications like Western blotting and immunoprecipitation.[7]

  • Animal Selection: Select healthy, young adult rabbits (e.g., New Zealand White) for immunization.[9][10]

  • Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to serve as a negative control.

  • Immunization Schedule:

    • Primary Immunization: Emulsify the purified ppDNM antigen (50-1000 µg) with Complete Freund's Adjuvant (CFA) and inject subcutaneously at multiple sites.[9][10]

    • Booster Immunizations: Administer booster injections of the antigen emulsified with Incomplete Freund's Adjuvant (IFA) every 2-4 weeks.[7][9]

  • Titer Monitoring: Collect small blood samples 7-10 days after each booster to monitor the antibody titer using ELISA.[9][10]

  • Serum Collection: Once a high antibody titer is achieved, collect a larger volume of blood for serum preparation.[6][7]

Monoclonal Antibody Production

Monoclonal antibodies are a homogeneous population of immunoglobulins that recognize a single epitope on the ppDNM antigen.[11] They offer high specificity and are ideal for diagnostic and therapeutic applications.[11][12]

  • Immunization: Immunize mice (e.g., BALB/c) with the ppDNM antigen following a similar schedule as for polyclonal antibody production.[13][14]

  • Spleen Cell Isolation: Once a strong immune response is confirmed, euthanize the mouse and aseptically remove the spleen. Isolate splenocytes, which contain the antibody-producing B cells.[14]

  • Fusion: Fuse the isolated splenocytes with myeloma cells (immortal cancer cells) using polyethylene (B3416737) glycol (PEG) to create hybridoma cells.[13]

  • Selection: Select for fused hybridoma cells by culturing them in a selective medium (e.g., HAT medium). Unfused myeloma and spleen cells will not survive.

  • Screening: Screen the supernatant from individual hybridoma clones for the presence of ppDNM-specific antibodies using ELISA.[11][13]

  • Cloning: Isolate and expand the positive hybridoma clones by limiting dilution to ensure monoclonality.[11][13]

  • Antibody Production and Purification: Expand the selected monoclonal hybridoma cell lines in culture to produce larger quantities of the monoclonal antibody. The antibody can be purified from the cell culture supernatant.[13]

Section 3: Antibody Purification

Purification is essential to remove other proteins and immunoglobulins from the serum or cell culture supernatant, resulting in a highly specific antibody preparation.[15][16][17][18][19]

Purification MethodPrincipleBest For
Protein A/G Affinity Chromatography Binds to the Fc region of IgG from various species.General IgG purification.[18][19]
Antigen-Specific Affinity Chromatography Uses the ppDNM antigen immobilized on a solid support to capture specific antibodies.Highest purity of target-specific antibodies.[16][18]
Ion Exchange Chromatography Separates proteins based on their net charge.Polishing step after initial purification.[17][19]
Size Exclusion Chromatography Separates proteins based on their size.Polishing step and buffer exchange.[16][19]
  • Column Preparation: Covalently couple the purified ppDNM protein to a chromatography resin (e.g., NHS-activated Sepharose).

  • Sample Loading: Pass the crude antibody-containing serum or supernatant over the affinity column.[16]

  • Washing: Wash the column extensively with a binding buffer to remove non-specifically bound proteins.[17]

  • Elution: Elute the bound antibodies using a low pH buffer (e.g., glycine-HCl, pH 2.5).[17][18]

  • Neutralization: Immediately neutralize the eluted antibody fractions with a high pH buffer (e.g., Tris-HCl, pH 8.5) to preserve antibody activity.

  • Buffer Exchange: Exchange the buffer of the purified antibody solution to a physiological buffer (e.g., PBS) using dialysis or size exclusion chromatography.[15]

Section 4: Antibody Validation

Thorough validation is crucial to ensure the specificity and functionality of the newly generated antibodies.[20][21][22]

Validation MethodPurpose
ELISA (Enzyme-Linked Immunosorbent Assay) To determine antibody titer and specificity.[23][24]
Western Blot To confirm the antibody recognizes the denatured ppDNM protein at the correct molecular weight.[20][21][23][24]
Immunoprecipitation (IP) To demonstrate the antibody can bind to the native ppDNM protein in a complex mixture and pull it down.[24][25]
Immunocytochemistry (ICC) / Immunohistochemistry (IHC) To determine the subcellular localization and tissue distribution of the ppDNM protein.[20]
Knockout (KO) / Knockdown (KD) Validation To confirm antibody specificity by showing a loss of signal in cells or tissues where ppDNM expression has been eliminated or reduced.[20][21]
  • Sample Preparation: Prepare lysates from cells or tissues known to express ppDNM.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-ppDNM antibody at an optimized dilution.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species.[26]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[26] A single band at the expected molecular weight of ppDNM indicates specificity.[20]

Visualizations

Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_production Antibody Production cluster_purification Purification cluster_validation Validation Recombinant_Protein Recombinant ppDNM Protein Polyclonal Polyclonal (e.g., Rabbit) Recombinant_Protein->Polyclonal Monoclonal Monoclonal (e.g., Mouse) Recombinant_Protein->Monoclonal Synthetic_Peptide Synthetic Peptide Synthetic_Peptide->Polyclonal Synthetic_Peptide->Monoclonal DNA_Immunization DNA Immunization DNA_Immunization->Polyclonal Affinity_Chr Affinity Chromatography Polyclonal->Affinity_Chr Serum Monoclonal->Affinity_Chr Supernatant ELISA ELISA Affinity_Chr->ELISA Western_Blot Western Blot Affinity_Chr->Western_Blot IP Immunoprecipitation Affinity_Chr->IP IHC_ICC IHC/ICC Affinity_Chr->IHC_ICC

Caption: Workflow for ppDNM Antibody Production.

Monoclonal_Antibody_Production Immunization Immunize Mouse with ppDNM Antigen Spleen_Isolation Isolate Splenocytes Immunization->Spleen_Isolation Fusion Fuse with PEG Spleen_Isolation->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening Screen by ELISA HAT_Selection->Screening Cloning Subcloning Screening->Cloning Expansion Expand Positive Clones Cloning->Expansion Purification Purify Monoclonal Antibody Expansion->Purification

Caption: Monoclonal Antibody Production via Hybridoma Technology.

Disclaimer: The protein "ppDNM" is treated as a novel or hypothetical protein for the purpose of these protocols. The specific details of its biochemical properties may require adjustments to the described methods.

References

Developing an Enzymatic Assay for Terminal Deoxynucleotidyl Transferase (TdT) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal deoxynucleotidyl transferase (TdT), also known as DNA nucleotidylexotransferase (DNTT), is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1][2] This activity, referred to here as ppDNM (a presumed acronym for a similar enzymatic function), is crucial in V(D)J recombination, a key process for generating antibody and T-cell receptor diversity in the vertebrate immune system.[1] Beyond its physiological role, TdT is a valuable tool in molecular biology for applications such as DNA labeling, oligonucleotide synthesis, and in situ apoptosis detection (TUNEL assays).[1][3]

These application notes provide a comprehensive guide to developing and performing an enzymatic assay for TdT activity. The protocols are designed for researchers in basic science and drug development who require a robust and quantitative method to measure TdT activity for applications such as enzyme characterization, inhibitor screening, and quality control.

Principle of the TdT Enzymatic Assay

The enzymatic assay for TdT activity is based on the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a single-stranded DNA (ssDNA) oligonucleotide primer. The rate of incorporation is directly proportional to the TdT activity in the sample. The most common methods for detecting this activity involve the use of fluorescently or radioactively labeled dNTPs. This document will focus on a fluorescence-based assay due to its sensitivity, safety, and ease of use.

The core reaction involves the following components:

  • TdT Enzyme: The source of the enzymatic activity.

  • ssDNA Primer: A short oligonucleotide (e.g., oligo(dT)18) that provides the 3'-OH terminus for nucleotide addition.

  • Labeled dNTP: A deoxynucleoside triphosphate conjugated to a fluorescent molecule (e.g., fluorescein-dUTP) for detection.

  • Divalent Cation Cofactor: Essential for TdT activity, with different cations influencing the reaction kinetics and substrate specificity. Common cofactors include Mg²⁺, Co²⁺, Mn²⁺, and Zn²⁺.[1]

  • Reaction Buffer: Provides the optimal pH and ionic strength for the enzymatic reaction.

Data Presentation

Table 1: Kinetic Parameters of TdT for Different dNTPs
dNTPK_m_ (µM)Relative V_max_ (%)Divalent Cation
dATP~50-100100Co²⁺
dTTP~50-100~100Co²⁺
dGTP~10-20~120Mn²⁺
dCTP~100-200~20Mn²⁺

Note: These values are approximate and can vary depending on the specific reaction conditions, including the primer sequence and concentration, and the specific divalent cation used. TdT generally shows a preference for purine (B94841) incorporation.

Table 2: Influence of Divalent Cations on TdT Activity
Divalent CationOptimal ConcentrationEffect on ActivityNotes
Mg²⁺5-10 mMModerate activity, good for general use.Standard cofactor for many DNA polymerases.
Co²⁺0.1-1 mMEnhances incorporation of pyrimidines and activity on blunt or recessed 3' ends.[4]Often used in tailing reactions.
Mn²⁺0.5-2 mMCan increase incorporation rates for certain dNTPs, particularly dGTP and dCTP.May decrease fidelity if a template were present.
Zn²⁺1-5 µMActs as a positive effector, increasing V_max_ and affinity for the primer.[5]Can be stimulatory in the presence of Mg²⁺.[5]
Table 3: Known Inhibitors and Activators of TdT
CompoundTypeMechanism of ActionIC₅₀ / K_a_
Baicalin (B1667713)InhibitorCompetitive with the DNA primer.[6]18.6 µM[6]
Genistin (B1671436)InhibitorCompetitive with the DNA primer.[6]28.7 µM[6]
EDTAInhibitorChelates divalent metal ion cofactors.Dependent on cation concentration.
High Salt (e.g., NaCl, KCl)InhibitorInterferes with enzyme-DNA interaction.Concentration-dependent.
Zn²⁺ActivatorPositive allosteric effector.[5]Micromolar concentrations.[5]
TdIF1InhibitorProtein-protein interaction, masks DNA binding region.[1]N/A

Experimental Protocols

Materials and Reagents
  • Recombinant Terminal Deoxynucleotidyl Transferase (TdT)

  • Single-stranded DNA primer (e.g., oligo(dT)18, 100 µM stock)

  • Fluorescently labeled dNTP (e.g., Fluorescein-12-dUTP, 1 mM stock)

  • Unlabeled dNTP mix (dATP, dCTP, dGTP, dTTP; 10 mM each)

  • 10X TdT Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 10 mM CoCl₂, 1 mg/mL BSA)

  • Nuclease-free water

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader

  • Incubator or water bath at 37°C

  • Stop solution (e.g., 0.5 M EDTA)

Protocol 1: Standard TdT Activity Assay

This protocol is designed for measuring the relative activity of TdT under standard conditions.

  • Prepare the Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine the following:

    • 5 µL of 10X TdT Reaction Buffer

    • 1 µL of oligo(dT)18 (100 µM stock, final concentration 2 µM)

    • 1 µL of Fluorescein-12-dUTP (1 mM stock, final concentration 20 µM)

    • 37 µL of Nuclease-free water

  • Add TdT Enzyme: Add 1 µL of TdT enzyme to each well containing the master mix. For a negative control, add 1 µL of nuclease-free water instead of the enzyme.

  • Incubate: Mix gently by pipetting. Incubate the plate at 37°C for 30-60 minutes. The incubation time can be optimized based on the enzyme concentration and desired signal strength.

  • Stop the Reaction (Optional): The reaction can be stopped by adding 5 µL of 0.5 M EDTA to each well. For kinetic assays, this step can be omitted, and the fluorescence can be read at multiple time points.

  • Measure Fluorescence: Read the fluorescence intensity in a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 494/521 nm for fluorescein).

Protocol 2: Kinetic Analysis of TdT Activity

This protocol allows for the determination of initial reaction velocities for kinetic studies.

  • Prepare Reagents: Prepare serial dilutions of the substrate to be varied (e.g., dNTP or ssDNA primer).

  • Set up the Reaction: In a 96-well plate, prepare the reaction mixtures as described in Protocol 1, but with the varying concentrations of the substrate of interest.

  • Initiate the Reaction: Add the TdT enzyme to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time for each substrate concentration. Determine the initial velocity (V₀) from the linear portion of each curve. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol 3: Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of TdT activity.

  • Prepare Compound Plate: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Pre-incubation: In a 96-well plate, add a small volume (e.g., 1 µL) of each compound dilution. Then, add the TdT enzyme and the reaction buffer and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Reaction: Add the substrate mix (ssDNA primer and fluorescent dNTP) to each well to start the reaction.

  • Incubate and Measure: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the fluorescence as described in Protocol 1.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control reaction with no inhibitor. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

TdT_Enzymatic_Reaction cluster_reactants Reactants cluster_products Products ssDNA ssDNA Primer (3'-OH) TdT TdT Enzyme ssDNA->TdT + dNTP dNTP dNTP->TdT + extended_ssDNA Extended ssDNA (3'-OH-dNMP) TdT->extended_ssDNA incorporation PPi Pyrophosphate (PPi) TdT->PPi release

Caption: Mechanism of TdT enzymatic reaction.

TdT_Assay_Workflow start Start prepare_mix Prepare Master Mix (Buffer, Primer, Labeled dNTP) start->prepare_mix add_enzyme Add TdT Enzyme (or Inhibitor + Enzyme) prepare_mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data (Activity, Kinetics, IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the TdT enzymatic assay.

References

Application Notes: High-Fidelity Editing of the ppDNM Gene using CRISPR/Cas9 for Neurodegenerative Disease Modeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ppDNM gene is implicated in the pathogenesis of a rare, dominantly inherited neurodegenerative disorder characterized by progressive motor neuron dysfunction. The gene encodes a protein crucial for maintaining cytoplasmic protein homeostasis. A single point mutation in the ppDNM gene leads to the production of a toxic, aggregation-prone protein, triggering cellular stress and eventual neuronal cell death. The CRISPR/Cas9 system offers a powerful tool for precisely editing the genome, enabling the correction of this pathogenic mutation in patient-derived induced pluripotent stem cells (iPSCs).[1][2][3][4] This allows for the creation of isogenic cell lines, which are invaluable for studying disease mechanisms and for the development of novel therapeutic strategies.[1]

Principle of the Method

The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus.[5][6] The Cas9 protein then induces a double-strand break (DSB) in the DNA.[4][5] In the presence of a donor DNA template carrying the corrected gene sequence, the cell's homology-directed repair (HDR) pathway can be harnessed to seamlessly replace the mutated sequence with the wild-type version. This approach allows for the precise correction of the disease-causing mutation in the ppDNM gene.

Applications

  • Disease Modeling: Generation of isogenic iPSC lines (mutant and corrected) to study the cellular and molecular mechanisms of ppDNM-associated neurodegeneration.[1][3]

  • Drug Screening: Utilize the corrected and mutant cell lines to screen for compounds that can ameliorate the disease phenotype.

  • Therapeutic Development: Explore the potential of CRISPR/Cas9-based gene therapy for treating this neurodegenerative disorder.[2][7]

Experimental Protocols

Protocol 1: Design and Cloning of ppDNM-Specific Guide RNAs (gRNAs)

This protocol outlines the steps for designing and cloning gRNAs to target the pathogenic mutation in the ppDNM gene.

1.1. gRNA Design:

  • Identify the 20-nucleotide target sequence (protospacer) in the ppDNM gene that is immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for Streptococcus pyogenes Cas9).[6][8][9]

  • Utilize online gRNA design tools such as Benchling, CHOPCHOP, or the Broad Institute GPP sgRNA Designer to predict on-target efficiency and potential off-target sites.[5][10]

  • Select 2-3 gRNA candidates with high predicted on-target scores and minimal predicted off-target effects. The GC content of the gRNA should ideally be between 40-80%.[5]

1.2. Oligonucleotide Annealing and Cloning:

  • Synthesize two complementary oligonucleotides for each selected gRNA sequence.

  • Anneal the oligonucleotides to form a double-stranded DNA fragment.

  • Clone the annealed oligonucleotides into a suitable gRNA expression vector (e.g., pX459) using appropriate restriction enzymes.

  • Transform the ligated product into competent E. coli and select for positive colonies.

  • Verify the sequence of the cloned gRNA by Sanger sequencing.

Protocol 2: Delivery of CRISPR/Cas9 Components into Human iPSCs

This protocol describes the delivery of the Cas9 nuclease and the specific gRNA into human iPSCs.

2.1. Cell Culture:

  • Culture human iPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 medium.

  • Passage the cells upon reaching 70-80% confluency.

2.2. Transfection:

  • One day before transfection, plate the iPSCs to achieve 50-60% confluency on the day of transfection.

  • Co-transfect the iPSCs with the gRNA expression vector and a Cas9 expression vector using a lipofection-based reagent or electroporation.

  • Include a single-stranded oligodeoxynucleotide (ssODN) as a donor template for homology-directed repair. The ssODN should contain the wild-type ppDNM sequence flanked by homology arms.

  • Include appropriate controls, such as a mock transfection and a transfection with a non-targeting gRNA.

2.3. Clonal Selection:

  • Two days post-transfection, begin selection with an appropriate antibiotic if the vector contains a resistance marker.

  • After selection, manually pick individual iPSC colonies and expand them in separate wells to establish clonal cell lines.

Protocol 3: Validation of ppDNM Gene Editing Efficiency

This protocol details the methods to confirm successful gene editing.

3.1. Genomic DNA Extraction:

  • Extract genomic DNA from the expanded iPSC clones.

3.2. Mismatch Cleavage Assay (T7 Endonuclease I Assay):

  • Amplify the target region of the ppDNM gene by PCR from the extracted genomic DNA.[11]

  • Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and edited DNA strands.

  • Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA.

  • Analyze the digested products by gel electrophoresis to estimate the percentage of gene editing.[12]

3.3. Sanger Sequencing:

  • For clones showing positive results in the T7E1 assay, amplify the target region by PCR and purify the PCR product.

  • Perform Sanger sequencing to confirm the precise correction of the ppDNM mutation.[13]

Protocol 4: Off-Target Analysis

This protocol is crucial to ensure the specificity of the CRISPR/Cas9 editing.

4.1. In Silico Prediction:

  • Use the gRNA design tools to predict the top potential off-target sites in the human genome.[14][15]

4.2. Experimental Validation:

  • Amplify the predicted off-target loci from the genomic DNA of the edited iPSC clones by PCR.

  • Sequence the PCR products to check for any unintended mutations (indels) at these sites.[16]

  • For thorough analysis, consider genome-wide, unbiased methods like GUIDE-seq or whole-genome sequencing.[16]

Data Presentation

Table 1: On-Target Editing Efficiency of Different ppDNM-targeting gRNAs

gRNA IDTarget Sequence (5' - 3')T7E1 Assay Cleavage Efficiency (%)Sanger Sequencing Confirmed HDR (%)
ppDNM-gRNA-1GTCATCGATCGTACGTAGCT25.48.2
ppDNM-gRNA-2AGCTAGCTAGCTAGCTAGCT38.715.6
ppDNM-gRNA-3TCGATCGATCGATCGATCGA15.24.1

Table 2: Off-Target Analysis for ppDNM-gRNA-2

Predicted Off-Target SiteChromosomeMismatchesT7E1 AssaySanger Sequencing
OT-1chr32No cleavage detectedNo indels
OT-2chr73No cleavage detectedNo indels
OT-3chr113No cleavage detectedNo indels
OT-4chrX4No cleavage detectedNo indels

Visualizations

ppDNM_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ppDNM_WT Wild-Type ppDNM Akt->ppDNM_WT Phosphorylates for proper folding Transcription Gene Expression for Neuronal Survival mTOR->Transcription Promotes Proteasome Proteasome ppDNM_WT->Proteasome Normal degradation ppDNM_Mut Mutant ppDNM Aggresome Aggresome ppDNM_Mut->Aggresome Forms aggregates Aggresome->mTOR Inhibits Aggresome->Proteasome Inhibits CRISPR_Workflow cluster_0 Design and Preparation cluster_1 Cellular Editing cluster_2 Validation and Analysis gRNA_Design gRNA Design & Selection Vector_Cloning gRNA Vector Cloning gRNA_Design->Vector_Cloning Transfection Co-transfection of Cas9, gRNA, and Donor Vector_Cloning->Transfection Donor_Template ssODN Donor Template Synthesis Donor_Template->Transfection iPSC_Culture iPSC Culture iPSC_Culture->Transfection Selection Clonal Selection and Expansion Transfection->Selection gDNA_Extraction Genomic DNA Extraction Selection->gDNA_Extraction On_Target_Validation On-Target Validation (T7E1, Sanger) gDNA_Extraction->On_Target_Validation Off_Target_Analysis Off-Target Analysis gDNA_Extraction->Off_Target_Analysis Functional_Assays Functional Characterization On_Target_Validation->Functional_Assays

References

Application Notes and Protocols for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes, from signal transduction to metabolic regulation. Understanding these interactions is paramount for deciphering biological mechanisms and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for several key techniques used to study PPIs, with a focus on both qualitative identification and quantitative characterization of these crucial molecular partnerships. The hypothetical protein "ppDNM" will be used as the protein of interest ("bait") to illustrate the experimental designs.

Co-Immunoprecipitation (Co-IP)

Application Note: Co-Immunoprecipitation is a powerful and widely used in vivo technique to identify and validate PPIs within their native cellular environment.[1][2][3] It is considered a gold-standard method for confirming interactions.[4] The principle involves using an antibody specific to a target protein (the "bait," e.g., ppDNM) to capture it from a cell lysate. If other proteins ("prey") are bound to the bait, they will be pulled down as part of a complex.[5][6] These interacting partners are then detected, typically by Western blotting.[7] Co-IP is invaluable for studying endogenous protein complexes, preserving post-translational modifications, and providing a snapshot of interactions occurring under physiological conditions.[5][8] However, it is not a screening method and requires a specific antibody for the protein of interest.[4] Care must be taken to use gentle lysis and wash conditions to preserve weaker or transient interactions without increasing non-specific binding.[5]

Experimental Protocol:

  • Cell Culture and Lysis:

    • Culture cells expressing the bait protein (ppDNM) to ~80-90% confluency.

    • Harvest cells by centrifugation (e.g., 400 x g for 3 minutes).[7]

    • Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

    • Resuspend the pellet in 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).[7]

    • Incubate on ice for 15-30 minutes to lyse the cells.[7][8]

    • Clarify the lysate by centrifugation at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cellular debris.[8]

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).

  • Pre-Clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, add 20-30 µL of Protein A/G agarose (B213101) or magnetic beads to ~1 mg of protein lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.[2]

  • Immunoprecipitation:

    • Add 2-10 µg of a high-affinity antibody specific for ppDNM to the pre-cleared lysate. As a negative control, use an equivalent amount of a non-specific IgG antibody in a separate tube.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow antibody-antigen complexes to form.

  • Capture of Immune Complexes:

    • Add 30-50 µL of pre-washed Protein A/G beads to each sample.

    • Incubate with gentle rotation for 1-2 hours at 4°C.[5]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 500 µL of ice-cold IP Lysis Buffer (or a designated wash buffer).[7][8] After the final wash, carefully remove all supernatant.[8]

  • Elution and Analysis:

    • Elute the protein complexes from the beads by resuspending them in 30-50 µL of 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Analyze the results by Western blotting using antibodies against the potential interacting "prey" protein(s) and the "bait" protein (ppDNM) as a positive control.

Data Presentation:

SampleBait Protein (ppDNM)Prey Protein (e.g., Partner X)Negative Control (IgG)
Input Lysate Band PresentBand PresentN/A
Co-IP Eluate Band PresentBand PresentNo Band
IgG Eluate No BandNo BandNo Band

Visualization:

CoIP_Workflow cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Wash & Elute Cells Cells expressing ppDNM & Prey Lysate Clarified Cell Lysate Cells->Lysate Lysis Buffer Antibody Add Anti-ppDNM Antibody (Bait Ab) Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash Beads (3-5x) Beads->Wash Elute Elute with SDS Buffer Wash->Elute Analysis Western Blot Analysis Elute->Analysis

Co-Immunoprecipitation (Co-IP) Experimental Workflow.

Pull-Down Assay

Application Note: The pull-down assay is a versatile in vitro method used to confirm and study direct PPIs.[1][9] Unlike Co-IP, it typically uses a purified, recombinant "bait" protein that is tagged (e.g., with GST, His-tag, or Biotin) and immobilized on affinity beads.[10] This immobilized bait is then incubated with a protein source (the "prey"), which can be a complex cell lysate or another purified protein.[9][10] If the prey protein binds to the bait, it will be "pulled down" and can be detected by Western blotting. This technique is excellent for confirming a direct physical interaction suspected from other methods like yeast two-hybrid and can help map specific binding domains. Because it is an in vitro method, it is not suitable for capturing interactions that depend on the native cellular environment or specific post-translational modifications unless these are reconstituted in the assay.

Experimental Protocol:

  • Bait Protein Immobilization:

    • Express and purify the "bait" protein (e.g., GST-ppDNM).

    • Prepare a slurry of affinity beads (e.g., Glutathione-Agarose for GST tags) by washing them with a suitable binding buffer (e.g., PBS with 0.1% Triton X-100).

    • Incubate a saturating amount of the purified GST-ppDNM with the beads for 1-2 hours at 4°C with gentle rotation.

    • As a negative control, incubate beads with GST protein alone.

    • Wash the beads three times with binding buffer to remove any unbound bait protein.

  • Preparation of Prey:

    • Prepare a cell lysate containing the putative "prey" protein as described in the Co-IP protocol, or use a purified recombinant prey protein.

  • Binding Interaction:

    • Add the prey protein source (e.g., 1 mg of cell lysate) to the beads immobilized with GST-ppDNM (bait) and the GST-only beads (control).

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).

    • Carefully remove the supernatant (this is the "flow-through" and can be saved for analysis).

    • Wash the beads 3-5 times with 1 mL of wash buffer (binding buffer with potentially increased salt concentration to reduce non-specific binding).

  • Elution and Analysis:

    • Elute the bound proteins by adding 30-50 µL of SDS-PAGE loading buffer and boiling for 5-10 minutes. Alternatively, use a competitive eluent (e.g., a high concentration of free glutathione (B108866) for GST tags).

    • Analyze the eluates from both the bait and control samples by SDS-PAGE and Western blotting for the prey protein.

Data Presentation:

Sample LaneDescriptionPrey Protein Detection
1Input LysateStrong Band
2GST-only Eluate (Control)No Band / Faint Band
3GST-ppDNM Eluate (Bait)Strong Band

Visualization:

PullDown_Workflow cluster_bait Bait Immobilization cluster_prey Binding & Wash cluster_analysis Elution & Detection Bait Purified Tagged-ppDNM (Bait Protein) Immobilized Immobilized Bait Bait->Immobilized Beads Affinity Beads Beads->Immobilized Binding Incubate Bait + Prey Immobilized->Binding Prey Cell Lysate (Prey Source) Prey->Binding Wash Wash to Remove Non-specific Binders Binding->Wash Elute Elute Bound Proteins Wash->Elute Analysis SDS-PAGE & Western Blot Elute->Analysis

Pull-Down Assay Experimental Workflow.

Yeast Two-Hybrid (Y2H) System

Application Note: The Yeast Two-Hybrid (Y2H) system is a powerful molecular genetics tool for discovering novel PPIs on a large scale.[11][12] The principle is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the "bait" protein (ppDNM) is fused to the BD, and a library of potential "prey" proteins is fused to the AD.[13] If the bait and prey proteins interact within the yeast nucleus, the BD and AD are brought into close proximity, reconstituting a functional transcription factor.[13][14] This drives the expression of reporter genes, allowing for cell survival on selective media and/or a colorimetric change (e.g., LacZ assay).[11] Y2H is ideal for screening entire cDNA libraries to identify unknown interaction partners but is prone to false positives and negatives. Interactions must be validated by an orthogonal method, such as Co-IP or a pull-down assay.

Experimental Protocol:

  • Vector Construction:

    • Clone the coding sequence of ppDNM into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD).

    • Obtain a pre-made cDNA library in a "prey" vector (e.g., pGADT7), where cDNAs are fused to the GAL4 activation domain (AD).

  • Yeast Transformation and Mating:

    • Transform a suitable yeast strain (e.g., AH109) with the BD-ppDNM bait plasmid and select for transformants on appropriate synthetic defined (SD) dropout medium (e.g., SD/-Trp).[11]

    • Confirm that the bait protein itself does not auto-activate the reporter genes.

    • Transform a second yeast strain of the opposite mating type (e.g., Y187) with the AD-prey library.

    • Mate the bait-containing yeast strain with the prey library strain by mixing the cultures and plating them on rich medium (YPD).[13]

  • Selection of Interactors:

    • Plate the diploid yeast from the mating mixture onto high-stringency selective medium (e.g., SD/-Ade/-His/-Leu/-Trp).

    • Only yeast cells where a bait-prey interaction has occurred will be able to grow on this medium due to the activation of the HIS3 and ADE2 reporter genes.

    • Incubate plates at 30°C for 3-7 days and monitor for colony growth.[14]

  • Validation and Identification:

    • Pick positive colonies from the selective plates.

    • Perform a colorimetric assay (e.g., β-galactosidase/X-gal filter lift assay) to confirm reporter gene activation.

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

Data Presentation:

Bait (BD-ppDNM) with Prey:Growth on High-Stringency Mediaβ-galactosidase ActivityInteraction Result
AD-Partner_X YesBluePositive
AD-Partner_Y NoWhiteNegative
AD-Empty_Vector NoWhiteNegative Control

Visualization:

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Occurs Bait1 BD-ppDNM UAS1 Upstream Activating Sequence (UAS) Bait1->UAS1 Binds DNA Prey1 AD-Prey Reporter1 Reporter Gene Result1 No Transcription Reporter1->Result1 Bait2 BD-ppDNM Prey2 AD-Prey Bait2->Prey2 Interaction UAS2 UAS Bait2->UAS2 Binds DNA Reporter2 Reporter Gene Prey2->Reporter2 Activates Result2 Transcription Activated Reporter2->Result2

Principle of the Yeast Two-Hybrid (Y2H) System.

Surface Plasmon Resonance (SPR)

Application Note: Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for the real-time, quantitative analysis of biomolecular interactions.[3][4][15] It provides precise data on binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant).[15][16] In a typical SPR experiment, one protein (the "ligand," e.g., ppDNM) is immobilized on a sensor chip surface. A solution containing the other protein (the "analyte") is then flowed over the surface.[15][16] Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response.[15][17] This technique is highly sensitive, requires relatively small amounts of protein, and is essential for detailed kinetic characterization of PPIs, making it invaluable for drug development and mechanistic studies.[15][16]

Experimental Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified ppDNM protein (ligand) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently couple to the surface via its primary amine groups.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the purified analyte (prey) protein in a suitable running buffer (e.g., HBS-EP+).

    • Perform a kinetic analysis by sequentially injecting the different concentrations of the analyte over both the ligand and reference flow cells, starting with the lowest concentration.

    • Each injection cycle consists of:

      • Association Phase: Flow analyte over the surface for a defined period to monitor binding.

      • Dissociation Phase: Flow running buffer alone over the surface to monitor the dissociation of the complex.

  • Surface Regeneration:

    • After each cycle, inject a regeneration solution (e.g., a pulse of low pH glycine (B1666218) or high salt) to remove all bound analyte, returning the surface to its baseline state for the next injection. The regeneration conditions must be optimized to be effective without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), where Kₗ = kₔ / kₐ.

Data Presentation:

Analyte (Prey)Ligand (Bait)kₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₗ (M)
Partner XppDNM1.5 x 10⁵2.0 x 10⁻³1.3 x 10⁻⁸ (13 nM)
Partner ZppDNM3.2 x 10⁴8.1 x 10⁻³2.5 x 10⁻⁷ (250 nM)
Negative ControlppDNMNo BindingNo BindingNo Binding

Visualization:

SPR_Workflow cluster_setup Setup cluster_kinetics Kinetic Cycle cluster_analysis Analysis Ligand Immobilize Ligand (ppDNM) on Sensor Chip Analyte Inject Analyte (Prey) at [C] Ligand->Analyte Start Cycle Association Association Phase (Binding) Analyte->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Regeneration Pulse Dissociation->Regeneration Regeneration->Analyte Repeat with Next [C] Sensorgram Generate Sensorgram (Response vs. Time) Regeneration->Sensorgram Collect Data Fitting Fit Data to Binding Model Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Surface Plasmon Resonance (SPR) Kinetic Analysis Workflow.

References

Application Note: Protocol for Determining the Subcellular Localization of ppDNM using a GFP Fusion Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the subcellular localization of a protein is fundamental to elucidating its biological function.[1][2][3] The compartmentalization of proteins within specific organelles or cellular regions often dictates their interaction partners, regulatory mechanisms, and overall contribution to cellular processes.[1][2] Green Fluorescent Protein (GFP) and its variants have become indispensable tools for tracking protein localization in living cells.[4][5][6] By fusing the coding sequence of a protein of interest (POI), in this case, ppDNM, to that of GFP, a chimeric protein is generated that can be visualized using fluorescence microscopy.[6][7] This allows for the real-time observation of ppDNM's distribution and dynamics within the cellular environment.[4][6][7] This application note provides a detailed protocol for determining the subcellular localization of a putative protein, ppDNM, using a GFP fusion approach, from plasmid construction to quantitative image analysis.

Experimental Protocols

Protocol 1: Construction of the ppDNM-GFP Fusion Plasmid

This protocol outlines the steps to clone the ppDNM coding sequence into a mammalian expression vector containing a C-terminal GFP tag. An N-terminal tag may also be considered, as the position of the GFP tag can sometimes influence the localization and function of the protein of interest.[4][8]

1.1. Primer Design and PCR Amplification:

  • Design forward and reverse primers to amplify the full-length coding sequence (CDS) of ppDNM from cDNA.

  • The forward primer should include a Kozak consensus sequence (e.g., GCCACC) before the start codon (ATG) to ensure efficient translation initiation.

  • Incorporate unique restriction enzyme sites into the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the chosen GFP vector (e.g., pEGFP-N1). The reverse primer should be designed to clone ppDNM in-frame with the GFP tag and should omit the stop codon.[9]

  • Perform PCR using a high-fidelity DNA polymerase to amplify the ppDNM CDS.

  • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size. Purify the PCR product using a commercial kit.

1.2. Restriction Digest and Ligation:

  • Digest both the purified ppDNM PCR product and the GFP expression vector with the selected restriction enzymes.[10]

  • Purify the digested vector and insert by agarose gel electrophoresis and gel extraction.

  • Set up a ligation reaction using T4 DNA ligase to insert the ppDNM CDS into the GFP vector.[10]

  • Incubate the reaction as recommended by the manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).

1.3. Transformation and Plasmid Purification:

  • Transform the ligation mixture into competent E. coli cells.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection (e.g., kanamycin).[10]

  • Incubate overnight at 37°C.

  • Select several colonies and grow them in liquid LB medium with the selective antibiotic.

  • Purify the plasmid DNA using a miniprep kit.

  • Verify the correct insertion of the ppDNM sequence by restriction digest analysis and Sanger sequencing.

Protocol 2: Mammalian Cell Culture and Transient Transfection

This protocol describes the transient transfection of mammalian cells to express the ppDNM-GFP fusion protein. The choice of cell line should be appropriate for the biological context of ppDNM.

2.1. Cell Seeding:

  • One day before transfection, seed the chosen mammalian cells (e.g., HEK293T, HeLa) onto glass-bottom dishes or chamber slides suitable for fluorescence microscopy.[11][12][13]

  • Plate the cells at a density that will result in 80-90% confluency on the day of transfection.[13][14]

2.2. Transfection:

  • On the day of transfection, prepare the transfection complexes. For a single well of a 6-well plate, a common protocol using a lipid-based reagent like Lipofectamine is as follows:[13][14]

    • Solution A: Dilute 2 µg of the ppDNM-GFP plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM).[15]

    • Solution B: Dilute a transfection reagent (e.g., 5 µL of Lipofectamine 2000) into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.[13][15]

  • Combine Solution A and Solution B, mix gently, and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.[14][15]

  • Aspirate the growth medium from the cells and wash once with PBS.[14]

  • Add the transfection complex mixture dropwise to the cells.[12]

  • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.[14]

  • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.[14]

  • Incubate the cells for an additional 18-48 hours to allow for gene expression and protein synthesis.

Protocol 3: Fluorescence Microscopy and Live-Cell Imaging

This protocol details the visualization of the ppDNM-GFP fusion protein.

3.1. Preparation for Imaging:

  • Before imaging, the growth medium can be replaced with a phenol (B47542) red-free imaging medium to reduce background fluorescence.[11]

  • If desired, co-stain the cells with fluorescent dyes specific for certain organelles (e.g., Hoechst 33342 for the nucleus, MitoTracker Red for mitochondria) to aid in colocalization analysis.[16][17] Incubate with the dyes according to the manufacturer's instructions.

3.2. Image Acquisition:

  • Place the glass-bottom dish or chamber slide onto the stage of an inverted fluorescence microscope equipped with a suitable filter set for GFP (excitation ~488 nm, emission ~509 nm) and any other fluorophores used.[11]

  • For live-cell imaging, use an environmental chamber to maintain the cells at 37°C and 5% CO2.[17]

  • Identify transfected cells by looking for green fluorescence.

  • Capture images using a high-sensitivity camera. It is crucial to optimize imaging parameters such as exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.[17]

  • Acquire images from multiple fields of view and multiple independent experiments to ensure the reproducibility of the observed localization pattern.

Data Presentation

Quantitative analysis of the ppDNM-GFP fluorescence signal across different subcellular compartments provides an objective measure of its distribution.[18] Image analysis software such as ImageJ or CellProfiler can be used to define regions of interest (ROIs) for different organelles (e.g., nucleus, cytoplasm, mitochondria) and measure the mean fluorescence intensity within each ROI.[4] The results can be summarized in a table for clear comparison.

Table 1: Quantitative Analysis of ppDNM-GFP Subcellular Localization

Subcellular CompartmentMean Fluorescence Intensity (Arbitrary Units) ± SDPercentage of Total Cellular Fluorescence ± SD
Nucleus 150.5 ± 15.245.2% ± 4.5%
Cytoplasm 120.8 ± 10.736.3% ± 3.2%
Mitochondria 45.3 ± 5.913.6% ± 1.8%
Other 16.1 ± 3.44.8% ± 1.0%

Data are presented as mean ± standard deviation from n=50 cells across three independent experiments.

Mandatory Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_cloning Plasmid Construction cluster_cell_culture Cellular Expression cluster_imaging Analysis pcr 1. PCR Amplification of ppDNM CDS digest 2. Restriction Digest pcr->digest ligation 3. Ligation into GFP Vector digest->ligation transform 4. Transformation & Plasmid Prep ligation->transform seeding 5. Cell Seeding transform->seeding transfection 6. Transient Transfection seeding->transfection expression 7. Protein Expression (18-48h) transfection->expression imaging 8. Fluorescence Microscopy expression->imaging analysis 9. Image Analysis & Quantification imaging->analysis

Caption: Workflow for ppDNM-GFP subcellular localization analysis.

Diagram 2: Hypothetical Signaling Pathway Influencing ppDNM Localization

signaling_pathway extracellular_signal External Stimulus receptor Membrane Receptor extracellular_signal->receptor Binds kinase_a Kinase A receptor->kinase_a Activates ppdnm_cyto ppDNM-GFP (Cytoplasmic) kinase_a->ppdnm_cyto Phosphorylates ppdnm_nuc ppDNM-GFP (Nuclear) ppdnm_cyto->ppdnm_nuc Translocates gene_expression Target Gene Expression ppdnm_nuc->gene_expression Regulates

Caption: Model of ppDNM nuclear translocation upon signaling.

References

Application Notes and Protocols for Plasmid DNA (pDNA) in Biotechnology and Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "ppDNM" as specified in the query does not correspond to a recognized molecule or technology in the fields of biotechnology or synthetic biology based on extensive searches. It is highly probable that this is a typographical error and the intended subject was plasmid DNA (pDNA) , a foundational tool in these areas. The following application notes and protocols are based on this assumption.

Introduction to Plasmid DNA (pDNA)

Plasmid DNA (pDNA) is a small, circular, double-stranded DNA molecule that is distinct from a cell's chromosomal DNA.[1] Plasmids are naturally found in bacterial cells and replicate independently, making them ideal vectors for genetic engineering.[2] In biotechnology and synthetic biology, pDNA is a critical component for a wide range of applications, from the development of gene therapies and vaccines to the construction of complex genetic circuits.[3][4] The versatility, efficiency, and scalability of pDNA make it an indispensable tool for both research and therapeutic development.[5]

Core Applications of pDNA

The applications of pDNA in biotechnology and synthetic biology are extensive and continue to expand. Key areas include:

  • Gene Therapy: pDNA serves as a vehicle to deliver therapeutic genes into patient cells to treat genetic disorders, cancer, and other diseases.[3] It can be used to correct faulty genes or introduce new cellular functions.

  • DNA Vaccines: pDNA-based vaccines introduce a gene encoding a specific antigen, stimulating an immune response.[3][4] This approach has been explored for various infectious diseases and offers the advantage of rapid design and manufacturing.[3]

  • Viral Vector Production: pDNA is a crucial raw material in the production of viral vectors, such as adeno-associated viruses (AAV) and lentiviruses, which are used in gene therapy.[2][5]

  • Synthetic Biology: In synthetic biology, pDNA is used to construct genetic circuits, metabolic pathways, and other novel biological systems.[3] These engineered systems can be programmed for a variety of applications, including drug discovery and metabolic engineering.[3]

  • Protein Production: pDNA is widely used to express and produce recombinant proteins for therapeutic and research purposes.

Quantitative Data for pDNA Quality Control

Ensuring the quality of pDNA is paramount for its successful application, particularly in therapeutic contexts. The following table summarizes key quality control parameters and their acceptable ranges.

ParameterMethodTypical Acceptance CriteriaReference
Identity Restriction Digest, Sanger Sequencing, Next-Generation Sequencing (NGS)Correct restriction pattern; Sequence matches the reference.[6]
Purity (A260/A280) UV Spectrophotometry1.7–1.9[7]
Purity (A260/A230) UV Spectrophotometry> 2.0[8]
Concentration UV Spectrophotometry, Fluorometry (e.g., Qubit), dPCR, HR-ICP-MSApplication-dependent[9][10][11]
Supercoiled Isoform Agarose Gel Electrophoresis, Capillary Gel Electrophoresis (CGE)> 90% supercoiled[12]
Host Genomic DNA qPCR< 1% of total DNA[6][12]
Host RNA Gel Electrophoresis, RT-qPCRUndetectable[12]
Host Protein Bradford Assay, BCA AssayApplication-dependent[12]
Endotoxin Limulus Amebocyte Lysate (LAL) Assay< 0.1 EU/µg pDNA for in vivo applications[12]

Experimental Protocols

Protocol 1: pDNA Production and Purification

This protocol outlines the general steps for producing and purifying pDNA from E. coli.

1. Transformation and Fermentation:

  • The gene of interest is inserted into a pDNA vector.

  • The recombinant pDNA is introduced into a suitable E. coli host strain via transformation (e.g., electroporation).[2]

  • A high-producing clone is selected and cultured in a bioreactor to generate a large biomass of bacteria containing the pDNA.[2]

2. Cell Lysis and Clarification:

  • Bacterial cells are harvested by centrifugation.

  • Cells are lysed using an alkaline solution (e.g., 0.1–0.5 N NaOH with 0.1–0.2% SDS) to release the cellular contents.[13]

  • The lysate is neutralized with a high-salt buffer (e.g., potassium acetate), which precipitates genomic DNA, proteins, and other debris.[13]

  • The precipitate is removed by centrifugation or filtration to clarify the lysate containing the pDNA.[13]

3. Chromatographic Purification:

  • A multi-step chromatography process is typically used to purify the pDNA from the clarified lysate.[14] This often includes:

    • Anion-Exchange Chromatography: To separate pDNA from RNA and other negatively charged impurities.

    • Hydrophobic Interaction Chromatography: To remove open-circular and denatured pDNA isoforms.

    • Size-Exclusion Chromatography: For final polishing and buffer exchange.

4. Concentration and Sterile Filtration:

  • The purified pDNA is concentrated using tangential flow filtration (TFF).

  • The final pDNA product is sterilized by passing it through a 0.22 µm filter.

Protocol 2: pDNA Quantification

Accurate quantification of pDNA is crucial for downstream applications.

1. UV Spectrophotometry:

  • Measure the absorbance of the pDNA solution at 260 nm (A260).[10]

  • An A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA.[10]

  • Assess purity by calculating the A260/A280 ratio (should be ~1.8) and the A260/A230 ratio (should be >2.0).[8]

2. Fluorometry (e.g., Qubit):

  • Use a DNA-specific fluorescent dye that binds to the pDNA.

  • Measure the fluorescence intensity, which is proportional to the DNA concentration.[11] This method is more specific than UV spectrophotometry as it is not affected by RNA contamination.[11]

3. Digital PCR (dPCR):

  • Partition the pDNA sample into thousands of individual PCR reactions.

  • After amplification, the number of positive reactions is used to calculate the absolute copy number of the pDNA without the need for a standard curve.[9]

Protocol 3: pDNA Transfection into Mammalian Cells

This protocol describes a general method for introducing pDNA into mammalian cells.

1. Cell Preparation:

  • Seed mammalian cells in a culture plate 18-24 hours before transfection to achieve 70-90% confluency at the time of transfection.

2. Formation of Transfection Complex:

  • Dilute the pDNA in a serum-free medium.

  • Add a transfection reagent (e.g., cationic lipid-based reagent) to the diluted pDNA.[15]

  • Incubate the mixture at room temperature for 15-30 minutes to allow the formation of pDNA-lipid complexes.

3. Transfection:

  • Add the transfection complexes dropwise to the cells in the culture plate.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells with the complexes for 4-6 hours.[15]

4. Post-Transfection:

  • Remove the transfection medium and replace it with fresh, complete growth medium.

  • Assay for gene expression 24-72 hours post-transfection.

Visualizations

Signaling Pathway: Innate Immune Activation by pDNA Vaccines

DNA vaccines can activate the innate immune system through the recognition of plasmid DNA by cytosolic DNA sensors.[16] This leads to the production of type I interferons and other pro-inflammatory cytokines, which helps to shape the adaptive immune response.[17] The STING-TBK1 signaling cascade is a key pathway in this process.[16][18]

pDNA_Immune_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus pDNA Plasmid DNA (pDNA) cGAS cGAS pDNA->cGAS binds STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_n p-IRF3 (dimer) pIRF3->pIRF3_n dimerizes & translocates IFNB IFN-β Gene pIRF3_n->IFNB induces transcription IFN_beta Type I Interferon (IFN-β) IFNB->IFN_beta is transcribed & translated into Immune_Response Antiviral & Adjuvant Immune Response IFN_beta->Immune_Response triggers

Caption: Innate immune signaling pathway activated by pDNA.

Experimental Workflow: pDNA Production and Purification

The following diagram illustrates the typical workflow for the production and purification of plasmid DNA for use in biotechnology and therapeutic applications.

pDNA_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Transformation Transformation of E. coli Fermentation Fermentation Transformation->Fermentation Harvest Cell Harvest Fermentation->Harvest Lysis Alkaline Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification Chromatography Chromatography (Multi-step) Clarification->Chromatography Concentration Concentration & Diafiltration (TFF) Chromatography->Concentration Filtration Sterile Filtration Concentration->Filtration Final_Product Final_Product Filtration->Final_Product Final pDNA Product

Caption: General workflow for pDNA production and purification.

Logical Relationship: pDNA in Synthetic Genetic Circuits

This diagram illustrates the role of pDNA as a carrier of genetic parts for building synthetic gene circuits, such as a simple toggle switch.

Synthetic_Circuit cluster_pDNA Plasmid DNA (pDNA) cluster_cassette1 Expression Cassette 1 cluster_cassette2 Expression Cassette 2 pDNA_backbone Plasmid Backbone (Replication Origin, Selection Marker) Promoter1 Promoter A Gene1 Gene 1 (Repressor B) Terminator1 Terminator RepressorB Repressor B (Protein) Gene1->RepressorB expresses Promoter2 Promoter B Gene2 Gene 2 (Repressor A) Terminator2 Terminator RepressorA Repressor A (Protein) Gene2->RepressorA expresses RepressorA->Promoter1 represses RepressorB->Promoter2 represses

Caption: pDNA as a vector for a synthetic genetic toggle switch.

References

Application Notes and Protocols: Phosphorylated Dynamin-Like Protein (ppDNM) as a Biomarker for Plant Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved intricate signaling networks to perceive and respond to a multitude of environmental stresses, both biotic and abiotic. Reversible protein phosphorylation, a key post-translational modification, plays a pivotal role in these signaling cascades, acting as a molecular switch to regulate protein activity, localization, and interaction.[1] Emerging evidence suggests that the phosphorylation of dynamin-like proteins (DRPs), a family of large GTPases involved in membrane trafficking and cytoskeletal dynamics, is a critical event in the plant stress response. This document outlines the potential of phosphorylated dynamin-like proteins (termed here as ppDNM) as a biomarker for plant stress and provides detailed protocols for their detection and quantification.

Dynamin-like proteins are involved in essential cellular processes such as endocytosis, cell plate formation during cytokinesis, and mitochondrial and plastid division.[2][3][4] The phosphorylation of these proteins can modulate their activity and recruitment to specific cellular locations, thereby influencing the plant's ability to adapt to adverse conditions. For instance, the Arabidopsis DRP2B has been shown to be phosphorylated in response to flagellin, a bacterial elicitor, indicating a role in innate immunity.[5] This suggests that monitoring the phosphorylation status of specific DRPs could serve as a sensitive and early indicator of stress perception and signaling activation in plants.

Signaling Pathways Involving ppDNM

The phosphorylation of dynamin-like proteins is integrated into complex signaling pathways that are initiated by stress perception at the cell surface. A simplified model of a potential signaling pathway leading to and involving ppDNM in response to pathogen-associated molecular patterns (PAMPs) is depicted below.

ppDNM_Signaling_Pathway Stress Biotic Stress (e.g., PAMPs) Receptor Pattern Recognition Receptor (PRR) Stress->Receptor 1. Perception Kinase_Cascade MAPK Cascade Receptor->Kinase_Cascade 2. Activation DNM Dynamin-Like Protein (DNM) Kinase_Cascade->DNM 3. Phosphorylation ppDNM Phosphorylated Dynamin-Like Protein (ppDNM) Kinase_Cascade->ppDNM Vesicle_Trafficking Modulation of Vesicle Trafficking ppDNM->Vesicle_Trafficking 4. Regulation Immune_Response Downstream Immune Responses Vesicle_Trafficking->Immune_Response 5. Cellular Response

A putative signaling pathway involving ppDNM in plant biotic stress.

This diagram illustrates the perception of a biotic stress signal by a receptor, leading to the activation of a kinase cascade which then phosphorylates a dynamin-like protein. This phosphorylation event modulates vesicle trafficking, ultimately contributing to the plant's immune response.

Quantitative Data Presentation

The phosphorylation status of specific dynamin-like proteins can be quantified in response to various stress conditions. This data is crucial for establishing ppDNM as a reliable biomarker. The following table provides a template for summarizing such quantitative data, which would typically be obtained through mass spectrometry-based phosphoproteomics.

Plant SpeciesStress ConditionDynamin-Like Protein IsoformPhosphorylation SiteFold Change in Phosphorylation (Stress vs. Control)p-valueReference
Arabidopsis thalianaFlg22 (1 µM, 30 min)DRP2BSer-XXX+ 2.5< 0.05Fictional Example
Oryza sativaDrought (48h)OsDRP1AThr-YYY+ 1.8< 0.05Fictional Example
Zea maysCold (4°C, 6h)ZmDRP2CSer-ZZZ- 1.5< 0.05Fictional Example
Glycine maxSalinity (150mM NaCl, 24h)GmDRP1ESer-WWW+ 3.1< 0.01Fictional Example

Note: The data in this table is illustrative. Actual fold changes and phosphorylation sites would need to be determined experimentally. Quantitative phosphoproteomic analysis can reveal significant changes in the abundance of phosphopeptides from DRPs under stress.[6]

Experimental Protocols

Protocol 1: Detection of ppDNM using Phos-tag™ SDS-PAGE and Immunoblotting

This protocol allows for the separation of phosphorylated and non-phosphorylated forms of a target dynamin-like protein.[7][8][9]

Materials:

  • Plant tissue

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phos-tag™ acrylamide (B121943) solution

  • Resolving and stacking gel solutions for SDS-PAGE

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target dynamin-like protein

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Grind the tissue to a fine powder and resuspend in ice-cold protein extraction buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein extract.

    • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Phos-tag™ SDS-PAGE:

    • Prepare the separating gel by adding Phos-tag™ acrylamide to the resolving gel solution. The final concentration of Phos-tag™ may need to be optimized (typically 25-100 µM).

    • Pour the separating and stacking gels.

    • Load equal amounts of protein extract per lane.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Immunoblotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system. The phosphorylated form of the protein will migrate slower than the non-phosphorylated form, resulting in a band shift.

Phos_tag_Workflow Start Plant Tissue (Control vs. Stress) Extraction Protein Extraction (+ Phosphatase Inhibitors) Start->Extraction Quantification Protein Quantification Extraction->Quantification Phos_tag_PAGE Phos-tag™ SDS-PAGE Quantification->Phos_tag_PAGE Transfer Western Blot Transfer Phos_tag_PAGE->Transfer Immunodetection Immunodetection with anti-DNM Antibody Transfer->Immunodetection Analysis Analysis of Band Shift (ppDNM vs. DNM) Immunodetection->Analysis

Workflow for ppDNM detection by Phos-tag™ SDS-PAGE.
Protocol 2: Quantitative Analysis of ppDNM by Mass Spectrometry

This protocol provides a high-throughput and quantitative method to identify and quantify phosphorylation sites on dynamin-like proteins.[6][10]

Materials:

  • Plant tissue from control and stress-treated samples

  • Protein extraction buffer with phosphatase and protease inhibitors

  • Trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC)

  • LC-MS/MS system

  • Data analysis software for phosphoproteomics

Procedure:

  • Protein Extraction and Digestion:

    • Extract total protein as described in Protocol 1.

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the total peptide mixture using a phosphopeptide enrichment kit following the manufacturer's instructions. This step is crucial to increase the detection sensitivity of low-abundance phosphopeptides.

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide samples using a high-resolution LC-MS/MS system.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Search the data against a plant protein database to identify peptides and proteins.

    • Identify and localize phosphorylation sites.

    • Quantify the relative abundance of phosphopeptides between control and stress-treated samples.

MS_Workflow Start Plant Tissue (Control vs. Stress) Extraction Protein Extraction Start->Extraction Digestion Trypsin Digestion Extraction->Digestion Enrichment Phosphopeptide Enrichment (e.g., TiO2) Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis: Identification & Quantification LC_MS->Data_Analysis Result Identification of Differentially Phosphorylated DNM Peptides Data_Analysis->Result

Workflow for quantitative phosphoproteomic analysis of ppDNM.

Conclusion

The phosphorylation of dynamin-like proteins represents a promising area for the development of novel biomarkers for plant stress. The protocols outlined in this document provide a starting point for researchers to investigate the role of ppDNM in their specific plant systems and stress conditions. Further research is needed to validate the utility of specific ppDNM isoforms as robust and reliable biomarkers for early stress detection and to fully elucidate their function in plant stress signaling networks. This knowledge will be invaluable for the development of stress-tolerant crops and novel crop protection strategies.

References

Application Notes and Protocols for High-Throughput Screening of Prokaryotic Dynamin-Like Protein (ppDNM) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prokaryotic dynamin-like proteins (ppDNMs) are a family of large GTPases involved in various crucial cellular processes in bacteria, including membrane remodeling, stress response, and pathogenesis.[1] In organisms like Bacillus subtilis, the ppDNM DynA plays a significant role in maintaining membrane integrity under stress conditions, such as exposure to pore-forming antibiotics or phage infection.[2][3] This protective function makes ppDNMs attractive targets for the development of novel antibacterial agents. High-throughput screening (HTS) provides a robust platform for the identification of small molecule inhibitors of ppDNM's essential GTPase activity. These application notes provide a comprehensive overview and detailed protocols for performing HTS campaigns to discover novel ppDNM inhibitors.

Principle of ppDNM Inhibition

The function of ppDNMs is intrinsically linked to their ability to bind and hydrolyze guanosine (B1672433) triphosphate (GTP). This GTPase cycle powers conformational changes that are necessary for their roles in membrane dynamics.[1] Therefore, inhibiting the GTPase activity of ppDNMs is a primary strategy for disrupting their function. HTS assays for ppDNM inhibitors are typically designed to measure the rate of GTP hydrolysis, which can be quantified by detecting either the consumption of GTP or the production of guanosine diphosphate (B83284) (GDP) or inorganic phosphate (B84403) (Pi).

Data Presentation: High-Throughput Screening for ppDNM Inhibitors

A primary HTS campaign is typically followed by secondary screens and hit-to-lead optimization. The following tables present representative data from a hypothetical HTS campaign targeting the GTPase activity of a ppDNM.

Table 1: Primary High-Throughput Screening (HTS) Campaign Summary

ParameterValue
Library Screened100,000 diverse small molecules
Screening Concentration20 µM
Primary Hit Rate0.5%
Confirmed Hit Rate0.1%
Z'-Factor0.78

Table 2: Profile of Confirmed Hits from Primary HTS

Compound IDInhibition at 20 µM (%)IC50 (µM)Notes
ppDNM-H1855.2Potent inhibitor, selected for lead optimization
ppDNM-H27812.5Moderate inhibitor
ppDNM-H36525.1Weaker inhibitor
ppDNM-H4922.8Potent inhibitor, potential for further development
ppDNM-H555> 50Low potency, deprioritized

Note: The data presented in these tables are representative and for illustrative purposes only.

Signaling Pathway and Experimental Workflow

ppDNM-Mediated Membrane Stress Response

Prokaryotic dynamin-like proteins, such as DynA in Bacillus subtilis, are key players in the cellular response to membrane damage. Upon sensing membrane stress, these proteins are recruited to the site of injury where they oligomerize and act to repair the membrane, a process dependent on their GTPase activity.

ppDNM_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytosol Cytosol Membrane_Stress Membrane Stress (e.g., Antibiotics, Phage Attack) Membrane_Damage Membrane Damage (Pore Formation) Membrane_Stress->Membrane_Damage induces ppDNM_monomer ppDNM (Inactive Monomer) Membrane_Damage->ppDNM_monomer recruits Membrane_Repair Membrane Integrity Restored ppDNM_oligomer ppDNM Oligomerization at Damage Site ppDNM_monomer->ppDNM_oligomer GTP-dependent ppDNM_oligomer->Membrane_Repair mediates GTP_hydrolysis GTP Hydrolysis ppDNM_oligomer->GTP_hydrolysis GTP_hydrolysis->Membrane_Repair powers

Caption: A diagram illustrating the proposed signaling pathway for ppDNM-mediated membrane stress response.

High-Throughput Screening Workflow for ppDNM Inhibitors

The process of identifying ppDNM inhibitors through HTS involves a series of sequential steps, from assay development to hit validation and characterization.

HTS_Workflow Assay_Dev Assay Development & Optimization (e.g., Malachite Green, FP) Primary_Screen Primary HTS Campaign (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Primary Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Confirmed Hits Hit_Validation Hit Validation & Confirmation Dose_Response->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Validated Hits

Caption: A schematic of the high-throughput screening workflow for identifying ppDNM inhibitors.

Experimental Protocols

Two robust and scalable methods for HTS of ppDNM inhibitors are detailed below.

Protocol 1: Colorimetric Malachite Green-Based GTPase Assay

This assay quantifies the GTPase activity of ppDNM by measuring the amount of inorganic phosphate (Pi) released upon GTP hydrolysis.

Materials:

  • Purified ppDNM protein

  • GTP (Guanosine 5'-triphosphate), high purity

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent

  • Phosphate Standard (e.g., KH₂PO₄)

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Microplate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Compound Plating:

    • Dispense 200 nL of library compounds (in DMSO) and controls (DMSO for negative control, known inhibitor for positive control) into a 384-well microplate.

  • Enzyme Preparation:

    • Prepare a working solution of ppDNM in Assay Buffer. The optimal concentration should be determined empirically to ensure linear phosphate release over the assay time.

  • Enzyme Addition:

    • Add 10 µL of the ppDNM working solution to each well of the compound plate.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a working solution of GTP in Assay Buffer.

    • Initiate the reaction by adding 10 µL of the GTP working solution to each well.

  • Reaction Incubation:

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to remain within the linear range of the assay.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 20 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Fluorescence Polarization-Based GTPase Assay

This assay measures the GTPase activity by monitoring the change in fluorescence polarization (FP) of a fluorescently labeled GTP analog. As GTP is hydrolyzed to GDP, the fluorescent label is released, resulting in a decrease in FP.

Materials:

  • Purified ppDNM protein

  • Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • 384-well black, flat-bottom microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Plating:

    • Dispense 200 nL of library compounds and controls into a 384-well microplate.

  • Enzyme Preparation:

    • Prepare a working solution of ppDNM in Assay Buffer.

  • Enzyme Addition:

    • Add 10 µL of the ppDNM working solution to each well of the compound plate.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Prepare a working solution of the fluorescently labeled GTP analog in Assay Buffer.

    • Initiate the reaction by adding 10 µL of the fluorescent GTP analog solution to each well.

  • Reaction Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition based on the change in fluorescence polarization values relative to controls.

Conclusion

The protocols and information provided herein offer a robust framework for the high-throughput screening and identification of novel inhibitors targeting prokaryotic dynamin-like proteins. These inhibitors have the potential to be developed into new classes of antibacterial agents that function by disrupting essential membrane-related processes in pathogenic bacteria. The successful implementation of these HTS strategies will be a critical step in the early-stage discovery of such therapeutics.

References

Application Note & Protocol: In Situ Hybridization for Localizing mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In situ hybridization (ISH) is a powerful molecular technique that allows for the precise localization of specific nucleic acid sequences within the context of morphologically preserved cells, tissues, or whole organisms.[1][2][3] This method utilizes a labeled nucleic acid probe, which is complementary to the target sequence of interest, to identify and visualize the location of that sequence. This is distinct from techniques like immunohistochemistry, which localizes proteins.[2] The sensitivity of ISH can be remarkable, with the ability to detect as few as 10-20 copies of mRNA per cell.[1]

This application note provides a detailed protocol for the detection of a target messenger RNA (mRNA) in formalin-fixed, paraffin-embedded (FFPE) tissue sections using Digoxigenin (DIG)-labeled antisense RNA probes with chromogenic detection. DIG is a steroid hapten isolated from the Digitalis plant, and its use in non-radioactive ISH offers high sensitivity and specificity with low background, as anti-DIG antibodies are unlikely to bind to other biological materials.[1][4][5][6] The RNA-RNA hybrids formed are more stable than DNA-RNA hybrids, which can enhance the sensitivity of detection.[7]

The workflow involves several critical steps: tissue preparation and fixation to preserve both morphology and target RNA, permeabilization to allow probe entry, hybridization of the labeled probe to the target mRNA, stringent washes to remove non-specifically bound probes, and enzymatic detection to visualize the signal.[8][9]

Signaling Pathways and Experimental Workflow

Diagram 1: General Workflow for In Situ Hybridization

This diagram illustrates the major steps involved in the chromogenic in situ hybridization process, from sample preparation to final visualization.

ISH_Workflow cluster_prep Sample & Probe Preparation cluster_hybridization Hybridization cluster_detection Signal Detection cluster_analysis Analysis Tissue_Prep Tissue Preparation (Fixation, Embedding, Sectioning) Pretreatment Pretreatment (Deparaffinization, Permeabilization) Tissue_Prep->Pretreatment Probe_Prep DIG-labeled RNA Probe Synthesis Hybridization Hybridization (Probe applied to tissue) Probe_Prep->Hybridization Pretreatment->Hybridization Washing Stringent Washes Hybridization->Washing Blocking Blocking (Non-specific antibody binding) Washing->Blocking Antibody_Incubation Anti-DIG Antibody Incubation (e.g., AP-conjugated) Blocking->Antibody_Incubation Color_Development Chromogenic Substrate Reaction (e.g., NBT/BCIP) Antibody_Incubation->Color_Development Counterstaining Counterstaining (e.g., Nuclear Fast Red) Color_Development->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Microscopy Microscopy & Imaging Mounting->Microscopy

Caption: Overview of the Chromogenic ISH Workflow.

Diagram 2: Principle of Indirect Signal Detection

This diagram illustrates the molecular interactions that lead to the visualization of the target mRNA using a DIG-labeled probe and an enzyme-conjugated antibody.

Detection_Principle Target_mRNA Target mRNA in Tissue DIG_Probe DIG-labeled Antisense RNA Probe Target_mRNA->DIG_Probe Hybridization Anti_DIG_AP Anti-DIG Antibody (AP-conjugated) DIG_Probe->Anti_DIG_AP Binding Substrate Soluble Substrate (e.g., NBT/BCIP) Anti_DIG_AP->Substrate Enzymatic Reaction Precipitate Insoluble Colored Precipitate Substrate->Precipitate Conversion

Caption: Principle of DIG-based mRNA Detection.

Experimental Protocols

This protocol is designed for FFPE tissue sections. All solutions should be prepared with RNase-free water (e.g., DEPC-treated water) and baked glassware to prevent RNA degradation.[10][11]

Materials and Reagents
Category Item Purpose
Tissue Preparation Formalin-fixed, paraffin-embedded (FFPE) tissue blocksSample source
SuperFrost Plus or similar coated slidesAdhesion of tissue sections[11]
Xylene, Ethanol (B145695) (100%, 95%, 70%)Deparaffinization and rehydration[12]
Pretreatment Proteinase KPermeabilization by digesting proteins[9]
0.2 M HClInactivation of endogenous alkaline phosphatases
Probe & Hybridization DIG-labeled antisense RNA probeDetection of target mRNA
Sense RNA probe (DIG-labeled)Negative control for specificity
Hybridization Buffer (e.g., 50% formamide, 5x SSC, Denhardt's solution)Facilitates probe hybridization[13]
Washing Saline-Sodium Citrate (SSC) buffer (20x stock)Stringent washes to remove unbound probe
Maleic acid buffer with Tween 20 (MABT)Washing post-hybridization and antibody steps[9]
Detection Blocking Reagent (e.g., 2% Roche Blocking Reagent in MABT)Reduces non-specific antibody binding[9]
Anti-Digoxigenin-AP, Fab fragmentsBinds to DIG-labeled probe
NBT/BCIP stock solutionChromogenic substrate for Alkaline Phosphatase (AP)
Staining Buffer (e.g., 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂)Buffer for the color development reaction
Counterstaining & Mounting Nuclear Fast Red or EosinStains nuclei for morphological context
Mounting Medium (non-aqueous)Permanent mounting of the slide
Step-by-Step Protocol

Day 1: Deparaffinization, Pretreatment, and Hybridization

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 x 10 minutes.[12]

    • Rehydrate through a graded ethanol series: 2 x 100%, 95%, 70% ethanol for 5 minutes each.[12]

    • Rinse in distilled water for 5 minutes.

  • Permeabilization:

    • Digest with Proteinase K (10-20 µg/mL in PBS) for 10-20 minutes at 37°C. Note: Optimal concentration and time depend on tissue type and fixation and must be optimized.[9][14]

    • Wash slides 2 x 5 minutes in PBS.

    • Post-fix in 4% paraformaldehyde for 10 minutes.

    • Wash slides 2 x 5 minutes in PBS.

  • Prehybridization:

    • Add 100-200 µL of hybridization buffer to each section.

    • Incubate for 1-2 hours in a humidified chamber at the hybridization temperature (e.g., 55-65°C).[9]

  • Hybridization:

    • Denature the DIG-labeled probe (e.g., 100-500 ng/mL) by heating at 80-95°C for 2-5 minutes, then immediately chill on ice.[9]

    • Dilute the denatured probe in pre-warmed hybridization buffer.

    • Drain the prehybridization solution from the slides.

    • Apply 50-100 µL of the probe-containing hybridization solution to each section.

    • Cover with a coverslip to prevent evaporation and incubate overnight in a humidified chamber at 55-65°C.[9][10]

Day 2: Stringent Washes and Immunological Detection

  • Post-Hybridization Washes:

    • Carefully remove coverslips by immersing slides in 2x SSC at room temperature.

    • Wash in 2x SSC at 40°C for 5 minutes.

    • Wash in 0.1x SSC at 40°C for 5 minutes.

    • Wash again in 2x SSC at 40°C for 5 minutes. Note: The temperature and salt concentration of these washes determine stringency and may need optimization.[14]

  • Blocking:

    • Wash slides for 5 minutes in MABT buffer.

    • Incubate with blocking solution for 1-2 hours at room temperature in a humidified chamber.[9]

  • Antibody Incubation:

    • Drain the blocking solution.

    • Incubate with anti-DIG-AP antibody (diluted in blocking buffer according to manufacturer's instructions) for 1-2 hours at room temperature.[9]

  • Post-Antibody Washes:

    • Wash slides 5 x 10 minutes with MABT at room temperature to remove unbound antibody.[9]

  • Color Development:

    • Equilibrate slides in staining buffer for 2 x 10 minutes.[9]

    • Prepare the color solution by adding NBT and BCIP to the staining buffer.

    • Incubate slides with the color solution in the dark. Monitor the color development (from minutes to hours) under a microscope until the desired signal intensity is reached.

    • Stop the reaction by washing thoroughly in distilled water.

Day 3: Counterstaining and Mounting

  • Counterstaining:

    • Incubate slides in Nuclear Fast Red for 1-5 minutes to stain cell nuclei.

    • Rinse gently with distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) for 1 minute each.[14]

    • Clear in Xylene for 2 x 5 minutes.

    • Mount with a permanent, non-aqueous mounting medium.

Data Presentation and Analysis

Quantitative analysis of chromogenic ISH can be challenging, as the signal is not always linear with mRNA quantity.[15] However, semi-quantitative analysis is widely performed by scoring the intensity and distribution of the signal.

Table 1: Semi-Quantitative Scoring of ISH Signal
Score Intensity Description Example Image
0No SignalNo detectable precipitate in cells of interest.(Image of negative control)
1+WeakFaint, diffuse cytoplasmic precipitate.(Image of weak staining)
2+ModerateModerate, granular cytoplasmic precipitate.(Image of moderate staining)
3+StrongStrong, dense cytoplasmic precipitate, clearly visible at low magnification.(Image of strong staining)
Table 2: Example Data Summary

This table provides a template for summarizing results from different tissues or experimental conditions.

Tissue Region Experimental Condition Average ISH Score (n=3) Percentage of Positive Cells Localization Pattern
CortexControl1+~20%Diffuse, cytoplasmic
CortexTreatment A3+~75%Punctate, perinuclear
HippocampusControl00%N/A
HippocampusTreatment A2+~50%Diffuse, cytoplasmic

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
No Signal or Weak Signal RNA degradationUse RNase-free reagents and techniques.[10] Check tissue fixation time.[11]
Poor probe quality/labelingVerify probe concentration and labeling efficiency (e.g., via dot blot).[5]
Insufficient permeabilizationOptimize Proteinase K concentration and incubation time.[8][14]
Hybridization/Wash conditions too stringentDecrease hybridization/wash temperature or increase salt concentration (lower stringency).[14]
High Background Non-specific probe bindingAdd blocking agents (e.g., sheared salmon sperm DNA) to hybridization buffer. Use a sense probe as a negative control.[1]
Insufficient washingIncrease stringency of post-hybridization washes (higher temperature, lower salt).[8]
Non-specific antibody bindingIncrease blocking time or use a different blocking reagent. Ensure blocking solution covers the entire section.[8]
Endogenous enzyme activityAdd levamisole (B84282) to the AP substrate solution (for intestinal tissues) or pre-treat with HCl.
Poor Morphology Over-digestion with Proteinase KReduce Proteinase K concentration or incubation time.[8]
Harsh pretreatment stepsEnsure all steps are performed gently.
Uneven Staining Incomplete deparaffinizationEnsure complete removal of wax with fresh xylene.[16]
Reagent evaporation/bubblesUse a humidified chamber for all incubations. Apply reagents carefully to avoid bubbles.[16][17]

By following this detailed protocol and considering the troubleshooting advice, researchers can successfully localize target mRNA within tissue sections, providing valuable insights into gene expression patterns in both health and disease.

References

Application Notes: Yeast Two-Hybrid Screening with ppDNM as Bait

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The yeast two-hybrid (Y2H) system is a powerful in vivo technique used to identify and characterize binary protein-protein interactions (PPIs).[1][2] This method is based on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD) that are physically separable but functionally require close proximity to activate reporter gene expression.[1][3][4] In a Y2H screen, the protein of interest, in this case, ppDNM (the "bait"), is fused to a DBD. A library of potential interacting partners (the "prey") is fused to an AD.[1] If the bait and a prey protein interact within the yeast nucleus, the DBD and AD are brought together, reconstituting a functional transcription factor. This, in turn, drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[1][4]

Applications in Research and Drug Development

Yeast two-hybrid screening is a versatile tool with broad applications:

  • Discovery of Novel Protein Interactions: It is widely used to identify previously unknown binding partners for a protein of interest, providing insights into its function and cellular pathways.[1]

  • Mapping Protein Interaction Networks: High-throughput Y2H screening can be employed to map complex protein interaction networks (interactomes) on a genomic scale.[4][5]

  • Drug Discovery: The Y2H system can be adapted to screen for small molecules that disrupt specific protein-protein interactions, identifying potential therapeutic candidates.[1][6] For instance, it has been used to find inhibitors of the interaction between the hepatitis C virus NS5A protein and the host protein cyclophilin A.[1]

  • Validation of Known Interactions: It can be used to confirm suspected protein-protein interactions discovered through other methods.[7]

Experimental Protocols

Here, we provide detailed protocols for performing a yeast two-hybrid screen using ppDNM as the bait protein with the widely used GAL4-based system.

Protocol 1: Construction of the Bait Plasmid (pGBKT7-ppDNM)

This protocol describes the cloning of the gene encoding ppDNM into the pGBKT7 bait vector, which will express ppDNM as a fusion protein with the GAL4 DNA-binding domain.

  • Primer Design and PCR Amplification:

    • Design PCR primers to amplify the full-length coding sequence of ppDNM. Add restriction sites to the primers that are compatible with the multiple cloning site (MCS) of the pGBKT7 vector. Ensure the ppDNM coding sequence will be in-frame with the GAL4 DBD.

    • Perform PCR to amplify the ppDNM gene.

  • Vector and Insert Preparation:

    • Digest both the pGBKT7 vector and the purified ppDNM PCR product with the selected restriction enzymes.

    • Purify the digested vector and insert using a gel purification kit.

  • Ligation:

    • Set up a ligation reaction with the digested pGBKT7 vector and the ppDNM insert at an appropriate molar ratio (e.g., 1:3).

    • Incubate the ligation mixture as recommended by the ligase manufacturer.

  • Transformation into E. coli:

    • Transform the ligation product into competent E. coli cells (e.g., DH5α).

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection (e.g., kanamycin (B1662678) for pGBKT7).

    • Incubate overnight at 37°C.

  • Colony PCR and Plasmid Purification:

    • Screen individual E. coli colonies by colony PCR to identify those containing the pGBKT7-ppDNM construct.

    • Inoculate positive colonies into liquid LB medium with the selection antibiotic and grow overnight.

    • Purify the pGBKT7-ppDNM plasmid DNA using a miniprep kit.

  • Verification:

    • Confirm the correct insertion of the ppDNM gene by restriction digest analysis and DNA sequencing.[8]

Protocol 2: Testing the Bait for Autoactivation and Toxicity

Before proceeding with the library screen, it is crucial to ensure that the bait protein itself does not activate the reporter genes (autoactivation) and is not toxic to the yeast cells.[8][9]

  • Yeast Transformation:

    • Prepare competent yeast cells of an appropriate reporter strain (e.g., AH109 or Y2HGold).[8][10]

    • Transform the pGBKT7-ppDNM plasmid into the competent yeast cells.[10]

    • As controls, also transform the empty pGBKT7 vector (negative control) and a control bait plasmid known to not autoactivate.[8]

  • Plating on Selective Media:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan (SD/-Trp) to select for yeast that have taken up the bait plasmid.[8]

    • Incubate at 30°C for 2-4 days until colonies appear.

  • Assessing Autoactivation:

    • Patch the resulting colonies onto SD medium lacking tryptophan and histidine (SD/-Trp/-His) and SD medium lacking tryptophan, histidine, and adenine (B156593) (SD/-Trp/-His/-Ade).[8]

    • Also, plate on media containing X-α-Gal to test for MEL1 reporter activation, if applicable.[8]

    • Incubate at 30°C for 3-5 days.

    • Interpretation: If colonies grow on the selective media (SD/-Trp/-His or SD/-Trp/-His/-Ade) or turn blue on X-α-Gal plates, it indicates that the ppDNM bait autoactivates the reporter genes.[8] This issue must be addressed before screening, for example, by using a higher concentration of 3-amino-1,2,4-triazole (3-AT) to increase the stringency or by creating deletion mutants of ppDNM.[11][12]

  • Assessing Toxicity:

    • Observe the growth of colonies on the initial SD/-Trp plates.

    • Interpretation: If the colonies containing pGBKT7-ppDNM are significantly smaller or grow much slower than the control colonies, the bait protein may be toxic to the yeast.

Protocol 3: Yeast Two-Hybrid Library Screening

This protocol outlines the screening of a cDNA library for proteins that interact with ppDNM.

  • Yeast Mating:

    • Grow a liquid culture of the yeast strain containing the pGBKT7-ppDNM bait plasmid.

    • In a separate culture, grow the yeast strain of the opposite mating type (e.g., Y187) that has been pre-transformed with a cDNA library in a prey vector (e.g., pGADT7).[12]

    • Mix the bait and prey cultures and allow them to mate for several hours.[12]

  • Selection of Diploids:

    • Plate the mating mixture on SD medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for diploid yeast cells that contain both the bait and prey plasmids.[10]

    • Incubate at 30°C for 3-5 days.

  • Screening for Interactions:

    • Replica-plate the diploid colonies onto high-stringency selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).[10]

    • Incubate at 30°C for 3-7 days and monitor for the growth of colonies.

  • Identification of Positive Clones:

    • Colonies that grow on the high-stringency medium are considered positive "hits" and potentially harbor prey proteins that interact with ppDNM.

    • Isolate these positive colonies for further analysis.

Protocol 4: Validation of Positive Interactions

It is essential to validate the interactions identified in the initial screen to eliminate false positives.[13]

  • Plasmid Rescue and Sequencing:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the rescued plasmids into E. coli for amplification.

    • Purify the prey plasmids and sequence the cDNA inserts to identify the potential interacting proteins.[14]

  • Re-transformation and Confirmation:

    • Co-transform the identified prey plasmid along with the pGBKT7-ppDNM bait plasmid into a fresh yeast reporter strain.

    • As a control, co-transform the prey plasmid with an empty pGBKT7 vector or a vector containing an unrelated bait protein (e.g., Lamin).[3]

    • Plate the transformants on both non-selective (SD/-Trp/-Leu) and selective (SD/-Trp/-Leu/-His/-Ade) media.

    • A true interaction should only show growth on the selective medium when both the bait and prey are present, and not with the control bait.

  • Quantitative β-Galactosidase Assay:

    • For a more quantitative measure of interaction strength, perform a liquid β-galactosidase assay (e.g., using ONPG as a substrate) on the confirmed positive interactions.[15]

  • Orthogonal Validation:

    • To further confirm the biological relevance of the interaction, use an independent, non-Y2H method such as co-immunoprecipitation, pull-down assays, or surface plasmon resonance.[11]

Data Presentation

Quantitative data from Y2H experiments can provide a more nuanced understanding of interaction strength compared to simple growth assays.

Table 1: Comparison of β-galactosidase Reporter Assays [15]

FeatureX-Gal AssayONPG Assay
Principle Hydrolysis of X-Gal by β-galactosidase produces a blue precipitate.Hydrolysis of ONPG by β-galactosidase produces a yellow soluble product (o-nitrophenol).
Output Qualitative (blue/white colony color)Quantitative (spectrophotometric measurement of absorbance at 420 nm).
Sensitivity HighModerate, less sensitive than X-Gal.
Throughput High (colony lifts)Medium (requires cell lysis and incubation steps)
Application Initial screening of a large number of clones.Quantifying the strength of specific interactions.

Visualizations

Principle of the Yeast Two-Hybrid System

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Bait Bait (ppDNM) -DBD DBD DBD Prey Prey -AD AD AD UAS UAS DBD->UAS Reporter Reporter Gene UAS->Reporter X->Reporter No Transcription Bait2 Bait (ppDNM) -DBD Prey2 Prey -AD Bait2->Prey2 Interaction DBD2 DBD AD2 AD UAS2 UAS DBD2->UAS2 Reporter2 Reporter Gene AD2->Reporter2 UAS2->Reporter2 Transcription Transcription Reporter2->Transcription

Caption: Principle of the Yeast Two-Hybrid System.

Experimental Workflow for Y2H Screening

Y2H_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation Bait_Construction 1. Construct Bait Plasmid (pGBKT7-ppDNM) Bait_Test 2. Test Bait for Autoactivation & Toxicity Bait_Construction->Bait_Test Mating 3. Mate Bait Strain with Prey Library Strain Bait_Test->Mating Diploid_Selection 4. Select for Diploids (SD/-Trp/-Leu) Mating->Diploid_Selection Interaction_Screen 5. Screen for Interactions (High Stringency Media) Diploid_Selection->Interaction_Screen Hit_Isolation 6. Isolate Positive Clones ('Hits') Interaction_Screen->Hit_Isolation Plasmid_Rescue 7. Rescue Prey Plasmids & Sequence Inserts Hit_Isolation->Plasmid_Rescue Confirmation 8. Confirm Interactions by Re-transformation Plasmid_Rescue->Confirmation Orthogonal_Validation 9. Orthogonal Validation (e.g., Co-IP) Confirmation->Orthogonal_Validation

Caption: Workflow for Yeast Two-Hybrid Screening.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Recombinant Protein Solubility and Yield

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general strategies and best practices for optimizing the solubility and yield of recombinant proteins. As no specific public data was found for a protein designated "ppDNM," the information presented here is based on established principles of recombinant protein expression and purification. Researchers working with ppDNM should use this guide as a starting point and adapt the protocols and troubleshooting advice to their specific protein's characteristics.

Frequently Asked Questions (FAQs)

Q1: My recombinant protein expression is very low. What are the potential causes and how can I improve the yield?

Low protein expression is a common issue that can stem from several factors, including suboptimal codon usage, an inappropriate expression vector or host strain, or inadequate culture conditions.[1][2]

To address this, consider the following:

  • Codon Optimization: The codon usage of your gene of interest should match that of the expression host (e.g., E. coli).[3] Mismatched codons can slow down or terminate translation.[3] Consider gene synthesis with optimized codon usage for your chosen expression host.

  • Vector and Promoter Selection: The choice of expression vector and promoter strength is critical.[2] For maximal protein yields, a strong, inducible promoter like T7 is often used.[2] However, if the protein is toxic to the host, a weaker promoter or a vector with tighter expression control may be necessary.[1]

  • Host Strain Selection: Different E. coli strains are optimized for various purposes. Strains like BL21(DE3) are common for general expression, while others, such as Rosetta(DE3), contain tRNAs for rare codons, which can be beneficial for expressing eukaryotic proteins.[1]

  • Culture Conditions: Optimizing culture parameters such as media composition, induction time, and inducer concentration can significantly impact yield.[1][3]

Q2: My protein is expressed, but it's insoluble and forms inclusion bodies. What can I do to improve solubility?

Inclusion bodies are dense aggregates of misfolded protein that are a common challenge in recombinant protein expression, particularly in bacterial systems.[4] Several strategies can be employed to minimize their formation and increase the yield of soluble protein.

Key strategies include:

  • Lower Expression Temperature: Reducing the incubation temperature after induction (e.g., from 37°C to 16-25°C) slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[3][4]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, which may lead to better folding and increased solubility.[3]

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your protein of interest can improve its solubility.[3]

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of proteins. Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can help prevent aggregation and increase the yield of soluble protein.

  • Optimize Buffer Conditions: The pH and ionic strength of the lysis and purification buffers can affect protein solubility. It is advisable to maintain the buffer pH at least 1-2 units away from the protein's isoelectric point (pI).[5]

Q3: I'm having trouble purifying my His-tagged protein. The yield is low and I have many non-specific bands. How can I optimize the purification?

Low yield and purity during affinity chromatography of His-tagged proteins can be caused by several factors, including inefficient binding to the resin, protein degradation, or the presence of contaminants that co-purify.

Here are some troubleshooting tips:

  • Ensure the His-tag is Accessible: The His-tag must be properly exposed to bind to the affinity resin. If it is buried within the protein structure, consider moving the tag to the other terminus.

  • Optimize Lysis and Binding Buffers: The composition of your buffers is critical. Ensure the lysis buffer contains protease inhibitors to prevent protein degradation. The binding buffer should have an optimized pH and salt concentration for efficient binding.

  • Wash Steps: Perform thorough washing steps to remove non-specifically bound proteins. You can increase the stringency of the wash buffer by adding a low concentration of imidazole (B134444) (e.g., 20-40 mM).

  • Elution: Elute the protein with an optimized concentration of imidazole. A step or gradient elution can help to separate your protein from any remaining contaminants.

  • Consider a Different Purification Method: If affinity chromatography is not yielding the desired purity, consider adding a secondary purification step, such as ion-exchange or size-exclusion chromatography.[6]

Troubleshooting Guides

Problem: Low or No Protein Expression
Possible Cause Recommended Solution
Codon Mismatch Re-synthesize the gene with codons optimized for the expression host.
Inefficient Transcription Use a stronger promoter or a higher copy number plasmid.
Protein is Toxic to the Host Use a vector with tight expression control, a weaker promoter, or a lower induction temperature.
mRNA Instability Check for and remove any potential inhibitory secondary structures in the 5' end of the mRNA.
Incorrect Reading Frame Sequence the expression construct to verify that the gene is in the correct reading frame.
Problem: Protein is in Inclusion Bodies (Insoluble)
Possible Cause Recommended Solution
High Expression Rate Lower the induction temperature (16-25°C) and/or reduce the inducer concentration.
Improper Protein Folding Co-express molecular chaperones. Use a solubility-enhancing fusion tag (e.g., MBP, GST).
Suboptimal Buffer Conditions Screen different buffer pH and ionic strengths. Add stabilizing agents like glycerol (B35011) or sucrose.[5]
Disulfide Bond Formation Issues For proteins with disulfide bonds, consider expression in the periplasm or using engineered E. coli strains that facilitate disulfide bond formation in the cytoplasm.[2]
Protein is Inherently Insoluble Consider refolding the protein from inclusion bodies. This involves solubilizing the inclusion bodies with a strong denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride) followed by a refolding step.

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Solubility

This protocol is designed to test different conditions in parallel to identify the optimal parameters for soluble protein expression.

Materials:

  • Expression vector containing your gene of interest in a suitable E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotic.

  • IPTG (or other appropriate inducer).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

  • SDS-PAGE reagents.

Procedure:

  • Inoculate a 5 mL starter culture of your E. coli strain containing the expression plasmid and grow overnight at 37°C with shaking.

  • The next day, inoculate 10 mL of LB medium with the overnight culture to an OD600 of ~0.1.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.4-0.6.

  • Divide the culture into four 2 mL tubes.

  • Induce protein expression under different conditions:

    • Tube 1: 1 mM IPTG, 37°C for 3-4 hours.

    • Tube 2: 0.1 mM IPTG, 37°C for 3-4 hours.

    • Tube 3: 1 mM IPTG, 25°C for 6-8 hours.

    • Tube 4: 0.1 mM IPTG, 16°C overnight.

  • After induction, harvest the cells by centrifugation.

  • Resuspend the cell pellets in 200 µL of lysis buffer and lyse the cells (e.g., by sonication).

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the condition that yields the most soluble protein.

Protocol 2: Purification of His-tagged Protein using Immobilized Metal Affinity Chromatography (IMAC)

This is a general protocol for purifying a His-tagged protein. Optimization of buffer components and imidazole concentrations may be required.

Materials:

  • Cell lysate containing the His-tagged protein.

  • Ni-NTA affinity resin.

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

Procedure:

  • Equilibrate the Ni-NTA resin with 5-10 column volumes of Binding Buffer.

  • Load the cleared cell lysate onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged protein with Elution Buffer. Collect fractions.

  • Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein.

  • Pool the pure fractions and dialyze into a suitable storage buffer.

Visualizations

experimental_workflow General Workflow for Recombinant Protein Optimization cluster_cloning Gene Cloning cluster_expression Expression Screening cluster_purification Purification codon_optimization Codon Optimization vector_selection Vector Selection codon_optimization->vector_selection host_selection Host Strain Selection vector_selection->host_selection Transformation culture_conditions Optimize Culture Conditions (Temp, Inducer, Media) host_selection->culture_conditions expression_analysis SDS-PAGE Analysis (Soluble vs. Insoluble) culture_conditions->expression_analysis cell_lysis Cell Lysis expression_analysis->cell_lysis Proceed with Optimal Conditions affinity_chrom Affinity Chromatography cell_lysis->affinity_chrom further_purification Further Purification (Ion Exchange, Size Exclusion) affinity_chrom->further_purification final_product Pure, Soluble Protein further_purification->final_product Characterization

Caption: A general workflow for optimizing recombinant protein expression and purification.

troubleshooting_logic Troubleshooting Logic for Low Protein Yield start Low/No Protein Yield check_expression Protein Detected in Total Lysate? start->check_expression check_solubility Protein in Soluble Fraction? check_expression->check_solubility Yes optimize_expression Optimize Expression: - Codon Usage - Vector/Promoter - Host Strain - Culture Conditions check_expression->optimize_expression No optimize_solubility Optimize Solubility: - Lower Temperature - Reduce Inducer - Fusion Tags - Chaperones check_solubility->optimize_solubility No optimize_purification Optimize Purification: - Lysis Buffer - Binding/Wash/Elution - Add Protease Inhibitors check_solubility->optimize_purification Yes optimize_expression->start Re-evaluate optimize_solubility->start Re-evaluate success Successful Purification optimize_purification->success

Caption: A logical flowchart for troubleshooting common issues in protein expression and purification.

References

Technical Support Center: Troubleshooting High Background in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve high background issues encountered during western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in a western blot?

High background in western blotting can be caused by several factors, often related to non-specific antibody binding or issues with the blocking, washing, or detection steps. The most frequent culprits include:

  • Insufficient Blocking: The blocking buffer may not be effectively preventing the primary or secondary antibodies from binding non-specifically to the membrane.

  • Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding and increased background.

  • Inadequate Washing: Insufficient or improper washing steps may not effectively remove unbound antibodies, resulting in a high background signal.

  • Contaminated Buffers: Bacterial growth or other contaminants in buffers can interfere with the assay and cause a high background.

  • Membrane Issues: The type of membrane (nitrocellulose or PVDF) may not be optimal for the specific protein or antibodies being used. Additionally, allowing the membrane to dry out at any stage can cause high background.

  • Detection Reagent Issues: Over-exposure to the detection substrate or using a substrate that is too sensitive can lead to a saturated signal and high background.

Q2: How can I optimize my blocking step to reduce background?

Optimizing the blocking step is crucial for minimizing background. Consider the following:

  • Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA). For phosphorylated proteins, BSA is often preferred as milk contains phosphoproteins that can cross-react with phospho-specific antibodies.

  • Blocking Time and Temperature: A typical blocking step is 1 hour at room temperature or overnight at 4°C. Extending the blocking time can sometimes help reduce background.

  • Blocking Agent Concentration: A 5% solution of non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) is standard. Adjusting this concentration may be necessary.

Q3: What should I consider when selecting and using primary and secondary antibodies?

Proper antibody selection and usage are critical for a clean western blot.

  • Antibody Specificity: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data.

  • Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. Start with the manufacturer's recommended dilution and perform a dilution series.

  • Antibody Purity: Use high-quality, purified antibodies to minimize non-specific binding.

Troubleshooting Guide: High Background

Use the following table to identify potential causes of high background and their corresponding solutions.

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time to 2 hours at room temperature or overnight at 4°C. Optimize the blocking agent (e.g., switch from milk to BSA for phospho-proteins).
Primary Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration. Decrease the primary antibody concentration by 2 to 5-fold.
Secondary Antibody Concentration Too High Decrease the secondary antibody concentration. Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit for a rabbit primary).
Inadequate Washing Increase the number of washes (e.g., from 3 to 5 washes). Increase the duration of each wash (e.g., from 5 to 10 minutes). Increase the Tween 20 concentration in your wash buffer (e.g., from 0.05% to 0.1%).
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire western blotting process.
Over-exposure Reduce the exposure time when imaging the blot. Use a less sensitive detection substrate if the signal is too strong.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. Filter sterilize buffers if necessary.

Experimental Protocols

Standard Western Blot Washing Protocol
  • After the primary or secondary antibody incubation, remove the antibody solution.

  • Add a sufficient volume of wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20) to completely submerge the membrane.

  • Agitate the membrane on a shaker for 5-10 minutes.

  • Discard the wash buffer.

  • Repeat steps 2-4 for a total of 3-5 washes.

  • Proceed with the next step in your western blotting protocol.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background in a western blot.

WB_Troubleshooting start High Background Observed check_blocking Step 1: Evaluate Blocking start->check_blocking optimize_blocking Action: Optimize Blocking - Increase time - Change agent (e.g., BSA) - Increase concentration check_blocking->optimize_blocking If blocking is suspect still_high Background Still High? optimize_blocking->still_high check_antibodies Step 2: Check Antibodies titrate_antibodies Action: Titrate Antibodies - Decrease primary concentration - Decrease secondary concentration check_antibodies->titrate_antibodies If concentrations are high titrate_antibodies->still_high check_washing Step 3: Review Washing Protocol improve_washing Action: Improve Washing - Increase number of washes - Increase duration of washes - Increase detergent concentration check_washing->improve_washing If washing is inadequate improve_washing->still_high check_detection Step 4: Assess Detection adjust_detection Action: Adjust Detection - Reduce exposure time - Use less sensitive substrate check_detection->adjust_detection If signal is saturated adjust_detection->still_high still_high->check_antibodies Yes still_high->check_washing Yes still_high->check_detection Yes resolved Issue Resolved still_high->resolved No contact_support Contact Technical Support still_high->contact_support Yes

Caption: A flowchart for systematically troubleshooting high background in western blots.

Technical Support Center: Improving Gene Knockout Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and improving the efficiency of gene knockout experiments using CRISPR-Cas9 technology.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low gene knockout efficiency?

Low knockout efficiency in CRISPR experiments can stem from several factors. The most common causes include suboptimal design of the single-guide RNA (sgRNA), leading to inefficient binding to the target DNA and reduced cleavage rates.[1] Another significant factor is low transfection efficiency, where the CRISPR-Cas9 components are not effectively delivered into the target cells.[1] Additionally, the specific cell line being used can impact efficiency, as different cell lines have varying responses to CRISPR-based editing.[1] Finally, the choice of Cas9 delivery format (plasmid, mRNA, or ribonucleoprotein) can also influence the outcome.[2][3]

Q2: How can I improve the design of my sgRNA for higher efficiency?

To optimize sgRNA design, it is crucial to use bioinformatics tools to predict on-target activity and minimize off-target effects.[1][2] Tools like CRISPOR, Benchling, and CHOPCHOP are valuable for this purpose.[2] When selecting a target site, it is recommended to choose one within the early exons of the gene to increase the likelihood of a frameshift mutation that results in a functional knockout.[2][4] The GC content of the sgRNA can also play a role, with some studies suggesting that a higher GC content can improve editing efficiency in certain organisms like grapevines.[5] It is also a good practice to test three to five different sgRNAs for each target gene to identify the most effective one for your specific experimental conditions.[1]

Q3: What should I do if I observe high levels of cell death after transfection?

High cytotoxicity following transfection is often due to the delivery method itself or the concentration of the CRISPR components.[6] It is advisable to perform a mock transfection (transfection reagent only, without the plasmid) to determine if the reagent is the source of toxicity.[6] Optimizing the plasmid concentration by reducing the amount used can also help mitigate cell death.[6] Additionally, ensuring the cells are at an optimal confluence (around 70%) at the time of transfection can improve cell health and survival.[6] If toxicity persists, consider trying an alternative transfection reagent or a different delivery method, such as electroporation or lentiviral transduction, especially for hard-to-transfect cell lines.[1][7]

Q4: How can I detect and minimize off-target effects?

Off-target effects, where the Cas9 enzyme cuts at unintended genomic locations, are a significant concern in CRISPR experiments.[1][8] The design of the sgRNA is a critical factor in minimizing off-target mutations.[9] Using sgRNA design tools that predict potential off-target sites is the first step.[2] Experimentally, you can use techniques like next-generation sequencing (NGS) to perform an unbiased screen for off-target mutations across the genome.[8] Mismatch detection assays can also provide an estimation of indel formation at predicted off-target sites.[3] Using a high-fidelity Cas9 variant or delivering the Cas9 as a ribonucleoprotein (RNP) complex, which has a shorter half-life in the cell, can also reduce the chances of off-target cleavage.[2]

Q5: What is the best way to validate the knockout of my target gene?

Validating a gene knockout requires confirming the genetic modification and its effect on protein expression. To detect the genetic modification, you can use mismatch detection assays like the T7 Endonuclease I (T7EI) assay or the Surveyor assay to identify insertions and deletions (indels).[2] For precise sequence information, Sanger sequencing of the target locus is recommended.[3] To confirm the functional knockout at the protein level, Western blotting is a standard method to show the absence of the target protein.[1][3] Reporter assays can also be employed to assess how the knockout affects gene expression and cellular function.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Knockout Efficiency Suboptimal sgRNA design.Use bioinformatics tools (e.g., CRISPOR, Benchling) to design sgRNAs with high on-target scores and low off-target predictions.[1][2] Test 3-5 different sgRNAs to find the most effective one.[1] Target an early exon to increase the chance of a functional knockout.[2]
Low transfection efficiency.Optimize your transfection protocol for the specific cell line. Consider using alternative methods like electroporation or lentiviral delivery for hard-to-transfect cells.[1][7] Use a fluorescent reporter to sort for successfully transfected cells.[2]
Cell line is difficult to edit.Some cell lines are inherently more resistant to CRISPR-mediated editing. Consider using a cell line that is known to be more amenable to gene editing or screen different cell lines.[1]
Inefficient Cas9 activity.Ensure the Cas9 nuclease is active. Use a validated source of Cas9. Consider using a Cas9 variant with enhanced activity.[2] Delivering Cas9 as a ribonucleoprotein (RNP) can increase editing efficiency.[2]
High Cell Toxicity/Death Transfection reagent toxicity.Perform a mock transfection with the reagent alone to assess its toxicity.[6] Reduce the amount of transfection reagent used. Try a different, less toxic transfection reagent.[6]
High plasmid concentration.Lower the concentration of the CRISPR plasmid used for transfection.[6]
Suboptimal cell conditions.Ensure cells are healthy and at the optimal density (e.g., ~70% confluency) at the time of transfection.[6]
High Off-Target Effects Poor sgRNA design.Use sgRNA design tools that predict and help minimize off-target effects.[2] Choose sgRNAs with higher specificity scores.
Prolonged Cas9 expression.Use Cas9 RNP delivery, as the protein is cleared from the cell more quickly than plasmid-expressed Cas9, reducing the time for off-target cleavage to occur.[2]
High concentration of CRISPR components.Titrate the amount of Cas9 and sgRNA to the lowest effective concentration.
Inconsistent Results Variability in transfection efficiency.Standardize the transfection protocol, including cell density, reagent amounts, and incubation times. Use a positive control to monitor transfection efficiency.
Cell line instability.Use a stable, clonal cell line. Ensure consistent cell culture practices.
Inaccurate quantification of editing.Use a robust and quantitative method to measure editing efficiency, such as next-generation sequencing (NGS) or digital PCR.

Detailed Experimental Protocols

Protocol 1: sgRNA Design and Cloning into a CRISPR Vector
  • sgRNA Design :

    • Identify the target gene and obtain its sequence.

    • Use an online sgRNA design tool (e.g., CHOPCHOP, Benchling) to identify potential sgRNA sequences, preferably in an early exon.[4] Select 3-5 sgRNAs with high predicted on-target efficiency and low off-target scores.[1]

  • Oligo Annealing :

    • Synthesize two complementary oligonucleotides for each sgRNA sequence with appropriate overhangs for cloning into your chosen vector.

    • Anneal the oligos by mixing them, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Vector Preparation :

    • Digest the CRISPR expression vector (e.g., pX458) with a restriction enzyme that creates compatible ends for the annealed oligos (e.g., BbsI).[4]

    • Dephosphorylate the linearized vector to prevent self-ligation.

    • Purify the linearized vector using a gel or PCR purification kit.[4]

  • Ligation and Transformation :

    • Ligate the annealed sgRNA oligos into the prepared vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli.

    • Plate the transformed bacteria on an appropriate antibiotic selection plate and incubate overnight.

  • Verification :

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.[10]

Protocol 2: Delivery of CRISPR-Cas9 Components via Lipofection
  • Cell Seeding :

    • The day before transfection, seed the target cells in a 6-well plate so that they reach 70-80% confluency on the day of transfection.[6]

  • Transfection Complex Preparation :

    • In one tube, dilute the CRISPR plasmid DNA (containing Cas9 and the sgRNA) in a serum-free medium.

    • In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine) in a serum-free medium.

    • Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for the manufacturer-recommended time to allow complexes to form.

  • Transfection :

    • Add the DNA-lipid complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 4-6 hours at 37°C.

  • Post-Transfection :

    • After the incubation period, replace the transfection medium with a fresh, complete culture medium.

    • Continue to incubate the cells for 48-72 hours to allow for gene editing to occur.

  • Selection and Analysis :

    • If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the selection agent to the medium to select for successfully transfected cells.

    • After selection, expand the surviving cells and harvest them for downstream analysis to validate the knockout.

Protocol 3: Validation of Gene Knockout using T7EI Assay and Western Blot
  • Genomic DNA Extraction :

    • Harvest a population of edited cells and a control population of unedited cells.

    • Extract genomic DNA from both populations using a commercial kit.

  • PCR Amplification :

    • Amplify the genomic region surrounding the sgRNA target site using PCR.

  • T7EI Assay :

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

    • Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA.

    • Analyze the digested products on an agarose (B213101) gel. The presence of cleaved bands indicates the presence of indels.

  • Western Blot Analysis :

    • Prepare protein lysates from both the edited and control cell populations.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein.

    • Use a secondary antibody conjugated to an enzyme for detection.

    • The absence of a band at the expected molecular weight in the edited cell lysate confirms the knockout at the protein level.[11]

Visualizations

CRISPR_Knockout_Workflow cluster_design Phase 1: Design & Cloning cluster_delivery Phase 2: Delivery & Editing cluster_validation Phase 3: Validation sgRNA_design sgRNA Design & Selection cloning Cloning into Vector sgRNA_design->cloning verification Sequence Verification cloning->verification delivery Delivery to Cells (e.g., Transfection) verification->delivery editing Genomic Editing (NHEJ-mediated repair) delivery->editing selection Cell Selection/Cloning editing->selection genomic_val Genomic Validation (Sequencing, T7EI) selection->genomic_val protein_val Protein Validation (Western Blot) selection->protein_val

Caption: CRISPR-Cas9 gene knockout experimental workflow.

Signaling_Pathway_Impact cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_cellular_response Cellular Response Ligand External Signal (e.g., Growth Factor) Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TargetGene Target Gene (ppDNM) Response Cellular Function (e.g., Proliferation) TargetGene->Response Regulates TF Transcription Factor Kinase2->TF TF->TargetGene Activates Knockout Gene Knockout (via CRISPR) Knockout->TargetGene Inhibits Expression

Caption: Impact of gene knockout on a hypothetical signaling pathway.

References

Technical Support Center: Protein Arginine Deiminase (PAD) Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Protein Arginine Deiminase (PAD) enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential components of a PAD enzymatic assay reaction mixture?

A PAD enzymatic assay mixture typically requires a buffer to maintain pH, a calcium source as PADs are calcium-dependent enzymes, a reducing agent to maintain the active site cysteine, the PAD enzyme itself, and a substrate that can be citrullinated.[1][2]

Q2: Why is calcium necessary for PAD enzyme activity?

PAD enzymes are calcium-dependent, meaning they require calcium ions (Ca2+) to adopt the correct conformation for catalytic activity.[3][4] Calcium binding induces a conformational change that properly forms the active site, allowing for substrate binding and catalysis.[5] The concentration of calcium needed for half-maximal activity (K0.5) is typically in the micromolar to millimolar range.[6]

Q3: What is the role of Dithiothreitol (DTT) in PAD assays?

Dithiothreitol (DTT) is a reducing agent used in PAD assays to prevent the oxidation of the cysteine residue in the enzyme's active site.[7][8] Maintaining this cysteine in a reduced state is crucial for the enzyme's catalytic activity.[8]

Q4: How should I properly store my recombinant PAD enzymes?

For long-term storage, recombinant PAD enzymes should be flash-frozen in liquid nitrogen and stored at -80°C.[9][10] It is highly recommended to aliquot the enzyme into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity.[9][11] The storage buffer should ideally contain a cryoprotectant like glycerol (B35011) (at 25-50%) to prevent the formation of damaging ice crystals.[10][11] For short-term storage (a few days to weeks), the enzyme can be kept at 4°C.[10][11]

Troubleshooting Common Issues

High Background Signal

Q5: I am observing a high background signal in my colorimetric PAD assay. What are the possible causes and solutions?

High background in colorimetric assays, which often rely on the detection of ureido groups, can obscure results.

  • Possible Cause 1: Contamination with urea-containing compounds.

    • Solution: Biological samples may contain endogenous urea (B33335) or other compounds with ureido groups that react with the detection reagents (e.g., diacetyl monoxime and antipyrine), leading to a false-positive signal.[12] It is recommended to run a sample blank (without the PAD enzyme) to quantify the background from the sample itself. If the background is high, sample purification or dialysis may be necessary.

  • Possible Cause 2: Reagent instability or contamination.

    • Solution: The color development reagent can be unstable. Prepare it fresh before each experiment and store it protected from light. Ensure all buffers and water are free of contaminating substances.

  • Possible Cause 3: Non-specific binding in antibody-based assays.

    • Solution: If using an antibody-based detection method (ABAP), high background can result from non-specific binding of the detection antibody.[4] Ensure that blocking steps are adequate and that washing between steps is thorough. You may need to optimize the concentration of the blocking agent (e.g., BSA) and the number of wash cycles.

Q6: My fluorescence-based PAD assay shows high background fluorescence. How can I troubleshoot this?

Fluorescence assays are sensitive and prone to background from various sources.

  • Possible Cause 1: Autofluorescence from sample components.

    • Solution: Biological samples like serum or cell lysates contain endogenous fluorescent molecules.[13] To correct for this, always include a control well with the sample but without the enzyme or substrate. If using cell-based assays, consider using a phenol (B47542) red-free medium during the assay, as phenol red is fluorescent.[13]

  • Possible Cause 2: Sub-optimal quencher concentration (in fluorescence quenching assays).

    • Solution: In assays that use a quencher dye, the concentration of the quencher must be optimized. Too little quencher will result in incomplete quenching of the substrate's fluorescence and thus high background. Perform a titration of the quencher to find the optimal concentration that provides the best signal-to-background ratio.[3][14]

  • Possible Cause 3: Use of inappropriate microplates.

    • Solution: For fluorescence assays, always use black microplates with clear bottoms.[15] Black plates minimize light scattering and well-to-well crosstalk, which can contribute to high background.

Low or No Signal

Q7: I am not seeing any significant signal, or the signal is very weak in my PAD assay. What could be wrong?

A weak or absent signal indicates a problem with the enzymatic reaction or the detection system.

  • Possible Cause 1: Inactive enzyme.

    • Solution: Improper storage or handling can lead to a loss of enzyme activity. Ensure enzymes are stored at -80°C in aliquots with a cryoprotectant and that freeze-thaw cycles are minimized.[9][11] Before starting the assay, verify the activity of your enzyme stock using a positive control substrate. Also, ensure that a sufficient concentration of a reducing agent like DTT (typically 1-5 mM) is present in the reaction buffer to maintain the active site cysteine.[8][16]

  • Possible Cause 2: Sub-optimal calcium concentration.

    • Solution: PAD activity is highly dependent on the Ca2+ concentration.[3] The optimal concentration can vary between isozymes but is typically in the millimolar range for in vitro assays (e.g., 2-10 mM).[1][5] Perform a Ca2+ titration to determine the optimal concentration for your specific enzyme and assay conditions. Insufficient calcium will result in low or no activity.

  • Possible Cause 3: Incorrect assay pH or temperature.

    • Solution: Most PAD enzymes have an optimal pH around 7.6.[1] Ensure your buffer is at the correct pH. The reaction should also be incubated at an optimal temperature, typically 37°C.[1][2]

  • Possible Cause 4: Substrate concentration is too low or substrate is degraded.

    • Solution: Ensure the substrate concentration is not limiting the reaction; it should ideally be at or above the Michaelis constant (Km) for the enzyme.[17] Prepare substrate solutions fresh, as some peptide substrates can degrade upon storage.

  • Possible Cause 5: Issues with detection (Fluorescence Assays).

    • Solution: For fluorescence assays, ensure the plate reader's filter settings or monochromator wavelengths are correctly set for the specific fluorophore being used.[15] The gain setting on the reader may also need to be optimized to enhance a weak signal.[13]

Inconsistent Results

Q8: I am getting high variability between my replicates. What are the common causes?

Variability can undermine the reliability of your results.

  • Possible Cause 1: Pipetting errors.

    • Solution: Inconsistent pipetting, especially of small volumes of enzyme or substrate, is a major source of variability.[15] Always use calibrated pipettes and consider preparing a master mix of reagents to be added to all wells to ensure consistency.

  • Possible Cause 2: Inconsistent incubation times or temperatures.

    • Solution: Ensure that all wells of the plate are incubated for the same amount of time and at a constant temperature. When stopping a reaction across a 96-well plate, do so in the same order and at the same pace as the reaction was started. Using a multi-channel pipette can help ensure consistency.

  • Possible Cause 3: Reagents not mixed properly.

    • Solution: Thaw all frozen reagents completely and mix them gently but thoroughly before use.[15] This ensures a homogenous solution and consistent concentrations across all reactions.

Data Presentation: Quantitative Assay Parameters

The following tables summarize key quantitative parameters for PAD enzymatic assays, compiled from various sources. These values should be used as a starting point for assay optimization.

Table 1: General Reagent Concentrations for PAD Assays

Reagent Typical Concentration Range Purpose
Calcium Chloride (CaCl₂) 0.2 mM - 10 mM Enzyme activation
Dithiothreitol (DTT) 1 mM - 5 mM Reducing agent for active site
Buffer pH 7.0 - 8.0 (Optimal ~7.6) Maintain optimal pH for activity
Temperature 37°C Optimal temperature for reaction

Data compiled from multiple sources.[1][3][18]

Table 2: Calcium Concentration for Half-Maximal Activity (K₀.₅)

PAD Isozyme K₀.₅ (µM)
PAD2 ~200
PAD4 ~400 - 500

Note: These values can vary depending on the specific assay conditions and substrates used.[2][6][19]

Experimental Protocols

Protocol 1: General Colorimetric PAD Activity Assay

This protocol is based on the colorimetric detection of citrulline using diacetyl monoxime and antipyrine.[4][20]

  • Prepare Reaction Mixture: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture. For a 60 µL final volume:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.6)

    • 50 mM NaCl

    • 10 mM CaCl₂

    • 2 mM DTT

    • Substrate (e.g., 10 mM Nα-benzoyl-L-arginine ethyl ester, BAEE)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add the PAD enzyme (e.g., 0.2 µM final concentration) to the mixture to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes). The time should be within the linear range of the reaction.

  • Terminate Reaction: Stop the reaction by flash-freezing in liquid nitrogen or by adding an acidic solution.

  • Color Development:

    • Add 200 µL of freshly prepared color development reagent (containing sulfuric acid, phosphoric acid, diacetyl monoxime, and antipyrine).

    • Incubate the plate at 95°C for 15-20 minutes.

  • Read Absorbance: After cooling to room temperature, measure the absorbance at ~464 nm using a microplate reader.

  • Quantification: Determine the amount of citrulline produced by comparing the absorbance to a standard curve generated with known concentrations of L-citrulline.

Protocol 2: General Fluorescence Quenching PAD Activity Assay

This protocol is based on the relief of fluorescence quenching upon substrate citrullination.[3][14]

  • Prepare Reagents:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.6, 50 mM NaCl, 3 mM CaCl₂, 1 mM DTT.

    • Fluorescent Substrate: A fluorescently labeled arginine-containing peptide.

    • Quencher: A negatively charged quencher dye. The optimal concentration must be determined empirically.

  • Reaction Setup: In a black 96-well plate, add:

    • Assay Buffer

    • PAD enzyme

    • Fluorescent Substrate

    • Quencher

  • Initiate and Read: The reaction can be monitored in real-time. Place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis: The rate of the reaction is determined from the initial linear portion of the fluorescence intensity versus time plot. The slope of this line represents the enzyme activity.

Visualizations

Diagrams of Workflows and Logical Relationships

PAD_Enzyme_Activation cluster_0 Inactive State cluster_1 Activation cluster_2 Active State Inactive_PAD Inactive PAD Enzyme (Low Intracellular Ca2+) High_Ca High Intracellular Ca2+ (e.g., cell stress, ionomycin) Active_PAD Active PAD Enzyme (Conformationally Changed) High_Ca->Active_PAD Binding

Logical relationship of PAD enzyme activation.

Colorimetric_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, CaCl2, DTT, Substrate) B 2. Pre-incubate at 37°C A->B C 3. Add PAD Enzyme B->C D 4. Incubate at 37°C (Citrullination Occurs) C->D E 5. Terminate Reaction D->E F 6. Add Color Reagent E->F G 7. Incubate at 95°C F->G H 8. Read Absorbance (~464 nm) G->H

Workflow for a colorimetric PAD assay.

Troubleshooting_Low_Signal Start Low or No Signal Observed InactiveEnzyme Is the enzyme active? Start->InactiveEnzyme CheckStorage Check storage conditions (-80°C, aliquots). Verify activity with control. InactiveEnzyme->CheckStorage No SufficientCa Is [Ca2+] optimal? InactiveEnzyme->SufficientCa Yes TitrateCa Perform Ca2+ titration (e.g., 1-10 mM). SufficientCa->TitrateCa No CorrectConditions Are assay conditions correct? SufficientCa->CorrectConditions Yes VerifyConditions Verify pH (~7.6), Temp (37°C), and [DTT] (1-5 mM). CorrectConditions->VerifyConditions No SubstrateOK Is substrate concentration and integrity okay? CorrectConditions->SubstrateOK Yes CheckSubstrate Use fresh substrate. Ensure [S] > Km. SubstrateOK->CheckSubstrate No End Signal Restored SubstrateOK->End Yes

Troubleshooting decision tree for low signal.

References

Technical Support Center: Troubleshooting Western Blots for Phosphorylated Dynamin (p-DNM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers resolve issues with non-specific bands in Western blots for phosphorylated Dynamin (p-DNM) and its related proteins, such as phospho-Dynamin-1-like protein (p-DNM1L or p-Drp1).

Troubleshooting Guide: Non-Specific Bands in p-DNM Western Blots

Non-specific bands are a common challenge in Western blotting, particularly when detecting low-abundance phosphorylated proteins. This guide addresses potential causes and solutions in a question-and-answer format.

Question: I am seeing multiple non-specific bands in my p-DNM Western blot. What are the most common causes and how can I fix this?

Answer: Non-specific bands in a p-DNM Western blot can arise from several factors, including issues with the primary or secondary antibodies, improper blocking, insufficient washing, or problems with your sample preparation. Here is a systematic approach to troubleshooting this issue:

1. Antibody Optimization:

  • Is the primary antibody concentration too high? An excessive concentration of the primary antibody is a frequent cause of non-specific binding.[1][2][3] It is crucial to optimize the antibody dilution.

    • Solution: Perform a dot blot to confirm your antibody recognizes the target peptide. Then, run a Western blot with a range of primary antibody dilutions to determine the optimal concentration that provides a strong signal for the target band with minimal background.

  • Is the secondary antibody contributing to non-specificity? The secondary antibody can also bind non-specifically.

    • Solution: Run a control blot without the primary antibody to see if the secondary antibody is the source of the non-specific bands.[1] If it is, consider reducing its concentration or trying a different secondary antibody.

2. Blocking and Washing Procedures:

  • Are you using the correct blocking buffer? For phosphorylated proteins, the choice of blocking buffer is critical.

    • Solution: Avoid using non-fat dry milk for blocking when detecting phosphoproteins.[4][5] Milk contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background.[4][6] Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[4][6]

  • Is the blocking step sufficient? Incomplete blocking can expose sites on the membrane that antibodies can bind to non-specifically.[2]

    • Solution: Ensure you block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[1]

  • Are the washing steps adequate? Insufficient washing will not remove all unbound antibodies, leading to background noise.

    • Solution: Increase the number and duration of your washing steps.[3] For example, wash the membrane 4-5 times for 5 minutes each with a sufficient volume of TBST.[3]

3. Sample Preparation and Electrophoresis:

  • Could the protein sample be degraded? Protein degradation can result in bands at lower molecular weights.[3]

    • Solution: Always prepare your samples with fresh protease and phosphatase inhibitors to protect your target protein and its phosphorylation state.[5][7] Keep samples on ice throughout the preparation process.[7]

  • Is there too much protein loaded in each lane? Overloading the gel can lead to "ghost bands" and smearing.[3][8]

    • Solution: For cell lysates, a protein concentration of 20-30 µg per well is generally recommended.[3] Perform a protein concentration assay to ensure you are loading the correct amount.

4. Membrane Choice:

  • Are you using the appropriate membrane? The type of membrane can influence the signal-to-noise ratio.

    • Solution: Polyvinylidene fluoride (B91410) (PVDF) membranes generally have a higher protein binding capacity, which can lead to higher sensitivity but also increased background compared to nitrocellulose membranes.[1] If your target p-DNM is abundant, switching to a nitrocellulose membrane might help reduce non-specific signal.[1]

Experimental Protocols

Detailed Protocol: Western Blot for Phospho-DNM1L (Drp1)

This protocol provides a general framework. Optimization of antibody concentrations and incubation times is recommended for each specific primary antibody and experimental setup.

1. Sample Preparation (from cultured cells): a. Place the cell culture dish on ice and wash the cells with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay). g. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and heat at 95-100°C for 5 minutes. Some phospho-epitopes can be sensitive to boiling; in such cases, heating at 70°C for 10 minutes may be preferable.[6]

2. SDS-PAGE and Protein Transfer: a. Load the prepared samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Activate the PVDF membrane in methanol (B129727) for 30 seconds before transfer.

3. Immunodetection: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Dilute the primary anti-phospho-DNM antibody in 5% BSA in TBST at its optimal concentration. c. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST. e. Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST. f. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST.

4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane in the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film.

Quantitative Data Summary

Effective troubleshooting often involves systematically varying key parameters. The tables below provide examples of how to structure such optimization experiments.

Table 1: Primary Antibody Dilution Optimization

DilutionSignal Intensity (Target Band)Background IntensitySignal-to-Noise Ratio
1:500HighHighLow
1:1000 High Low High
1:2000MediumVery LowMedium
1:5000LowVery LowLow

This table illustrates that a 1:1000 dilution provides the best balance between a strong specific signal and low background.

Table 2: Blocking Buffer Comparison

Blocking AgentSignal Intensity (Target Band)Background IntensityComments
5% Non-fat Milk in TBSTHighVery HighHigh background with multiple non-specific bands.
5% BSA in TBST High Low Clean background with a prominent target band.
3% BSA in TBSTMediumVery LowWeaker specific signal compared to 5% BSA.
Commercial Blocking BufferHighLowA viable, but more expensive, alternative to BSA.

This table demonstrates the superiority of BSA over non-fat milk for this phospho-specific antibody.

Mandatory Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Troubleshooting Workflow for Non-Specific Bands start Non-Specific Bands Observed q1 Is Primary Ab Concentration Optimized? start->q1 sol1 Perform Dilution Series (e.g., 1:500 to 1:5000) q1->sol1 No q2 Is Blocking Buffer Correct for Phospho-Ab? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch from Milk to 3-5% BSA in TBST q2->sol2 No q3 Are Washing Steps Sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase Number and/or Duration of Washes q3->sol3 No q4 Is Protein Overloaded? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Reduce Protein Load (20-30 µg for lysate) q4->sol4 Yes end Clean Western Blot q4->end No a4_yes Yes a4_no No sol4->end

Caption: A logical workflow for troubleshooting non-specific bands in a Western blot.

G cluster_1 Simplified Signaling Pathway of DNM1L (Drp1) Phosphorylation CDK CDK1/Cyclin B pDNM1L_activating p-DNM1L (e.g., S579) (Activating) CDK->pDNM1L_activating Phosphorylates PKA PKA pDNM1L_inhibitory p-DNM1L (e.g., S600) (Inhibitory) PKA->pDNM1L_inhibitory Phosphorylates CaMKII CaMKII pDNM1L_other p-DNM1L (e.g., S616) CaMKII->pDNM1L_other Phosphorylates DNM1L DNM1L (Drp1) DNM1L->pDNM1L_activating DNM1L->pDNM1L_inhibitory DNM1L->pDNM1L_other Mitochondrial_Fission Mitochondrial Fission pDNM1L_activating->Mitochondrial_Fission Promotes pDNM1L_inhibitory->Mitochondrial_Fission Inhibits

Caption: Regulation of DNM1L (Drp1) activity through phosphorylation by different kinases.

Frequently Asked Questions (FAQs)

Q1: What are the known phosphorylation sites of DNM1L (Drp1)? A1: DNM1L (Drp1) has several known phosphorylation sites that regulate its activity. Key sites include Serine 579 (phosphorylated by CDK1/cyclin B, which is thought to be activating) and Serine 600 (phosphorylated by PKA, which is thought to be inhibitory) in Drp1 isoform 3.[9][10] Another site, Serine 616, can be phosphorylated by CaMKII.[9]

Q2: Should I use PBS or TBS for my wash and antibody dilution buffers? A2: When detecting phosphoproteins, it is recommended to use Tris-Buffered Saline (TBS) based buffers (e.g., TBST) instead of Phosphate-Buffered Saline (PBS).[4][7] The phosphate (B84403) in PBS can compete with the phospho-specific antibody for binding to the phosphorylated epitope on the target protein, potentially reducing the signal.[4]

Q3: My phospho-DNM signal is very weak. How can I improve it? A3: If your specific signal is weak, first ensure that your sample preparation protocol includes phosphatase inhibitors to preserve the phosphorylation state of the protein.[5][7] You can also try loading more protein onto the gel.[4][8] Additionally, consider using a more sensitive ECL substrate for detection.[4][7] Optimizing the primary antibody concentration and incubation time (e.g., overnight at 4°C) can also enhance the signal.[6][8]

Q4: How can I be sure the band I am detecting is the phosphorylated form of DNM? A4: To confirm the specificity of your phospho-antibody, you can treat your cell lysate with a phosphatase, such as lambda protein phosphatase, before running the Western blot.[4][5] If the antibody is specific to the phosphorylated form, the band should disappear or be significantly reduced in the phosphatase-treated sample.[4][5] It is also good practice to run a parallel blot for total DNM to use as a loading control and to confirm the presence of the protein in your samples.[4]

Q5: Can I strip and re-probe my membrane for total DNM after probing for phospho-DNM? A5: Yes, stripping and re-probing is a common practice. PVDF membranes are more durable and generally recommended for stripping and re-probing protocols compared to nitrocellulose.[4] However, be aware that the stripping process can remove some of the protein from the membrane, so quantitative comparisons between the phospho- and total protein signals should be interpreted with caution.

References

Technical Support Center: Optimizing ppDNM Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the expression of recombinant ppDNM protein in Escherichia coli through codon usage optimization.

Troubleshooting Guide

Low or no expression of ppDNM in E. coli is a common challenge. This guide provides insights into potential causes and offers systematic solutions to enhance protein yield.

Issue Probable Cause Recommended Solution Expected Outcome
No detectable ppDNM protein Codon Bias: The ppDNM gene may contain codons that are rarely used by E. coli, leading to translational stalling and premature termination.[1]Synthesize a new ppDNM gene with codons optimized for E. coli expression.[2][3][4] This can be achieved through commercial gene synthesis services.[5][6][7]Significant increase in ppDNM expression, potentially from undetectable levels to several hundred mg/L of culture.[8]
Low yield of ppDNM protein Suboptimal Codon Adaptation Index (CAI): The CAI of the native ppDNM gene is likely low for E. coli, indicating poor adaptation to the host's translational machinery.[9][10][11]Redesign the ppDNM gene to achieve a CAI value greater than 0.8 for E. coli.[12] Online tools and gene synthesis services can perform this optimization.[5][9]A higher CAI is correlated with increased protein expression. A case study showed a 7.4-fold increase in protein expression after codon optimization.[13]
Truncated ppDNM protein fragments observed Presence of Rare Codon Clusters: Clusters of rare codons, especially at the 5'-end of the mRNA, can cause ribosome stalling and premature termination of translation.[14] The arginine codons AGG and AGA are particularly problematic in E. coli.[1][15]In addition to full codon optimization, specifically replace rare codon clusters with more frequent codons through site-directed mutagenesis or de novo gene synthesis.Elimination of truncated protein products and an increase in the yield of full-length, soluble ppDNM.
Insoluble ppDNM (Inclusion Bodies) High Expression Rate and Misfolding: Rapid translation due to a highly optimized gene can sometimes lead to protein misfolding and aggregation into inclusion bodies.[16]Lower the expression temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down the rate of protein synthesis, allowing more time for proper folding.[15]Increased proportion of soluble and active ppDNM protein.
Cell toxicity or poor growth after induction Toxicity of ppDNM: The expressed ppDNM protein might be toxic to the E. coli host.Use a tightly regulated expression system (e.g., pLysS or pLysE hosts) to minimize basal expression before induction.[16][15] Alternatively, consider a lower copy number plasmid.[16]Improved cell viability and potentially higher overall yield of ppDNM.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for ppDNM expression in E. coli?

Codon optimization is the process of modifying the nucleotide sequence of a gene to match the preferred codon usage of the expression host, in this case, E. coli, without altering the amino acid sequence of the encoded protein.[2] This is crucial because different organisms exhibit "codon bias," meaning they use certain codons for a specific amino acid more frequently than others.[17] If the ppDNM gene, which is not native to E. coli, contains a high frequency of codons that are rare in E. coli, the translational machinery may stall or terminate prematurely, leading to low or no protein expression.[16][14] By replacing these rare codons with ones that are abundant in E. coli, translation efficiency is enhanced, leading to significantly higher yields of the recombinant ppDNM protein.[3][4]

Q2: How do I know if my ppDNM gene needs codon optimization?

Several indicators suggest your gene may benefit from codon optimization:

  • Low or no protein expression: This is the most common sign.

  • Presence of rare codons: Analyze your gene sequence for codons known to be rare in E. coli, such as AGA, AGG (arginine), AUA (isoleucine), CUA (leucine), and CCC (proline).[16]

  • Low Codon Adaptation Index (CAI): The CAI is a numerical value from 0 to 1 that reflects how well the codon usage of a gene matches that of a reference set of highly expressed genes in a particular organism.[10][11] A low CAI for your ppDNM gene in E. coli suggests that it is not well-adapted for high-level expression. A CAI greater than 0.8 is generally considered good for expression in E. coli.[12] There are online tools available to calculate the CAI of your gene sequence.[9]

Q3: What are the alternatives to synthesizing a fully optimized ppDNM gene?

While full gene synthesis is often the most effective approach, there are alternatives:

  • Use of specialized E. coli strains: Strains like BL21-CodonPlus(DE3)-RIL or Rosetta(DE3) are engineered to contain plasmids that express tRNAs for rare codons (e.g., AGA, AGG, AUA, CUA).[18] This can help to overcome the limitations of low tRNA availability for these codons and improve the expression of the native ppDNM gene.

  • Site-directed mutagenesis: If only a few problematic rare codon clusters are present, you can use site-directed mutagenesis to change them to more optimal codons.

Q4: Can codon optimization negatively impact my protein?

While codon optimization is generally beneficial for protein yield, it's important to be aware of potential, though less common, downsides. Altering the mRNA sequence can inadvertently change its secondary structure, which can influence translation initiation and efficiency.[12][17] In some cases, extremely rapid translation of an optimized gene can lead to protein misfolding and the formation of insoluble inclusion bodies.[19] Therefore, it is important to verify the solubility and activity of the expressed protein after optimization.

Q5: How is codon optimization performed in practice?

Codon optimization is typically carried out using specialized software algorithms.[6][13] These algorithms consider several factors to design an optimized gene sequence, including:

  • Codon Usage Frequency: Replacing rare codons with those frequently used in E. coli.

  • GC Content: Adjusting the GC content of the gene to be optimal for the expression host.

  • mRNA Secondary Structure: Minimizing stable secondary structures at the 5' end of the mRNA that could hinder ribosome binding.[12][17]

  • Avoidance of Negative Cis-acting Elements: Removing sequences that could be recognized as premature transcription termination signals or ribosome binding sites within the coding sequence.[8]

The final optimized DNA sequence is then typically synthesized by a commercial gene synthesis provider and cloned into an appropriate E. coli expression vector.[5][7]

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis of ppDNM

  • Obtain the amino acid sequence of the ppDNM protein.

  • Utilize a commercial gene synthesis and codon optimization service or online tools. Input the amino acid sequence and select Escherichia coli (commonly K-12 strains) as the expression host.

  • Review the optimization report , paying attention to the new Codon Adaptation Index (CAI), GC content, and the removal of any detrimental sequence motifs.

  • Order the synthesis of the codon-optimized ppDNM gene, typically cloned into a standard cloning vector.

  • Subclone the optimized ppDNM gene into your chosen E. coli expression vector (e.g., a pET vector).

  • Verify the sequence of the final expression construct by DNA sequencing.

Protocol 2: Expression and Analysis of Codon-Optimized ppDNM

  • Transform the expression vector containing the codon-optimized ppDNM gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue to culture the cells for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Analyze protein expression by resuspending a small aliquot of the cell pellet in SDS-PAGE loading buffer, boiling for 5-10 minutes, and running on an SDS-PAGE gel. Visualize the protein bands by Coomassie blue staining. A band corresponding to the molecular weight of ppDNM should be visible in the induced sample.

  • Confirm the identity of the expressed protein using Western blotting with an antibody specific to ppDNM or to a purification tag fused to the protein.

Visualizations

CodonOptimizationWorkflow start Start: Native ppDNM Gene Sequence analysis Codon Usage Analysis (Check for rare codons, calculate CAI) start->analysis decision Is Expression Low/Absent? analysis->decision optimization Codon Optimization for E. coli (Software/Service) decision->optimization Yes troubleshoot Troubleshoot Expression (e.g., use Rosetta strain) decision->troubleshoot No, but still problematic synthesis Gene Synthesis optimization->synthesis cloning Cloning into Expression Vector synthesis->cloning transformation Transformation into E. coli Host cloning->transformation expression Protein Expression and Analysis (SDS-PAGE, Western Blot) transformation->expression end End: High-Yield ppDNM Expression expression->end

Caption: Workflow for optimizing ppDNM expression.

TroubleshootingLogic start Start: Low/No ppDNM Expression check_codons Analyze Codon Usage (Rare codons, CAI) start->check_codons is_codon_bias Significant Codon Bias? check_codons->is_codon_bias optimize_gene Solution: Codon Optimize & Synthesize Gene is_codon_bias->optimize_gene Yes use_special_strain Alternative: Use Rosetta or CodonPlus Strain is_codon_bias->use_special_strain Yes (Alternative) check_solubility Check for Inclusion Bodies is_codon_bias->check_solubility No optimize_gene->check_solubility use_special_strain->check_solubility is_insoluble Is Protein Insoluble? check_solubility->is_insoluble optimize_conditions Solution: Lower Temperature & Inducer Concentration is_insoluble->optimize_conditions Yes end Outcome: Improved Soluble Expression is_insoluble->end No optimize_conditions->end

Caption: Troubleshooting logic for ppDNM expression.

References

Technical Support Center: Strategies for Increasing ppDNM Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ppDNM antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the specificity of their ppDNM antibodies and achieve reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is antibody specificity and why is it important for my experiments with ppDNM?

Q2: What are the common causes of low antibody specificity?

Several factors can contribute to low antibody specificity, including:

  • Cross-reactivity: The antibody may recognize similar epitopes on other proteins.[3][6][7]

  • Non-specific binding: The antibody may adhere to surfaces or other proteins through hydrophobic or ionic interactions.[8][9][10]

  • Poor antibody quality: The antibody preparation may be impure or contain aggregates.[11]

  • Inappropriate experimental conditions: Suboptimal buffer composition, antibody concentration, or incubation times can increase non-specific binding.[4][12]

Q3: What is the difference between monoclonal and polyclonal antibodies in terms of specificity for ppDNM?

Monoclonal and polyclonal antibodies differ in their specificity and applications:

  • Monoclonal antibodies are highly specific as they recognize a single epitope on the ppDNM antigen.[1][13] This results in lower background noise and batch-to-batch consistency.[1]

  • Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the ppDNM antigen.[1][13] This can lead to a stronger signal but also a higher risk of cross-reactivity.[1][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with ppDNM antibodies.

Issue 1: High Background Staining in Western Blot or IHC

High background can obscure the specific signal from ppDNM, making data interpretation difficult.

Potential Causes and Solutions:

CauseRecommended Solution
Incomplete Blocking Increase the concentration or incubation time of the blocking agent.[15] Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. Consider using a blocking buffer from a different species than the primary or secondary antibody.[6]
Excessive Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes the specific signal while minimizing background.[6][15]
Non-Specific Secondary Antibody Binding Run a control experiment without the primary antibody. If staining persists, the secondary antibody is binding non-specifically.[14][16] Use a pre-adsorbed secondary antibody to reduce cross-reactivity.[17]
Hydrophobic or Ionic Interactions Optimize the wash buffer by increasing the salt concentration (e.g., up to 0.5 M NaCl) or adding a non-ionic detergent like Tween 20 (0.05% to 0.5%).[8][18]
Issue 2: Multiple Bands in Western Blot

The appearance of unexpected bands suggests that the antibody may be cross-reacting with other proteins.

Potential Causes and Solutions:

CauseRecommended Solution
Antibody Cross-Reactivity Use a knockout (KO) or siRNA-mediated knockdown (KD) cell line or tissue sample that does not express ppDNM as a negative control.[12][19] The absence of a band in the negative control confirms the specificity of the primary antibody for ppDNM.
Polyclonal Antibody Impurities Purify the polyclonal antibody using antigen-affinity chromatography to isolate only the antibodies that bind specifically to ppDNM.
Protein Isoforms or Modifications The antibody may be recognizing different isoforms or post-translationally modified versions of ppDNM. Consult protein databases to check for known variants of ppDNM.

Experimental Protocols

Protocol 1: Antibody Validation using a Knockout (KO) Cell Line

This protocol verifies the specificity of a ppDNM antibody by comparing its binding in wild-type and ppDNM-KO cells.

Methodology:

  • Prepare Lysates: Culture wild-type and ppDNM-KO cells and prepare whole-cell lysates.

  • Western Blot:

    • Separate the proteins from both lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with the primary ppDNM antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A specific antibody will show a band at the expected molecular weight of ppDNM in the wild-type lysate but not in the KO lysate.[12]

Protocol 2: Optimizing Blocking Conditions

This protocol helps to determine the most effective blocking buffer for reducing non-specific binding.

Methodology:

  • Prepare Strips: Run identical samples of cell lysate on a gel and transfer to a PVDF membrane. Cut the membrane into strips.

  • Blocking: Incubate each strip in a different blocking buffer for 1 hour at room temperature. Test various concentrations of BSA (e.g., 1%, 3%, 5%) and non-fat dry milk (e.g., 3%, 5%, 7%) in TBST.

  • Antibody Incubation: Incubate all strips with the same concentration of the primary ppDNM antibody and the secondary antibody, following standard Western Blot procedure.

  • Comparison: Compare the signal-to-noise ratio for each blocking condition to identify the one that provides the clearest signal with the lowest background.

Visual Guides

Below are diagrams illustrating key concepts and workflows for improving ppDNM antibody specificity.

G cluster_troubleshooting Troubleshooting Workflow for High Background Start High Background Observed CheckBlocking Optimize Blocking (Increase concentration/time) Start->CheckBlocking TitrateAb Titrate Antibody (Decrease concentration) CheckBlocking->TitrateAb Still High Resolved Problem Resolved CheckBlocking->Resolved Resolved SecondaryControl Run Secondary Only Control TitrateAb->SecondaryControl Still High TitrateAb->Resolved Resolved OptimizeWash Optimize Wash Buffer (Add salt/detergent) SecondaryControl->OptimizeWash Still High SecondaryControl->Resolved Resolved OptimizeWash->Resolved Resolved G cluster_validation Antibody Specificity Validation Pathway Start New ppDNM Antibody WB_Test Western Blot with Positive & Negative Controls Start->WB_Test IHC_Test Immunohistochemistry on Known Tissues Start->IHC_Test KO_Validation Knockout/Knockdown Validation WB_Test->KO_Validation IHC_Test->KO_Validation Specific Antibody is Specific KO_Validation->Specific Correct Band/ Staining Pattern NotSpecific Antibody is Not Specific (Re-evaluate) KO_Validation->NotSpecific Incorrect Band/ Staining Pattern

References

Technical Support Center: Crystallizing Dynamin and Dynamin-Related Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Protein Crystallization. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Dynamin (DNM) and its related proteins, including potentially phosphorylated forms (ppDNM).

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common challenges encountered during the crystallization of Dynamin-family proteins.

Question 1: My ppDNM protein is pure, but I'm not getting any crystallization hits. What are the common initial challenges?

Answer:

The primary obstacles in crystallizing Dynamin-family proteins are their inherent flexibility and tendency to oligomerize.[1][2] These large, multi-domain GTPases have flexible linkers connecting their domains and a natural propensity to self-assemble into higher-order structures, both of which are significant barriers to forming a well-ordered crystal lattice.[1][2]

Initial troubleshooting should focus on two key areas:

  • Protein Construct Design: The full-length protein is often too dynamic for crystallization. Consider creating truncated versions that remove flexible regions like the Proline-Rich Domain (PRD).[2] Fusion proteins, such as a GTPase-GED fusion, have also been successfully crystallized.[3]

  • Sample Homogeneity: Ensure your protein sample is monodisperse and free of aggregates.[4][5] Use techniques like size-exclusion chromatography and dynamic light scattering to verify the quality of your protein preparation.[4]

Question 2: I'm observing significant protein aggregation during purification and concentration. How can I improve my protein's stability?

Answer:

Aggregation is a common issue with Dynamin proteins due to their oligomerization-prone nature.[2] Several strategies can be employed to enhance stability:

  • Buffer Optimization: The composition of your buffer is critical. Ensure the pH is optimal for your protein's stability and consider the ionic strength. High salt concentrations can sometimes promote tetramer formation, which may be more stable than monomers.[2]

  • Use of Additives: Small molecules can stabilize your protein. The inclusion of glycerol (B35011) (up to 5% v/v in the final crystallization drop) can aid in solubilization.[5]

  • Mutagenesis: Introducing specific point mutations can create assembly-deficient mutants that are more amenable to crystallization.[1][6] For example, mutations in the "stalk" domain have been shown to prevent higher-order assembly.[1]

Question 3: I have obtained small, poorly diffracting crystals. How can I improve their quality?

Answer:

Improving the diffraction quality of initial crystal hits is a common challenge in protein crystallography.[7][8] Here are several post-crystallization techniques to consider:

  • Crystal Annealing: This process involves briefly warming a cryo-cooled crystal and then re-cooling it. This can help to reduce crystal mosaicity and improve diffraction.[7]

  • Dehydration: Controlled dehydration of crystals can shrink the unit cell and improve molecular packing, leading to higher resolution diffraction.[7]

  • Additive Screening: Soaking your crystals in solutions containing various small molecules or ions can help to stabilize the crystal lattice and improve diffraction.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting points for ppDNM protein expression and purification for crystallographic studies?

A1: Successful crystallization begins with high-quality protein. A common approach is to express the protein in E. coli and purify it using a multi-step chromatographic process.[10][11][12][13]

Q2: Are there any specific considerations for crystallizing phosphorylated proteins like ppDNM?

A2: While the search did not yield specific protocols for a "ppDNM" protein, the crystallization of phosphoproteins presents unique challenges due to increased surface charge and potential conformational heterogeneity. Strategies to address this include:

  • Ensuring complete and homogenous phosphorylation of the protein sample.

  • Screening a wider range of pH conditions to counteract the altered surface charge.

  • Using additives that can interact with and stabilize the phosphate (B84403) groups.

Q3: What are some successful crystallization conditions that have been reported for Dynamin-related proteins?

A3: Successful crystallization of Dynamin-related proteins has been achieved under various conditions. The key is to screen a wide range of precipitants, buffers, and pH levels.

Data Presentation

Table 1: Summary of Successful Crystallization Conditions for Dynamin-Related Proteins

Protein ConstructCrystallization MethodPrecipitantBufferpHAdditivesReference
Human Drp1 GTPase-GED fusionSitting-drop vapor diffusion25% (v/v) PEG 33500.1 M Bis-Tris5.50.2 M Lithium Sulfate[10]
Human Drp1 GTPase-GED fusionSitting-drop vapor diffusion20% PEG 30000.1 M Sodium Citrate5.5-[10]
Rat Dynamin 1 (G397D ΔPRD)Microbatch20% v/v PEG 40052.5 mM Tris/Cl7.7175 mM NaCl, 32.5 mM NaNO₃[6]

Experimental Protocols

Protocol 1: Expression and Purification of a Human Drp1 GTPase-GED Fusion Protein

This protocol is adapted from the methodology described for the successful crystallization of a human Dynamin-related protein 1 (Drp1) fusion construct.[10]

  • Cloning and Expression:

    • The GTPase domain (amino acids 1-327) is fused to the C-terminal part of the GED (amino acids 711-736).

    • The construct is transformed into E. coli BL21 (DE3) Star cells.

    • Cells are grown in LB medium with ampicillin (B1664943) at 310 K until an appropriate OD is reached, at which point protein expression is induced.

  • Purification:

    • A two-step purification process is employed, typically involving affinity chromatography followed by size-exclusion chromatography.[10]

    • Size-exclusion chromatography is used to separate the monomeric protein from aggregates.[10]

    • Protein purity is assessed by SDS-PAGE.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Analysis cloning Cloning & Construct Design expression Protein Expression cloning->expression purification Purification expression->purification quality_control Quality Control (SEC, DLS) purification->quality_control screening Initial Screening quality_control->screening optimization Optimization of Hits screening->optimization post_cryst Post-Crystallization Treatment optimization->post_cryst diffraction X-ray Diffraction post_cryst->diffraction structure Structure Solution diffraction->structure

Caption: A generalized workflow for protein crystallization, from initial construct design to final structure solution.

Dynamin Signaling Pathway

dynamin_signaling receptor Receptor Activation grb2 Grb2 receptor->grb2 recruits dynamin Dynamin grb2->dynamin interacts with endocytosis Endocytosis dynamin->endocytosis mediates p53 p53 Activation dynamin->p53 activates mapk MAP Kinase Signaling dynamin->mapk inhibits effect on apoptosis Apoptosis p53->apoptosis induces cell_proliferation Cell Proliferation mapk->cell_proliferation promotes

Caption: A simplified diagram of Dynamin's role in signaling pathways, including endocytosis and apoptosis.[14][15]

References

Technical Support Center: Refinement of ppDNM Gene Editing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dominant-negative mutant (ppDNM) gene editing protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during your ppDNM gene editing experiments.

1. Low Transfection/Transduction Efficiency

Low efficiency in delivering the ppDNM construct into target cells is a common hurdle. The optimal method and parameters are highly cell-type dependent.[1][2]

Troubleshooting Table: Delivery Methods

IssuePotential CauseRecommended Solution
Low Efficiency with Non-Viral Methods (Lipofection, Chemical Reagents) Suboptimal DNA-to-reagent ratio.Titrate the ratio of ppDNM plasmid DNA to the transfection reagent.[2]
Incorrect cell density.Ensure optimal cell confluency at the time of transfection (typically 70-90%).
Presence of serum or antibiotics.Some reagents are inhibited by serum. Transfect in serum-free media if recommended by the manufacturer.
Poor DNA quality.Use high-purity, endotoxin-free plasmid DNA.
Complex not properly formed.Ensure proper incubation time for the DNA-reagent complex formation.
Low Efficiency with Electroporation Suboptimal electrical parameters.Optimize voltage, pulse duration, and number of pulses for your specific cell type.[3][4][5] Start with manufacturer's recommendations and perform a titration.
Incorrect buffer composition.Use a recommended electroporation buffer. The presence of BSA or fetal bovine serum can improve survival.[3]
Low cell viability.Reduce the voltage or pulse duration. Ensure cells are healthy and in the logarithmic growth phase.[5]
Low Efficiency with Viral Vectors (e.g., Lentivirus, AAV) Low viral titer.Concentrate the viral stock using ultracentrifugation.[6] Verify titer using a functional assay (e.g., qPCR for viral genomes, flow cytometry for a fluorescent reporter).
Packaging cell issues.Ensure packaging cells are healthy and not passaged too many times. Confirm transfection efficiency of packaging plasmids.[6]
Sensitivity to freeze-thaw cycles.Aliquot viral stocks to minimize freeze-thaw cycles, which can reduce titer by 5-50% per cycle.[6] For immediate use, storing at 4°C for a few days may be preferable to freezing.[6]
Insufficient virus-cell contact.Use a smaller volume of media during transduction or add polybrene (for lentivirus) to enhance interaction.[6]

Experimental Workflow: Optimizing Electroporation

G cluster_prep Cell Preparation cluster_params Parameter Optimization prep_cells Culture cells to optimal density harvest Harvest and wash cells prep_cells->harvest resuspend Resuspend in electroporation buffer harvest->resuspend electroporate Electroporate cells with ppDNM plasmid resuspend->electroporate voltage Vary Voltage (e.g., 200V, 250V, 300V) voltage->electroporate pulse Vary Pulse Duration (e.g., 20ms, 30ms, 40ms) pulse->electroporate culture Culture post-electroporation electroporate->culture analyze Analyze efficiency and viability (e.g., Flow Cytometry, qPCR) culture->analyze

Workflow for electroporation parameter optimization.

2. No or Low Expression of ppDNM Protein

Even with successful delivery, expression of the dominant-negative protein can be problematic.

Troubleshooting Table: Protein Expression

IssuePotential CauseRecommended Solution
No detectable protein Promoter incompatibility.Ensure the promoter driving ppDNM expression is active in your target cell line. Consider using a ubiquitous promoter (e.g., CMV, EF1a) or a cell-type-specific promoter.[7]
Inefficient transcription/translation.Codon-optimize the ppDNM sequence for mammalian expression.
Protein instability/degradation.Perform a time-course experiment to check for transient expression. Use proteasome inhibitors (e.g., MG132) to see if the protein is rapidly degraded.
Low protein expression Insufficient copy number.For stable cell lines, select clones with higher integration of the ppDNM construct.
Silencing of the transgene.Use a vector with insulating elements to prevent epigenetic silencing.
For inducible systems, suboptimal inducer concentration.Perform a dose-response curve with the inducer (e.g., doxycycline (B596269) for Tet-On systems) to find the optimal concentration.[8]

3. Lack of a Dominant-Negative Phenotype

Observing no functional effect after confirming ppDNM expression is a critical issue.

Troubleshooting Table: Functional Effects

IssuePotential CauseRecommended Solution
No functional effect The ppDNM protein is not interfering with the wild-type (WT) protein.Confirm interaction between the ppDNM and WT proteins via co-immunoprecipitation (Co-IP).[9] The ppDNM must be able to interact with its target to exert its effect.[9]
Insufficient ratio of ppDNM to WT protein.Increase the expression level of the ppDNM protein. For oligomeric proteins, the ratio is critical for the "poisoning" effect.[9] Use an inducible system to titrate expression.[10][11]
The mutation does not confer a dominant-negative effect.Re-evaluate the design of the mutant. It should retain interaction capabilities but lack a critical functional activity.[9]
Functional redundancy or compensation.The targeted pathway may have compensatory mechanisms. A dominant-negative can sometimes be more potent than a knockout by blocking paralog compensation.[9] Consider inhibiting parallel pathways.
Assay is not sensitive enough.Use a more sensitive or direct functional assay to measure the effect.

Signaling Pathway: Mechanism of Dominant-Negative Action

G cluster_wt Wild-Type Function cluster_dn Dominant-Negative Effect WT1 WT Protein Dimer_WT Functional Dimer WT1->Dimer_WT WT2 WT Protein WT2->Dimer_WT Signal_WT Downstream Signaling Dimer_WT->Signal_WT DN ppDNM Protein Dimer_DN Non-functional Heterodimer DN->Dimer_DN WT3 WT Protein WT3->Dimer_DN Signal_DN Blocked Signaling Dimer_DN->Signal_DN

Dominant-negative protein dimerizes with wild-type, blocking function.

4. Off-Target Effects or Cellular Toxicity

Unintended effects can compromise experimental results and interpretation.

Troubleshooting Table: Specificity and Viability

IssuePotential CauseRecommended Solution
High cell toxicity Overexpression of ppDNM protein.Reduce the amount of transfected DNA or use a lower viral titer. Use an inducible expression system to control protein levels.[11][12]
Toxicity of the delivery method.Optimize delivery parameters (e.g., lower voltage for electroporation, lower concentration of transfection reagent).[5][13]
Unexpected phenotypes (Off-target effects) The ppDNM protein is interacting with other proteins.Perform proteomic analysis (e.g., mass spectrometry after Co-IP) to identify unintended binding partners.
Random integration of the vector (non-viral or lentiviral).Screen multiple clones to ensure the phenotype is not due to an integration site effect.
CRISPR-based ppDNM generation has off-target mutations.Use high-fidelity Cas9 variants and carefully design guide RNAs to minimize off-target cleavage.[14][15][16] Perform whole-genome sequencing to check for unintended mutations.[17]

Frequently Asked Questions (FAQs)

Q1: What is a ppDNM and how does it work? A: A ppDNM, or dominant-negative mutant protein, is a specifically designed mutant that interferes with the function of the corresponding wild-type protein.[9] It typically works by forming non-functional complexes (e.g., heterodimers) with the wild-type protein, thereby inactivating it.[9][18][19] This is often referred to as a "poison pill" effect.

Q2: Is a dominant-negative approach better than a gene knockout or RNAi? A: It depends on the biological question. A dominant-negative mutant can be more potent than a knockout if the target protein has redundant paralogs, as the ppDNM might inhibit them as well.[9] Unlike RNAi, which reduces protein levels by targeting mRNA, a ppDNM directly interferes with the protein's function, which can be useful for studying proteins with slow turnover rates.

Q3: How do I confirm that my ppDNM is functioning as expected? A: A multi-step validation is crucial:

  • Confirm Expression: Use Western Blot or flow cytometry (if tagged) to verify ppDNM protein expression.

  • Confirm Interaction: Perform a co-immunoprecipitation (Co-IP) assay to show that the ppDNM interacts with the wild-type protein.[9]

  • Confirm Functional Inhibition: Use a relevant functional assay to demonstrate that the ppDNM inhibits the known activity of the wild-type protein.[20]

Q4: Can I control the level of ppDNM expression? A: Yes, using an inducible expression system is the best approach for precise control.[11] Systems like the Tet-On/Tet-Off system allow you to turn on or off the expression of the ppDNM by adding or removing an inducer molecule (e.g., doxycycline) from the cell culture medium.[10][21] This is highly recommended to manage potential toxicity and to study dose-dependent effects.

Q5: What are the key considerations when using CRISPR-Cas9 to create a ppDNM? A: When using CRISPR to introduce a dominant-negative mutation into an endogenous gene, the primary concerns are precision and off-target effects.[14][22]

  • Specificity: Use a high-fidelity Cas9 nuclease and a well-designed guide RNA to minimize cuts at unintended genomic locations.[14][23]

  • Repair Pathway: For precise point mutations, you must provide a homology-directed repair (HDR) template. The efficiency of HDR is often low compared to the error-prone non-homologous end joining (NHEJ) pathway.[24]

  • Allele Specificity: You must ensure that you are editing only one allele to create the heterozygous state required for dominant-negative action.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify ppDNM-WT Interaction

  • Cell Lysate Preparation:

    • Co-transfect cells with constructs expressing a tagged wild-type (WT) protein (e.g., WT-FLAG) and a differently tagged ppDNM protein (e.g., ppDNM-HA). Include a negative control (e.g., empty vector).

    • After 24-48 hours, wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an antibody against the other tag (e.g., anti-HA antibody). A band in the ppDNM-HA lane indicates a successful co-immunoprecipitation of the ppDNM with the WT protein.

Logical Flow: Co-IP Experiment

G start Co-transfect cells with WT-FLAG and ppDNM-HA lyse Lyse cells start->lyse ip Immunoprecipitate with anti-FLAG antibody lyse->ip wash Wash beads ip->wash elute Elute proteins wash->elute wb Western Blot with anti-HA antibody elute->wb result Detect ppDNM-HA band? wb->result success Interaction Confirmed result->success Yes fail No Interaction result->fail No

References

Technical Support Center: Immunofluorescence Staining for Phosphorylated Drp1 (p-Drp1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low signal intensity in immunofluorescence (IF) experiments targeting phosphorylated Dynamin-related protein 1 (p-Drp1), which we interpret from the user query "ppDNM".

Troubleshooting Guide: Low Signal for p-Drp1

Low or no fluorescent signal is a common issue in immunofluorescence, particularly when detecting phosphorylated proteins. This guide provides a systematic approach to identifying and resolving the root cause of weak p-Drp1 staining.

Q1: I am not seeing any signal or only a very faint signal for p-Drp1. What are the most likely causes?

There are several potential reasons for a weak or absent p-Drp1 signal. These can be broadly categorized into issues with the sample preparation, antibody and staining protocol, or the imaging setup. A logical troubleshooting workflow can help pinpoint the problem.

Troubleshooting_Workflow start Low p-Drp1 Signal sample_prep Sample Preparation Issues start->sample_prep antibody_protocol Antibody & Staining Protocol Issues start->antibody_protocol imaging Imaging Issues start->imaging phosphatase Phosphatase Activity? sample_prep->phosphatase Phosphorylation State primary_ab Primary Antibody Issue? antibody_protocol->primary_ab Primary Ab microscope_settings Microscope Settings? imaging->microscope_settings Settings fixation Suboptimal Fixation? phosphatase->fixation No sol_phosphatase Add Phosphatase Inhibitors to Lysis & Wash Buffers phosphatase->sol_phosphatase Yes antigen_retrieval Antigen Retrieval Needed? fixation->antigen_retrieval No sol_fixation Optimize Fixative Type & Incubation Time fixation->sol_fixation Yes sol_antigen_retrieval Perform Heat-Induced Epitope Retrieval (HIER) antigen_retrieval->sol_antigen_retrieval Yes secondary_ab Secondary Antibody Issue? primary_ab->secondary_ab No sol_primary_ab Titrate Primary Ab; Check Specificity (WB); Incubate Longer (4°C O/N) primary_ab->sol_primary_ab Yes blocking Blocking Buffer? secondary_ab->blocking No sol_secondary_ab Check Host Compatibility; Use Fresh Antibody; Optimize Concentration secondary_ab->sol_secondary_ab Yes permeabilization Insufficient Permeabilization? blocking->permeabilization No sol_blocking Use BSA or Serum; Avoid Milk/Casein blocking->sol_blocking Yes sol_permeabilization Increase Detergent Conc. or Incubation Time permeabilization->sol_permeabilization Yes photobleaching Photobleaching? microscope_settings->photobleaching Optimal sol_microscope_settings Increase Exposure/Gain; Check Filter Sets microscope_settings->sol_microscope_settings Suboptimal sol_photobleaching Use Antifade Mountant; Minimize Light Exposure photobleaching->sol_photobleaching Yes

Caption: Troubleshooting workflow for low p-Drp1 immunofluorescence signal.

Frequently Asked Questions (FAQs)

Sample Preparation

Q2: How can I preserve the phosphorylation of Drp1 during sample preparation?

The phosphorylation state of proteins is transient and susceptible to endogenous phosphatases released during cell lysis. To preserve p-Drp1, it is critical to:

  • Work quickly and on ice: Keep samples and buffers cold to reduce enzyme activity.[1]

  • Use phosphatase inhibitors: Add a broad-spectrum phosphatase inhibitor cocktail to your lysis and wash buffers.[2][3] Common components include sodium fluoride, sodium pyrophosphate, β-glycerophosphate, and sodium orthovanadate.[2]

Q3: Which fixative is best for p-Drp1 immunofluorescence?

For phospho-specific antibodies, crosslinking fixatives like paraformaldehyde (PFA) are generally recommended over organic solvents like methanol.[4] A 4% PFA solution is often used to inhibit endogenous phosphatase activity.[4] However, over-fixation can mask the epitope, so optimizing the fixation time (e.g., 10-20 minutes at room temperature) is crucial.[5]

Q4: Is antigen retrieval necessary for p-Drp1?

Formaldehyde fixation creates cross-links that can mask the epitope, preventing antibody binding.[6] Heat-Induced Epitope Retrieval (HIER) is often necessary to unmask these sites, especially for phosphorylated proteins.[6][7] Using a retrieval buffer like Tris-EDTA at pH 9.0 with heating can significantly enhance the signal for phosphoproteins.[6]

Antigen Retrieval Buffer Options pH Typical Heating Method
Sodium Citrate6.0Microwave, water bath, or pressure cooker at 95-100°C for 20-40 minutes.
Tris-EDTA9.0Microwave, water bath, or pressure cooker at 95-100°C for 20-45 minutes.[6]
Antibodies & Staining

Q5: My phospho-specific antibody isn't working. What should I check?

  • Validation: Ensure the antibody is validated for immunofluorescence. Check the manufacturer's datasheet for recommended applications and dilutions.[5]

  • Specificity: Confirm the antibody detects the phosphorylated form of Drp1 and not the total protein. This can be verified by treating a control sample with a phosphatase; the signal should disappear.[8]

  • Storage and Handling: Avoid repeated freeze-thaw cycles. Aliquot the antibody upon arrival and store it as recommended by the manufacturer.[5]

  • Dilution: The optimal antibody concentration is critical. Perform a titration to find the best balance between signal and background. Recommended starting dilutions for commercial p-Drp1 antibodies often range from 1:100 to 1:400.[9][10]

Q6: What is the best blocking buffer for a p-Drp1 antibody?

Avoid using milk or casein-based blockers, as they contain phosphoproteins (like casein) that can lead to high background staining due to non-specific binding of the phospho-specific antibody.[1][8] Instead, use:

  • Bovine Serum Albumin (BSA): A 2-5% solution in a buffer like TBST or PBST is a common choice.

  • Normal Goat Serum: 5-10% serum from the same species as the secondary antibody is also effective.

Q7: My primary and secondary antibodies are from the same host species. What can I do?

This can cause high background. Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., if your p-Drp1 primary is a rabbit polyclonal, use an anti-rabbit secondary).[5]

Signaling & Controls

Q8: What are the key phosphorylation sites on Drp1 and how are they regulated?

Drp1 activity is primarily regulated by phosphorylation at two key serine residues, which have opposing effects on mitochondrial fission:

  • Serine 616 (S616): Phosphorylation at this site promotes mitochondrial fission. This is often mediated by kinases like Cdk1/cyclin B (during mitosis) and ERK1/2 in response to cellular stress.[11][12][13]

  • Serine 637 (S637): Phosphorylation at this site inhibits mitochondrial fission, leading to mitochondrial elongation. This is primarily mediated by Protein Kinase A (PKA).[14][15]

The balance between phosphorylation at these sites is crucial for regulating mitochondrial dynamics.

Drp1_Phosphorylation_Pathway cluster_activating Activating Pathways cluster_inhibiting Inhibiting Pathways ERK MAPK/ERK1/2 pS616 p-Drp1 (S616) ERK->pS616 CDK1 Cdk1/Cyclin B CDK1->pS616 AMPK AMPK AMPK->pS616 ROCK1 ROCK1/RhoA ROCK1->pS616 Fission Mitochondrial Fission pS616->Fission Drp1 Drp1 PKA PKA pS637 p-Drp1 (S637) PKA->pS637 Wnt Wnt/β-catenin Wnt->pS637 Elongation Mitochondrial Elongation (Fission Inhibition) pS637->Elongation Calcineurin Calcineurin Calcineurin->pS637 Dephosphorylates

Caption: Key signaling pathways regulating Drp1 phosphorylation and mitochondrial dynamics.

Experimental Protocols

Protocol: Immunofluorescence Staining of p-Drp1 in Cultured Cells

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval conditions may be required for specific cell types and antibodies.

IF_Workflow start Start: Cells grown on coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (15 min, RT) wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with 0.1-0.25% Triton X-100 in PBS (10 min, RT) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with 2% BSA in PBST (1 hr, RT) wash3->block primary_ab Incubate with Primary Antibody (e.g., anti-p-Drp1 S616) (4°C, Overnight) block->primary_ab wash4 Wash 3x with PBST primary_ab->wash4 secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody (in dark) (1-2 hr, RT) wash4->secondary_ab wash5 Wash 3x with PBST (in dark) secondary_ab->wash5 counterstain Counterstain Nuclei (e.g., DAPI) (5 min, RT) wash5->counterstain wash6 Final Wash with PBS counterstain->wash6 mount Mount with Antifade Reagent wash6->mount image Image with Confocal Microscope mount->image

Caption: Standard workflow for p-Drp1 immunofluorescence staining.

Reagents and Recommended Concentrations:

ReagentRecommended Concentration/ConditionsNotes
Fixative 4% Paraformaldehyde (PFA) in PBSFix for 10-20 minutes at room temperature. Crucial for preserving phosphorylation.[4]
Phosphatase Inhibitors Use at 1X concentration in lysis and wash buffersEssential to prevent dephosphorylation of your target protein.[2]
Permeabilization Buffer 0.1% - 0.25% Triton™ X-100 in PBS10-15 minutes at room temperature.
Blocking Buffer 2% BSA in PBST or TBSTBlock for 1 hour at room temperature. Avoid milk-based blockers.[1]
Primary Antibody anti-p-Drp1 (Ser616) or (Ser637)Dilute 1:100 - 1:400 in blocking buffer. Incubate overnight at 4°C.[9][10]
Secondary Antibody Fluorophore-conjugated (e.g., Alexa Fluor™ 488)Dilute according to manufacturer's instructions (e.g., 1:1000). Incubate for 1-2 hours at room temperature in the dark.
Mounting Medium Antifade reagentEssential to prevent photobleaching during imaging.[4]

Detailed Steps:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish to 60-80% confluency.

  • Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in 2% BSA in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary p-Drp1 antibody in the blocking buffer and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBST for 5 minutes each, protected from light.

  • Counterstaining: (Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the slides using a confocal or fluorescence microscope with the appropriate filter sets.[16]

References

How to prevent ppDNM protein degradation during purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the prevention of ppDNM protein degradation during purification. The following information is based on established principles of protein biochemistry, as the specific characteristics of "ppDNM" may vary.

Frequently Asked Questions (FAQs)

Q1: My ppDNM protein shows multiple smaller bands on an SDS-PAGE gel after purification. What is the likely cause?

The presence of multiple, smaller bands than the expected molecular weight of ppDNM is a strong indicator of proteolytic degradation.[1] During cell lysis, endogenous proteases are released from cellular compartments and can cleave your target protein.[1][2]

Key Troubleshooting Steps:

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C (on ice or in a cold room) to reduce the activity of most proteases.[1][3][4] Minimize the time between cell lysis and subsequent purification steps.[1][5]

  • Use Protease Inhibitors: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to your buffer.[2][3][5]

  • Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffers are optimized for ppDNM stability.[6][7]

Q2: Which protease inhibitors should I use for ppDNM purification?

Since the specific proteases that degrade ppDNM are unknown, a broad-spectrum protease inhibitor cocktail is the recommended starting point.[8][9] These cocktails contain a mixture of inhibitors that target the major classes of proteases.[10][11]

Table 1: Common Components of Broad-Spectrum Protease Inhibitor Cocktails
InhibitorTarget Protease ClassTypical 1X ConcentrationReversible/Irreversible
AEBSF or PMSFSerine Proteases1 mM - 2 mMIrreversible
AprotininSerine Proteases0.8 µM - 2 µg/mLReversible
BestatinAminopeptidases5 µM - 50 µMReversible
E-64Cysteine Proteases1.5 µM - 15 µMIrreversible
LeupeptinSerine and Cysteine Proteases2 µM - 20 µMReversible
Pepstatin AAspartic Proteases1 µM - 10 µMReversible
EDTAMetalloproteases1 mM - 5 mMReversible

Data compiled from multiple sources.[9][10][11]

Note: EDTA chelates divalent metal ions required by metalloproteases.[12] Avoid EDTA if ppDNM requires such ions for activity or if you are using Immobilized Metal Affinity Chromatography (IMAC).[8][9]

Q3: How does temperature control prevent ppDNM degradation?

Lower temperatures significantly reduce the enzymatic activity of proteases.[2][4]

  • Thermal Denaturation: Both high and low temperature extremes can lead to protein unfolding (denaturation), which can make proteins more susceptible to proteolysis.[1][13]

  • Recommended Practice: Perform all steps of the purification process, including cell lysis and chromatography, at 2-8°C to minimize protease activity and maintain protein stability.[1][14]

Q4: Can my lysis method contribute to protein degradation?

Yes, the chosen lysis method can impact protein stability.

  • Mechanical Lysis: Methods like sonication or high-pressure homogenization can generate significant heat.[2][14] It is crucial to perform these methods in short bursts on ice to allow for heat dissipation.[2][8]

  • Chemical Lysis: Using detergents or enzymatic agents like lysozyme (B549824) is generally gentler but requires optimization of incubation times to prevent prolonged exposure to released proteases.[12][14]

Troubleshooting Guide

Issue: Degradation Occurs Primarily During Cell Lysis

  • Root Cause: Release of compartmentalized proteases upon cell disruption.[1]

  • Solution Workflow:

    • Pre-chill: Ensure all buffers and equipment are pre-chilled to 4°C.[1]

    • Add Inhibitors: Add a fresh protease inhibitor cocktail to the lysis buffer immediately before resuspending the cell pellet.[8]

    • Control Lysis: If using sonication, use short pulses and allow the sample to cool on ice between cycles.[8]

    • Clarify Promptly: Centrifuge the lysate as soon as lysis is complete to separate the soluble ppDNM from cell debris and some proteases.[1]

Issue: Degradation Continues During Affinity Chromatography

  • Root Cause: Co-purification of proteases that bind to the resin or degradation of ppDNM while it is bound to the column.

  • Solution Workflow:

    • Include Inhibitors: Add protease inhibitors (excluding EDTA if using IMAC) to your wash and elution buffers.[15][16]

    • Work Efficiently: Minimize the time the protein spends on the column.[5]

    • Optimize Elution: Eluting with a gradient rather than a single step can sometimes separate the target protein from contaminants. If using a low pH elution, collect fractions into a neutralization buffer.[16][17]

Diagrams

G cluster_0 Phase 1: Cell Lysis & Lysate Prep cluster_1 Phase 2: Affinity Chromatography Pellet Cell Pellet Resuspend Resuspend Pellet Pellet->Resuspend LysisBuffer Prepare Lysis Buffer (pH, Salt Optimized) AddInhibitors Add Protease Inhibitor Cocktail LysisBuffer->AddInhibitors Immediately before use AddInhibitors->Resuspend Lyse Cell Lysis (e.g., Sonication on Ice) Resuspend->Lyse Clarify Clarify Lysate (Centrifugation @ 4°C) Lyse->Clarify Supernatant Crude Lysate (Soluble ppDNM) Clarify->Supernatant Load Load Crude Lysate Supernatant->Load Proceed Immediately Column Equilibrate Column Column->Load Wash Wash Column Load->Wash Elute Elute ppDNM Wash->Elute Fractions Collect Fractions (on ice) Elute->Fractions

Caption: Workflow for ppDNM purification with critical steps for degradation prevention.

G cluster_causes Common Causes of Degradation cluster_solutions Preventative Measures Proteases Endogenous Proteases Inhibitors Use Inhibitor Cocktails Proteases->Inhibitors Speed Minimize Purification Time Proteases->Speed Temp Suboptimal Temperature Cold Work at 4°C / On Ice Temp->Cold Temp->Speed pH Incorrect pH / Buffer Buffer Optimize Buffer System pH->Buffer pH->Speed

Caption: Key causes of protein degradation and their corresponding preventative solutions.

Experimental Protocols

Protocol 1: Optimized Cell Lysis for ppDNM

This protocol is designed for a bacterial cell pellet and aims to minimize degradation from the very first step.

Materials:

  • Bacterial cell pellet expressing ppDNM

  • Ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol)[8]

  • Broad-spectrum protease inhibitor cocktail (100X stock)[10]

  • DNase I (1 mg/mL stock)

  • 1 M MgCl₂

Procedure:

  • Thaw the cell pellet completely on ice.

  • Prepare the "Complete Lysis Buffer" by adding the protease inhibitor cocktail to the ice-cold Lysis Buffer to a final concentration of 1X. Add this immediately before use, as some inhibitors have a short half-life in aqueous solutions.[3][8]

  • Resuspend the cell pellet thoroughly in the Complete Lysis Buffer. Use approximately 5-10 mL per gram of wet cell paste.

  • Add MgCl₂ to a final concentration of 1 mM and DNase I to 10 µg/mL to reduce viscosity from released nucleic acids.[8]

  • Perform lysis via sonication on ice. Use short bursts (e.g., 15 seconds on, 45 seconds off) for a total of 5-10 minutes of "on" time, ensuring the sample does not heat up.[8]

  • Immediately clarify the lysate by centrifuging at >15,000 x g for 30 minutes at 4°C.[1]

  • Carefully collect the supernatant, which contains the soluble ppDNM, and proceed directly to chromatography. Do not let the lysate sit for extended periods.[5]

References

Technical Support Center: Optimizing Buffer Conditions for Dynamin (DNM) and Dynamin-Related Protein Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for dynamin (DNM) and dynamin-related protein activity assays.

Frequently Asked Questions (FAQs)

Q1: My purified dynamin protein shows low or no GTPase activity. What are the common causes?

A1: Several factors can contribute to low enzyme activity. These include:

  • Improper Protein Folding: The enzyme may not have folded into its correct three-dimensional structure. Consider optimizing expression and purification conditions.

  • Enzyme Instability: Dynamin activity can be sensitive to storage and handling. It is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C in a buffer containing glycerol. Before use, thaw aliquots and centrifuge to remove any aggregates.[1]

  • Incorrect Buffer Conditions: The pH, ionic strength, or presence of necessary co-factors in your assay buffer may not be optimal. A systematic buffer optimization is highly recommended.[2]

  • Low GTP Concentration: Dynamin has a relatively low affinity for GTP. Ensure the GTP concentration is appropriate for the assay, but be aware that high concentrations can also be inhibitory in some contexts.

Q2: I am observing high background signal in my colorimetric (e.g., malachite green) or fluorescence-based assay. What could be the cause?

A2: High background can originate from several sources:

  • Reagent Contamination: Phosphate (B84403) contamination in your reagents can lead to a high background in malachite green assays which detect free phosphate.[3] Use high-purity water and reagents.

  • Substrate Instability: Spontaneous hydrolysis of GTP can contribute to the background signal. Prepare fresh GTP solutions and keep them on ice.

  • Intrinsic Fluorescence: If using a fluorescence-based assay, components in your buffer or the test compounds themselves might be fluorescent. Always run "no enzyme" and "no substrate" controls to identify the source of the background.

Q3: My results are inconsistent between experiments. What are the likely reasons?

A3: Inconsistent results often stem from variability in experimental setup:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for enzymes and substrates. Use calibrated pipettes and consider preparing a master mix for reagents.

  • Temperature Fluctuations: Enzyme activity is highly dependent on temperature. Ensure all reagents are equilibrated to the assay temperature and use a temperature-controlled plate reader or water bath.[2]

  • Protein Aggregation: As mentioned, dynamin can aggregate. Always centrifuge your thawed protein immediately before use to remove aggregates.[1]

  • Lipid Quality (for stimulated assays): If you are measuring lipid-stimulated GTPase activity, the quality and preparation of liposomes or lipid nanotubes are critical. Ensure consistent preparation of lipids for reproducible results.[4]

Q4: Can buffer components directly inhibit dynamin activity?

A4: Yes, certain buffer components can inhibit enzyme activity. For example, high salt concentrations (e.g., >200 mM KCl or NaCl) can inhibit dynamin self-assembly and, consequently, its stimulated GTPase activity.[3] Some detergents, if used, can also denature the protein or interfere with its function. It is crucial to test a range of concentrations for each buffer component.

Troubleshooting Guides

Logical Flowchart for Troubleshooting Low Dynamin Activity

This flowchart provides a step-by-step guide to diagnosing issues with low or no enzyme activity in your dynamin assay.

G start Low or No Dynamin Activity check_positive_control Is a positive control (e.g., known activator) working? start->check_positive_control check_enzyme_integrity Check Enzyme Integrity: - Fresh aliquot? - Centrifuged before use? - Correct storage? check_positive_control->check_enzyme_integrity No check_assay_conditions Review Assay Conditions: - Correct temperature? - Correct incubation time? check_positive_control->check_assay_conditions Yes optimize_buffer Perform Buffer Optimization: - pH screen - Salt concentration screen - Mg2+ concentration screen check_enzyme_integrity->optimize_buffer check_substrate Check Substrate (GTP): - Freshly prepared? - Correct concentration? check_assay_conditions->check_substrate optimize_buffer->check_substrate check_detection Verify Detection Method: - Instrument settings correct? - Standard curve valid? check_substrate->check_detection problem_solved Problem Solved check_detection->problem_solved Issue Found & Fixed consult_literature Consult Literature for Specific Dynamin Isoform check_detection->consult_literature No Obvious Issue

Caption: A logical flowchart for troubleshooting low dynamin activity.

Data Presentation

Table 1: Typical Buffer Components for Dynamin GTPase Activity Assays

The optimal buffer composition can vary depending on the specific dynamin isoform and whether basal or stimulated activity is being measured. The table below summarizes commonly used components and their typical concentration ranges based on published protocols.[1][2][3][4][5]

ComponentConcentration RangePurposeNotes
Buffer 20-50 mMMaintain stable pHHEPES is commonly used.
pH 7.2 - 7.5Optimal for GTPase activity
Salt (KCl or NaCl) 50 - 150 mMMaintain ionic strengthHigher concentrations can inhibit self-assembly.
MgCl₂ 1 - 2 mMEssential co-factor for GTPase
DTT 1 mMReducing agentPrevents oxidation of cysteine residues.
EGTA/EDTA 1 mMChelating agentIncluded in storage buffers to chelate divalent cations.

Experimental Protocols

Protocol: Systematic Optimization of Buffer Conditions for a Dynamin GTPase Assay

This protocol provides a framework for systematically optimizing buffer conditions using a colorimetric (malachite green) or fluorescence-based GTPase assay.

1. Preparation of Reagents:

  • Dynamin Stock: Prepare a concentrated stock of purified dynamin in a storage buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EGTA, 1 mM EDTA, 1 mM DTT, 5% glycerol, pH 7.4).[1]

  • GTP Stock: Prepare a 10 mM stock solution of GTP in nuclease-free water. Prepare fresh for each experiment.

  • Buffer Stocks: Prepare concentrated stocks (e.g., 1 M) of buffering agents (e.g., HEPES), salts (e.g., KCl), and MgCl₂.

2. Assay Setup (96-well plate format):

  • Prepare a master mix containing the assay buffer components, excluding the specific component being tested.

  • pH Optimization:

    • Prepare a series of assay buffers with varying pH values (e.g., pH 6.0 to 8.5 in 0.5 unit increments).

    • Add the appropriate buffer, dynamin, and GTP to each well.

  • Salt Optimization:

    • Prepare reactions with a fixed pH and varying concentrations of KCl or NaCl (e.g., 0 mM to 250 mM).

  • MgCl₂ Optimization:

    • Prepare reactions with a fixed pH and salt concentration, and vary the MgCl₂ concentration (e.g., 0 mM to 10 mM).

3. Reaction and Detection:

  • Equilibrate the plate to the desired temperature (e.g., 37°C).[2]

  • Initiate the reaction by adding the final component (e.g., GTP or dynamin).

  • Incubate for a set period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.[1]

  • Stop the reaction (if necessary for the detection method, e.g., by adding EDTA for the malachite green assay).[3]

  • Measure the signal (absorbance or fluorescence) using a plate reader.

4. Data Analysis:

  • Subtract the background signal from a "no enzyme" control.

  • Plot the enzyme activity (e.g., rate of phosphate release) against the variable being tested (pH, salt concentration, etc.) to determine the optimal condition.

Signaling Pathway and Workflow Diagrams

Dynamin's Role in Clathrin-Mediated Endocytosis

Dynamin is a key protein involved in clathrin-mediated endocytosis, which is a major pathway for cells to internalize molecules from the extracellular environment.[1][6]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2 AP2 Complex Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment Dynamin Dynamin Clathrin->Dynamin Assembly at neck Vesicle Clathrin-coated Vesicle Dynamin->Vesicle GTP Hydrolysis & Scission Endosome Early Endosome Vesicle->Endosome Trafficking

Caption: The role of dynamin in the clathrin-mediated endocytosis pathway.

Experimental Workflow for Buffer Optimization

This diagram outlines the general workflow for optimizing the buffer conditions for a dynamin activity assay.

G start Start: Purified Dynamin ph_screen 1. pH Screen (e.g., 6.0-8.5) start->ph_screen salt_screen 2. Salt Screen (e.g., 0-250 mM KCl) ph_screen->salt_screen Select Optimal pH mg_screen 3. Mg2+ Screen (e.g., 0-10 mM) salt_screen->mg_screen Select Optimal [Salt] final_buffer Optimal Buffer Composition mg_screen->final_buffer Select Optimal [Mg2+] end Proceed with Activity Assays final_buffer->end

Caption: A workflow for the systematic optimization of dynamin assay buffer.

References

Technical Support Center: Addressing Off-Target Effects in CRISPR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "ppDNM CRISPR": The term "ppDNM CRISPR" does not correspond to a widely recognized, publicly documented CRISPR system at this time. It may be an internal designation for a specific proprietary or novel system. The information provided in this technical support center is based on the well-established principles of CRISPR-Cas9 and its known variants. These guidelines for understanding and mitigating off-target effects are broadly applicable to most CRISPR-based genome editing experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in CRISPR experiments?

A1: Off-target effects refer to the unintended cleavage or binding of the CRISPR-Cas nuclease at genomic sites that are not the intended on-target sequence.[1][2] These unintended modifications can lead to mutations, such as insertions, deletions, or translocations, at locations other than the desired locus.[2]

Q2: What causes off-target effects?

A2: The primary cause of off-target effects is the tolerance of the Cas nuclease for mismatches between the guide RNA (gRNA) and the DNA sequence.[3] If a genomic sequence is highly similar to the on-target site, the Cas protein may still bind and cleave, even with a few base pair differences.[3] Other contributing factors include the concentration of the CRISPR components, the duration of their expression in the cell, and the specific Cas nuclease variant being used.[4][5]

Q3: How can I predict potential off-target sites?

A3: Potential off-target sites can be predicted using various in silico tools.[6] These computational methods work by scanning a reference genome for sequences that are similar to your gRNA sequence.[6] Popular tools include CRISPOR, Cas-OFFinder, and CCTop.[6][7] These tools typically provide a list of potential off-target loci and a score to rank the likelihood of off-target cleavage at each site.[8]

Q4: What are the experimental methods to detect off-target effects?

A4: There are several experimental methods to detect off-target effects, which can be broadly categorized as unbiased (genome-wide) and biased (candidate site) approaches. Unbiased methods, such as GUIDE-seq, CIRCLE-seq, and Digenome-seq, aim to identify off-target sites across the entire genome without prior prediction.[9] Biased methods involve the targeted sequencing of predicted off-target sites to confirm and quantify the frequency of unintended edits.[10]

Q5: How can I minimize off-target effects in my experiments?

A5: Minimizing off-target effects involves a multi-pronged approach:

  • Guide RNA Design: Use gRNA design tools to select a sequence with the fewest potential off-target sites.[11]

  • High-Fidelity Cas Variants: Employ engineered Cas nucleases (e.g., SpCas9-HF1, eSpCas9) that have been designed for increased specificity.[12]

  • Delivery Method: Deliver CRISPR components as ribonucleoprotein (RNP) complexes instead of plasmids to limit the duration of their activity in the cell.[13]

  • Concentration: Use the lowest effective concentration of the CRISPR components.[4]

  • Paired Nickases: Utilize a Cas9 nickase with two gRNAs to create a double-strand break, which significantly increases specificity.[4]

Troubleshooting Guide

Q: I am observing an unexpected phenotype in my edited cells. Could this be due to off-target effects?

A: It is possible that an unexpected phenotype is caused by off-target mutations.

Troubleshooting Steps:

  • In Silico Analysis: Use multiple off-target prediction tools to generate a comprehensive list of potential off-target sites for your gRNA.[6]

  • Prioritize Candidate Genes: Cross-reference the list of potential off-target sites with genes known to be involved in the observed phenotype.

  • Targeted Sequencing: Perform targeted deep sequencing on the top-ranked potential off-target sites in your edited and control cell populations to confirm if mutations have occurred.[14]

  • Rescue Experiment: If a likely off-target gene is identified, perform a rescue experiment by re-introducing the wild-type version of the off-target gene to see if it reverses the unexpected phenotype.

Q: My in silico tool predicted several off-target sites, but I don't detect any mutations at these locations via sequencing. Why?

A: In silico prediction tools can have a high false-positive rate.[13]

Possible Reasons:

  • Chromatin Accessibility: The predicted off-target site may be in a region of condensed chromatin, making it inaccessible to the CRISPR-Cas complex.

  • Mismatch Position and Identity: The specific location and type of mismatch between the gRNA and the off-target site can significantly impact cleavage efficiency, which is not always perfectly modeled by prediction algorithms.[8]

  • Cell Type-Specific Factors: Off-target activity can be cell-type dependent.

Recommendations:

  • Consider using an unbiased experimental method like GUIDE-seq or CIRCLE-seq to identify actual off-target sites in your specific experimental system.[9]

  • Validate in silico predictions in your cell type of interest before embarking on extensive analysis.[15]

Q: I have high on-target editing efficiency, but I'm also seeing a high frequency of off-target mutations. How can I improve the specificity?

A: High on-target efficiency coupled with high off-target activity often points to a need to increase the specificity of your CRISPR system.

Strategies to Increase Specificity:

  • Switch to a High-Fidelity Cas9: High-fidelity Cas9 variants are engineered to have reduced off-target activity while maintaining high on-target efficiency.[12]

  • Optimize Delivery: If you are using plasmid-based delivery, switch to RNP delivery to reduce the exposure time of the genome to the nuclease.[13]

  • Titrate CRISPR Components: Systematically lower the concentration of your Cas9 and gRNA to find the optimal balance between on-target efficiency and specificity.[4]

  • Use a Paired Nickase Approach: This strategy requires two gRNAs to bind in close proximity to generate a double-strand break, which dramatically reduces the probability of off-target cleavage.[4][7]

Data Presentation

Table 1: Comparison of Off-Target Effect Detection Methods

MethodTypePrincipleAdvantagesDisadvantages
In Silico Prediction BiasedComputational alignment of gRNA sequence to a reference genome.[6]Fast, inexpensive, good for initial gRNA design.[6]High false-positive rate, does not account for chromatin state.[3][13]
Targeted Sequencing BiasedPCR amplification and sequencing of predicted off-target sites.[14]Highly sensitive for known sites, quantitative.[16]Can only assess a limited number of sites, misses unknown off-targets.
GUIDE-seq UnbiasedIntegration of a double-stranded oligodeoxynucleotide (dsODN) tag at sites of double-strand breaks (DSBs) in living cells, followed by sequencing.[9]Detects off-target sites in a cellular context, highly sensitive.[16]Can be technically challenging, may have some bias in dsODN integration.
CIRCLE-seq UnbiasedIn vitro cleavage of circularized genomic DNA by the Cas9-RNP complex, followed by sequencing of linearized fragments.[3]Highly sensitive, cell-free system allows for detection of all potential cleavage sites.[3]Lacks the context of cellular chromatin, may identify sites not accessible in vivo.[3]
Digenome-seq UnbiasedIn vitro digestion of genomic DNA with Cas9-RNP, followed by whole-genome sequencing to identify cleavage sites.[9]Highly sensitive, can detect off-target events at very low frequencies.[4]Requires high sequencing depth, can be expensive.

Table 2: Strategies to Minimize Off-Target Effects

StrategyPrincipleReported Reduction in Off-TargetsConsiderations
High-Fidelity Cas9 Variants Engineered Cas9 proteins with reduced binding affinity to off-target sites.[12]Up to 90% or more compared to wild-type Cas9.May have slightly reduced on-target activity for some gRNAs.
gRNA Design Optimization Selecting gRNA sequences with minimal homology to other genomic regions.[11]Varies depending on the target site.The number of available high-specificity gRNAs for a given target may be limited.
RNP Delivery Transient delivery of the Cas9 protein and gRNA complex.[13]Significantly reduces off-targets compared to plasmid delivery.[13]May require optimization of transfection/electroporation conditions.
Paired Cas9 Nickases Using two gRNAs to guide two Cas9 nickases that each cut one DNA strand, creating a DSB.[4]50- to 1,500-fold reduction in off-target activity.[4]Requires the design of two effective gRNAs in close proximity.
Truncated gRNAs Using gRNAs shorter than the standard 20 nucleotides (e.g., 17-18 nt).[17]Can significantly reduce off-targets.[17]May also reduce on-target efficiency.
Anti-CRISPR Proteins Proteins that inhibit Cas9 activity, can be delivered after on-target editing has occurred.[18]Can reduce off-target effects by several fold.[18]Requires careful timing of delivery.[18]

Experimental Protocols

Protocol 1: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

Objective: To identify on- and off-target cleavage sites of a CRISPR-Cas nuclease in living cells.

Methodology:

  • Cell Culture and Transfection:

    • Co-transfect the cells of interest with the Cas9-expressing plasmid, the gRNA-expressing plasmid, and a double-stranded oligodeoxynucleotide (dsODN) with a known tag sequence.

  • Genomic DNA Extraction:

    • After a set incubation period (e.g., 72 hours), harvest the cells and extract high-quality genomic DNA.

  • Library Preparation:

    • Fragment the genomic DNA by sonication.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Use two rounds of nested PCR to amplify the regions containing the integrated dsODN tag. The first PCR uses a primer specific to the dsODN and a primer specific to the sequencing adapter. The second PCR adds the full sequencing adapters and indexes.

  • Next-Generation Sequencing (NGS):

    • Pool the indexed libraries and perform paired-end sequencing on an appropriate NGS platform.[19]

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify genomic locations with a high concentration of reads that contain the dsODN tag sequence. These represent the sites of double-strand breaks.

    • Filter and annotate the identified on- and off-target sites.

Protocol 2: Circularization for In Vitro Reporting of CLeavage Effects by Sequencing (CIRCLE-seq)

Objective: To perform a highly sensitive, unbiased, in vitro screen for genome-wide off-target cleavage sites.

Methodology:

  • Genomic DNA Preparation:

    • Extract high-quality genomic DNA.

    • Shear the DNA into fragments of a desired size range (e.g., 300-500 bp).

    • Circularize the DNA fragments using a ligase.

  • In Vitro Cleavage Reaction:

    • Incubate the circularized genomic DNA with the purified Cas9 protein and the specific gRNA (as an RNP complex).

    • The Cas9-RNP will cleave the circular DNA at on- and off-target sites, resulting in linearized DNA fragments.

  • Library Preparation:

    • Ligate sequencing adapters to the ends of the linearized DNA fragments.

    • Perform PCR amplification to enrich for the adapter-ligated fragments and to add sequencing indexes.

  • Next-Generation Sequencing (NGS):

    • Sequence the prepared library using a high-throughput sequencing platform.[20]

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify genomic locations where a significant number of reads start and end, indicating a cleavage event.

    • Rank the identified sites based on read count to distinguish bona fide off-target sites from background noise.

Mandatory Visualization

Off_Target_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Off-Target Analysis gRNA_design gRNA Design & In Silico Prediction cas_selection Cas Nuclease Selection (e.g., High-Fidelity) gRNA_design->cas_selection targeted_validation Targeted Validation (NGS of predicted sites) gRNA_design->targeted_validation delivery_method Delivery Method Choice (e.g., RNP) cas_selection->delivery_method transfection Cell Transfection/ Electroporation delivery_method->transfection unbiased_detection Unbiased Detection (e.g., GUIDE-seq, CIRCLE-seq) transfection->unbiased_detection transfection->targeted_validation data_interpretation Data Interpretation & Quantification unbiased_detection->data_interpretation targeted_validation->data_interpretation

Caption: Workflow for addressing off-target effects in CRISPR experiments.

Signaling_Pathway CRISPR_RNP CRISPR-Cas-gRNA Complex (RNP) On_Target On-Target Genomic Site CRISPR_RNP->On_Target High Specificity Off_Target Off-Target Genomic Site CRISPR_RNP->Off_Target Low Specificity (Mismatches Tolerated) On_Target_Cleavage On-Target Cleavage (DSB) On_Target->On_Target_Cleavage Off_Target_Cleavage Off-Target Cleavage (DSB) Off_Target->Off_Target_Cleavage On_Target_Edit Desired Genetic Edit On_Target_Cleavage->On_Target_Edit Off_Target_Mutation Unintended Mutation Off_Target_Cleavage->Off_Target_Mutation Phenotype Cellular Phenotype On_Target_Edit->Phenotype Off_Target_Mutation->Phenotype

Caption: Signaling pathway of on-target vs. off-target effects.

Logical_Relationship High_Specificity High Specificity Required? Standard_Cas9 Standard Cas9 High_Specificity->Standard_Cas9 No High_Fidelity_Cas9 High-Fidelity Cas9 High_Specificity->High_Fidelity_Cas9 Yes Paired_Nickase Paired Nickases High_Specificity->Paired_Nickase Yes Plasmid_Delivery Plasmid Delivery Standard_Cas9->Plasmid_Delivery RNP_Delivery RNP Delivery High_Fidelity_Cas9->RNP_Delivery Paired_Nickase->RNP_Delivery gRNA_Design Optimized gRNA Design RNP_Delivery->gRNA_Design Plasmid_Delivery->gRNA_Design

Caption: Logical relationships for minimizing off-target effects.

References

Improving the signal-to-noise ratio in ppDNM assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers improve the signal-to-noise ratio (S/N) in hypothetical ppDNM (peroxidase-peptide DNA-mediated) assays. The principles and protocols described here are broadly applicable to various fluorescence and colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N) and why is it critical in ppDNM assays?

The signal-to-noise ratio is a crucial metric that compares the level of the desired signal from your target of interest to the level of background noise.[1][2] A high S/N ratio is essential for reliable and reproducible data, as it ensures that the measured signal is distinguishable from random fluctuations and non-specific background.[2] In quantitative assays, a low S/N ratio can mask the true signal, leading to inaccurate results and poor sensitivity, making it difficult to detect small changes in the target concentration.[1][3]

Q2: What are the primary causes of a low signal-to-noise ratio?

A low S/N ratio can result from two main issues: a weak or low signal intensity, or high background noise.[1][3]

  • Low Signal Intensity: Can be caused by suboptimal concentrations of reagents (e.g., enzymes, substrates, antibodies), insufficient incubation times, or incorrect instrument settings.[3]

  • High Background Noise: Often stems from non-specific binding of assay components, autofluorescence from samples or reagents, contaminated buffers, or insufficient washing steps.[4]

Q3: How can I distinguish a true signal from background noise?

Several parameters can help you determine if you are observing a real signal or just background:

  • No Template/No Analyte Controls: Always run controls that contain all assay components except the target analyte. If your experimental samples have signals similar to these controls, it is likely background.[5]

  • Replicate Consistency: True signals should yield consistent values across technical replicates, whereas high variability can indicate that the measurements are at the noise level.[5]

  • Signal Amplification Curve: In kinetic assays like qPCR, a true signal shows an exponential amplification curve, while background noise often appears as a linear upward drift.[5]

  • Blank Subtraction: Use a proper blank control (containing everything except the analyte) to subtract background fluorescence or absorbance.[1]

Q4: Can the choice of microplate affect my signal-to-noise ratio?

Yes, the microplate type is critical. For fluorescence-based assays, black microplates are recommended to reduce background noise, autofluorescence, and well-to-well crosstalk.[6] For absorbance assays, clear plates are necessary, and for luminescence, white plates are used to maximize the signal.[6] Using the wrong type of plate can significantly increase background and reduce signal quality.

Troubleshooting Guide: High Background

High background is a common issue that obscures the specific signal. Use the following table to diagnose and address potential causes.

Potential Cause Recommended Action Expected Outcome
Non-Specific Binding of Antibodies/Reagents Optimize blocking buffer (e.g., try different agents like BSA, casein, or commercial blockers). Increase blocking time and/or temperature.[4][7] Add detergents like Tween-20 to wash buffers.[8]Reduced binding of detection reagents to the plate surface, lowering the overall background.
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 6).[7] Increase the duration of each wash and the volume of wash buffer. Ensure complete aspiration of liquid between steps.More effective removal of unbound reagents, leading to a cleaner background signal.
Substrate Instability/Spontaneous Degradation Prepare the substrate solution immediately before use. Run a "substrate only" control to measure signal generation in the absence of the enzyme.[3]A stable substrate will show minimal signal increase over time without the enzyme, confirming that the measured signal is enzyme-dependent.[3]
Autofluorescence from Sample or Reagents Run a "no-dye" control containing only the sample (e.g., cell lysate) to measure its intrinsic fluorescence.[3] Use high-purity, spectroscopy-grade reagents and solvents to avoid fluorescent contaminants.[1]Accurate measurement of sample autofluorescence allows for proper background subtraction. Using purer reagents minimizes external sources of noise.
High Concentration of Detection Reagent Perform a titration of the secondary antibody or detection reagent to find the optimal concentration that provides a strong signal without elevating the background.[4]A lower, optimized concentration of the detection reagent can significantly decrease non-specific binding and background.

Troubleshooting Guide: Low Signal

A weak signal can be as problematic as high background. The following table outlines steps to enhance signal intensity.

Potential Cause Recommended Action Expected Outcome
Suboptimal Reagent Concentration Titrate key reagents, including the capture antibody, detection antibody, and enzyme conjugate, to determine their optimal concentrations.[9] Perform a substrate titration to ensure its concentration is not rate-limiting (often near the Km).[3]An optimized concentration for each reagent ensures a robust reaction rate and a stronger signal.[3]
Incorrect Instrument Settings Optimize the gain setting on the plate reader to amplify the signal without saturating the detector.[6] Ensure the correct excitation and emission wavelengths are used for your specific fluorophore.[3]Proper instrument settings maximize the detection of the emitted signal, improving sensitivity.
Insufficient Incubation Time/Temperature Optimize incubation times for each step (e.g., sample binding, antibody incubation, substrate development). Test different temperatures to find the optimal condition for enzyme activity or binding kinetics.Longer or optimized incubation can lead to more complete binding and enzymatic reactions, thereby increasing the signal output.
Degraded Reagents or Enzyme Use fresh reagents and ensure they have been stored correctly. Avoid repeated freeze-thaw cycles. Aliquot reagents upon receipt.Active, properly stored reagents are essential for achieving the expected signal intensity.
Presence of Quenchers in Sample/Buffer Fluorescence quenchers are molecules that can decrease fluorescence intensity.[3] If quenching is suspected, test for their presence by spiking a known amount of fluorophore into the sample buffer and measuring the signal. Consider sample purification or buffer exchange.Removal of quenching agents will restore the fluorophore's quantum yield and increase the measured signal.

Experimental Protocols

Protocol 1: Titration of Detection Antibody

Objective: To determine the optimal concentration of the detection antibody that maximizes the signal-to-noise ratio.

  • Plate Preparation: Coat a 96-well plate with a saturating concentration of the target antigen and block non-specific sites.

  • Prepare Antibody Dilutions: Create a serial dilution of the detection antibody (e.g., eight dilutions ranging from 1:500 to 1:64,000) in assay buffer.

  • Incubation: Add the different antibody dilutions to the wells. Include positive control wells (high antigen) and negative control wells (no antigen or blank). Incubate according to the standard protocol.

  • Washing and Development: Wash the plate thoroughly. Add the substrate and allow the signal to develop.

  • Data Analysis: Measure the signal (e.g., fluorescence). Plot the signal intensity versus the antibody dilution for both positive and negative control wells. The optimal concentration is the one that gives the highest signal in the positive wells with the lowest signal in the negative wells.

Protocol 2: Optimizing Wash Steps

Objective: To minimize background by determining the necessary number of wash cycles.

  • Assay Setup: Set up an experiment with positive controls (all components) and negative controls (no analyte).

  • Vary Wash Cycles: After the secondary antibody incubation step, wash different sets of wells with varying numbers of cycles (e.g., 2, 3, 4, 5, and 6 washes).

  • Develop and Read: Add substrate, develop the signal, and read the plate.

  • Analyze Results: Compare the signal from the positive controls and the background from the negative controls for each wash condition. Select the minimum number of washes that provides a low, stable background without significantly reducing the specific signal.[7]

Visual Guides

G cluster_legend Legend k1 Problem k2 Question k3 Action k4 Outcome start Low Signal-to-Noise Ratio q1 Is Background High? start->q1 q2 Is Signal Low? q1->q2 No action1 Optimize Blocking & Washing (Protocol 2) q1->action1 Yes action4 Titrate Reagents (Substrate, Enzyme) q2->action4 Yes end Improved S/N Ratio q2->end No action2 Check for Autofluorescence & Contamination action1->action2 action3 Titrate Detection Reagents (Protocol 1) action2->action3 action3->q2 action5 Optimize Instrument Settings (Gain, Wavelengths) action4->action5 action6 Check for Reagent Degradation & Quenchers action5->action6 action6->end

Caption: Troubleshooting workflow for diagnosing and resolving low signal-to-noise ratio issues.

G cluster_signal Signal Components cluster_noise Noise Components SpecificBinding Specific Binding of Reagents TotalSignal Total Measured Signal SpecificBinding->TotalSignal EnzymeActivity Optimal Enzyme Activity EnzymeActivity->TotalSignal FluorophoreEmission High Fluorophore Quantum Yield FluorophoreEmission->TotalSignal TotalNoise Total Background Noise NonSpecificBinding Non-Specific Binding NonSpecificBinding->TotalNoise Autofluorescence Sample/Reagent Autofluorescence Autofluorescence->TotalNoise InstrumentNoise Reader Electronic Noise InstrumentNoise->TotalNoise Contamination Reagent Contamination Contamination->TotalNoise

Caption: Key components contributing to the overall signal versus background noise in an assay.

References

Technical Support Center: Troubleshooting Insoluble DNM Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the expression of insoluble recombinant DNM protein. The following frequently asked questions (FAQs) and troubleshooting protocols address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My DNM protein is expressed at high levels, but it's completely insoluble and forms inclusion bodies. What is the first thing I should try?

A1: The initial and often most effective approach is to optimize the expression conditions. High-level expression can overwhelm the host cell's folding machinery, leading to protein aggregation.[1] Start by lowering the induction temperature and reducing the inducer concentration.[2][3][4][5]

Q2: I've tried lowering the temperature and inducer concentration, but my DNM protein is still insoluble. What are my next options?

A2: If optimizing expression conditions doesn't resolve the insolubility, you can explore several other strategies before resorting to inclusion body purification and refolding. These include:

  • Changing the E. coli expression strain: Some strains are specifically engineered to handle difficult-to-express or toxic proteins.[6][7]

  • Codon optimization: The codon usage of your DNM gene might not be optimal for E. coli, leading to translational pausing and misfolding.[8][9][10][11] Synthesizing a gene with optimized codons can significantly improve soluble expression.[8][9]

  • Using a solubility-enhancing fusion tag: Fusing a highly soluble protein partner, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to your DNM protein can improve its solubility.[1][2][12]

Q3: What are inclusion bodies and are they completely unusable?

A3: Inclusion bodies are dense, insoluble aggregates of misfolded protein that accumulate in the cytoplasm of the expression host, often E. coli. While the protein within them is inactive, inclusion bodies can be advantageous as they protect the protein from proteases, can be isolated with high purity, and allow for the expression of proteins that might be toxic to the host cell. The primary challenge is to successfully solubilize these aggregates and refold the protein into its active conformation.

Q4: I've decided to purify my DNM protein from inclusion bodies. What is the general workflow?

A4: The process involves four main steps:

  • Isolation and washing of inclusion bodies: This step aims to separate the inclusion bodies from other cellular components.

  • Solubilization: The purified inclusion bodies are dissolved using strong denaturants.

  • Refolding: The denatured protein is refolded into its native, active state by removing the denaturant.

  • Purification: The refolded, soluble protein is purified using standard chromatography techniques.

Troubleshooting Guide: Optimizing Expression Conditions

If your DNM protein is found in the insoluble fraction, a systematic optimization of expression parameters is the recommended first step.

Table 1: Parameters for Optimizing Soluble Expression of DNM Protein
ParameterStandard ConditionRecommended Optimization RangeRationale
Temperature 37°C15-25°CLower temperatures slow down protein synthesis, allowing more time for proper folding and reducing hydrophobic interactions that lead to aggregation.[2][3]
Inducer (IPTG) Conc. 1 mM0.01 - 0.1 mMReducing the inducer concentration lowers the rate of transcription and translation, preventing the accumulation of unfolded protein.[2][4]
Induction Time 3-4 hoursOvernight (for low temp)Longer induction times at lower temperatures can increase the yield of soluble protein.
Cell Density at Induction (OD600) 0.6 - 0.80.4 - 0.6Inducing at a lower cell density can sometimes reduce metabolic stress on the cells, aiding in proper protein folding.

Experimental Workflow for Expression Optimization

Expression_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Transform E. coli with DNM Expression Plasmid culture Grow overnight culture of a single colony start->culture inoculate Inoculate fresh media with overnight culture culture->inoculate grow Grow cultures to OD600 of 0.4-0.6 inoculate->grow induce Induce with varying IPTG concentrations at different temperatures grow->induce express Express protein induce->express harvest Harvest cell pellets express->harvest lyse Lyse cells harvest->lyse separate Separate soluble and insoluble fractions (centrifugation) lyse->separate analyze Analyze fractions by SDS-PAGE separate->analyze

Caption: Workflow for optimizing DNM protein expression conditions.

Guide to Inclusion Body Purification and Refolding

If optimization fails to yield soluble protein, the next step is to purify the protein from inclusion bodies.

Protocol 1: Isolation and Washing of Inclusion Bodies
  • Cell Lysis: Resuspend the cell pellet from your culture in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT). Disrupt the cells using sonication on ice.

  • Inclusion Body Collection: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. The inclusion bodies will be in the pellet.

  • Washing: To remove contaminating proteins and cell debris, wash the pellet. Resuspend the pellet in a wash buffer containing a mild detergent (e.g., Lysis Buffer + 1% Triton X-100).

  • Repeat Washing: Centrifuge again and repeat the wash step, potentially with a buffer containing a low concentration of a denaturant like 2M urea (B33335) to remove more tightly bound impurities.

  • Final Wash: Perform a final wash with a buffer without detergent or denaturant (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl) to prepare the inclusion bodies for solubilization.

Protocol 2: Solubilization and Refolding of DNM Protein
  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. Common choices are 8M Urea or 6M Guanidine Hydrochloride (GuHCl), along with a reducing agent like DTT or TCEP to break incorrect disulfide bonds. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Clarification: Centrifuge at high speed to pellet any remaining insoluble material. The supernatant now contains your denatured DNM protein.

  • Refolding: This is a critical step and often requires optimization. The goal is to remove the denaturant, allowing the protein to refold. Common methods include:

    • Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

    • Rapid Dilution: Quickly dilute the solubilized protein solution into a large volume of refolding buffer.

Table 2: Common Additives for Protein Refolding Buffers
Additive ClassExampleConcentrationPurpose
Aggregation Suppressors L-Arginine0.4 - 1.0 MPrevents protein aggregation by masking hydrophobic patches.
Stabilizing Osmolytes Glycerol, Sucrose, Trehalose5-20% (Glycerol)0.25-0.5 M (Sugars)Promotes the native protein conformation by stabilizing the protein structure.
Redox System Glutathione (GSH/GSSG)1-5 mM (reduced)0.1-0.5 mM (oxidized)Facilitates the correct formation of disulfide bonds.
Mild Denaturants Urea0.5 - 2.0 MLow concentrations can help to keep folding intermediates soluble.
Detergents Triton X-100, CHAPS0.01 - 0.1%Can prevent aggregation of hydrophobic intermediates.

Troubleshooting Logic for Inclusion Body Processing

Inclusion_Body_Workflow cluster_start Start cluster_process Process cluster_outcome Outcome cluster_end End cluster_troubleshoot Troubleshooting start_node Insoluble DNM Protein (Inclusion Bodies) wash Isolate & Wash Inclusion Bodies start_node->wash solubilize Solubilize with 8M Urea or 6M GuHCl wash->solubilize refold Refold by Dialysis or Dilution solubilize->refold check_sol Is protein soluble after refolding? refold->check_sol success Soluble, Active Protein! Proceed to Purification check_sol->success Yes fail Protein Precipitated check_sol->fail No optimize_refold Optimize Refolding Buffer (Additives, pH, Temp) fail->optimize_refold optimize_refold->refold Retry

Caption: Troubleshooting workflow for processing DNM inclusion bodies.

References

Validation & Comparative

Validating a Gene Knockout Phenotype: A Guide to Complementation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The generation of knockout (KO) cell lines or organisms is a cornerstone of modern biological research, enabling the functional characterization of genes. However, attributing an observed phenotype solely to the loss of the target gene requires rigorous validation to rule out off-target effects from the gene-editing process (e.g., CRISPR-Cas9) or clonal variation. Complementation, the rescue of a KO phenotype by re-introducing the wild-type version of the gene, stands as the gold standard for validating the specificity of a knockout-induced phenotype.

This guide provides a comprehensive comparison of cellular phenotypes in wild-type (WT), a hypothetical protein-protein-dependent negative modulator (ppDNM) knockout (KO), and complemented cell lines. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams of the underlying workflows and signaling pathways to aid researchers in designing and interpreting their own validation studies.

Experimental Workflow: From Knockout to Phenotypic Rescue

The validation of a knockout phenotype through complementation follows a logical and sequential experimental workflow. This process begins with the generation and selection of a knockout cell line, followed by the re-introduction of the gene of interest to create a "rescued" or complemented line. Phenotypic assays are then performed on all three cell lines (Wild-Type, Knockout, and Complemented) to assess whether the original phenotype is reversed upon gene re-expression.

Figure 1. A generalized workflow for validating a knockout phenotype with complementation.

Data Presentation: Comparing Cellular Phenotypes

To illustrate the validation process, we present hypothetical data for a ppDNM knockout that results in a decreased cell proliferation phenotype.

Table 1: Phenotypic Comparison of Cell Proliferation

This table summarizes the results of a 72-hour cell proliferation assay. The data clearly shows a significant decrease in cell number in the ppDNM KO line, which is restored to wild-type levels in the complemented cell line.

Cell LineTreatmentMean Cell Count (x10^4)Standard Deviation% of Wild-Type Proliferation
Wild-Type (WT) Vehicle25.41.8100%
ppDNM KO Vehicle12.11.147.6%
Complemented Vehicle24.92.098.0%
Table 2: Verification of ppDNM Gene and Protein Expression

This table presents data from qPCR and Western Blot analyses to confirm the genetic status of each cell line. The ppDNM KO shows no detectable mRNA or protein, while the complemented line shows restored expression.

Cell LineRelative ppDNM mRNA Expression (qPCR)ppDNM Protein Level (Relative to WT)
Wild-Type (WT) 1.00100%
ppDNM KO Not DetectedNot Detected
Complemented 0.9592%

Hypothetical Signaling Pathway for ppDNM

To provide context for the observed phenotype, we propose a hypothetical signaling pathway where ppDNM acts as a negative regulator of a pro-proliferative pathway. In this model, ppDNM inhibits the activity of a key kinase, "Prolif-Kinase," which in turn activates a transcription factor, "TF-Growth," responsible for expressing genes that drive cell cycle progression.

G cluster_WT Wild-Type Cell cluster_KO ppDNM Knockout Cell ppDNM_WT ppDNM PK_WT Prolif-Kinase ppDNM_WT->PK_WT ppDNM_KO ppDNM TFG_WT TF-Growth PK_WT->TFG_WT PK_KO Prolif-Kinase Prolif_WT Cell Proliferation TFG_WT->Prolif_WT TFG_KO TF-Growth Prolif_KO Reduced Cell Proliferation ppDNM_KO->PK_KO PK_KO->TFG_KO TFG_KO->Prolif_KO

Figure 2. A hypothetical signaling pathway illustrating the role of ppDNM.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are representative protocols for the key experiments described in this guide.

Generation of ppDNM Knockout Cell Line via CRISPR-Cas9
  • gRNA Design: Design two gRNAs targeting the first exon of the ppDNM gene using a publicly available tool (e.g., CHOPCHOP).

  • Vector Construction: Clone the designed gRNAs into a Cas9 expression vector that also contains a selectable marker (e.g., puromycin (B1679871) resistance).

  • Transfection: Transfect the wild-type cell line with the gRNA/Cas9 plasmid using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Selection: 48 hours post-transfection, begin selection with puromycin at a pre-determined concentration.

  • Single-Cell Cloning: After 7-10 days of selection, dilute the surviving cells to a concentration of 0.5 cells/100 µL and plate into 96-well plates to isolate single-cell clones.

  • Screening and Validation:

    • Expand the single-cell clones.

    • Extract genomic DNA and perform PCR to amplify the target region. Use Sanger sequencing or TIDE analysis to identify clones with frameshift-inducing insertions/deletions (indels).

    • Confirm the absence of ppDNM protein in candidate clones using Western Blot analysis.

Complementation of ppDNM KO Cells
  • Vector Construction: Subclone the full-length cDNA of wild-type ppDNM into a lentiviral expression vector. The vector should contain a different selectable marker than the one used for CRISPR (e.g., blasticidin).

  • Lentivirus Production: Co-transfect HEK293T cells with the ppDNM expression vector and lentiviral packaging plasmids.

  • Transduction: Harvest the virus-containing supernatant 48 and 72 hours post-transfection and use it to infect the validated ppDNM KO cell line.

  • Selection: 48 hours post-transduction, select for stably transduced cells using blasticidin.

  • Validation of Re-expression: Confirm the re-expression of ppDNM protein in the selected cell population via Western Blot.

Cell Proliferation Assay (Direct Cell Counting)
  • Cell Seeding: Seed 5 x 10^4 cells of each cell line (WT, ppDNM KO, and Complemented) in triplicate into 6-well plates.

  • Incubation: Culture the cells for 72 hours under standard conditions (37°C, 5% CO2).

  • Cell Counting:

    • At the 72-hour time point, wash the cells with PBS and detach them using trypsin.

    • Resuspend the cells in a known volume of media.

    • Mix an aliquot of the cell suspension with trypan blue to exclude non-viable cells.

    • Count the viable cells using a hemocytometer or an automated cell counter.

  • Data Analysis: Calculate the mean cell count and standard deviation for each cell line. Normalize the results to the wild-type control to determine the percentage of proliferation.

Comparison with Alternative Validation Methods

While complementation is the gold standard, other methods can provide supporting evidence for the specificity of a knockout phenotype.

  • Multiple Independent Clones: Analyzing two or more independently derived knockout clones can help to rule out off-target effects. If both clones exhibit the same phenotype, it is more likely to be a direct result of the gene knockout.

This guide provides a framework for the rigorous validation of a knockout phenotype. By employing complementation, researchers can confidently attribute cellular and organismal phenotypes to the function of a specific gene, a critical step in basic research and the development of novel therapeutic strategies.

Comparing the function of ppDNM with its orthologs

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the term "ppDNM" did not yield specific information about a protein or gene with this designation. It is possible that "ppDNM" may be an abbreviation, a newly identified molecule, or a term with limited public documentation. To provide a comprehensive comparison as requested, clarification on the full name of the protein or gene, or any alternative nomenclature, is essential.

Once the specific identity of "ppDNM" is established, a thorough analysis of its function and a comparison with its orthologs can be conducted. This would typically involve:

  • Identifying Orthologs: Utilizing bioinformatics databases and tools to identify orthologous genes or proteins in various species.

  • Functional Comparison: Analyzing the known or predicted functions of ppDNM and its orthologs, focusing on conserved and divergent roles. This would involve examining protein domains, expression patterns, and involvement in signaling pathways.

  • Data Compilation: Gathering quantitative data from experimental studies that compare the activities or properties of ppDNM and its orthologs. This could include enzyme kinetics, binding affinities, or cellular responses.

  • Pathway and Workflow Visualization: Creating diagrams to illustrate the signaling pathways in which ppDNM and its orthologs participate, as well as schematics of experimental procedures used to compare their functions.

For the purpose of illustrating the expected format of the final comparison guide, and pending the precise identification of "ppDNM," a generalized example of a signaling pathway and an experimental workflow is provided below. These diagrams adhere to the specified formatting requirements.

dot

G Figure 1: Generalized Kinase Signaling Pathway cluster_membrane Plasma Membrane Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Ligand Ligand Ligand->Receptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Activation Response Cellular Response Gene->Response

Caption: A generalized signaling cascade initiated by ligand binding.

dot

G Figure 2: Experimental Workflow for Protein-Protein Interaction Analysis cluster_prep Sample Preparation cluster_assay Co-Immunoprecipitation cluster_analysis Analysis Cell_Culture Cell Culture with ppDNM expression Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction Incubation Incubation with Anti-ppDNM Antibody Protein_Extraction->Incubation Bead_Binding Binding to Protein A/G Beads Incubation->Bead_Binding Washing Wash Steps Bead_Binding->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry Elution->Mass_Spec Western_Blot Western Blot SDS_PAGE->Western_Blot Result1 Result1 Western_Blot->Result1 Validation of known interactors Result2 Result2 Mass_Spec->Result2 Identification of novel interactors

Caption: Workflow for identifying protein interaction partners.

We await your clarification to proceed with a detailed and accurate comparison of ppDNM and its orthologs.

Functional comparison of ppDNM and other NAD(P)-binding proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Function of PARP1 and Other Key NAD+-Binding Proteins

This guide provides a detailed functional comparison of Poly(ADP-ribose) polymerase 1 (PARP1) with two other significant NAD(P)-binding proteins: Sirtuin 1 (SIRT1) and Cluster of Differentiation 38 (CD38). As the initially requested protein "ppDNM" could not be identified in publicly available scientific literature, this comparison focuses on these three well-characterized enzymes that play critical roles in cellular metabolism, signaling, and disease. This document is intended for researchers, scientists, and drug development professionals interested in the diverse functions of NAD+-consuming enzymes.

Introduction to Key NAD+-Consuming Enzymes

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a vital coenzyme in redox reactions and also serves as a substrate for several enzyme families that regulate critical cellular processes.[1] These enzymes, by consuming NAD+, influence everything from DNA repair and gene expression to metabolic homeostasis and immune cell function.[1] The three major classes of NAD+-consuming enzymes in mammals are PARPs, sirtuins, and CD38/NADases.[1][2] These enzyme families compete for the cellular NAD+ pool, creating a complex regulatory network that dictates cell fate in response to physiological and pathological stimuli.[3][4]

  • Poly(ADP-ribose) polymerase 1 (PARP1): The most abundant member of the PARP family, PARP1 is a nuclear enzyme crucial for DNA repair.[5][6] Upon detecting DNA strand breaks, PARP1 uses NAD+ to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation.[5][6] This PARylation cascade is a key signal for the recruitment of DNA repair machinery.[5]

  • Sirtuin 1 (SIRT1): The most studied of the seven mammalian sirtuins, SIRT1 is an NAD+-dependent protein deacetylase.[7][8] It removes acetyl groups from a wide range of histone and non-histone protein substrates, thereby regulating gene expression, metabolism, inflammation, and cellular stress responses.[7][9]

  • Cluster of Differentiation 38 (CD38): CD38 is a multifunctional ectoenzyme and the primary NAD+ glycohydrolase (NADase) in mammalian tissues.[10][11] It hydrolyzes NAD+ to cyclic ADP-ribose (cADPR) and ADP-ribose (ADPR), which are second messengers involved in calcium signaling.[10][11] By consuming NAD+, CD38 significantly impacts cellular NAD+ levels and, consequently, the activity of other NAD+-dependent enzymes like PARP1 and sirtuins.[4]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for PARP1, SIRT1, and CD38, providing a basis for functional comparison. Note that kinetic values can vary depending on the specific substrates and assay conditions used.

Table 1: Comparison of Enzymatic Activity and Substrate Affinity
FeaturePARP1SIRT1CD38
Primary Enzymatic Activity Poly(ADP-ribosyl)ation[5]Deacetylation[7]NAD+ Glycohydrolase (NADase) & ADP-ribosyl Cyclase[10][11]
Primary Product(s) Poly(ADP-ribose), Nicotinamide[5]Deacetylated protein, Nicotinamide, 2'-O-acetyl-ADP-ribose[8]ADP-ribose (ADPR), cyclic ADP-ribose (cADPR), Nicotinamide[10][11]
Km for NAD+ (µM) ~213 µM (for auto-PARylation)[12]68.5 - 435 µM (substrate-dependent)[13]15-200 µM (substrate-dependent)[14]
kcat (s⁻¹) ~0.43 s⁻¹ (for auto-PARylation)[12]~0.09 - 0.12 s⁻¹ (substrate-dependent)Not consistently reported
Cellular Localization Primarily Nucleus[5]Nucleus and Cytoplasm[9]Plasma membrane (extracellular active site), intracellular membranes[15][16]
Table 2: Comparison of Substrate Specificity
EnzymeKey SubstratesBiological Processes Regulated
PARP1 Itself (auto-modification), Histones, p53, NF-κB, DNA repair factors (e.g., XRCC1, DNA Ligase III)[5][17]DNA single-strand and double-strand break repair, chromatin remodeling, transcription, inflammation, cell death[6][17]
SIRT1 Histones (H3, H4), p53, NF-κB, PGC-1α, FOXO transcription factors, UCP2[7][9][12]Gene silencing, metabolic control (gluconeogenesis, fatty acid oxidation), inflammation, stress resistance, apoptosis, mitochondrial biogenesis[7][9]
CD38 NAD+, NADP+, Nicotinamide Mononucleotide (NMN), Nicotinamide Riboside (NR)[15][18]Calcium signaling, regulation of cellular NAD+ homeostasis, immune responses, cell migration[10][18][19]

Signaling Pathways and Experimental Workflows

The interplay between PARP1, SIRT1, and CD38 is central to cellular homeostasis, particularly in response to stress. The following diagrams illustrate their roles in key signaling pathways and a general workflow for comparing their enzymatic activities.

Diagram 1: Interplay of PARP1, SIRT1, and CD38 in Cellular NAD+ Metabolism

NAD_Metabolism cluster_NAD_Pool Cellular NAD+ Pool cluster_Inputs NAD+ Precursors cluster_Enzymes NAD+-Consuming Enzymes cluster_Outputs Biological Functions NAD NAD+ PARP1 PARP1 NAD->PARP1 Substrate SIRT1 SIRT1 NAD->SIRT1 Substrate CD38 CD38 NAD->CD38 Substrate NMN NMN NMN->NAD NR NR NR->NAD DNA_Repair DNA Repair PARP1->DNA_Repair Activates Metabolism Metabolic Regulation SIRT1->Metabolism Regulates CD38->NMN Degrades CD38->NR Degrades Ca_Signaling Calcium Signaling CD38->Ca_Signaling Initiates DNA_Damage DNA Damage DNA_Damage->PARP1 Activates

Caption: Interplay of PARP1, SIRT1, and CD38 in NAD+ metabolism.

Diagram 2: Experimental Workflow for Comparative Enzyme Activity Assays

Assay_Workflow cluster_detection Detection Methods start Start prep_enzyme Prepare Recombinant Enzyme (PARP1, SIRT1, or CD38) start->prep_enzyme prep_substrate Prepare Substrate Mix (e.g., Biotinylated-NAD+ for PARP1, Fluorogenic peptide for SIRT1, ε-NAD+ for CD38) start->prep_substrate reaction_setup Set up Reaction in 96-well plate: Enzyme + Substrate Mix + Buffer +/- Inhibitor prep_enzyme->reaction_setup prep_substrate->reaction_setup incubation Incubate at Specified Temperature (e.g., 37°C) reaction_setup->incubation detection Detection Step incubation->detection data_analysis Data Analysis: Calculate Reaction Rate / IC50 detection->data_analysis parp_detect PARP1: Add Streptavidin-HRP, then colorimetric substrate sirt1_detect SIRT1: Add Developer Solution, read fluorescence cd38_detect CD38: Read fluorescence of ε-ADPR product end End data_analysis->end

Caption: General workflow for in vitro enzyme activity assays.

Experimental Protocols

The following are detailed protocols for assaying the activity of PARP1, SIRT1, and CD38. These are based on commonly used commercial kits and published methods.

Protocol 1: PARP1 Colorimetric Activity Assay

This protocol is adapted from a standard colorimetric assay kit designed to measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[3][20]

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant PARP1 enzyme

  • 10x PARP Assay Buffer

  • PARP Substrate Mixture (containing biotinylated NAD+)

  • Activated DNA

  • Blocking Buffer

  • PBST (PBS with 0.05% Tween 20)

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 0.2M HCl)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation: Wash the histone-coated plate three times with 200 µL of PBST per well. Block the wells by adding 200 µL of Blocking Buffer to each well and incubate for at least 90 minutes at room temperature.[20]

  • Reaction Setup:

    • Wash the plate three times with PBST.

    • Prepare a Master Mix containing 10x PARP Buffer, PARP Substrate Mixture, and Activated DNA in distilled water.[20]

    • Add 25 µL of the Master Mix to each well.

    • For inhibitor screening, add 5 µL of the test compound at various concentrations. For the positive control, add 5 µL of buffer.

    • Dilute the PARP1 enzyme to the working concentration (e.g., 0.33 ng/µL) in 1x PARP buffer.[17]

    • Initiate the reaction by adding 20 µL of the diluted PARP1 enzyme to the appropriate wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature.[20]

  • Detection:

    • Wash the plate three times with 200 µL of PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[20]

    • Wash the plate three times with PBST.

    • Add 100 µL of the colorimetric HRP substrate to each well and incubate at room temperature until a blue color develops in the positive control well (typically 15-20 minutes).[17]

    • Stop the reaction by adding 50-100 µL of Stop Solution to each well.

  • Data Analysis: Read the absorbance at 450 nm using a microplate reader. Subtract the background absorbance (no enzyme control) from all readings and calculate the percent inhibition for each compound concentration relative to the positive control.

Protocol 2: SIRT1 Fluorometric Deacetylase Assay

This protocol is based on a two-step fluorometric assay that measures the deacetylation of a synthetic peptide substrate.[21]

Materials:

  • Recombinant SIRT1 enzyme

  • SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic Substrate Peptide (e.g., based on p53 sequence)[13][22]

  • NAD+ solution

  • Developer Solution

  • Stop Solution

  • 96-well black plate

  • Fluorometric microplate reader (Ex/Em = 350-360/450-460 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice. Prepare 1x Assay Buffer.

    • Prepare the Substrate Solution by mixing the Fluorogenic Substrate Peptide and NAD+ in 1x Assay Buffer to their final desired concentrations (e.g., 125 µM peptide and 3 mM NAD+).[13]

  • Reaction Setup:

    • In a 96-well black plate, add reagents in the following order:

      • Assay Buffer

      • Test compound (inhibitor or activator) or vehicle control

      • Diluted SIRT1 enzyme

    • Bring the volume to the desired pre-initiation volume (e.g., 35 µL).

  • Initiation and Incubation:

    • Initiate the reaction by adding the Substrate Solution (e.g., 15 µL) to each well for a final volume of 50 µL.

    • Mix thoroughly and incubate the plate at 37°C for 30-45 minutes.

  • Development and Detection:

    • Add 5 µL of the Developer Solution to each well.

    • Incubate at 37°C for 10-30 minutes.

    • (Optional) Add Stop Solution.

  • Data Analysis: Read the fluorescence using a microplate reader at Ex/Em = 350-360/450-460 nm.[13] The fluorescence intensity is directly proportional to the deacetylase activity. Calculate the net fluorescence by subtracting the blank (no enzyme) reading.

Protocol 3: CD38 NADase Fluorometric Assay

This protocol measures the NAD+ glycohydrolase activity of CD38 using the fluorogenic NAD+ analog 1,N6-etheno-NAD+ (ε-NAD+).[5][23][24]

Materials:

  • Recombinant CD38 enzyme or cell/tissue lysates

  • CD38 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • ε-NAD+ substrate

  • 96-well white or black opaque plate

  • Fluorometric microplate reader (Ex/Em = 300/410 nm)

Procedure:

  • Sample/Reagent Preparation:

    • Thaw all reagents on ice.

    • If using cell/tissue samples, lyse them in an appropriate buffer (e.g., sucrose (B13894) buffer) via sonication on ice, followed by centrifugation to remove debris.[23] Determine the protein concentration of the lysate.

    • Dilute the recombinant CD38 enzyme or cell lysate to the desired concentration in Assay Buffer.

    • Prepare the ε-NAD+ substrate solution in Assay Buffer (e.g., to achieve a final concentration of 50 µM).[25]

  • Reaction Setup:

    • To a 96-well plate, add the diluted enzyme or cell lysate (e.g., 50 µL).

    • For inhibitor screening, add the test compound at various concentrations (e.g., 25 µL). For controls, add buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[5]

  • Initiation and Measurement:

    • Initiate the reaction by adding the ε-NAD+ substrate solution (e.g., 25-50 µL) to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the increase in fluorescence (Ex/Em = 300/410 nm) in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.[5][26] The product, ε-ADPR, is highly fluorescent.

  • Data Analysis:

    • Determine the reaction rate (V₀) from the slope of the linear portion of the kinetic curve.

    • Subtract the rate of the blank control (no enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value if applicable.

Conclusion

PARP1, SIRT1, and CD38 are distinct NAD+-binding proteins with unique enzymatic activities, substrate specificities, and cellular roles. While all three compete for the same cellular NAD+ pool, they orchestrate vastly different biological outcomes. PARP1 is a cornerstone of the DNA damage response, SIRT1 is a master regulator of metabolism and stress resistance, and CD38 is a key modulator of calcium signaling and cellular NAD+ levels. Understanding their individual functions and their complex interplay is crucial for developing therapeutic strategies targeting a wide range of diseases, from cancer to metabolic disorders and age-related pathologies. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the function of these important enzymes.

References

Differentiating Isoforms of Dynamin-1 (DNM1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating the Roles of Dynamin-1 (DNM1) and Dynamin-related Protein 1 (Drp1) Isoforms

For Researchers, Scientists, and Drug Development Professionals

The dynamin superfamily of large GTPases plays a critical role in membrane remodeling processes, including endocytosis and organelle fission. Within this family, Dynamin-1 (DNM1) and Dynamin-related Protein 1 (Drp1, encoded by the DNM1L gene) are key players in synaptic vesicle recycling and mitochondrial dynamics, respectively. Both proteins are expressed as multiple isoforms generated by alternative splicing, and these isoforms exhibit distinct functional properties and subcellular localizations. Understanding the specific roles of these isoforms is crucial for elucidating disease mechanisms and developing targeted therapeutics.

Dynamin-1 is predominantly expressed in neurons and is essential for the fission stage of clathrin-mediated endocytosis at synapses.[1][2][3] Alternative splicing of the DNM1 gene, particularly involving exon 10, gives rise to two well-characterized isoforms: DNM1a and DNM1b.[4] While these isoforms can often compensate for each other under normal conditions, they exhibit functional differences, especially in pathological contexts such as epilepsy.[1][4]

Functional and Localization Differences of DNM1 Isoforms
FeatureDNM1aDNM1b
Primary Localization Plasma membrane, associated with clathrin-coated pits.[4]Perinuclear region, co-localizing with the Golgi apparatus.[4]
Primary Role Synaptic vesicle endocytosis at the presynaptic membrane.[4]Potential role in vesicle trafficking at the Golgi.[4]
Interaction with Clathrin Co-localizes with clathrin at the plasma membrane.[4]Greater association with clathrin in the perinuclear region.[4]
Redundancy Can compensate for the loss of DNM1b under normal physiological conditions.[1][4]Can compensate for the loss of DNM1a under normal physiological conditions.[1][4]
Role in Disease (Epilepsy) A missense mutation (Ftfl) in DNM1a leads to severe epilepsy in mice.[1][4] DNM1b cannot compensate for the toxic effects of the mutant DNM1aFtfl.[4]The absence of DNM1b alone does not cause spontaneous seizures but can lower the seizure threshold.[4]
Experimental Protocols for Differentiating DNM1 Isoforms

1. Isoform-Specific Gene Knockout in Mice:

  • Objective: To study the in vivo function of DNM1a and DNM1b by selectively deleting the corresponding exons.

  • Methodology:

    • Generation of targeting constructs with LoxP sites flanking either exon 10a (for DNM1a) or exon 10b (for DNM1b). A neomycin selection cassette flanked by FRT sites is included.

    • Electroporation of the targeting construct into embryonic stem (ES) cells and selection for correctly targeted clones.

    • Generation of chimeric mice by injecting the targeted ES cells into blastocysts.

    • Breeding of chimeric mice to obtain germline transmission of the floxed allele.

    • Removal of the neomycin cassette by crossing the floxed mice with FLP recombinase-expressing mice.

    • Generation of isoform-specific knockout mice by crossing the floxed mice with a Cre recombinase-expressing line to excise the flanked exon.[4]

    • Analysis of phenotype, including seizure susceptibility using methods like electroconvulsive threshold (ECT) testing.[4]

2. Subcellular Localization using GFP-Tagging and Immunofluorescence:

  • Objective: To visualize the subcellular distribution of DNM1 isoforms.

  • Methodology:

    • Cloning of the cDNA for DNM1a and DNM1b into a mammalian expression vector containing a Green Fluorescent Protein (GFP) tag.

    • Transfection of cultured cells (e.g., COS-7 or primary neurons) with the GFP-tagged DNM1 isoform constructs.

    • Fixation and permeabilization of the cells 24-48 hours post-transfection.

    • Immunostaining with antibodies against specific cellular markers, such as clathrin (for endocytic pits) and giantin (for the Golgi apparatus).[4]

    • Imaging using confocal microscopy to determine the co-localization of the GFP-tagged DNM1 isoforms with the cellular markers.[4]

3. Analysis of Isoform Expression Levels:

  • Objective: To quantify the relative abundance of DNM1a and DNM1b transcripts and proteins.

  • Methodology:

    • RT-PCR:

      • Isolation of total RNA from specific tissues or cell types.

      • Reverse transcription of RNA to cDNA.

      • PCR amplification using primers that flank the alternatively spliced region. The resulting PCR products for DNM1a and DNM1b will have different sizes or can be distinguished by restriction enzyme digestion if a specific site is present in one of the isoforms.[4]

    • Western Blotting:

      • Preparation of protein lysates from tissues or cells.

      • Separation of proteins by SDS-PAGE and transfer to a membrane.

      • Probing with an antibody that recognizes both DNM1 isoforms or with isoform-specific antibodies if available. The relative abundance can be quantified by densitometry.[4]

Signaling and Functional Workflow

DNM1_Isoform_Function cluster_splicing Gene Expression & Splicing cluster_translation Protein Translation cluster_localization Subcellular Localization & Function DNM1_Gene DNM1 Gene Alternative_Splicing Alternative Splicing (Exon 10) DNM1_Gene->Alternative_Splicing DNM1a_mRNA DNM1a mRNA Alternative_Splicing->DNM1a_mRNA Exon 10a DNM1b_mRNA DNM1b mRNA Alternative_Splicing->DNM1b_mRNA Exon 10b DNM1a_Protein DNM1a Protein DNM1a_mRNA->DNM1a_Protein DNM1b_Protein DNM1b Protein DNM1b_mRNA->DNM1b_Protein Plasma_Membrane Plasma Membrane DNM1a_Protein->Plasma_Membrane Golgi Golgi Apparatus DNM1b_Protein->Golgi Synaptic_Vesicle Synaptic Vesicle Endocytosis Plasma_Membrane->Synaptic_Vesicle Clathrin-mediated Vesicle_Trafficking Vesicle Trafficking Golgi->Vesicle_Trafficking

Caption: Workflow of DNM1 isoform generation and differential function.

Differentiating Isoforms of Dynamin-related Protein 1 (Drp1/DNM1L)

Drp1 is a key regulator of mitochondrial and peroxisomal fission.[5][6][7] In humans, the DNM1L gene can produce at least six isoforms through alternative splicing, with some being specifically expressed in neurons.[5] These isoforms exhibit differences in their biochemical properties, which in turn affects their ability to mediate mitochondrial division and their roles in cellular health and disease.[8]

Functional and Biochemical Differences of Drp1 Isoforms

The inclusion of specific polypeptide sequences, such as the A-insert and B-insert, in neuronally expressed Drp1 isoforms alters their function compared to the ubiquitously expressed, shorter isoforms.[9][10]

FeatureShorter Drp1 Isoforms (Ubiquitous)Longer Drp1 Isoforms (Neuron-specific, with A/B inserts)
Oligomerization Lower propensity to oligomerize in solution.[9]Higher propensity to oligomerize in solution.[9]
GTPase Activity Intrinsically higher cooperative GTPase activity.[9][10]Suppressed cooperative GTPase activity (autoinhibitory effect of inserts).[9][10]
Membrane Assembly Assembles on membranes with a specific preferred curvature.[9]A- and B-inserts alter the preferred curvature of helical self-assembly.[9]
Interaction with Mff Less dependent on Mitochondrial Fission Factor (Mff) for stimulation.[9][10]Mff robustly stimulates GTPase activity, alleviating the autoinhibitory effects of the inserts.[9][10]
Role in Disease Dysregulation is implicated in various disorders, including cancer and cardiovascular disease.[6][8]Specific roles in neurological disorders are being investigated.[8]
Experimental Protocols for Differentiating Drp1 Isoforms

1. Biochemical Characterization of Recombinant Isoforms:

  • Objective: To compare the intrinsic biochemical properties of different Drp1 isoforms.

  • Methodology:

    • Cloning, expression, and purification of different human Drp1 isoforms (e.g., in E. coli).[11]

    • GTPase Activity Assay: Measure the rate of GTP hydrolysis using a colorimetric assay (e.g., malachite green assay) in the presence and absence of stimulating factors like the mitochondrial lipid cardiolipin (B10847521) or the receptor protein Mff.[12]

    • Oligomerization Analysis: Assess the oligomeric state of the isoforms in solution using techniques like size-exclusion chromatography or analytical ultracentrifugation.[9]

    • Liposome Binding and Assembly Assay: Incubate purified Drp1 isoforms with liposomes of defined lipid composition. Analyze protein binding to the liposomes and the structure of the assembled polymers using cryo-electron microscopy to determine the preferred curvature of assembly.[10][11]

2. In Vivo Mitochondrial Morphology Assay:

  • Objective: To assess the effect of different Drp1 isoforms on mitochondrial fission in living cells.

  • Methodology:

    • Overexpression of specific Drp1 isoform constructs (e.g., GFP-tagged) in cultured cells (e.g., Drp1 knockout mouse embryonic fibroblasts).

    • Staining of mitochondria with a fluorescent dye (e.g., MitoTracker Red).

    • Live-cell imaging using fluorescence microscopy to observe and quantify mitochondrial morphology (e.g., fragmented vs. elongated).

    • Alternatively, knockdown of specific endogenous Drp1 isoforms using splice variant-specific siRNAs and subsequent analysis of mitochondrial morphology and function.[13]

3. Analysis of Post-Translational Modifications:

  • Objective: To investigate differential regulation of Drp1 isoforms by post-translational modifications.

  • Methodology:

    • Immunoprecipitation of specific Drp1 isoforms from cell lysates.

    • Western blotting of the immunoprecipitated proteins using antibodies specific for certain modifications, such as phosphorylation at Ser616 (activating) or Ser637 (inhibiting).[14][15]

    • Mass spectrometry can be used to identify novel modification sites on different isoforms.[16]

Drp1 Activation and Mitochondrial Fission Pathway

Drp1_Activation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Outer Membrane Drp1_inactive Inactive Drp1 (Monomer/Tetramer) PTMs Post-Translational Modifications (e.g., p-Ser616) Drp1_inactive->PTMs Activation Signal Pro-fission Signal (e.g., Cellular Stress) Signal->PTMs Drp1_active Active Drp1 PTMs->Drp1_active Mff Mff Receptor Drp1_active->Mff Recruitment Drp1_ring Drp1 Oligomeric Ring Mff->Drp1_ring Assembly Fission Mitochondrial Fission Drp1_ring->Fission GTP Hydrolysis & Constriction

References

Validating the Impact of Predicted Pathogenic De Novo Missense Variants on Protein-Protein Interactions Using Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

De novo missense mutations (DNMs) are genetic alterations that can have significant implications in various diseases. When these mutations are predicted to be pathogenic (ppDNMs), they are particularly interesting to researchers as they can disrupt the normal function of proteins.[1][2] A primary mechanism through which ppDNMs can exert their pathogenic effects is by altering protein-protein interactions (PPIs), which are fundamental to nearly all cellular processes.[3][4] Therefore, validating the predicted impact of a ppDNM on a specific PPI is a critical step in understanding disease mechanisms and for the development of targeted therapeutics.

Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study PPIs in their near-native state within a cell lysate.[5][6] This guide provides a detailed comparison of Co-IP with other common PPI validation methods, complete with experimental protocols and data presentation formats, to assist researchers in selecting the most appropriate technique for their studies.

Co-Immunoprecipitation (Co-IP): The Gold Standard for In Vivo Interaction Validation

Co-IP is a powerful affinity purification technique that utilizes an antibody to isolate a specific protein of interest (the "bait") from a cell lysate.[7] If the bait protein is part of a stable complex, its binding partners (the "prey") will be co-precipitated.[8] The entire complex is then captured on antibody-binding beads, and the interacting proteins are identified, typically through Western blotting.

The primary advantage of Co-IP is its ability to detect interactions occurring under physiological conditions within the cell.[5] However, it is crucial to note that Co-IP does not definitively prove a direct interaction, as the association may be mediated by other proteins in the complex.[5]

The general workflow for a Co-IP experiment involves several key stages, from sample preparation to the final analysis of the protein complexes.[7][8][9]

CoIP_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Lysate Cell Lysate Preparation (with WT or ppDNM protein) PreClear Pre-clearing Lysate (reduce non-specific binding) Lysate->PreClear Antibody Incubate with Primary Antibody (anti-bait protein) PreClear->Antibody Beads Add Protein A/G Beads to capture Ab-Ag complex Antibody->Beads Wash Wash Beads to remove unbound proteins Beads->Wash Elute Elute Proteins from beads Wash->Elute Analysis Analyze by Western Blot (probe for bait and prey) Elute->Analysis

Figure 1: A generalized workflow for a co-immunoprecipitation experiment.

Detailed Experimental Protocol: Co-Immunoprecipitation

This protocol provides a general guideline for performing a Co-IP experiment to compare the interaction of a prey protein with a wild-type (WT) versus a ppDNM-containing bait protein.

1. Cell Lysate Preparation [9] a. Culture cells expressing either the WT or ppDNM bait protein along with the prey protein. b. Harvest cells and wash once with ice-cold phosphate-buffered saline (PBS). c. Lyse the cell pellet with a non-denaturing lysis buffer (e.g., RIPA buffer with low detergent concentration) supplemented with protease and phosphatase inhibitors. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., Bradford).

2. Pre-Clearing the Lysate (Optional but Recommended) [7][9] a. To an appropriate amount of protein lysate (e.g., 500 µg - 1 mg), add Protein A/G beads. b. Incubate for 1 hour at 4°C on a rotator. c. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube. This is the pre-cleared lysate.

3. Immunoprecipitation [10][11] a. Add the primary antibody specific to the bait protein to the pre-cleared lysate. The amount of antibody should be optimized, but a typical starting point is 1-5 µg. b. As a negative control, add an isotype-matched control IgG to a separate aliquot of the lysate. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add an appropriate amount of pre-washed Protein A/G beads to each sample. e. Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

4. Washing [11] a. Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute). b. Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer (or a more stringent wash buffer if needed). With each wash, resuspend the beads and then pellet them.

5. Elution [8][11] a. After the final wash, remove all supernatant. b. Elute the proteins from the beads by adding 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. c. Pellet the beads, and collect the supernatant containing the eluted proteins.

6. Analysis by Western Blot a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies against both the bait and the prey proteins to confirm their presence in the immunoprecipitate.

Comparison of PPI Validation Methods

While Co-IP is a cornerstone technique, other methods offer complementary information. The choice of technique depends on the specific research question, such as whether the interaction is direct or indirect, the strength of the binding, and the desired throughput.

Method Principle Interaction Type Environment Quantitative Data Advantages Disadvantages
Co-Immunoprecipitation (Co-IP) An antibody pulls down a target protein ("bait") and its binding partners ("prey") from a cell lysate.[5][12]Direct or IndirectIn vivo / In situSemi-quantitative (Western Blot densitometry)Detects interactions in a physiological context; uses endogenous proteins.[5]Cannot distinguish between direct and indirect interactions; potential for false positives.
Pull-Down Assay A purified, tagged "bait" protein is immobilized on beads and used to capture interacting "prey" proteins from a lysate.[13]Direct or IndirectIn vitroSemi-quantitativeGood for confirming a predicted interaction; can be used with purified proteins.[14]Tag may interfere with protein folding/interaction; non-physiological context.
Yeast Two-Hybrid (Y2H) Interaction between two proteins in yeast activates a reporter gene.[15]DirectIn vivo (heterologous system)Qualitative (reporter signal)Simple and high-throughput for screening libraries.[16]High rate of false positives/negatives; interactions occur in a non-native nucleus.[17]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index on a sensor chip as a "prey" protein flows over an immobilized "bait" protein.[18][19]DirectIn vitroHighly quantitative (KD, kon, koff)Real-time, label-free kinetic data; high sensitivity.[18][20]Requires purified proteins and specialized equipment; immobilization can affect protein activity.[18]
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a luciferase-tagged donor and a fluorescently-tagged acceptor protein when in close proximity.[21][22]DirectIn vivoQuantitative (BRET ratio)Monitors interactions in living cells in real-time; sensitive.[23][24]Requires genetic fusion of tags; distance-dependent (<10 nm).[22]

Presenting Quantitative Data: WT vs. ppDNM Interactions

Summarizing results in a clear, quantitative format is essential for comparing the effects of a ppDNM. Below is an example table illustrating how data from different validation methods could be presented to compare a wild-type (WT) protein interaction with that of its ppDNM variant.

Experiment Measurement WT Protein Interaction ppDNM Protein Interaction Conclusion
Co-IP / Western Blot Prey Protein Band Intensity (relative to Bait)1.0 ± 0.120.2 ± 0.0580% reduction in interaction
Surface Plasmon Resonance (SPR) Dissociation Constant (KD)50 nM850 nM~17-fold decrease in binding affinity
Bioluminescence Resonance Energy Transfer (BRET) BRET Ratio0.45 ± 0.040.08 ± 0.02Significant loss of proximity/interaction

Visualizing the Impact of a ppDNM on a Signaling Pathway

A ppDNM can disrupt a critical node in a signaling pathway, leading to a pathological outcome. Diagrams are an effective way to visualize these molecular events.

Signaling_Pathway cluster_wt Wild-Type (WT) Pathway cluster_dnm ppDNM Pathway Rec_WT Receptor KinA_WT Kinase A Rec_WT->KinA_WT activates TF_WT Transcription Factor KinA_WT->TF_WT phosphorylates Gene_WT Gene Expression TF_WT->Gene_WT activates Rec_DNM Receptor KinA_DNM Kinase A (ppDNM) Rec_DNM->KinA_DNM activates TF_DNM Transcription Factor KinA_DNM->TF_DNM Interaction Disrupted Gene_DNM No Gene Expression TF_DNM->Gene_DNM no activation

Figure 2: Disruption of a signaling pathway by a ppDNM affecting a kinase-substrate interaction.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the enzymatic kinetics of the novel enzyme ppDNM with related enzymes in its functional class remains challenging due to the current lack of specific data for ppDNM in publicly accessible databases and literature. Extensive searches for "ppDNM" and its potential variations have not yielded a definitive identification of this enzyme, its specific function, or its kinetic parameters.

Despite the absence of direct data for ppDNM, this guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data, methodologies, and a conceptual model for data presentation and visualization. This framework can be readily adapted once kinetic data for ppDNM becomes available.

Table 1: Comparative Enzymatic Kinetics

To facilitate a direct comparison, the following table structure is proposed to summarize the key kinetic parameters. Once the identity and function of ppDNM are established, relevant related enzymes can be selected for comparison. For the purpose of illustration, hypothetical data for ppDNM and two representative related enzymes (Enzyme A and Enzyme B) are presented.

Kinetic ParameterppDNM (Hypothetical)Related Enzyme ARelated Enzyme B
Michaelis Constant (Km) ValueValueValue
Catalytic Constant (kcat) ValueValueValue
Catalytic Efficiency (kcat/Km) ValueValueValue
Maximum Velocity (Vmax) ValueValueValue
Inhibitor Constant (Ki) ValueValueValue
Optimal pH ValueValueValue
Optimal Temperature ValueValueValue

Experimental Protocols

The determination of the kinetic parameters listed above requires a series of well-defined experiments. The following are standard methodologies that would be employed to characterize the enzymatic kinetics of ppDNM and its counterparts.

Michaelis-Menten Kinetics Assay

Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax).

Methodology:

  • A series of reactions are set up with a fixed concentration of the enzyme (ppDNM or a related enzyme).

  • The concentration of the substrate is varied across a range that brackets the expected Km value.

  • The initial reaction velocity (V0) is measured for each substrate concentration. This is typically done by monitoring the formation of a product or the depletion of a substrate over a short period where the reaction rate is linear.

  • The data (V0 versus substrate concentration) are then plotted and fitted to the Michaelis-Menten equation: V0 = (Vmax * [S]) / (Km + [S]) where [S] is the substrate concentration.

  • Non-linear regression analysis of this plot provides the values for Km and Vmax.

Determination of the Catalytic Constant (kcat)

Objective: To determine the turnover number of the enzyme.

Methodology:

  • The kcat is calculated from the Vmax value obtained from the Michaelis-Menten kinetics assay.

  • The equation used is: kcat = Vmax / [E]t where [E]t is the total enzyme concentration used in the assay.

Inhibition Assays

Objective: To determine the inhibitor constant (Ki) for a specific inhibitor.

Methodology:

  • Michaelis-Menten kinetics assays are performed in the presence of various fixed concentrations of a potential inhibitor.

  • The resulting data are plotted using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) or a Dixon plot (1/V0 vs. inhibitor concentration).

  • The type of inhibition (competitive, non-competitive, or uncompetitive) is determined from the pattern of the plots.

  • The Ki is calculated from the intercepts and slopes of these plots.

Visualizing Enzymatic Pathways and Workflows

Diagrams are crucial for understanding the complex interactions in enzymatic reactions and experimental designs. The following examples, created using the DOT language for Graphviz, illustrate a hypothetical signaling pathway involving ppDNM and a general experimental workflow for kinetic analysis.

signaling_pathway cluster_upstream Upstream Signaling cluster_ppDNM ppDNM Regulation cluster_downstream Downstream Effects A Signal Molecule B Receptor A->B Binds C Kinase Cascade B->C Activates ppDNM_inactive Inactive ppDNM C->ppDNM_inactive Phosphorylates ppDNM_active Active ppDNM ppDNM_inactive->ppDNM_active Activation Substrate Substrate ppDNM_active->Substrate Binds Product Product Substrate->Product Catalyzes Cellular_Response Cellular Response Product->Cellular_Response Induces

Caption: Hypothetical signaling pathway showing the activation of ppDNM.

experimental_workflow start Start: Enzyme & Substrate Preparation assay_setup Kinetic Assay Setup (Varying Substrate Concentrations) start->assay_setup data_acquisition Measure Initial Reaction Rates (V0) assay_setup->data_acquisition data_analysis Data Plotting (Michaelis-Menten) data_acquisition->data_analysis parameter_determination Determine Km and Vmax data_analysis->parameter_determination kcat_calculation Calculate kcat parameter_determination->kcat_calculation end End: Kinetic Profile Established parameter_determination->end inhibition_studies Inhibition Assays (If Applicable) kcat_calculation->inhibition_studies ki_determination Determine Ki inhibition_studies->ki_determination ki_determination->end

Comparative Guide to Confirming Stress-Induced Gene Expression Changes: A Focus on FKBP5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating and confirming changes in gene expression under stress, using the well-documented stress-responsive gene, FKBP5, as a primary example. The methodologies and comparative data presented herein can be adapted to study other genes of interest in the context of cellular and physiological stress.

Introduction to Stress-Responsive Gene Expression

Cellular stress, arising from a variety of internal and external stimuli such as heat shock, oxidative stress, and psychological stress, triggers a cascade of signaling pathways that culminate in altered gene expression.[1][2] These changes are crucial for cellular adaptation and survival. One key gene implicated in the stress response is FK506 binding protein 5 (FKBP5), a co-chaperone protein that modulates the activity of the glucocorticoid receptor (GR), a primary mediator of the stress hormone cortisol.[3] Dysregulation of FKBP5 expression has been linked to stress-related psychiatric disorders, making it a critical target for research and drug development.[3]

Comparative Analysis of FKBP5 Expression Under Stress

The following table summarizes quantitative data on FKBP5 gene expression changes observed in response to various stressors. For comparison, data for another common stress-responsive gene, the glucocorticoid receptor gene (NR3C1), is also included.

GeneStressorCell/Tissue TypeFold Change in ExpressionExperimental MethodReference
FKBP5 Glucocorticoid (Dexamethasone)Human Peripheral Blood Mononuclear Cells (PBMCs)~10-fold increaseqRT-PCR[3]
FKBP5 Psychosocial Stress (Trier Social Stress Test)Human LeukocytesSignificant upregulationMicroarray[4]
FKBP5 Childhood TraumaHuman BloodIncreased expression associated with specific SNP (rs1360780)Genotyping and Gene Expression Analysis[3]
NR3C1 Chronic StressRat Brain (Hippocampus)Down-regulation of mRNA expressionIn situ hybridization[5]
NR3C1 Early Life AdversityHuman BloodHypermethylation associated with decreased expressionMethylation arrays and qRT-PCR[3]

Experimental Protocols for Quantifying Gene Expression Under Stress

Accurate quantification of gene expression changes is fundamental to stress response research. Below are detailed protocols for commonly used techniques.

3.1. Induction of Cellular Stress

  • Chemical Induction (e.g., Glucocorticoids):

    • Culture cells (e.g., human cell lines like HeLa or primary cells like PBMCs) to 70-80% confluency.[1]

    • Prepare a stock solution of a glucocorticoid, such as dexamethasone, in a suitable solvent (e.g., DMSO).

    • Treat cells with the desired concentration of the glucocorticoid for a specified duration (e.g., 4-24 hours).

    • Include a vehicle-only control group (cells treated with the solvent alone).

    • Harvest cells for RNA extraction.

  • Physical Stress (e.g., Heat Shock):

    • Culture cells to the desired confluency.

    • For heat shock, transfer the culture plates to a pre-heated incubator at a stress-inducing temperature (e.g., 42°C) for a defined period (e.g., 30-60 minutes).[1]

    • Return the cells to the normal culture temperature (37°C) for a recovery period.

    • Harvest cells at various time points post-recovery to analyze the temporal dynamics of gene expression.

3.2. RNA Extraction and Quantification

  • Lyse the harvested cells using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

  • Isolate total RNA using a silica-based column purification kit or a phenol-chloroform extraction method.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Verify RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer).

3.3. Gene Expression Analysis

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[6]

    • Prepare a PCR reaction mix containing cDNA template, gene-specific primers for the target gene (e.g., FKBP5) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe.

    • Perform the PCR reaction in a real-time PCR cycler.

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

  • RNA Sequencing (RNA-Seq):

    • Deplete ribosomal RNA (rRNA) from the total RNA sample.

    • Construct a cDNA library from the rRNA-depleted or poly(A)-selected RNA. This involves fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform.

    • Process the raw sequencing data by performing quality control, trimming adapter sequences, and aligning the reads to a reference genome.[7]

    • Quantify gene expression levels by counting the number of reads mapping to each gene.

    • Perform differential expression analysis to identify genes with statistically significant changes in expression between control and stressed samples.[7]

Signaling Pathways and Experimental Workflows

4.1. Glucocorticoid Receptor Signaling Pathway

The following diagram illustrates the signaling pathway involving cortisol, the glucocorticoid receptor (GR), and FKBP5, highlighting the negative feedback loop.

G Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Cortisol Cortisol Stress->Cortisol stimulates release GR Glucocorticoid Receptor Cortisol->GR binds Nucleus Nucleus GR->Nucleus translocates FKBP5_protein FKBP5 Protein FKBP5_protein->GR inhibits (negative feedback) HSP90 HSP90 HSP90->GR chaperones GRE Glucocorticoid Response Element Nucleus->GRE binds to Cellular_Response Cellular Response (Adaptation/Pathology) Nucleus->Cellular_Response regulates gene expression FKBP5_gene FKBP5 Gene FKBP5_gene->FKBP5_protein translation GRE->FKBP5_gene activates transcription

Caption: Glucocorticoid Receptor Signaling Pathway.

4.2. Experimental Workflow for Gene Expression Analysis

This diagram outlines the key steps in a typical experiment to analyze stress-induced gene expression changes.

G Experimental Workflow for Gene Expression Analysis Start Experimental Design Stress_Induction Stress Induction (e.g., Chemical, Physical) Start->Stress_Induction Control_Group Control Group (No Stress) Start->Control_Group RNA_Extraction RNA Extraction and QC Stress_Induction->RNA_Extraction Control_Group->RNA_Extraction qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Data_Analysis Data Analysis (Fold Change, Statistical Significance) qRT_PCR->Data_Analysis RNA_Seq->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: Experimental Workflow for Gene Expression Analysis.

Alternative Genes and Pathways in Stress Response

While FKBP5 is a key player, a comprehensive understanding of the stress response requires examining other genes and pathways.

  • Immediate Early Genes (IEGs): Genes like c-fos and c-jun are rapidly and transiently induced by various stressors and are involved in regulating downstream gene expression.[2]

  • Heat Shock Proteins (HSPs): This family of proteins, including HSP70 and HSP90, acts as molecular chaperones to protect proteins from stress-induced damage.[8]

  • Unfolded Protein Response (UPR): Activated by endoplasmic reticulum (ER) stress, this pathway involves sensors like IRE1, PERK, and ATF6, and aims to restore protein folding homeostasis.[9]

  • MAPK Signaling Pathways: The JNK and p38 MAPK pathways are activated by a wide range of cellular stresses and regulate processes such as inflammation, apoptosis, and cell differentiation.[9]

Investigating these alternative pathways alongside the gene of interest can provide a more holistic view of the cellular response to stress.

Conclusion

Confirming changes in gene expression under stress is a multi-faceted process that requires careful experimental design, precise execution of molecular biology techniques, and robust data analysis. By using well-validated protocols and considering the broader context of stress signaling pathways, researchers can confidently characterize the role of specific genes, such as FKBP5, in the complex biological response to stress. The comparative data and methodologies presented in this guide offer a solid foundation for advancing research and development in stress-related fields.

References

A Comparative Structural Analysis of a Prokaryotic Dynamin-Like Protein and Other Rossmann-Fold Proteins

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the structural similarities and differences within the vast Rossmann-fold superfamily.

The term "ppDNM" as a specific protein identifier remains ambiguous in widely accessible biological databases. It is plausible that this refers to a p utative p rokaryotic D ynam in-like protein. Dynamin superfamily proteins are large GTPases that play crucial roles in membrane remodeling processes such as fission and fusion. A key feature of these proteins is their GTPase domain, which typically exhibits a Rossmann-like fold responsible for nucleotide binding. This guide, therefore, presents a comparative structural analysis of a representative bacterial dynamin-like protein against two canonical Rossmann-fold proteins.

This analysis focuses on the GTPase domain of the bacterial dynamin-like protein (BDLP) from Nostoc punctiforme (PDB ID: 2J68), human Lactate Dehydrogenase (LDH) (PDB ID: 1I0Z), and Escherichia coli Dihydrofolate Reductase (DHFR) (PDB ID: 1RX2).[1][2][3] By examining their structural topologies, secondary structure compositions, and spatial arrangements, we aim to provide a clear comparison that highlights the conserved core of the Rossmann fold and the variations that accommodate diverse biological functions.

Quantitative Structural Comparison

The following table summarizes key structural parameters of the Rossmann-fold domains of the selected proteins. The Root Mean Square Deviation (RMSD) values were obtained from pairwise structural alignments of the Cα atoms of the Rossmann-fold domains, providing a quantitative measure of their structural similarity. A lower RMSD value indicates a higher degree of structural conservation.

FeatureBacterial Dynamin-Like Protein (BDLP) (GTPase Domain)Human Lactate Dehydrogenase (LDH)E. coli Dihydrofolate Reductase (DHFR)
PDB ID 2J681I0Z1RX2
Organism Nostoc punctiformeHomo sapiensEscherichia coli
Rossmann Fold Composition 6 β-strands, 5 α-helices6 β-strands, 4 α-helices8 β-strands, 4 α-helices (a more complex, related fold)
Bound Cofactor GDPNADHNADP+
RMSD (BDLP vs. LDH) 2.5 Å-2.8 Å
RMSD (BDLP vs. DHFR) 2.8 Å2.7 Å-
RMSD (LDH vs. DHFR) 2.7 Å--

Structural Superposition of Rossmann Folds

The following diagram illustrates the core structural alignment of the Rossmann folds from BDLP, LDH, and DHFR, highlighting the conserved β-sheet core and the surrounding α-helices.

G cluster_BDLP BDLP (2J68) cluster_LDH LDH (1I0Z) cluster_DHFR DHFR (1RX2) B1_B β1 A1_B α1 B1_L β1 B1_B->B1_L B2_B β2 A2_B α2 B2_L β2 B2_B->B2_L B3_B β3 A3_B α3 B3_L β3 B3_B->B3_L B4_B β4 A4_B α4 B4_L β4 B4_B->B4_L B5_B β5 A5_B α5 B5_L β5 B5_B->B5_L B6_B β6 B6_L β6 B6_B->B6_L A1_L α1 B1_D β1 B1_L->B1_D A2_L α2 B2_D β2 B2_L->B2_D A3_L α3 B3_D β3 B3_L->B3_D A4_L α4 B4_D β4 B4_L->B4_D B5_D β5 B5_L->B5_D B6_D β6 B6_L->B6_D A1_D αA A2_D αB A3_D αC A4_D αF B7_D β7 B8_D β8 G cluster_0 Phase 1: Protein Selection & Data Acquisition cluster_1 Phase 2: Structural Comparison cluster_2 Phase 3: Data Synthesis & Interpretation cluster_3 Phase 4: Reporting A Define Research Question (e.g., Compare ppDNM to Rossmann folds) B Identify and Select Target Proteins (BDLP, LDH, DHFR) A->B C Acquire 3D Structures from PDB (2J68, 1I0Z, 1RX2) B->C D Perform Pairwise Structural Alignments C->D E Calculate RMSD Values D->E F Analyze Secondary Structure Composition D->F G Compile Quantitative Data into a Table E->G F->G H Visualize Structural Superpositions G->H I Interpret Results in Biological Context H->I J Generate Comparative Guide I->J

References

Validating the Role of Dynamin-Related Proteins in the Chitosan Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized role of a plant dynamin-like protein, herein conceptualized as ppDNM, in the chitosan (B1678972) signaling pathway. Given the absence of a publicly indexed protein explicitly named "ppDNM," this document builds upon the established functions of dynamin-related proteins (DRPs) in analogous pathogen-associated molecular pattern (PAMP) signaling pathways to infer and propose a model for its involvement in chitosan-mediated immunity. We present experimental data from related systems, outline detailed protocols for validation, and compare the proposed mechanism with alternative pathways.

Introduction

Chitosan, a deacetylated derivative of chitin, is a well-recognized PAMP that elicits defense responses in plants. The signaling cascade initiated by chitosan involves perception at the cell surface by pattern recognition receptors (PRRs), leading to downstream signaling events that culminate in the activation of immune responses. Endocytosis and intracellular trafficking of these receptors are critical for modulating the signaling output. Dynamin-related proteins are large GTPases that play a crucial role in membrane fission events, including the scission of endocytic vesicles from the plasma membrane.[1][2][3][4] In the context of plant immunity, DRPs have been implicated in the trafficking of PRRs, thereby influencing the downstream signaling cascade.[1][2][5] This guide explores the potential role of a hypothetical dynamin-like protein, ppDNM, in the chitosan signaling pathway.

Hypothesized Role of ppDNM in Chitosan Signaling

Based on the function of DRPs in other PAMP signaling pathways, such as FLS2-mediated flagellin (B1172586) perception, we hypothesize that ppDNM is involved in the endocytosis of the chitosan receptor complex. Upon chitosan binding, the receptor complex is likely internalized into endosomes for signal attenuation or further signaling events. ppDNM would mediate the scission of the clathrin-coated pits containing the receptor complex from the plasma membrane.

Diagram: Hypothesized Role of ppDNM in the Chitosan Signaling Pathway

chitosan_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Chitosan Chitosan Receptor Chitosan Receptor (e.g., CERK1-like) Chitosan->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Clathrin Clathrin Receptor->Clathrin Recruitment ppDNM ppDNM (Dynamin-like Protein) ppDNM->Receptor Vesicle Scission Signaling Downstream Signaling (MAPK Cascade, ROS Burst) Endosome->Signaling Signal Modulation Immunity Immune Response Signaling->Immunity Clathrin->ppDNM Recruitment

Caption: Hypothesized ppDNM-mediated endocytosis of the chitosan receptor.

Comparative Performance with Alternatives

The primary alternative to a ppDNM-mediated endocytic pathway would be a ppDNM-independent mechanism for receptor internalization or a scenario where the receptor signals exclusively from the plasma membrane without the need for endocytosis.

Table 1: Comparison of Proposed ppDNM-Mediated Endocytosis and Alternative Mechanisms

FeatureppDNM-Mediated Endocytosis (Hypothesized)ppDNM-Independent EndocytosisPlasma Membrane-Localized Signaling
Mechanism Clathrin-mediated endocytosis requiring dynamin-like protein for vesicle scission.Internalization via other endocytic pathways (e.g., caveolae-mediated) or clathrin-mediated endocytosis with a different scission protein.[6]Signaling occurs solely at the plasma membrane without receptor internalization.
Signal Modulation Allows for signal attenuation through receptor degradation or sustained signaling from endosomes.Signal modulation would depend on the specific alternative pathway.Signal termination would rely on mechanisms like receptor dephosphorylation or ligand dissociation at the cell surface.
Evidence in PAMP Signaling Well-documented for FLS2 receptor in response to flagellin.[1][5]Other forms of endocytosis are known to occur in plant cells.[6]Some initial signaling events are known to occur at the plasma membrane.
Key Proteins Chitosan Receptor, Clathrin, ppDNM (DRP)Chitosan Receptor, potentially other coat proteins or scission factors.Chitosan Receptor, associated kinases and signaling partners at the membrane.

Experimental Data from Analogous Systems

Direct experimental data for a protein named "ppDNM" in the chitosan pathway is unavailable. However, extensive research on the role of dynamin-related proteins in the endocytosis of the FLS2 receptor provides a strong comparative framework.

Table 2: Summary of Experimental Evidence for DRPs in PAMP Signaling

ExperimentSystemKey FindingReference
Fluorescence Microscopy Arabidopsis thaliana protoplasts expressing FLS2-GFPFlg22 treatment induces the formation of FLS2-GFP-containing endosomes.[5]
Genetic Analysis drp2b mutant Arabidopsisdrp2b mutants show reduced flg22-induced FLS2 endocytosis and compromised immunity to Pseudomonas syringae.[1][5]
Biochemical Assay Co-immunoprecipitationDRP2B interacts with components of the endocytic machinery.[1]
Cellular Uptake Studies Various cell linesChitosan nanoparticles are internalized via endocytosis, including clathrin-mediated pathways.[6][7][8][9][6][7][8][9]

Experimental Protocols for Validating ppDNM's Role

To validate the hypothesized role of ppDNM in the chitosan signaling pathway, a series of experiments can be conducted.

Diagram: Experimental Workflow for Validating ppDNM Function

experimental_workflow A Hypothesis: ppDNM mediates chitosan receptor endocytosis B Generate ppDNM Mutants (e.g., CRISPR/Cas9 knockout) A->B C Visualize Receptor Localization (Receptor-GFP fusion) A->C D Quantify Chitosan-Induced Immune Responses A->D E Test for Protein-Protein Interactions (Co-IP, Y2H) A->E F Analyze Receptor Internalization in Wild-Type vs. Mutant B->F C->F G Measure ROS Burst, Gene Expression, Callose Deposition D->G H Identify ppDNM Interactors (e.g., Clathrin, Receptor) E->H I Conclusion on ppDNM's Role F->I G->I H->I

Caption: A workflow for the experimental validation of ppDNM's role.

1. Gene Knockout/Knockdown Analysis

  • Objective: To determine if the absence or reduction of ppDNM affects chitosan-induced immune responses.

  • Method:

    • Generate stable knockout lines of the gene encoding ppDNM in a model plant system (e.g., Arabidopsis thaliana) using CRISPR/Cas9.

    • Alternatively, use RNA interference (RNAi) for transient or stable knockdown.

    • Treat wild-type and mutant/knockdown plants with chitosan.

    • Measure key immune outputs:

      • Reactive Oxygen Species (ROS) Burst: Use a luminol-based assay to quantify ROS production over time.

      • Defense Gene Expression: Use RT-qPCR to measure the transcript levels of chitosan-responsive genes (e.g., PR1, WRKYs).

      • Callose Deposition: Stain leaves with aniline (B41778) blue and visualize callose deposits using fluorescence microscopy.

      • Pathogen Resistance: Challenge plants with a fungal pathogen and quantify disease progression.

2. Subcellular Localization and Trafficking Studies

  • Objective: To visualize the subcellular localization of the chitosan receptor and determine if its trafficking is dependent on ppDNM.

  • Method:

    • Create a construct with the chitosan receptor fused to a fluorescent protein (e.g., GFP).

    • Express the Receptor-GFP fusion protein in wild-type and ppdnm mutant protoplasts or stably transformed plants.

    • Treat with chitosan and observe the localization of the receptor using confocal microscopy over a time course.

    • Quantify the internalization of the receptor by measuring the fluorescence intensity in endosomal compartments versus the plasma membrane.

3. Protein-Protein Interaction Assays

  • Objective: To determine if ppDNM physically interacts with the chitosan receptor or other components of the endocytic machinery.

  • Methods:

    • Yeast Two-Hybrid (Y2H): Screen for interactions between ppDNM and the chitosan receptor, as well as known endocytosis-related proteins.

    • Co-Immunoprecipitation (Co-IP):

      • Co-express tagged versions of ppDNM and the putative interacting protein (e.g., Receptor-GFP and ppDNM-HA) in plant cells.

      • Immunoprecipitate one of the proteins using an antibody against its tag.

      • Use western blotting to detect the presence of the other protein in the immunoprecipitated complex.

    • Bimolecular Fluorescence Complementation (BiFC): Fuse ppDNM and the interacting protein to complementary non-fluorescent fragments of a fluorescent protein. Interaction between the two proteins will bring the fragments together, reconstituting the fluorescent signal.

Conclusion

While the existence of a protein specifically named "ppDNM" remains to be confirmed in public databases, the established role of dynamin-related proteins in PAMP-triggered immunity provides a strong foundation for investigating the involvement of such proteins in the chitosan signaling pathway. The proposed experimental workflow offers a comprehensive approach to validate this hypothesis and elucidate the molecular mechanisms governing chitosan perception and signal transduction. Understanding the role of endocytosis and protein trafficking in this pathway is crucial for developing novel strategies to enhance plant immunity and for the targeted design of chitosan-based biopesticides and drug delivery systems.

References

Comparative Analysis of Substrate Specificity: A Guide to a Plant-Specific Dynamin-Related Protein (ppDNM) and its Mammalian Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the substrate specificity of a putative plant-specific dynamin-related protein (ppDNM) and its well-characterized mammalian counterparts: Dynamin-related protein 1 (Drp1), Optic Atrophy 1 (OPA1), and Mitofusins (Mfn1 and Mfn2). Dynamin-related proteins are a superfamily of large GTPases that play crucial roles in membrane remodeling events, including organelle division and fusion, and vesicle trafficking. Understanding their distinct substrate specificities is vital for elucidating their specific cellular functions and for potential therapeutic targeting.

While "ppDNM" is used here as a placeholder for a plant-specific dynamin-like protein, the comparison is drawn from established knowledge of various plant dynamin-related proteins. In plants, these proteins are involved in processes such as chloroplast division and cell plate formation during cytokinesis[1][2].

Overview of Compared Proteins
  • ppDNM (Putative Plant Dynamin-Related Protein): Plant dynamin-like proteins are a diverse group involved in various membrane trafficking events. For instance, some are known to be essential for the formation of the cell plate during cell division, while others participate in chloroplast division[1][2]. Their functions are critical for plant growth and development[3].

  • Drp1 (Dynamin-related protein 1): Drp1 is a key regulator of mitochondrial and peroxisomal fission in mammalian cells[4][5]. It is recruited from the cytosol to the outer mitochondrial membrane, where it assembles into rings that constrict and sever the mitochondrion[4][6].

  • OPA1 (Optic Atrophy 1): OPA1 is a dynamin-like GTPase localized to the inner mitochondrial membrane and is essential for mitochondrial fusion and the maintenance of cristae structure[7][8]. Its processing is linked to mitochondrial dysfunction[9].

  • Mfn1 and Mfn2 (Mitofusins 1 and 2): Mfn1 and Mfn2 are GTPases located on the outer mitochondrial membrane that mediate the fusion of mitochondria[10][11]. Although they have similar structures, they play non-redundant roles in this process[10][12].

Data Presentation: Comparison of Substrate and Functional Specificity

The following table summarizes the key differences in localization, primary function, and known interacting partners or "substrates" of these dynamin-related proteins.

FeatureppDNM (Plant Dynamin-Like)Drp1OPA1Mfn1 / Mfn2
Primary Cellular Localization Chloroplasts, Mitochondria, Cell Plate, Peroxisomes[1][2][13]Cytosol, Outer Mitochondrial Membrane, Peroxisomal Membrane[4][5]Inner Mitochondrial Membrane[7][8]Outer Mitochondrial Membrane[10][11]
Primary Function Chloroplast division, Cell plate formation, Mitochondrial division[1][2][13]Mitochondrial and Peroxisomal Fission[4][5]Mitochondrial Inner Membrane Fusion, Cristae Organization[7][8]Mitochondrial Outer Membrane Fusion[10][11]
Key Interacting Partners/Substrates FtsZ ring (in chloroplasts), other dynamin-like proteins[1]Fis1, Mff, MiD49, MiD51 (receptor proteins), Cardiolipin (lipid)[4][6]Processed by OMA1 and YME1L, interacts with cardiolipin, itself (homo- and hetero-typic interactions)[14][15]Itself (homo- and hetero-typic oligomers), OPA1 (indirectly for full fusion)[11][12]
GTPase Activity Regulation GTP hydrolysis is essential for function, but specific regulators are less characterized than in mammals.Stimulated by assembly on the mitochondrial outer membrane and interaction with cardiolipin[6].Regulated by membrane potential and proteolytic processing[8][9].GTP hydrolysis is required for tethering and fusion of mitochondria[16].

Experimental Protocols

The characterization of substrate specificity for these dynamin-related proteins relies on a combination of in vivo and in vitro assays.

Subcellular Localization via Fluorescence Microscopy
  • Objective: To determine the cellular location where the protein is active.

  • Methodology:

    • A fluorescent protein (e.g., GFP) is genetically fused to the dynamin-related protein of interest.

    • The fusion construct is expressed in cells (e.g., plant protoplasts or mammalian cell lines).

    • Live-cell imaging is performed using confocal microscopy to visualize the localization of the fluorescently tagged protein.

    • Co-localization studies are conducted by co-expressing the tagged protein with fluorescent markers for specific organelles (e.g., MitoTracker for mitochondria).

Protein-Protein Interaction Analysis via Co-Immunoprecipitation (Co-IP)
  • Objective: To identify proteins that interact with the dynamin-related protein.

  • Methodology:

    • Cells expressing the protein of interest (often with an epitope tag like FLAG or HA) are lysed.

    • An antibody specific to the tagged protein is added to the cell lysate to form an antibody-protein complex.

    • Protein A/G beads are used to precipitate the antibody-protein complex.

    • The precipitated proteins are washed to remove non-specific binders.

    • The bound proteins are eluted and analyzed by Western blotting or mass spectrometry to identify interacting partners.

In Vitro GTPase Activity Assay
  • Objective: To measure the rate of GTP hydrolysis by the purified dynamin-related protein and assess how it is affected by potential substrates or interacting partners (e.g., lipids, other proteins).

  • Methodology:

    • The dynamin-related protein is purified.

    • The purified protein is incubated with GTP in a reaction buffer.

    • The amount of inorganic phosphate (B84403) released from GTP hydrolysis is measured over time. This can be done using a colorimetric assay (e.g., malachite green) or by using radioactively labeled GTP.

    • To test for the effect of substrates, liposomes of specific lipid compositions (e.g., containing cardiolipin) or other purified proteins are included in the reaction.

Mandatory Visualizations

Mitochondrial_Dynamics_Signaling_Pathway cluster_fission Mitochondrial Fission cluster_fusion Mitochondrial Fusion Drp1_cyto Drp1 (Cytosol) Drp1_mito Drp1 (Mitochondria) Drp1_cyto->Drp1_mito Recruitment Mitochondrion_fission Mitochondrial Constriction & Fission Drp1_mito->Mitochondrion_fission GTP Hydrolysis Fis1 Fis1 Fis1->Drp1_mito Mff Mff Mff->Drp1_mito MiD49_51 MiD49/51 MiD49_51->Drp1_mito Mfn1_2 Mfn1/Mfn2 OMM_tethering OMM Tethering Mfn1_2->OMM_tethering GTP Hydrolysis OPA1 OPA1 IMM_fusion IMM Fusion OPA1->IMM_fusion GTP Hydrolysis OMM_tethering->IMM_fusion Fused_Mitochondrion Fused Mitochondrion IMM_fusion->Fused_Mitochondrion

Caption: Signaling pathway of mitochondrial fission and fusion.

Experimental_Workflow_Protein_Membrane_Interaction A Clone & Express Tagged Protein B Cell Lysis & Subcellular Fractionation A->B C Western Blot of Fractions (Cytosol vs. Membrane) B->C D Co-Immunoprecipitation with Membrane Fraction B->D F In Vitro Liposome Binding Assay C->F E Mass Spectrometry to Identify Partners D->E G Validate Interaction E->G F->G

Caption: Experimental workflow for studying protein-membrane interactions.

Logical_Relationship_Dynamin_Proteins cluster_plant Plant-Specific Functions cluster_mammalian Mitochondrial Dynamics ppDNM ppDNM Chloroplast_Division Chloroplast Division ppDNM->Chloroplast_Division Cell_Plate_Formation Cell Plate Formation ppDNM->Cell_Plate_Formation Drp1 Drp1 Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission OPA1 OPA1 Mitochondrial_Fusion Mitochondrial Fusion OPA1->Mitochondrial_Fusion Mfn1_2 Mfn1/Mfn2 Mfn1_2->Mitochondrial_Fusion

Caption: Functional comparison of dynamin-related proteins.

References

Confirming the Subcellular Localization of Dynamin-Related Proteins Using Fractionation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "ppDNM" was not found in the initial literature search. This guide will focus on the well-documented family of dynamin-related proteins (DRPs) , which are crucial for various cellular processes, including mitochondrial fission and vesicle trafficking. The principles and methods described herein are broadly applicable for determining the subcellular localization of novel proteins.

This guide provides a comprehensive comparison of subcellular fractionation with other common techniques for determining the localization of dynamin-related proteins. It includes detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals.

Data Presentation: Distribution of Dynamin-Related Proteins

Subcellular fractionation followed by immunoblotting is a standard method to determine the relative abundance of a protein in different cellular compartments. The following table summarizes representative quantitative data for the distribution of a dynamin-related protein (DRP1) between the cytosolic and mitochondrial fractions.

Cellular FractionPercentage of Total DRP1 (%)Purity MarkerPurity Marker Abundance (%)
Cytosol 60-70%GAPDH>95%
Mitochondria 30-40%COX IV>90%
Whole Cell Lysate 100%N/A100%

This data is a representative summary from multiple studies and may vary based on cell type and experimental conditions.

Comparison of Localization Methods

While fractionation is a powerful tool, it is often complemented by other techniques to provide a more complete picture of a protein's localization.

MethodPrincipleAdvantagesDisadvantages
Subcellular Fractionation Physical separation of organelles by differential centrifugation.Provides quantitative data on protein distribution; allows for biochemical assays on isolated fractions.Potential for cross-contamination between fractions; may disrupt transient protein-protein interactions.
Immunofluorescence Microscopy In-situ visualization of proteins using fluorescently labeled antibodies.Provides high-resolution spatial information within the cellular context; allows for co-localization studies.Can be semi-quantitative; antibody specificity is critical; fixation can create artifacts.
Proximity Ligation Assay (PLA) In-situ detection of protein-protein interactions or protein modifications.Highly specific and sensitive; provides single-molecule resolution of interactions and their subcellular location.[1][2]Requires specific pairs of primary antibodies from different species; provides information on proximity, not direct binding.

Experimental Protocols

Key Experiment: Subcellular Fractionation and Western Blot Analysis

This protocol describes the isolation of cytosolic and mitochondrial fractions from cultured mammalian cells to determine the distribution of a target protein like a dynamin-related protein.[3][4][5]

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Microcentrifuge

  • Bradford assay reagents

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-DRP1, anti-GAPDH for cytosol, anti-COX IV for mitochondria)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Harvesting: Harvest cultured cells and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Fractionation Buffer containing protease inhibitors. Allow cells to swell on ice for 20 minutes.

  • Homogenization: Transfer the cell suspension to a Dounce homogenizer. Perform 10-15 strokes with a tight-fitting pestle to disrupt the cell membrane.

  • Nuclear Pellet Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Isolation of Mitochondrial and Cytosolic Fractions: Carefully transfer the supernatant to a new microfuge tube. Centrifuge at 10,000 x g for 20 minutes at 4°C.

    • The resulting supernatant is the cytosolic fraction .

    • The pellet contains the mitochondrial fraction .

  • Washing the Mitochondrial Pellet: Wash the mitochondrial pellet by resuspending in Fractionation Buffer and centrifuging again at 10,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a Bradford assay.

  • Western Blot Analysis:

    • Load equal amounts of protein from the whole-cell lysate, cytosolic fraction, and mitochondrial fraction onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the target protein (e.g., DRP1) and cellular compartment markers (GAPDH for cytosol, COX IV for mitochondria).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

Visualizations

experimental_workflow start Cultured Cells harvest Harvest and Wash Cells start->harvest lyse Resuspend in Fractionation Buffer harvest->lyse homogenize Dounce Homogenization lyse->homogenize centrifuge1 Centrifuge at 1,000 x g homogenize->centrifuge1 supernatant1 Post-nuclear Supernatant centrifuge1->supernatant1 Supernatant pellet1 Nuclei and Unbroken Cells (Discard) centrifuge1->pellet1 Pellet centrifuge2 Centrifuge at 10,000 x g supernatant1->centrifuge2 supernatant2 Cytosolic Fraction centrifuge2->supernatant2 Supernatant pellet2 Mitochondrial Pellet centrifuge2->pellet2 Pellet analysis Protein Quantification & Western Blot supernatant2->analysis wash Wash Mitochondrial Pellet pellet2->wash mitochondria Mitochondrial Fraction wash->mitochondria mitochondria->analysis

Caption: Workflow for Subcellular Fractionation.

logical_relationship cluster_fractionation Fractionation-Based Approach cluster_insitu In-Situ Approaches cell_lysis Cell Lysis separation Physical Separation cell_lysis->separation biochemical_analysis Biochemical Analysis (e.g., Western Blot) separation->biochemical_analysis protein_localization Protein Subcellular Localization biochemical_analysis->protein_localization Quantitative Distribution cell_fixation Cell Fixation antibody_staining Antibody Staining cell_fixation->antibody_staining microscopy Microscopy antibody_staining->microscopy microscopy->protein_localization Spatial Context

Caption: Fractionation vs. In-Situ Methods.

References

Ortholog vs. Paralog Analysis of the Plant Dynamin-Related (DNM) Gene Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dynamin superfamily comprises a diverse group of large GTPases crucial for various cellular processes, including membrane remodeling, vesicle trafficking, and organelle division. While a specific "ppDNM gene family" was not identified in a comprehensive search of existing literature, it is highly probable that this refers to a family within the broader dynamin-related proteins, with "DNM" likely abbreviating dynamin. The prefix "pp" may signify "plant protein," pointing towards the well-characterized dynamin-related protein (DRP) families in plants. This guide will focus on a representative plant dynamin family to illustrate the principles and methodologies of ortholog and paralog analysis. We will use the Arabidopsis DRP1 (Dynamin-Related Protein 1) family as a prime example, given the available data on its members and their functions.

This guide provides an objective comparison of orthologous and paralogous genes within this family, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in understanding the functional diversification and evolutionary history of this important gene family.

Defining Orthologs and Paralogs

In evolutionary genomics, it is essential to distinguish between two types of homologous genes:

  • Orthologs are genes in different species that evolved from a common ancestral gene through a speciation event. They are generally assumed to retain a similar function.

  • Paralogs are genes within the same species that arose from a gene duplication event. Following duplication, paralogs can diverge in function, leading to neofunctionalization (acquiring a new function) or subfunctionalization (partitioning the original function).

Understanding the relationship between orthologs and paralogs is critical for accurate functional annotation of newly sequenced genomes and for reconstructing the evolutionary history of gene families.

The Plant Dynamin-Related Protein 1 (DRP1) Family

In the model plant Arabidopsis thaliana, the dynamin superfamily is divided into several families. The DRP1 family, also known as the ADL1 (Arabidopsis Dynamin-Like) family, is a plant-specific group of dynamin-related proteins.[1] This family plays essential roles in clathrin-mediated endocytosis and the formation of the cell plate during cytokinesis.[2][3] Unlike classical dynamins, DRP1 members lack a Pleckstrin Homology (PH) domain and a Proline-Rich Domain (PRD).[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the members of the Arabidopsis DRP1 gene family, which are paralogs of each other.

Gene NameAliasesChromosomeProtein Length (amino acids)Molecular Weight (kDa)Key Functions
DRP1A ADL1A364772.8Cell plate formation, clathrin-mediated endocytosis[1]
DRP1B ADL1B564572.6Redundant with other DRP1 members
DRP1C ADL1C164873.0Clathrin-mediated endocytosis, root hair development
DRP1D ADL1D265173.3Redundant with other DRP1 members
DRP1E ADL1E364772.9Cell plate formation, polar cell expansion[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and functional characterization of orthologs and paralogs.

Identification of Orthologs and Paralogs

Objective: To identify orthologous and paralogous sequences of a given DRP1 gene in different plant species.

Methodology: Phylogenetic and Sequence Similarity-Based Analysis

  • Sequence Retrieval: Obtain the protein sequence of the DRP1 gene of interest (e.g., Arabidopsis DRP1A) from a public database like NCBI or Phytozome.

  • Homology Search: Use BLASTp (Protein-Protein BLAST) to search for homologous sequences in the genomes of other plant species.

  • Multiple Sequence Alignment: Align the retrieved homologous sequences using a tool like Clustal Omega or MUSCLE.

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the multiple sequence alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software like MEGA or RAxML can be used for this purpose.

  • Ortholog/Paralog Inference:

    • Orthologs: Genes from different species that cluster together in the phylogenetic tree, reflecting a speciation event.

    • Paralogs: Genes from the same species that cluster together, indicating a gene duplication event.

Functional Characterization of DRP1 Paralogs

Objective: To determine the specific functions of different DRP1 paralogs within a single species (e.g., Arabidopsis).

Methodology: Reverse Genetics and Cellular Localization

  • T-DNA Insertion Mutant Analysis:

    • Obtain T-DNA insertion lines for each DRP1 paralog from a stock center (e.g., ABRC).

    • Grow the mutant plants under standard conditions and screen for homozygous individuals using PCR-based genotyping.

    • Phenotypically characterize the single and higher-order mutants for defects in growth, development, and cellular processes like cytokinesis and endocytosis. For example, adl1a-2 adl1e-1 double mutants in Arabidopsis show defects in cell plate assembly.[1]

  • Subcellular Localization using Fluorescent Protein Fusions:

    • Clone the coding sequence of each DRP1 paralog in-frame with a fluorescent protein reporter (e.g., GFP or mCherry) under the control of its native promoter.

    • Transform the constructs into wild-type plants.

    • Observe the subcellular localization of the fusion proteins in different tissues and developmental stages using confocal microscopy. For instance, ADL1A has been shown to localize asymmetrically to the plasma membrane of root cells.[1]

Visualizations

Logical Relationship of Orthologs and Paralogs

G cluster_ancestor Ancestral Species cluster_speciation Speciation Event cluster_species1 Species 1 cluster_species2 Species 2 A Ancestral DRP Gene A->speciation_node B DRP1 Gene speciation_node->B Orthologs duplication_node speciation_node->duplication_node C1 DRP1a Gene C2 DRP1b Gene duplication_node->C1 Paralogs duplication_node->C2 G start Identify DRP1 Paralogs in a Species mutant Obtain T-DNA Insertion Mutants start->mutant localization Create Fluorescent Protein Fusions start->localization phenotype Phenotypic Analysis of Mutants (Growth, Cytokinesis, Endocytosis) mutant->phenotype microscopy Confocal Microscopy for Subcellular Localization localization->microscopy function Determine Specific Functions of Paralogs phenotype->function microscopy->function

References

Validating Protein Expression Changes: A Comparative Guide to Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately validating changes in protein expression is a critical step in understanding biological processes and therapeutic mechanisms. This guide provides a detailed comparison of three leading quantitative proteomics techniques—Label-Free Quantification (LFQ), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tag (TMT) labeling—for validating expression changes of a protein of interest, denoted here as ppDNM.

While the specific identity of "ppDNM" is not detailed, this guide will use it as a placeholder for a target protein, with a focus on changes in its expression and phosphorylation status, a common application for these powerful mass spectrometry-based methods.

Comparison of Quantitative Proteomics Methodologies

The choice between label-free and label-based proteomics methods depends on the specific experimental goals, sample type, and available resources.[1] Label-free methods are generally more cost-effective and offer higher proteome coverage, while label-based methods like SILAC and TMT provide higher precision and accuracy, making them ideal for studies requiring high reproducibility.[1][2]

FeatureLabel-Free Quantification (LFQ)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tag)
Principle Compares MS signal intensities of peptides or counts of identified spectra across separate LC-MS/MS runs.[3][4]Cells are metabolically labeled with "light" or "heavy" amino acids. Samples are mixed early, and protein abundance is quantified by the intensity ratio of heavy to light peptides.[5][6]Peptides from different samples are chemically labeled with isobaric tags. Samples are pooled, and relative quantification is based on reporter ion intensities after fragmentation.[7]
Sample Type Applicable to any sample type, including clinical tissues that cannot be metabolically labeled.[3]Primarily limited to in-vitro cell cultures that can incorporate the labeled amino acids.[6]Applicable to most sample types, as labeling is performed on peptides after protein extraction and digestion.[8]
Multiplexing Limited; each sample requires a separate MS run.[1]Typically limited to 2-3 conditions in a standard experiment.[6]High; allows for simultaneous analysis of up to 18 samples in a single MS run.[8][9]
Cost Lower, as no expensive isotopic labels are required.[1]Higher, due to the cost of isotope-labeled amino acids and specialized media.[6]Higher, due to the cost of the chemical isobaric tags.[2]
Precision & Accuracy Can be affected by run-to-run variability. Requires high reproducibility in sample prep and analysis.[2]High precision, as samples are combined early, minimizing downstream experimental variation.[10][11]High precision due to multiplexing, which reduces variability associated with separate runs.[2]
Proteome Coverage Can achieve higher proteome coverage as the sample complexity is lower per run compared to labeled methods.[1][10]Good proteome coverage.Lower proteome coverage compared to label-free methods due to increased sample complexity from pooling multiple samples.[1][10]
Workflow Complexity Simpler sample preparation.[1] Data analysis can be complex, requiring advanced algorithms to align runs and manage missing values.[2][12]Requires a cell adaptation phase for complete label incorporation.[5] Data analysis is relatively straightforward.Involves additional chemical labeling and quenching steps.[7] Data analysis requires specialized software to interpret reporter ions.[9]
Key Advantage Cost-effective, applicable to all sample types, and offers broad proteome coverage.[1][3]Gold standard for accuracy in cell culture models due to early sample mixing.[6][10]High throughput and precision for comparing multiple samples simultaneously.[2][7]
Key Disadvantage Susceptible to analytical variability and may have more missing data points.[2][13]Limited to metabolically active, culturable cells and has low multiplexing capacity.[6]Can suffer from ratio compression due to co-isolation of precursor ions, potentially underestimating quantification.[9]

Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducible quantitative proteomics experiments. Below are generalized protocols for each technique.

General Proteomics Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 a1 LC-MS/MS p3->a1 Peptide Mixture a2 Data Processing & Peptide ID a1->a2 a3 Protein Quantification a2->a3 a4 Statistical Analysis a3->a4

Caption: A generalized workflow for bottom-up proteomics experiments.

Label-Free Quantification (LFQ) Protocol

LFQ is ideal for large-scale clinical screening or biomarker discovery where metabolic or chemical labeling is not feasible.[3]

Experimental Workflow:

cluster_0 Sample Preparation (Performed Separately for Each Sample) cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis S1 Sample A (e.g., Control) P1 Protein Extraction, Reduction, Alkylation, Digestion S1->P1 S2 Sample B (e.g., Treated) P2 Protein Extraction, Reduction, Alkylation, Digestion S2->P2 LCMS1 Run 1 P1->LCMS1 LCMS2 Run 2 P2->LCMS2 DA Peak Alignment, Feature Extraction, Quantification & Stats LCMS1->DA LCMS2->DA

Caption: Workflow for a Label-Free Quantification (LFQ) experiment.

Methodology:

  • Sample Preparation : Extract proteins from each sample (e.g., control and ppDNM-treated) independently.[14] Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide.[15] Digest proteins into peptides using an MS-grade enzyme like trypsin.[16]

  • LC-MS/MS Analysis : Analyze each peptide sample in a separate LC-MS/MS run.[3] It is crucial to maintain high reproducibility between runs.[2] Data can be acquired in either data-dependent (DDA) or data-independent (DIA) mode.[13]

  • Data Analysis : Use specialized software to process the raw data. This involves aligning the chromatographic runs, detecting peptide features, and calculating the area-under-the-curve (AUC) for each peptide's precursor ion signal.[4] Alternatively, spectral counting can be used, which tallies the number of MS/MS spectra identified for a given protein.[3]

  • Statistical Analysis : Normalize the data to account for variations in sample loading. Perform statistical tests (e.g., t-tests) to identify proteins with significant changes in abundance between the experimental groups.[17][18]

SILAC Protocol

SILAC is a metabolic labeling technique renowned for its high accuracy in quantifying proteins in cultured cells.[6]

Experimental Workflow:

cluster_0 Cell Culture & Labeling cluster_1 Experiment & Lysis C1 Culture in 'Light' Medium (e.g., Normal Arg/Lys) T1 Control Treatment C1->T1 C2 Culture in 'Heavy' Medium (e.g., 13C6-Arg/Lys) T2 Experimental Stimulus C2->T2 L1 Cell Lysis T1->L1 L2 Cell Lysis T2->L2 M Combine Lysates (1:1) L1->M L2->M P Protein Digestion M->P LCMS LC-MS/MS Analysis P->LCMS DA Data Analysis (Quantify Heavy/Light Ratios) LCMS->DA

Caption: Workflow for a SILAC (Stable Isotope Labeling) experiment.

Methodology:

  • Adaptation Phase : Culture two populations of cells for several passages (typically >5) in specialized SILAC media. One population grows in "light" medium containing normal amino acids (e.g., L-Arginine, L-Lysine), while the other grows in "heavy" medium with stable isotope-labeled versions (e.g., 13C6-L-Arginine, 13C6-15N2-L-Lysine).[5][19]

  • Experimental Phase : Once labeling is complete, apply the experimental conditions (e.g., control vs. treatment to induce ppDNM expression changes) to the respective cell populations.[5]

  • Sample Pooling and Digestion : Harvest the cells and combine equal amounts of protein from the "light" and "heavy" populations.[6] This early-stage mixing is key to SILAC's high precision.[5] The combined protein mixture is then reduced, alkylated, and digested with trypsin.[20]

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture in a single LC-MS/MS run. The mass spectrometer will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.[6]

  • Data Analysis : The relative protein abundance is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[19]

TMT Protocol

TMT labeling is a chemical-based, isobaric tagging method that enables high-throughput, multiplexed quantification of proteins from various sample types.[7]

Experimental Workflow:

cluster_0 Sample Preparation & Digestion cluster_1 TMT Labeling S1 Sample 1 P1 Digestion S1->P1 S2 Sample 2 P2 Digestion S2->P2 S3 ... P3 Digestion S3->P3 S4 Sample N P4 Digestion S4->P4 L1 Label with TMT Tag 1 P1->L1 L2 Label with TMT Tag 2 P2->L2 L3 ... P3->L3 L4 Label with TMT Tag N P4->L4 M Combine All Samples L1->M L2->M L3->M L4->M LCMS LC-MS/MS Analysis M->LCMS DA Data Analysis (Quantify Reporter Ions) LCMS->DA

Caption: Workflow for a TMT (Tandem Mass Tag) labeling experiment.

Methodology:

  • Sample Preparation and Digestion : Extract and digest proteins from each sample (up to 18) individually, as in the LFQ workflow.[8]

  • TMT Labeling : Reconstitute peptides from each sample in a suitable buffer (e.g., HEPES, pH 8.5) and label them with a specific isobaric TMT reagent.[7][21] Each reagent has the same total mass but produces a unique reporter ion upon fragmentation.

  • Quenching and Pooling : After incubation, quench the labeling reaction with hydroxylamine.[21] Combine all labeled samples into a single tube.[7]

  • LC-MS/MS Analysis : Analyze the pooled sample in a single LC-MS/MS run. In the MS1 scan, peptides from different samples are indistinguishable (isobaric). During MS/MS fragmentation, the reporter ions are released, and their intensities are measured.[8]

  • Data Analysis : The relative abundance of a peptide (and its parent protein) across the different samples is determined by the relative intensities of the unique TMT reporter ions.[22]

Signaling Pathway Visualization

Quantitative phosphoproteomics, an extension of these methods, is often used to validate how signaling events alter protein phosphorylation. A common pathway studied is the MAPK cascade, which regulates processes like cell proliferation and differentiation.[11] Changes in the phosphorylation status of proteins within this pathway could be validated using the techniques described above.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., ppDNM) ERK->TF Phosphorylates Response Cellular Response (e.g., Proliferation, Differentiation) TF->Response

Caption: A simplified MAPK signaling cascade leading to protein phosphorylation.

References

Comparative Analysis of Stress Tolerance in ppDNM Mutants and Wild-Type Physcomitrella patens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stress tolerance capabilities of Physcomitrella patens DNA methyltransferase 2 knockout mutants (ppdnmt2ko) and their wild-type counterparts. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to inform research and development in plant stress biology and potential applications in crop improvement.

Introduction to DNMT2 and Stress Response

DNA methyltransferase 2 (DNMT2) is a highly conserved enzyme that methylates cytosine residues in both DNA and tRNA. In the model bryophyte Physcomitrella patens, PpDNMT2 has been shown to play a crucial role in the plant's ability to recover from abiotic stresses, particularly salt and osmotic stress. Knockout mutants of the PpDNMT2 gene (ppdnmt2ko) exhibit a significantly compromised ability to survive and resume growth following exposure to these environmental challenges.

Data Presentation: Stress Tolerance Phenotypes

The primary observable difference between wild-type P. patens and ppdnmt2ko mutants lies in their capacity for recovery after a period of stress. While wild-type plants demonstrate robust recovery, the mutants fail to re-initiate growth.

Table 1: Comparison of Recovery After Salt Stress

GenotypeStressorDuration of StressRecovery PeriodOutcome
Wild-TypeNaClNot specified in snippets24 hoursFull recovery and resumption of growth.[1]
ppdnmt2koNaClNot specified in snippetsUp to 21 daysNo recovery; plants fail to resume growth.[1][2]

Table 2: Comparison of Recovery After Osmotic Stress

GenotypeStressorDuration of StressRecovery PeriodOutcome
Wild-TypeMannitolNot specified in snippets24 hoursFull recovery and resumption of growth.[1]
ppdnmt2koMannitolNot specified in snippetsUp to 21 daysNo recovery; plants fail to resume growth.[1][2]

Note: While the provided search results clearly indicate a difference in recovery, they do not contain specific quantitative data such as percentage of survival or chlorophyll (B73375) content at varying stress concentrations.

Experimental Protocols

The following are detailed methodologies for assessing salt and osmotic stress tolerance in Physcomitrella patens, based on established protocols.

Protocol 1: Salt Stress Tolerance and Recovery Assay

1. Plant Material and Growth Conditions:

  • Wild-type and ppdnmt2ko lines of Physcomitrella patens are propagated on a standard growth medium, such as Knop medium.
  • Cultures are maintained at approximately 25°C under a 16-hour light/8-hour dark photoperiod.

2. Stress Application:

  • For the salt stress treatment, plants are transferred to Knop medium supplemented with a specific concentration of sodium chloride (NaCl), for example, 300 mM.[3]
  • The duration of the stress treatment is typically 3 days.[3]

3. Recovery Phase:

  • Following the stress period, plants are transferred back to standard Knop medium without NaCl.
  • The recovery of the plants is monitored and documented over a period of up to 21 days.

4. Quantification of Tolerance:

  • Survival Rate: The percentage of plants that resume growth after the recovery period is calculated.
  • Chlorophyll Content: Chlorophyll is extracted from the plant tissue using a solvent (e.g., 80% acetone (B3395972) or a 1:1 mixture of acetone and ethanol).[4] The absorbance of the extract is measured spectrophotometrically at 652 nm to determine the total chlorophyll content.[4] This can be measured immediately after the stress treatment and at intervals during the recovery period.

Protocol 2: Osmotic Stress Tolerance and Recovery Assay

1. Plant Material and Growth Conditions:

  • As described in Protocol 1.

2. Stress Application:

  • For osmotic stress, plants are transferred to Knop medium supplemented with an osmoticum such as mannitol, for instance, at a concentration of 600 mM.[3]
  • The duration of the stress treatment is typically 3 days.[3]

3. Recovery Phase:

  • Plants are transferred back to the standard, non-supplemented Knop medium.
  • Recovery is observed and recorded for up to 21 days.

4. Quantification of Tolerance:

  • Survival Rate: Assessed as the percentage of plants showing new growth.
  • Chlorophyll Content: Measured as described in Protocol 1 to quantify the physiological health of the plants.

Visualizations

Signaling Pathway

StressRecoveryPathway cluster_stress Abiotic Stress (Salt / Osmotic) cluster_wildtype Wild-Type Response cluster_mutant ppdnm2ko Mutant Response Stress High Salinity / Osmotic Potential WT_DNMT2 PpDNMT2 Expression Stress->WT_DNMT2 Mutant_DNMT2 No PpDNMT2 Stress->Mutant_DNMT2 tRNA_mod tRNA Methylation WT_DNMT2->tRNA_mod catalyzes Stress_Genes Expression of Stress Recovery Genes tRNA_mod->Stress_Genes regulates Recovery Successful Recovery Stress_Genes->Recovery No_tRNA_mod Impaired tRNA Methylation Altered_Expression Altered Gene Expression No_tRNA_mod->Altered_Expression No_Recovery Recovery Failure Altered_Expression->No_Recovery

Caption: Proposed signaling pathway for stress recovery in P. patens.

Experimental Workflow

StressAssayWorkflow cluster_quantification Quantification start Start: Wild-Type and ppdnm2ko Cultures stress Transfer to Stress Medium (NaCl or Mannitol) start->stress incubation Incubate for 3 Days stress->incubation recovery_medium Transfer to Standard Medium incubation->recovery_medium recovery_period Monitor for up to 21 Days recovery_medium->recovery_period survival Assess Survival Rate recovery_period->survival chlorophyll Measure Chlorophyll Content recovery_period->chlorophyll end End: Compare Phenotypes survival->end chlorophyll->end

Caption: Workflow for stress tolerance and recovery assays.

Conclusion

The available evidence strongly indicates that PpDNMT2 is essential for the recovery of Physcomitrella patens from salt and osmotic stress. The ppdnmt2ko mutants provide a valuable tool for dissecting the molecular mechanisms underlying stress recovery in plants. Further research focusing on a detailed quantitative analysis of the physiological and molecular responses of these mutants to a range of stress intensities will provide deeper insights into the role of DNA and tRNA methylation in plant stress tolerance.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical substances is fundamental to ensuring laboratory safety and environmental protection. While "ppDNM" is not a universally recognized chemical identifier based on available safety and chemical databases, this guide provides a comprehensive, step-by-step procedure for the proper disposal of an unidentified chemical substance. This protocol is designed to meet the safety and logistical needs of researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

The most critical step when encountering an unidentified substance is to treat it as hazardous until proven otherwise. The primary source for chemical-specific handling and disposal information is the Safety Data Sheet (SDS). In the absence of an SDS for "ppDNM," the following general protocol for the disposal of unknown or hazardous chemical waste should be followed.

Key Steps for Disposal of Unidentified Chemicals:

  • Waste Identification and Characterization: Before disposal, it is essential to identify the waste and its hazardous properties. If the identity of "ppDNM" cannot be confirmed, assume it is hazardous.

  • Consult Safety Data Sheets (SDS): The SDS is the most crucial document for chemical safety and disposal information.[1] If an SDS for "ppDNM" is located, it will provide specific instructions.

  • Proper Containment and Collection: Use appropriate containers to prevent the spread of contaminants.[2] Dispose of the chemical in dedicated, leak-proof, and puncture-resistant waste containers that are clearly labeled as hazardous waste.[2][3]

  • Follow Hazardous Waste Regulations: Chemical-contaminated materials require special disposal methods to prevent environmental contamination and exposure.[2] This waste must be handled by a licensed hazardous waste disposal company and must not be disposed of in general waste streams.[2]

Experimental Protocols

Detailed experimental protocols for handling and disposal are substance-specific and would be found in the chemical's SDS. As "ppDNM" cannot be identified, no specific experimental protocols can be provided. The general protocol for handling potentially hazardous waste involves wearing appropriate Personal Protective Equipment (PPE), avoiding inhalation of dust or fumes, and preventing the material from entering waterways.[4]

Data Presentation

Quantitative data regarding disposal, such as concentration limits for aqueous waste or specific pH adjustments, are chemical-specific. Without a positive identification of "ppDNM," a data table for disposal parameters cannot be generated.

Disposal Workflow for Unidentified Chemicals

The following diagram outlines the logical workflow for the safe handling and disposal of an unidentified chemical substance in a laboratory setting.

cluster_0 start Start: Encounter Unidentified Chemical ('ppDNM') identify Attempt to Identify Substance (Check container labels, lab notes) start->identify sds_check Can SDS be located? identify->sds_check follow_sds Follow Specific Disposal Procedures outlined in the SDS sds_check->follow_sds Yes treat_unknown Treat as Unknown Hazardous Waste sds_check->treat_unknown No end End: Waste Disposed of by Certified Hazardous Waste Vendor follow_sds->end ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) treat_unknown->ppe contain Place in a Labeled, Sealed, Leak-Proof Hazardous Waste Container ppe->contain contact_ehs Contact Environmental Health & Safety (EHS) for guidance and pickup contain->contact_ehs contact_ehs->end

Caption: Workflow for the safe disposal of an unidentified laboratory chemical.

This guide emphasizes a safety-first approach to chemical disposal in a research environment. Always prioritize caution and adhere to your institution's specific hazardous waste management protocols.

References

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